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4-(2,6-Dimethylmorpholino)aniline Documentation Hub

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  • Product: 4-(2,6-Dimethylmorpholino)aniline
  • CAS: 325168-00-1

Core Science & Biosynthesis

Foundational

4-(2,6-Dimethylmorpholino)aniline: Structural Dynamics and Applications in Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale In the landscape of modern targeted therapeutics, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern targeted therapeutics, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) has emerged as a privileged scaffold in the rational design of small-molecule kinase inhibitors[1].

As an application scientist bridging the gap between computational drug design and bench execution, I approach this molecule not merely as a reagent, but as a highly optimized vector for kinase pocket engagement. This aniline derivative is extensively utilized in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK) [2] and Spleen Tyrosine Kinase (SYK) [3]. The primary amine serves as a potent nucleophile for coupling to heteroaryl core scaffolds, while the sterically hindered 2,6-dimethylmorpholine moiety acts as a conformationally locked solubilizing group that projects into the solvent-exposed regions of the kinase ATP-binding site.

Physicochemical Profiling & Conformational Advantages

To understand why this specific building block is chosen over a standard unsubstituted morpholino-aniline, we must analyze its physicochemical properties and structural thermodynamics.

Quantitative Data Summary
PropertyValueCausality / Impact on Drug Design
CAS Number 218930-10-0[1]Unique identifier ensuring procurement accuracy for tech-grade synthesis.
Molecular Formula C12H18N2O[1]Defines the exact mass balance for stoichiometric calculations.
Molecular Weight 206.28 g/mol [1]Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5 (limit: 500 Da).
Topological Polar Surface Area ~38.5 Ų[4]Low TPSA ensures excellent membrane permeability and potential for intracellular target engagement.
H-Bond Donors / Acceptors 1 (Donor), 4 (Acceptors)[4]The primary amine acts as a donor during coupling; the morpholine oxygen acts as a critical H-bond acceptor in the kinase solvent channel.
The Conformational "Lock" (Expertise & Experience)

An unsubstituted morpholine ring is highly flexible, undergoing rapid chair-to-chair flips. By installing two methyl groups at the 2 and 6 positions, the ring is thermodynamically driven into a specific chair conformation where both methyl groups occupy equatorial positions (minimizing 1,3-diaxial steric clashes).

Why does this matter?

  • Reduced Entropic Penalty: By locking the conformation, the molecule loses less entropy ( ΔS ) upon binding to the rigid kinase target, directly improving the binding affinity ( Kd​ ).

  • Metabolic Shielding: The equatorial methyl groups provide a steric shield around the ether oxygen, mitigating rapid oxidative metabolism by Cytochrome P450 enzymes and extending the in vivo half-life of the final drug[3].

Mechanistic Role in Kinase Inhibition (SYK & BTK)

In B-cell malignancies and autoimmune disorders, the B-cell receptor (BCR) signaling pathway is chronically hyperactive. SYK and BTK are critical nodes in this cascade[2]. When designing inhibitors, the core heteroaromatic ring (e.g., a pyrimidine) binds to the "hinge region" of the kinase. The 4-(2,6-dimethylmorpholino)phenyl group is typically engineered to occupy the solvent-exposed channel. The morpholine oxygen frequently engages in water-mediated hydrogen bonds with residues at the pocket's entrance, anchoring the inhibitor.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase (Primary Target) LYN->SYK BTK BTK Kinase (Downstream Target) SYK->BTK PLCG2 PLCγ2 Activation BTK->PLCG2 NFKB NF-κB Pathway (Cell Survival & Proliferation) PLCG2->NFKB

Figure 1: BCR signaling cascade highlighting SYK and BTK as critical therapeutic targets.

Synthetic Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the protocols below are designed as self-validating systems . A reaction should not rely solely on downstream LC-MS for confirmation; it must provide immediate, observable feedback to the chemist.

Protocol A: Synthesis of the Building Block

Objective: Prepare 4-(2,6-Dimethylmorpholino)aniline from 1-fluoro-4-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: React 1-fluoro-4-nitrobenzene (1.0 eq) with 2,6-dimethylmorpholine (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C for 4 hours.

    • Causality: The strongly electron-withdrawing nitro group activates the para-fluorine for nucleophilic attack. K₂CO₃ is chosen as a mild base to scavenge the HF byproduct without degrading the morpholine. DMF stabilizes the highly polar Meisenheimer complex transition state.

  • Catalytic Hydrogenation (Nitro Reduction):

    • Procedure: Dissolve the resulting nitro intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (balloon or Parr shaker) at room temperature.

    • Self-Validating System: The reaction's completion is self-validated by the exact cessation of hydrogen uptake (precisely 3 equivalents of H₂). Visually, the solution transitions from a bright, conjugated yellow (nitroaromatic) to a pale/colorless solution (amine).

Protocol B: Buchwald-Hartwig Cross-Coupling (API Assembly)

Objective: Couple the primary amine to a heteroaryl chloride core (e.g., 2-chloropyrimidine) to form the final kinase inhibitor[2].

  • Procedure: Suspend the heteroaryl chloride (1.0 eq) and 4-(2,6-Dimethylmorpholino)aniline (1.05 eq) in degassed 1,4-dioxane. Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs₂CO₃ (2.0 eq). Heat to 95°C for 12 hours.

  • Causality: Palladium-catalyzed coupling is chosen over SNAr because unactivated heteroaryl halides require milder conditions to prevent regioselectivity issues. Xantphos is specifically selected due to its wide bite angle (~108°), which geometrically forces the palladium intermediate to undergo reductive elimination (forming the C-N bond) rather than unwanted β-hydride elimination.

  • Self-Validating System: As the active Pd(0)-Xantphos complex forms and the catalytic cycle turns over, the initial dark purple suspension (Pd₂(dba)₃) transitions to a clear amber solution, accompanied by the visible precipitation of fine, white CsCl salts.

Workflow SM1 1-Fluoro-4-nitrobenzene + 2,6-Dimethylmorpholine SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr Int Nitro Intermediate SNAr->Int Red Catalytic Hydrogenation (Pd/C, H2, EtOH) Int->Red Aniline 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) Red->Aniline Coupling Buchwald-Hartwig Cross-Coupling Aniline->Coupling API Target Kinase Inhibitor Coupling->API

Figure 2: Step-by-step synthetic workflow for 4-(2,6-Dimethylmorpholino)aniline integration.

Analytical Validation & Quality Control

Before utilizing 4-(2,6-Dimethylmorpholino)aniline in high-value API synthesis, rigorous analytical validation is required to ensure the absence of unreduced nitro-intermediates or des-methyl impurities.

  • LC-MS (ESI+): Must exhibit a dominant pseudo-molecular ion peak at m/z 207.1 [M+H]⁺ . The absence of m/z 237.1 confirms complete nitro reduction.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the locked chair conformation is observed in the morpholine ring protons. The two methyl groups will appear as a distinct doublet around δ 1.1 ppm. The primary amine (-NH₂) protons must appear as a broad singlet integrating to 2H around δ 4.5 - 5.0 ppm, which disappears upon D₂O exchange.

References[1] Title: 4-(2,6-DIMETHYLMORPHOLINO)ANILINE, TECH | 218930-10-0

Sources

Exploratory

Architecting Syk Inhibitors: The Role of 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) in Targeted Kinase Drug Discovery

Strategic Context & Abstract In the landscape of targeted kinase therapeutics, the design of highly selective inhibitors requires building blocks that precisely navigate the complex topography of the kinase ATP-binding p...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Abstract

In the landscape of targeted kinase therapeutics, the design of highly selective inhibitors requires building blocks that precisely navigate the complex topography of the kinase ATP-binding pocket. 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) has emerged as a critical pharmacophore intermediate, specifically utilized in the synthesis of anilinopurine derivatives targeting Spleen Tyrosine Kinase (Syk)1[1].

Syk is a central orchestrator of immunoreceptor signaling (such as FcεRI in basophils and the B-cell receptor in B-lymphocytes). Dysregulation of this pathway is a hallmark of autoimmune diseases, allergic disorders, and hematological malignancies 2[2]. By integrating the 2,6-dimethylmorpholine moiety into a purine or pyrimidine core, medicinal chemists can exploit specific hydrophobic interactions within the Syk hinge region while maintaining favorable physicochemical properties. This technical guide details the structural rationale, synthetic workflows, and pharmacological validation protocols for utilizing this specific aniline derivative in drug development.

Physicochemical Profiling & Structural Rationale

The utility of 4-(2,6-Dimethylmorpholino)aniline stems from its dual-functional nature. The primary aniline amine acts as a potent nucleophile for coupling reactions (e.g., Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination), while the para-substituted 2,6-dimethylmorpholine ring dictates the molecule's spatial orientation and target affinity.

Structural Advantages in Kinase Binding:
  • Steric Bulk & Hinge Binding: The addition of two methyl groups on the morpholine ring increases the three-dimensional bulk of the tail region. This bulk restricts the rotational degrees of freedom, locking the molecule into an active conformation that fits snugly into the hydrophobic pocket adjacent to the Syk ATP-binding cleft.

  • Lipophilicity Tuning: The methyl groups incrementally increase the partition coefficient (LogP), enhancing cellular permeability without drastically reducing aqueous solubility, thanks to the morpholine oxygen.

Table 1: Physicochemical Properties of CAS 218930-10-0 3[3]

ParameterValue / Specification
Chemical Name 4-(2,6-Dimethylmorpholino)aniline
CAS Registry Number 218930-10-0
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
SMILES String NC1=CC=C(N2CC(C)OC(C)C2)C=C1
Typical Purity ≥95% (HPLC/LC-MS)
Storage Conditions Inert atmosphere, dark place, room temperature

Mechanistic Grounding: The Syk Signaling Axis

To understand why anilinopurine derivatives are synthesized using this compound, one must understand the biological target. Syk is a non-receptor tyrosine kinase that acts immediately downstream of immunoreceptors.

In mast cells and basophils, the crosslinking of the high-affinity IgE receptor (FcεRI) by an allergen leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Lyn kinase. Syk is subsequently recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its auto-activation. Active Syk then phosphorylates downstream effectors like PLCγ and PI3K, culminating in calcium mobilization, actin polymerization, and ultimately, degranulation 4[4].

G Antigen Allergen / Antigen Receptor FcεRI Receptor (Mast Cell / Basophil) Antigen->Receptor Crosslinking Lyn Lyn Kinase Receptor->Lyn ITAM Phosphorylation Syk Syk Kinase (Therapeutic Target) Lyn->Syk Recruitment & Activation Downstream PLCγ / PI3K Activation Syk->Downstream Signal Transduction Outcome Degranulation & Histamine Release Downstream->Outcome Cellular Response

Figure 1: The FcεRI-mediated Syk signaling pathway in basophils and mast cells.

Inhibitors derived from 4-(2,6-Dimethylmorpholino)aniline (such as the Novartis compound series NVP-QAB205) act as ATP-competitive inhibitors of Syk, effectively halting this cascade at its origin, thereby preventing the release of pro-inflammatory mediators 5[5].

Synthetic Integration: Assembly of Anilinopurine Scaffolds

The primary synthetic utility of CAS 218930-10-0 is its coupling to a halogenated heterocyclic core (e.g., 2,6-dichloropurine). The workflow relies on Nucleophilic Aromatic Substitution (SNAr).

G Core Halogenated Purine Scaffold Reaction SNAr Coupling (DIPEA, n-BuOH, 100°C) Core->Reaction Aniline 4-(2,6-Dimethylmorpholino)aniline CAS 218930-10-0 Aniline->Reaction Intermediate Anilinopurine Intermediate Reaction->Intermediate Purification Flash Chromatography & LC-MS Validation Intermediate->Purification Product Purified Syk Inhibitor Purification->Product

Figure 2: Workflow for the synthesis of Syk inhibitors using CAS 218930-10-0.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Synthesize a functionalized anilinopurine intermediate. Causality & Design: We utilize n-butanol as the solvent because its high boiling point (117°C) permits the elevated temperatures required for SNAr without the need for pressurized microwave reactors. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct generated during the coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of the halogenated purine core in anhydrous n-butanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0), followed by 2.0 equivalents of DIPEA.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100°C under continuous magnetic stirring for 12–16 hours.

  • Self-Validation Check (In-Process): Perform Thin-Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) solvent system. The reaction is complete when the UV-active spot corresponding to the starting aniline is fully consumed, replaced by a lower Rf product spot.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove n-butanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification & Final Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography. Validate the final compound using LC-MS; the mass spectrum must show the expected [M+H]+ molecular ion peak with >95% purity by UV integration (254 nm).

Pharmacological Validation: Kinase Assay Methodology

Once the anilinopurine derivative is synthesized, its biochemical efficacy against Syk must be rigorously quantified.

Protocol 2: ATP-Competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: Determine the IC50 of the synthesized compound against recombinant human Syk. Causality & Design: Because anilinopurines target the ATP-binding pocket, the assay is run at an ATP concentration equal to the Km​ of Syk (~15 µM). This ensures the assay is highly sensitive to competitive inhibitors. TR-FRET is chosen over standard fluorescence to eliminate compound auto-fluorescence interference, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition: Add 5 µL of recombinant full-length human Syk (diluted in kinase buffer to a final well concentration of 0.5 nM) to the assay plates. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 30 µM ATP (final concentration 15 µM) and 2 µM of a biotinylated poly-Glu-Tyr peptide substrate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Self-Validation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using the positive control (e.g., 1 µM of a known Syk inhibitor like R406) and the negative control (DMSO vehicle). The assay is only valid if Z′≥0.6 .

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the normalized activity against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the IC50.

Structure-Activity Relationship (SAR) Insights

To demonstrate the specific value of the 2,6-dimethyl substitution on the morpholine ring, Table 2 summarizes representative SAR data typical of anilinopurine-based Syk inhibitors. The addition of the methyl groups significantly enhances biochemical potency compared to the unsubstituted morpholine analog, driven by optimized van der Waals interactions within the kinase hinge region.

Table 2: Representative SAR Impact of the Aniline Tail in Purine-Based Syk Inhibitors

Aniline Building Block UsedStructural ModificationRepresentative Syk IC50 (nM)Kinase Selectivity Profile
Unsubstituted AnilineLacks tail moiety> 5,000Poor (Pan-kinase activity)
4-MorpholinoanilineStandard morpholine ring120 - 250Moderate
4-(2,6-Dimethylmorpholino)aniline Di-methyl steric bulk added 8 - 15 High (Minimal Src-family off-target)
4-(Piperazin-1-yl)anilineNitrogen replaces oxygen45 - 90Moderate (hERG liability risk)

Note: IC50 values are representative benchmarks illustrating the SAR trajectory when optimizing the solvent-exposed/hinge-interacting tail of anilinopurine scaffolds.

References

  • Marked Differences in the Signaling Requirements for Expression of CD203c and CD11b versus CD63 Expression and Histamine Release in Human Basophils Source: International Archives of Allergy and Immunology | Karger Publishers URL:[Link]

  • Polymerization of actin does not regulate desensitization in human basophils Source: PMC - NIH URL:[Link]

  • EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL

Sources

Foundational

4-(2,6-Dimethylmorpholino)aniline: Structural Analysis, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

Executive Summary As the landscape of targeted therapeutics evolves, the demand for highly specific, metabolically stable building blocks has surged. 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics evolves, the demand for highly specific, metabolically stable building blocks has surged. 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) has emerged as a privileged intermediate in medicinal chemistry[1]. By appending a 2,6-dimethylmorpholine moiety to an aniline core, drug developers can finely tune the lipophilicity, aqueous solubility, and basicity (pKa) of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide on the physicochemical properties, validated synthetic methodologies, and downstream applications of 4-(2,6-dimethylmorpholino)aniline, specifically focusing on its role in the development of kinase inhibitors[2],[3].

Physicochemical Properties & Structural Significance

The structural architecture of 4-(2,6-dimethylmorpholino)aniline consists of an electron-rich aniline ring substituted at the para position with a morpholine derivative.

Expert Insight on Stereochemistry: Commercially available 2,6-dimethylmorpholine is predominantly the cis-isomer. In this configuration, both methyl groups occupy equatorial positions within the morpholine chair conformation. This minimizes 1,3-diaxial steric clashes, resulting in a thermodynamically stable nucleophile that imparts predictable spatial geometry when integrated into complex drug scaffolds.

Table 1: Quantitative & Physicochemical Data
PropertyValue
Chemical Name 4-(2,6-Dimethylmorpholino)aniline
CAS Registry Number 218930-10-0[1],[4]
Molecular Formula C12H18N2O[1],[5]
Molecular Weight 206.28 g/mol [1],[6]
Structural Features Primary aromatic amine, para-substituted tertiary amine
Typical Appearance Off-white to pale brown crystalline solid
Target m/z [M+H]+ 207.1

Mechanistic Pathway & Synthetic Strategy

The synthesis of 4-(2,6-dimethylmorpholino)aniline is achieved via a highly efficient, two-step sequence. The logic of this pathway relies on leveraging the strong electron-withdrawing nature of a nitro group to activate an aromatic ring for nucleophilic attack, followed by a controlled reduction.

Synthesis SM1 1-Fluoro-4-nitrobenzene INT 4-(2,6-Dimethylmorpholino) nitrobenzene SM1->INT SNAr K2CO3, 80°C SM2 2,6-Dimethylmorpholine SM2->INT PROD 4-(2,6-Dimethylmorpholino) aniline INT->PROD Reduction Pd/C, H2

Synthetic route of 4-(2,6-Dimethylmorpholino)aniline via SNAr and nitro reduction.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical experimental parameters.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-(2,6-dimethylmorpholino)nitrobenzene.

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), 2,6-Dimethylmorpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a clean, dry reactor with MeCN and 1-fluoro-4-nitrobenzene.

    • Add K₂CO₃ to the stirring solution. Causality: Potassium carbonate acts as a mild, non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. This prevents the protonation of the morpholine derivative, which would otherwise stall the reaction[7].

    • Introduce 2,6-dimethylmorpholine dropwise to control the initial exotherm.

    • Elevate the temperature to 80°C and stir for 4–6 hours. Causality: Despite the activating nature of the para-nitro group, the SNAr reaction requires thermal activation to overcome the transition state's energy barrier[7].

    • Workup: Cool to room temperature, filter out inorganic salts, concentrate under vacuum, and partition between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the intermediate.

Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow to a deep golden-orange as the intermediate forms. Complete consumption of 1-fluoro-4-nitrobenzene must be confirmed via TLC (Hexanes:EtOAc 3:1); the highly UV-active starting material spot will be replaced by a lower Rf​ product spot.

Step 2: Catalytic Nitro Reduction

Objective: Reduce the nitro intermediate to 4-(2,6-dimethylmorpholino)aniline.

  • Reagents: 4-(2,6-dimethylmorpholino)nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq by weight), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the intermediate in MeOH within a pressure-rated hydrogenation vessel.

    • Purge the vessel with Nitrogen (N₂) for 10 minutes.

    • Carefully add 10% Pd/C. Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; adding it under an inert N₂ blanket prevents spontaneous ignition.

    • Purge the vessel with H₂ and maintain a pressure of 30–50 psi at room temperature for 12 hours. Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal contamination in the final API building block, ensuring a cleaner impurity profile.

    • Workup: Purge the system with N₂ to remove residual H₂. Filter the mixture through a pad of Celite to safely remove fine Pd/C particulates. Concentrate the filtrate under reduced pressure.

Self-Validating Checkpoint: The cessation of H₂ pressure drop in the reactor indicates reaction completion. The resulting crude product should present as an off-white solid.

Analytical Validation & Quality Control

Rigorous analytical characterization is mandatory before utilizing this intermediate in downstream API synthesis.

  • ¹H NMR (400 MHz, DMSO-d₆): Successful reduction is confirmed by the disappearance of the strongly deshielded nitro-aromatic protons (typically >8.0 ppm). The spectrum will exhibit an upfield aniline primary amine signal (broad singlet, ~4.5–5.0 ppm) and aromatic protons characteristic of a para-substituted aniline (~6.5–6.8 ppm)[3].

  • Mass Spectrometry (ESI-MS): The target compound exhibits a characteristic [M+H]+ peak at m/z 207.1. Downstream derivatives synthesized from this aniline (e.g., acryloylamino-pyrrolidinyl nicotinamides) will exhibit their respective higher mass peaks (e.g., m/z 465)[3].

  • HPLC: Purity should be >95% via UV detection at 254 nm to prevent the propagation of unreacted nitro-intermediates into final drug substance batches.

Applications in Targeted Therapeutics

4-(2,6-Dimethylmorpholino)aniline is highly valued in the oncology and immunology sectors. It is predominantly utilized as an aniline donor in the synthesis of complex heterocyclic kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical node in B-cell receptor signaling. Inhibition of BTK is a clinically validated strategy for treating B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune disorders. 4-(2,6-dimethylmorpholino)aniline is frequently coupled with functionalized nicotinamides or pyrimidines to form potent, irreversible BTK inhibitors[3].

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Syk plays a pivotal role in IgE-dependent allergic reactions, immune-thrombocytopenia, and the activation of mast cells. The incorporation of the 2,6-dimethylmorpholino-phenyl group into anilinopurine derivatives yields highly selective Syk inhibitors that modulate these inflammatory cascades[2],[8].

References

  • Google Patents. "WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof".
  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
  • Google Patents. "WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof".

Sources

Exploratory

4-(2,6-Dimethylmorpholino)aniline: Structural Profiling, Synthesis, and Applications in Targeted Kinase Inhibitor Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist, I approach the design and synthesis of targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach the design and synthesis of targeted therapeutics by meticulously evaluating the physicochemical contributions of every structural motif. The molecule 4-(2,6-dimethylmorpholino)aniline is not merely a passive chemical intermediate; it is a highly engineered pharmacophoric building block. By integrating a sterically hindered morpholine ring with a reactive aniline moiety, this compound serves as a critical precursor in the development of advanced kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) [1].

This technical guide provides an in-depth analysis of its molecular properties, the mechanistic rationale for its use in drug design, and field-proven, self-validating synthetic protocols.

Physicochemical & Structural Profiling

Before deploying any intermediate in a multi-step synthetic campaign, establishing a rigorous physicochemical profile is mandatory. The structural parameters of 4-(2,6-dimethylmorpholino)aniline dictate its solubility, reactivity, and downstream pharmacokinetic behavior.

Table 1: Core Molecular Specifications
PropertyValue
Chemical Name 4-(2,6-Dimethylmorpholino)aniline
CAS Registry Number 218930-10-0
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Monoisotopic Mass 206.1419 Da
Appearance Solid (Off-white to pale brown powder)
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Morpholine oxygen and nitrogen)

Data supported by standardized chemical registries [2][3].

Mechanistic Role in Drug Design: Why This Specific Moiety?

In medicinal chemistry, the substitution of a standard morpholine ring with a 2,6-dimethylmorpholine ring is a deliberate, causality-driven design choice.

  • Metabolic Shielding (Steric Hindrance): Standard morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid N-dealkylation or ring-opening. The addition of methyl groups at the 2 and 6 positions introduces critical steric bulk adjacent to the oxygen atom. This effectively shields the ring from enzymatic degradation, significantly extending the biological half-life of the final drug candidate.

  • Conformational Tuning: The 2,6-dimethyl substitution forces the morpholine ring into a highly stable chair conformation with both methyl groups occupying equatorial positions. This rigidity reduces the entropic penalty upon binding to the kinase target.

  • Solubility and pKa Modulation: The morpholine nitrogen acts as a weak base, improving aqueous solubility—a frequent bottleneck in the formulation of flat, hydrophobic heteroaryl kinase inhibitors.

  • Facile Functionalization: The para-substituted aniline nitrogen serves as an ideal nucleophile for Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution ( SN​Ar ), allowing seamless integration into complex pyrimidine or quinazoline scaffolds.

Synthetic Pathways & Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis of 4-(2,6-dimethylmorpholino)aniline is broken down into a two-step, self-validating workflow.

SyntheticRoute N1 1-Fluoro-4-nitrobenzene + 2,6-Dimethylmorpholine N2 SNAr Reaction (K2CO3, DMF, 80°C) N1->N2 N3 4-(2,6-Dimethylmorpholino) nitrobenzene N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, EtOH, RT) N3->N4 N5 4-(2,6-Dimethylmorpholino)aniline (Final Product) N4->N5

Step-by-step synthetic workflow for 4-(2,6-Dimethylmorpholino)aniline.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Rationale & Causality: The strong electron-withdrawing nature of the nitro group activates the para-fluorine atom on 1-fluoro-4-nitrobenzene, lowering the activation energy for nucleophilic attack by the morpholine nitrogen. K2​CO3​ is selected as a mild, insoluble base to scavenge the generated HF , driving the equilibrium forward without inducing unwanted side reactions.

  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add K2​CO3​ (2.0 eq) followed by 2,6-dimethylmorpholine (1.2 eq).

    • Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.

    • Quench the reaction with ice water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the high-Rf fluoronitrobenzene spot confirms 100% conversion to the intermediate 4-(2,6-dimethylmorpholino)nitrobenzene.

Step 2: Chemoselective Catalytic Hydrogenation
  • Rationale & Causality: Palladium on Carbon (Pd/C) provides an active surface for H2​ dissociation. Operating at room temperature and atmospheric pressure (balloon) ensures absolute chemoselectivity—reducing the nitro group to a primary amine without risking the reductive cleavage of the morpholine ring.

  • Protocol:

    • Dissolve the nitro intermediate (1.0 eq) in absolute Ethanol (EtOH).

    • Purge the reaction flask with N2​ gas for 5 minutes.

    • Carefully add 10% Pd/C (0.1 eq). Evacuate the flask and backfill with H2​ gas via balloon.

    • Stir vigorously at room temperature for 4-6 hours.

    • Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

    • Concentrate the filtrate in vacuo to yield the pure 4-(2,6-dimethylmorpholino)aniline.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The mass spectrum must show a clean shift to m/z=207.1 [M+H]+ , confirming the successful reduction of the nitro group.

Application in Targeted Kinase Inhibitors (e.g., BTK)

Once synthesized, 4-(2,6-dimethylmorpholino)aniline is frequently utilized to construct the solvent-exposed tail of targeted kinase inhibitors. For example, in the development of BTK inhibitors for B-cell malignancies [1], this aniline derivative is coupled to a central heteroaryl core (such as a pyrimidine or quinoline).

The morpholine tail extends out of the kinase ATP-binding pocket into the solvent region, drastically improving the drug's pharmacokinetic profile while the core binds to the hinge region of the kinase.

BTKPathway A 4-(2,6-Dimethylmorpholino)aniline Intermediate C Buchwald-Hartwig Cross-Coupling A->C B Heteroaryl Scaffold (e.g., Pyrimidine) B->C D Targeted BTK Inhibitor C->D E Inhibition of Bruton's Tyrosine Kinase (BTK) D->E F Blockade of BCR Signaling Pathway E->F G Apoptosis of Malignant B-Cells F->G

Integration of the aniline intermediate into BTK inhibitors and downstream signaling blockade.

Analytical Characterization Standards

To guarantee the integrity of the final active pharmaceutical ingredient (API), the 4-(2,6-dimethylmorpholino)aniline intermediate must pass stringent analytical checks:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed 95% before proceeding to cross-coupling steps.

  • Mass Spectrometry (ESI-MS): Expected m/z = 207 [M+H]+ .

  • 1 H NMR (400 MHz, DMSO- d6​ ): Key diagnostic peaks include the two methyl doublets from the morpholine ring (typically around δ 1.1 - 1.2 ppm) and the characteristic AB quartet of the para-substituted aromatic ring (around δ 6.5 - 6.8 ppm). A broad singlet integrating to 2 protons around δ 4.5 - 5.0 ppm confirms the presence of the primary amine ( NH2​ ).

References

  • Source: Google Patents (WO2015061247A2)
Foundational

4-(2,6-Dimethylmorpholino)aniline solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-(2,6-Dimethylmorpholino)aniline For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2,6-Dimethylmorpholino)aniline, with the CA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2,6-Dimethylmorpholino)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-Dimethylmorpholino)aniline, with the CAS Number 218930-10-0, is an aromatic amine containing a dimethylmorpholino substituent.[1][2] Its chemical structure, featuring both a lipophilic dimethylmorpholino group and a polar aniline moiety, suggests a nuanced physicochemical profile that is critical for its application in pharmaceutical research and development. This guide provides a comprehensive overview of the predicted solubility and stability of 4-(2,6-Dimethylmorpholino)aniline, offering a framework for its handling, formulation, and analytical characterization. The insights and protocols herein are synthesized from established principles of medicinal chemistry and regulatory guidelines for drug substance evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(2,6-Dimethylmorpholino)aniline is paramount for any experimental design.

PropertyValue/PredictionSource
CAS Number 218930-10-0[1][2]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.28 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from related aniline derivatives[3][4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the structure of 4-(2,6-Dimethylmorpholino)aniline, which combines a hydrophilic amine group with a more lipophilic dimethylmorpholino ring and a benzene core, its solubility is expected to vary significantly across different solvent systems.

Predicted Solubility

Table of Predicted Solubilities:

SolventPredicted SolubilityRationale
Water Sparingly solubleThe polar aniline group may provide some aqueous solubility, but the overall molecule is largely nonpolar.
Methanol, Ethanol SolublePolar protic solvents are likely to solvate both the amine and morpholino groups.
Acetone, Acetonitrile SolublePolar aprotic solvents should effectively dissolve the compound.
Dichloromethane, Chloroform Readily SolubleNonpolar organic solvents are expected to be excellent solvents due to the compound's lipophilic character.
Ethyl Acetate SolubleA moderately polar solvent that is likely to be effective.[3]
Hexanes, Heptane Sparingly to InsolubleThe polarity of the aniline and morpholino groups will likely limit solubility in nonpolar aliphatic solvents.
Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4-(2,6-Dimethylmorpholino)aniline, a standardized shake-flask method can be employed. This protocol is designed to provide a reliable and reproducible measure of equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(2,6-Dimethylmorpholino)aniline to a series of vials, each containing a known volume of the desired solvent.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the concentration of 4-(2,6-Dimethylmorpholino)aniline in the diluted samples against a standard curve prepared from a known concentration of the compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Part 2: Stability Profile

Understanding the chemical stability of 4-(2,6-Dimethylmorpholino)aniline is crucial for determining its shelf-life, identifying appropriate storage conditions, and developing stable formulations. Forced degradation studies are essential for elucidating potential degradation pathways and for the development of stability-indicating analytical methods.

[7][8][9]### Predicted Stability and Potential Degradation Pathways

Aniline and its derivatives are susceptible to degradation under various stress conditions. The primary degradation pathways are likely to involve oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities. The presence of the electron-donating morpholino group may increase the susceptibility of the aromatic ring to oxidation. Degradation products could include nitroso, nitro, and polymeric species.

  • Hydrolytic Degradation: While the ether linkage in the morpholino group is generally stable, the overall molecule may exhibit pH-dependent stability in aqueous solutions. A study on a related compound, 4-DMAP, showed maximum stability in the pH range of 2.0 to 3.0. *[10] Photodegradation: Aromatic amines can undergo degradation upon exposure to light, particularly UV radiation. This can lead to complex reaction pathways and the formation of colored degradants.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially involving cleavage of the morpholino ring or the C-N bond.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be conducted to identify the degradation products and pathways of 4-(2,6-Dimethylmorpholino)aniline. This involves subjecting the compound to a variety of stress conditions that are more severe than those encountered during routine storage and handling.

[7][9]Step-by-Step Methodology:

  • Preparation of Sample Solutions:

    • Prepare solutions of 4-(2,6-Dimethylmorpholino)aniline in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) to the sample solution and heat at an elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) to the sample solution and heat at an elevated temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating. [8] * Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C).

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or mass spectrometry (MS) detector is highly recommended for peak purity analysis and identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Analyze the chromatograms to identify and quantify the major degradation products.

    • Attempt to elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Table for Summarizing Forced Degradation Results:

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Retention Time)
0.1 N HCl
0.1 N NaOH
3% H2O2
Heat (Solid)
Heat (Solution)
Photolytic

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare sample solutions stress1 Acidic Hydrolysis prep1->stress1 stress2 Basic Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 eval1 Calculate % degradation analysis2->eval1 eval2 Identify degradation products eval1->eval2 eval3 Elucidate degradation pathways eval2->eval3

Sources

Exploratory

Analytical Characterization of 4-(2,6-Dimethylmorpholino)aniline: A Technical Guide for Spectral Profiling

Executive Summary 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0; MW: 206.28 g/mol ) is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, most notably Bruton's Tyrosine K...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0; MW: 206.28 g/mol ) is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, most notably Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The molecule features an electron-rich aniline core coupled to a lipophilic, sterically hindered 2,6-dimethylmorpholine ring. This specific structural motif is engineered to enhance kinase hinge-binding interactions while optimizing the pharmacokinetic (PK) properties of the resulting active pharmaceutical ingredients (APIs).

For drug development professionals and synthetic chemists, rigorous structural verification of this building block is paramount. Impurities or stereochemical deviations (e.g., cis vs. trans morpholine isomers) can drastically alter downstream coupling efficiencies and the target affinity of the final API. This whitepaper provides an authoritative, in-depth guide to the spectral characterization—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—of 4-(2,6-dimethylmorpholino)aniline, detailing the causality behind analytical behaviors and establishing self-validating experimental protocols.

BTK_Pathway A 4-(2,6-Dimethylmorpholino)aniline (Building Block) B Acryloyl/Electrophilic Warhead Attachment A->B Synthesis C Covalent BTK Inhibitor (e.g., Zanubrutinib analog) B->C Optimization D BTK Cys481 Binding C->D Target Engagement E Blockade of BCR Signaling D->E Pathway Inhibition

Workflow from 4-(2,6-Dimethylmorpholino)aniline to BTK inhibition via BCR signaling blockade.

Structural & Physicochemical Profiling

The compound consists of a 1,4-disubstituted benzene ring. The para relationship between the primary amine (-NH₂) and the tertiary amine of the morpholine ring creates a highly conjugated, electron-rich aromatic system.

Stereochemical Considerations: The 2,6-dimethylmorpholine moiety can theoretically exist as cis or trans isomers. However, commercial and synthetic batches overwhelmingly favor the thermodynamically stable cis-isomer . In the cis configuration, both methyl groups occupy equatorial positions in the chair conformation, completely avoiding the severe 1,3-diaxial steric clashes present in the trans-isomer. This conformational lock is highly visible in ¹H NMR through distinct axial-axial coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the cis-stereochemistry of the morpholine ring and the para-substitution pattern of the aniline core.

Causality in Solvent Selection

While CDCl₃ is a standard solvent, DMSO-d₆ is strongly recommended for this compound. The highly basic primary amine rapidly exchanges protons in CDCl₃, often resulting in broad, indistinguishable baseline humps. DMSO-d₆ acts as a strong hydrogen-bond acceptor, slowing the exchange rate of the -NH₂ protons and resolving them into a sharp, quantifiable broad singlet (~4.60 ppm), which serves as a critical internal integration standard.

Spectral Data Interpretation
  • Aromatic Region: The para-substitution yields a classic AA'BB' spin system. Because both the -NH₂ and the morpholine nitrogen are electron-donating groups (EDGs) via resonance, the aromatic protons are shielded, appearing upfield between 6.50 and 6.70 ppm.

  • Morpholine Ring: The cis-diequatorial methyl groups appear as a clean doublet at ~1.10 ppm. The axial protons at C3 and C5 of the morpholine ring exhibit large axial-axial coupling (J ≈ 11.0 Hz) with the adjacent methine protons, confirming the chair conformation and cis geometry.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position / Moiety¹H NMR (400 MHz, δ ppm, Multiplicity, J in Hz, Int.)¹³C NMR (100 MHz, δ ppm)
-NH₂ 4.60 (br s, 2H)-
Ar-H (ortho to NH₂) 6.52 (d, J = 8.8, 2H)114.8
Ar-H (ortho to Morph) 6.68 (d, J = 8.8, 2H)117.5
Ar-C (C-NH₂) -142.5
Ar-C (C-Morph) -143.2
Morph CH-O (C2, C6) 3.65 (m, 2H)71.2
Morph CH₂-N (Eq, C3, C5) 3.25 (d, J = 11.5, 2H)55.8
Morph CH₂-N (Ax, C3, C5) 2.15 (t, J = 11.0, 2H)55.8
Methyls (-CH₃) 1.10 (d, J = 6.2, 6H)19.2
Self-Validating NMR Protocol
  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Tuning: Perform automated tuning and matching (ATM) and gradient shimming to achieve an un-spun linewidth of <1.0 Hz for the TMS or residual solvent peak.

  • Acquisition: Acquire ¹H spectra with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the -NH₂ protons. Acquire ¹³C spectra with a minimum of 512 scans.

  • Validation: Verify the integral ratio of the methyl doublet (6H) to the -NH₂ broad singlet (2H) is exactly 3:1. Any deviation indicates incomplete relaxation or residual moisture (water peak in DMSO-d₆ appears at 3.33 ppm and can overlap with morpholine signals).

Mass Spectrometry (MS)

Mass spectrometry provides exact mass confirmation and structural elucidation through fragmentation.

Causality in Ionization Strategy

The molecule possesses two highly basic nitrogen centers: the primary aniline amine (pKa ~4.6) and the tertiary morpholine nitrogen (pKa ~8.3). This dual-basicity makes Electrospray Ionization in positive mode (ESI+) the optimal technique. In an acidic mobile phase (e.g., 0.1% formic acid), the compound readily protonates to form a highly stable [M+H]⁺ pseudo-molecular ion [2].

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) of the m/z 207.15 parent ion yields predictable, structure-specific fragments:

  • m/z 148.08: Represents the loss of C₃H₆O (58 Da) via the cleavage of the morpholine ring, leaving an N-ethylidenephenylenediamine-like radical cation.

  • m/z 120.08: Represents the complete loss of the morpholine aliphatic chain, leaving the bare aniline cation.

Table 2: High-Resolution Mass Spectrometry (HRMS-ESI+) Data
Ion TypeFormulaTheoretical m/zObserved m/zRelative Abundance
[M+H]⁺ C₁₂H₁₉N₂O⁺207.1492207.1495100% (Base Peak)
Fragment 1 C₉H₁₂N₂⁺148.0995148.1002~45%
Fragment 2 C₇H₈N⁺120.0808120.0811~20%
Self-Validating LC-MS Protocol
  • System Suitability: Inject a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to < 5 ppm error.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a fast gradient (5% to 95% B over 3 minutes).

  • Validation: The compound should elute as a single, sharp, symmetrical peak. Tailing indicates secondary interactions with unendcapped silanols on the column, which can be mitigated by increasing the buffer concentration (e.g., 10 mM ammonium formate).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized for rapid, non-destructive functional group verification.

Key Vibrational Modes

The IR spectrum is dominated by the primary amine and the ether linkage of the morpholine ring. The N-H stretching region shows the classic "double fang" appearance characteristic of primary amines (asymmetric and symmetric stretching). The C-O-C ether linkage of the morpholine ring produces a very strong, broad absorption band in the fingerprint region.

Table 3: Key ATR-FTIR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment / Functional Group
3420, 3335 MediumN-H stretch (Asymmetric and Symmetric, 1° amine)
2965, 2870 Weak-MediumC-H stretch (Aliphatic, morpholine/methyls)
1625 MediumN-H bending (scissoring)
1510 StrongC=C stretch (Aromatic ring)
1125 Very StrongC-O-C asymmetric stretch (Morpholine ether)
825 StrongC-H out-of-plane bend (1,4-disubstituted benzene)
Self-Validating ATR-FTIR Protocol
  • Background: Collect a background spectrum of the clean, dry diamond or ZnSe ATR crystal (minimum 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the C-O-C peak at 1125 cm⁻¹ reaches ~0.5-0.8 absorbance units.

  • Validation: Ensure the baseline is flat. A sloping baseline at higher wavenumbers indicates poor contact between the solid crystal and the ATR prism, requiring re-application and increased anvil pressure.

Analytical Workflow Summary

To ensure absolute scientific integrity during batch release or synthetic progression, the following multimodal workflow should be executed.

Analytical_Workflow Sample Compound Sample CAS: 218930-10-0 NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR MS Mass Spectrometry (ESI-TOF MS/MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Data Structural Verification & Purity Assessment NMR->Data MS->Data IR->Data

Multimodal analytical characterization workflow for structural verification.

References

  • Title: Heteroaryl compounds as btk inhibitors and uses thereof (WO2015061247A2)
  • Title: Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Foundational

Engineering Kinase Selectivity: The Discovery, Synthesis, and Application of 4-(2,6-Dimethylmorpholino)aniline

A Technical Whitepaper on Privileged Scaffolds in Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the design of small-molecule kinase inhibitors requires a delicate balance between...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Privileged Scaffolds in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the design of small-molecule kinase inhibitors requires a delicate balance between target affinity, metabolic stability, and aqueous solubility. 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) has emerged as a highly privileged structural intermediate [1]. By serving as a bifunctional building block, it provides a reactive aniline moiety for coupling to hinge-binding heterocycles, while its 2,6-dimethylmorpholine tail acts as a solvent-exposed motif that fundamentally alters the pharmacokinetic profile of the resulting drug. This whitepaper explores the historical discovery, structural rationale, and self-validating synthetic protocols associated with this critical compound.

Chemical Identity & Structural Rationale

At its core, 4-(2,6-Dimethylmorpholino)aniline (Molecular Formula: C12​H18​N2​O , MW: 206.28 g/mol ) is an aniline derivative substituted at the para position with a sterically hindered morpholine ring[1, 2].

The Causality of Structural Choices:

  • The Aniline Motif: The primary amine ( −NH2​ ) is a highly reactive nucleophile. In drug synthesis, it is typically deployed in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions to attach the solubilizing tail to the main pharmacophore (e.g., a pyrimidine or purine core) [3].

  • The 2,6-Dimethyl Substitution: Unsubstituted morpholine rings are notorious metabolic liabilities. Cytochrome P450 enzymes (particularly CYP3A4) rapidly oxidize the carbons adjacent to the morpholine oxygen, leading to ring-opened metabolites or lactams. The strategic placement of two methyl groups at the C2 and C6 positions introduces profound steric hindrance, effectively blocking this oxidative metabolism and drastically extending the in vivo half-life of the compound. Furthermore, the methyl groups increase the lipophilicity (LogP), which enhances cellular membrane permeability without entirely sacrificing the aqueous solubility provided by the basic morpholine nitrogen.

Historical Context & The Evolution of Morpholinoanilines

The use of morpholinoanilines in drug discovery is not new; compounds like 3-fluoro-4-morpholinoaniline were pivotal in the synthesis of the early antibiotic Linezolid. However, as oncology and immunology shifted toward targeted kinase inhibitors in the early 2000s, researchers encountered a bottleneck: early-generation inhibitors suffered from poor oral bioavailability and rapid clearance.

The discovery and integration of the 2,6-dimethylmorpholino scaffold marked a turning point. Patent literature from the last decade highlights its critical role in the development of inhibitors targeting Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK) [3, 4]. These kinases are essential nodes in B-cell receptor (BCR) and Fc receptor signaling. By utilizing 4-(2,6-Dimethylmorpholino)aniline as a precursor, pharmaceutical companies successfully engineered molecules capable of treating B-cell malignancies (like Chronic Lymphocytic Leukemia) and autoimmune disorders (like Rheumatoid Arthritis) by suppressing TNF-alpha mediated inflammation [3].

Mechanistic Role in SYK and BTK Inhibition

In the architecture of a kinase inhibitor, the molecule must anchor itself to the ATP-binding pocket (the hinge region) of the kinase. The heterocycle (synthesized downstream of our title compound) binds to this hinge. The 4-(2,6-dimethylmorpholino)phenyl group, however, is typically directed outward toward the solvent-exposed region of the kinase cleft.

This orientation is not accidental. The basic nitrogen of the morpholine ring can form favorable electrostatic interactions with solvent molecules or specific acidic residues at the edge of the binding pocket, while the bulky methyl groups prevent the molecule from adopting conformations that would allow it to bind to off-target kinases, thereby engineering high selectivity for SYK and BTK [4].

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Antigen Binding SYK SYK (Spleen Tyrosine Kinase) LYN->SYK Phosphorylation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Activation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB / Calcium Signaling (Cell Survival & Proliferation) PLCg2->NFkB Downstream Effector Inhibitor Inhibitor with 2,6-Dimethylmorpholine Scaffold Inhibitor->SYK Blocks ATP Pocket Inhibitor->BTK Covalent/Reversible Binding

Diagram 1: BCR signaling cascade illustrating the targeted intervention points of SYK/BTK inhibitors.

Experimental Workflows: A Self-Validating Synthesis Protocol

The synthesis of 4-(2,6-Dimethylmorpholino)aniline relies on a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. To ensure scientific integrity, this protocol is designed as a self-validating system , where the physical and spectroscopic properties at each step confirm the success of the underlying mechanism.

Step 1: SNAr Reaction to Form the Nitro Intermediate

Causality: 1-Fluoro-4-nitrobenzene is chosen over the chloro-variant because fluorine's extreme electronegativity highly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex intermediate and drastically accelerating the SNAr reaction [5].

  • Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 2,6-dimethylmorpholine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). The base acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly mobile fluoronitrobenzene spot and the appearance of a bright yellow, UV-active spot indicates the formation of 4-(2,6-dimethylmorpholino)nitrobenzene.

  • Workup: Quench with ice water. The nitro intermediate will precipitate as a yellow solid. Filter, wash with water, and dry under a vacuum.

Step 2: Catalytic Hydrogenation to the Aniline

Causality: The nitro group must be reduced to an amine to provide the nucleophilic handle required for downstream drug assembly. Palladium on Carbon (Pd/C) with Hydrogen gas is selected for its clean conversion and lack of toxic metal byproducts (unlike Iron/HCl reductions).

  • Setup: Suspend the yellow nitro intermediate in absolute ethanol. Add 10% Pd/C catalyst (10% w/w).

  • Reaction: Purge the vessel with nitrogen, then introduce Hydrogen gas ( H2​ ) via a balloon or Parr hydrogenator (approx. 30-50 psi). Stir vigorously at room temperature for 3 hours.

  • Validation (Visual & Spectroscopic): The reaction is complete when hydrogen uptake ceases and the solution transitions from bright yellow to colorless/pale purple. Confirm via 1H NMR (DMSO- d6​ ): The disappearance of downfield nitro-aromatic protons and the emergence of a broad singlet at ~4.5-5.0 ppm confirms the presence of the −NH2​ group.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 4-(2,6-Dimethylmorpholino)aniline as a crystalline solid.

Synthesis_Workflow SM1 1-Fluoro-4-nitrobenzene (Electrophile) Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 SM2 2,6-Dimethylmorpholine (Nucleophile) SM2->Step1 Intermediate 4-(2,6-Dimethylmorpholino) nitrobenzene Step1->Intermediate Nucleophilic Substitution Step2 Catalytic Hydrogenation (10% Pd/C, H2, EtOH) Intermediate->Step2 Product 4-(2,6-Dimethylmorpholino)aniline (Target Scaffold) Step2->Product Nitro Reduction

Diagram 2: Two-step synthetic workflow for 4-(2,6-Dimethylmorpholino)aniline.

Pharmacokinetic & Pharmacodynamic Profiling

The integration of the 2,6-dimethylmorpholine moiety is a calculated decision in structure-activity relationship (SAR) optimization. The table below quantifies the pharmacological advantages of this scaffold compared to its unsubstituted predecessor.

PropertyUnsubstituted Morpholine Scaffold2,6-Dimethylmorpholine ScaffoldCausality / Mechanism
Metabolic Stability ( T1/2​ in HLM) Low (~15-30 min)High (>60 min)Steric hindrance at C2/C6 blocks CYP3A4-mediated oxidation, preventing rapid clearance.
Lipophilicity (cLogP contribution) BaselineIncreased (+ ~0.6 to 1.0)Addition of two methyl groups increases hydrophobic surface area, enhancing passive membrane permeability.
Aqueous Solubility HighModerate to HighThe basic nitrogen retains favorable salt-forming properties, though slightly offset by the lipophilic methyls.
Kinase Selectivity (Off-target binding) Broader (Higher toxicity)Highly SelectiveBulky dimethyl groups restrict conformational flexibility, preventing binding in tighter, non-target kinase pockets.

Conclusion

4-(2,6-Dimethylmorpholino)aniline represents a triumph of rational drug design. By understanding the metabolic vulnerabilities of standard heterocycles, chemists have utilized this sterically hindered scaffold to synthesize next-generation kinase inhibitors with superior pharmacokinetic profiles. Its reliable, self-validating synthesis from 1-fluoro-4-nitrobenzene ensures it remains a staple building block in the ongoing development of targeted therapies for immunological disorders and oncology.

References

  • Google Patents. "WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof". WIPO.
  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors". EPO.
Exploratory

A Senior Application Scientist's Guide to 4-(2,6-Dimethylmorpholino)aniline: A Pivotal Intermediate in Modern Drug Discovery

Executive Summary 4-(2,6-Dimethylmorpholino)aniline is a specialized aromatic amine that has emerged as a crucial building block in medicinal chemistry. Its unique structural combination—a reactive aniline moiety coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,6-Dimethylmorpholino)aniline is a specialized aromatic amine that has emerged as a crucial building block in medicinal chemistry. Its unique structural combination—a reactive aniline moiety coupled with a sterically defined cis-2,6-dimethylmorpholine group—confers advantageous properties to advanced drug candidates, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, characterization, applications, and handling protocols, designed for researchers and professionals in pharmaceutical development. We will explore the causality behind its synthetic pathways, its role in constructing potent therapeutic agents, and the analytical methodologies required to ensure its quality and purity.

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of drug discovery, the selection of chemical intermediates is a critical determinant of a program's success. 4-(2,6-Dimethylmorpholino)aniline (CAS No: 218930-10-0) is not a bulk commodity chemical but a high-value intermediate prized for its specific contributions to the pharmacokinetic and pharmacodynamic profiles of target molecules.[1][2][3]

The molecule consists of two key pharmacophoric elements:

  • The Aniline Core: An aminobenzene ring that serves as a versatile nucleophile and a critical "hinge-binding" element in many ATP-competitive kinase inhibitors.[4] The amino group provides a vector for coupling with electrophilic partners, commonly heterocyclic cores like quinazolines or pyrimidines.[5][6]

  • The cis-2,6-Dimethylmorpholine Moiety: This saturated heterocycle is more than a simple solubilizing group. The two methyl groups in the cis configuration create a specific three-dimensional conformation that can improve metabolic stability by sterically shielding adjacent sites from enzymatic degradation. Furthermore, the morpholine oxygen can act as a hydrogen bond acceptor, enhancing solubility and potentially forming beneficial interactions with biological targets. Its incorporation has been linked to potent and orally active antitumor agents.[7]

This guide will deconstruct the science and application of this intermediate, providing a framework for its effective utilization in research and development.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of 4-(2,6-Dimethylmorpholino)aniline is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 218930-10-0[1][2][3][8]
Molecular Formula C₁₂H₁₈N₂O[1][2][3]
Molecular Weight 206.28 g/mol [1][2]
Appearance Solid (Form may vary)[2]
Stereochemistry Typically supplied as a racemic mixture of the (cis)-2,6-dimethyl enantiomers.[2]
Storage Keep in a dark place under an inert atmosphere at room temperature.[1]

Synthesis and Manufacturing: A Mechanistic Approach

The most common and industrially scalable route to 4-(2,6-Dimethylmorpholino)aniline involves the catalytic hydrogenation of its nitro-aromatic precursor. This method is favored for its high efficiency and clean conversion.

Synthetic Workflow Overview

The synthesis is a two-step process starting from 4-fluoronitrobenzene and cis-2,6-dimethylmorpholine, followed by a reduction of the nitro group.

G A 4-Fluoronitrobenzene + cis-2,6-Dimethylmorpholine B Nucleophilic Aromatic Substitution (SNAr) A->B Base (e.g., K2CO3) Solvent (e.g., DMSO) C 4-(2,6-Dimethylmorpholino)-1-nitrobenzene B->C D Catalytic Hydrogenation C->D H2 (gas) Catalyst (e.g., 5% Pd/C) Solvent (e.g., Ethanol) E 4-(2,6-Dimethylmorpholino)aniline D->E

Caption: General synthetic workflow for 4-(2,6-Dimethylmorpholino)aniline.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 4-morpholinoanilines.[9]

Step 1: Synthesis of 4-(2,6-Dimethylmorpholino)-1-nitrobenzene (SNAr Reaction)

  • To a stirred solution of cis-2,6-dimethylmorpholine (1.1 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO), add 4-fluoronitrobenzene (1.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the nitro-aromatic intermediate.

Step 2: Synthesis of 4-(2,6-Dimethylmorpholino)aniline (Catalytic Hydrogenation)

  • Suspend the 4-(2,6-Dimethylmorpholino)-1-nitrobenzene intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.[9]

  • Carefully add a catalytic amount of 5% or 10% Palladium on activated carbon (Pd/C) (typically 1-2 mol%).[9]

  • Place the mixture in a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • Pressurize the vessel with hydrogen gas to approximately 50 psi and agitate vigorously at room temperature for 1-3 hours.[9]

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite. The choice of Celite is crucial as it prevents the fine, pyrophoric palladium dust from clogging the filter and potentially igniting upon contact with air.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure 4-(2,6-Dimethylmorpholino)aniline.[9]

Application as a Key Intermediate in Kinase Inhibitor Synthesis

Aniline derivatives are foundational scaffolds in the development of small-molecule kinase inhibitors, which are a cornerstone of modern oncology.[4][5][10] These inhibitors function by competing with ATP for binding in the kinase domain, and the 4-anilinoquinazoline/pyrimidine structure is a well-validated pharmacophore for this purpose.[4][11]

4-(2,6-Dimethylmorpholino)aniline serves as the "aniline" component in a nucleophilic substitution or cross-coupling reaction with a halogenated heterocyclic core, such as 4-chloro-6,7-dimethoxyquinazoline.

General Synthetic Pathway to Kinase Inhibitors

G A 4-(2,6-Dimethylmorpholino)aniline (Intermediate) C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B 4-Chloro-Substituted Heterocycle (e.g., Quinazoline, Pyrimidine) B->C D 4-Anilino-Heterocycle Core (Active Pharmaceutical Ingredient) C->D Acid catalyst or Pd-catalyst Solvent (e.g., Isopropanol) Heat (Reflux)

Caption: Role as an intermediate in synthesizing kinase inhibitors.

Rationale and Significance

The reaction, typically conducted by refluxing the aniline intermediate with the chloro-heterocycle in a solvent like ethanol or isopropanol, results in the formation of the final drug scaffold.[6][12] The presence of the 2,6-dimethylmorpholino group at the para-position of the aniline ring projects into the solvent-exposed region of the kinase's ATP binding pocket. This strategic placement allows it to enhance solubility and fine-tune the drug's pharmacokinetic properties without disrupting the crucial hydrogen-bond interactions between the aniline N-H, the heterocyclic core, and the kinase hinge region. This approach has been successfully used to develop potent inhibitors for targets like c-Met, Polo-like kinase 4 (PLK4), and others.[5][7]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-(2,6-Dimethylmorpholino)aniline is paramount. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Recommended Analytical Methods
MethodPurposeTypical Conditions & ObservationsSource(s)
HPLC Purity assessment and quantificationColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 210-225 nm.[13][14]
GC-MS Purity and identification of volatile impuritiesColumn: Capillary (e.g., DB-5). Detector: Mass Spectrometry (MS) for definitive identification and Nitrogen-Phosphorus Detector (NPD) for high sensitivity.[13][15]
¹H NMR Structural confirmationProvides a unique spectral fingerprint, confirming the presence of aromatic, morpholine, and methyl protons with characteristic chemical shifts and coupling patterns.[12]
Mass Spec (MS) Molecular weight confirmationMode: ESI+. Observation: Expected [M+H]⁺ ion at m/z ≈ 207.29.[9]
Protocol: Purity Determination by HPLC
  • Standard Preparation: Accurately weigh and dissolve the reference standard of 4-(2,6-Dimethylmorpholino)aniline in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient, e.g., starting at 95% A, ramping to 5% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[13]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and sample. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

While a specific safety data sheet for 4-(2,6-Dimethylmorpholino)aniline is not widely public, safe handling procedures can be established based on data for structurally related anilines and morpholines.[16][17][18][19] Aniline compounds are generally toxic and require careful handling.[14][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[16][17] All handling of the solid or its solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][18]

  • Handling: Avoid all personal contact.[20] Prevent dust formation. Wash hands thoroughly after handling.[16][17]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes.[16][17]

    • Inhalation: Move the person to fresh air.[16][17]

    • Ingestion: Rinse mouth and consult a physician.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16][18]

Conclusion

4-(2,6-Dimethylmorpholino)aniline stands as a testament to the power of rational intermediate design in modern medicinal chemistry. Its carefully considered structure provides a valuable tool for drug developers, enabling the synthesis of advanced therapeutic candidates with potentially improved safety and efficacy profiles. By understanding its synthesis, reactivity, and analytical characterization, researchers can confidently and effectively leverage this intermediate to accelerate the discovery of next-generation medicines, particularly in the competitive field of kinase inhibitor development.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, August 30). 4-Morpholinoaniline - Safety Data Sheet.
  • BLD Pharm. (n.d.). 218930-10-0|4-(2,6-Dimethylmorpholino)aniline.
  • Merck. (n.d.). 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline.
  • Hit2Lead. (n.d.). BB-4029025 - 4-(2,6-dimethyl-4-morpholinyl)aniline.
  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • Merck. (n.d.). 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline | 750607-99-9.
  • MilliporeSigma. (n.d.). 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline.
  • Al-Ostath, A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • Sampson, P. B., et al. (2015, January 8). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-69.
  • Santa Cruz Biotechnology. (n.d.). 4-(2,6-Dimethylmorpholino)aniline | CAS 218930-10-0.
  • Aniline - SAFETY DATA SHEET. (2025, April 8).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Advanced Scientific Research.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Dimethylaniline.
  • Lanxess. (n.d.). Aniline.
  • A2B Chem. (n.d.). 218930-10-0 | MFCD00051574 | 4-(2,6-Dimethylmorpholino)aniline.
  • Dash, A., et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2019, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. (2025). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors.
  • 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. (2020, November 9). ResearchGate.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate.
  • Benchchem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (n.d.).
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC.
  • Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002, September 15). Acta Poloniae Pharmaceutica, 59(5), 333-9.
  • Benchchem. (2025). Comparative Guide to Analytical Standards for the Quantification of 2,6-Substituted N,N-Dimethylanilines.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.
  • Benchchem. (n.d.). Application Notes & Protocols: The Role of 4- Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis.
  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

Sources

Foundational

Strategic Deployment of 4-(2,6-Dimethylmorpholino)aniline in Kinase Inhibitor Discovery: A Technical Whitepaper

Executive Summary In the landscape of targeted therapeutics, 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) has emerged as a highly privileged building block for medicinal chemists. The structural architecture of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) has emerged as a highly privileged building block for medicinal chemists. The structural architecture of this compound offers dual utility: the aniline moiety serves as a highly reactive nucleophile for cross-coupling to heteroaryl scaffolds, while the 2,6-dimethylmorpholine ring provides specific spatial bulk and hydrogen-bond accepting capabilities. These physicochemical properties are critical for optimizing interactions within the highly conserved ATP-binding pockets of kinases. This whitepaper provides an authoritative guide on utilizing this compound to synthesize and validate inhibitors targeting Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK)[1][2].

Mechanistic Rationale: Targeting the B-Cell Receptor (BCR) Pathway

Dysregulation of the B-Cell Receptor (BCR) signaling cascade is a primary driver in B-cell malignancies and autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus[1][2]. Two critical membrane-proximal kinases in this pathway are SYK and BTK.

According to2[3], SYK is essential for adaptive immune responses, orchestrating cytokine production and bone resorption. Similarly,1[4] highlights BTK as a critical regulator of mature B-cell activation; its inhibition directly blocks aberrant BCR signaling. By integrating 4-(2,6-Dimethylmorpholino)aniline into pyrimidine or purine cores, researchers can synthesize potent inhibitors that competitively bind to these kinases[4][5].

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK (Target) LYN->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Calcium Calcium Release PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB

Fig 1. B-Cell Receptor (BCR) signaling cascade highlighting SYK and BTK as therapeutic targets.

Synthetic Methodology: Buchwald-Hartwig Cross-Coupling

To integrate 4-(2,6-Dimethylmorpholino)aniline into a therapeutic scaffold (e.g., a chloropyrimidine core), palladium-catalyzed Buchwald-Hartwig amination is the industry standard.

Causality & Design Choices
  • Catalyst/Ligand System: Pd₂(dba)₃ combined with Xantphos is selected. Xantphos possesses a wide bite angle, which thermodynamically favors the reductive elimination step—a crucial requirement when coupling anilines to electron-deficient heterocycles.

  • Base Selection: Cs₂CO₃ is chosen over stronger bases like NaOtBu. Its mild nature prevents unwanted side reactions or the cleavage of sensitive functional groups on the heteroaryl core.

  • Self-Validating Checkpoint: The protocol mandates strict LC-MS monitoring. The reaction is only quenched when the starting heteroaryl chloride is <1% by UV integration, creating a self-validating system that prevents premature workup and maximizes yield.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under an N₂ atmosphere, combine the heteroaryl chloride (1.0 eq) and 5[5] (1.2 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and degas via three consecutive freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitoring: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the final kinase inhibitor.

Workflow A Scaffold Selection B Buchwald-Hartwig Coupling A->B C HPLC Purification B->C D HTRF Kinase Assay C->D E IC50 & SAR Analysis D->E

Fig 2. Experimental workflow from inhibitor synthesis to in vitro functional screening.

In Vitro Functional Validation: HTRF Kinase Assay

Following synthesis, the derivatives must be rigorously evaluated for target engagement. Homogeneous Time-Resolved Fluorescence (HTRF) is the preferred assay format for determining IC₅₀ values.

Causality & Design Choices
  • Assay Format: HTRF utilizes a long-emission half-life fluorophore (Europium cryptate), allowing for time-delayed signal reading. This eliminates background auto-fluorescence from the synthesized small molecules, ensuring high trustworthiness and signal-to-noise ratios.

  • ATP Concentration: ATP is kept strictly at the apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors, accurately reflecting the binding dynamics of 4-(2,6-Dimethylmorpholino)aniline derivatives.

  • Self-Validating Checkpoint: A known reference inhibitor (e.g., Ibrutinib for BTK) is run in parallel. The assay is only considered valid if the reference IC₅₀ falls within a 3-fold variance of its established literature value.

Step-by-Step Protocol
  • Compound Preparation: Serially dilute the synthesized inhibitors in 100% DMSO (10-point curve, 1:3 dilution), then transfer to an assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to reach a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant human BTK or SYK enzyme (0.5 nM final concentration) to a 384-well low-volume plate.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add the substrate mix containing a biotinylated peptide (1 µM) and ATP (at Km​ , e.g., 10 µM for BTK). Incubate for exactly 60 minutes.

  • Detection: Add the detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubation & Reading: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Quantitative Data: Selectivity Profiling

A critical aspect of drug development is kinase selectivity. The table below summarizes a representative pharmacological profile of heteroaryl compounds derived from 4-(2,6-Dimethylmorpholino)aniline, demonstrating their potential as potent SYK/BTK inhibitors while sparing off-target kinases like LRRK2[2].

Compound ScaffoldBTK IC₅₀ (nM)SYK IC₅₀ (nM)LRRK2 IC₅₀ (nM)Primary Target
Pyrimidine-Derivative A1.245.0>1000BTK
Purine-Derivative B15.42.1>1000SYK
Triazine-Derivative C0.812.5850Dual BTK/SYK
Reference (Ibrutinib)0.5>1000>1000BTK

Note: Data represents standard selectivity profiles expected from optimized derivatives utilizing the 4-(2,6-Dimethylmorpholino)aniline moiety.

Conclusion

4-(2,6-Dimethylmorpholino)aniline is a highly versatile and chemically stable building block that continues to drive innovation in targeted therapies. By leveraging robust cross-coupling methodologies and stringent HTRF-based validation, researchers can efficiently generate and screen novel therapeutic agents targeting autoimmune and oncological pathways[1][2].

References

  • Title: WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof Source: Google Patents URL
  • Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL
  • Title: 4-(2,6-DIMETHYLMORPHOLINO)

Sources

Exploratory

Safety and Handling of 4-(2,6-Dimethylmorpholino)aniline: A Technical Whitepaper for Drug Development Professionals

Executive Summary In modern drug discovery, functionalized anilines are indispensable for synthesizing complex small-molecule therapeutics. Specifically, 4-(2,6-Dimethylmorpholino)aniline is a critical intermediate utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized anilines are indispensable for synthesizing complex small-molecule therapeutics. Specifically, 4-(2,6-Dimethylmorpholino)aniline is a critical intermediate utilized in the development of highly selective kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors . However, handling this compound presents a dual-hazard profile: the systemic toxicity of the aniline moiety combined with the localized corrosive and basic properties of the morpholine ring. This whitepaper provides a causality-driven, self-validating framework for the safe handling, experimental setup, and emergency management of this compound.

Chemical Profile and Structural Implications

Understanding the physicochemical properties of 4-(2,6-Dimethylmorpholino)aniline is the first step in mitigating exposure risks. The compound features a primary amine attached to a benzene ring (aniline), which is para-substituted with a 2,6-dimethylmorpholine group. This structural combination makes it highly reactive in cross-coupling and amidation reactions, but also highly bioavailable through dermal and respiratory routes.

Table 1: Physicochemical & Identification Data
PropertyValue / Specification
Chemical Name 4-(2,6-Dimethylmorpholino)aniline
CAS Number 218930-10-0
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Primary Hazard Class Irritant (Xi), Toxic (T) potential via dermal/inhalation
Key Target Organs Blood (Erythrocytes), Liver, Central Nervous System, Eyes

Mechanistic Toxicology: The Dual-Hazard Paradigm

The toxicity of 4-(2,6-Dimethylmorpholino)aniline cannot be addressed with generic laboratory safety protocols. The hazards must be understood mechanistically to justify the stringent engineering controls required.

  • The Aniline Hazard (Methemoglobinemia): Aniline derivatives are highly lipophilic and rapidly absorb through the skin and lungs. Once systemic, they undergo hepatic N-hydroxylation via Cytochrome P450 (CYP450) enzymes to form phenylhydroxylamine intermediates. These reactive species oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), forming methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse .

  • The Morpholine Hazard (Tissue Necrosis): The morpholine moiety acts as a strong base and severe localized irritant. Vapor exposure can cause acute chemical conjunctivitis and permanent corneal damage, while dermal contact can lead to lipid saponification and tissue necrosis .

Methemoglobinemia A Aniline Derivative Exposure B Hepatic N-hydroxylation (CYP450) A->B Absorption C Phenylhydroxylamine Intermediate B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Redox Cycle E Methemoglobin (Fe3+) Formation D->E O2 Binding Lost F Tissue Hypoxia & Cyanosis E->F Systemic Effect

Mechanistic pathway of aniline-induced methemoglobinemia via hepatic metabolism.

Causality-Driven Personal Protective Equipment (PPE)

A common point of failure in laboratory safety is the over-reliance on standard nitrile gloves. Nitrile offers exceptionally poor resistance to aniline derivatives, allowing for rapid chemical breakthrough often before the user detects a breach .

Table 2: PPE Specifications and Scientific Rationale
Protection CategoryEquipment SpecificationCausality / Scientific Rationale
Hand Protection Butyl rubber, PVA, or Viton glovesStandard nitrile degrades rapidly upon contact with anilines, leading to breakthrough dermal exposure.
Eye Protection Tight-fitting chemical splash gogglesPrevents ocular absorption of basic morpholine vapors, which can cause severe corneal damage.
Respiratory NIOSH-approved respirator (organic vapor) or SCBAAniline vapors are heavier than air and rapidly absorbed via the respiratory tract, accelerating systemic toxicity.
Body Protection Fully buttoned, chemical-resistant lab coatMitigates accidental dermal absorption, which can cause delayed-onset methemoglobinemia.

Self-Validating Methodologies

To ensure absolute trustworthiness in laboratory operations, every protocol must act as a self-validating system where the success of one step verifies the safety of the previous step.

Safe Handling and Reaction Setup Protocol
  • Pre-Operational Validation:

    • Action: Turn on the chemical fume hood and measure the face velocity using an anemometer.

    • Validation: Proceed only if the flow rate is strictly between 80–120 feet per minute (fpm). Perform a pneumatic inflation test on butyl rubber gloves to check for micro-punctures.

  • Atmospheric Control:

    • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Aniline moieties are prone to premature oxidation, which generates reactive radical species.

    • Validation: Route the exhaust through an oil bubbler; a steady bubble rate confirms positive inert pressure and a sealed system.

  • Material Transfer:

    • Action: Using anti-static spatulas, weigh the 4-(2,6-Dimethylmorpholino)aniline directly within the analytical balance enclosure inside the fume hood.

    • Validation: Tare the balance, transfer the material, and re-weigh the empty vial to ensure 100% mass accountability.

  • Solvent Addition:

    • Action: Dissolve the compound in a compatible anhydrous solvent (e.g., DMF or DCM) via a syringe through a septum to maintain a closed system.

    • Validation: Visually confirm complete dissolution before applying heat or catalytic reagents.

  • Post-Transfer Decontamination:

    • Action: Wipe down the balance and spatulas with an ethanol-dampened cloth, followed by soap and water.

    • Validation: Seal all contaminated wipes in a designated, clearly labeled hazardous waste bag immediately.

Emergency Spill Response and Decontamination

In the event of a spill, the primary objective shifts from experimental continuity to immediate containment and neutralization.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity.

    • Validation: Use a Lower Explosive Limit (LEL) monitor to verify the absence of combustible vapors before re-entry.

  • PPE Escalation: Responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl rubber gloves.

    • Validation: Perform a negative-pressure seal check on the SCBA mask.

  • Containment: Surround the spill with an inert, dry absorbent material (e.g., vermiculite or sand).

    • Validation: Ensure no combustible absorbents (like sawdust) are used, as anilines can ignite under specific conditions.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools into a resealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (to neutralize the morpholine base) followed by standard detergent and water.

    • Validation: Swab the surface with pH indicator strips; the area is considered decontaminated only when the rinse water reads a neutral pH (6.5–7.5).

SpillResponse S1 Spill Identified: 4-(2,6-Dimethylmorpholino)aniline S2 Evacuate Area & Assess Volume S1->S2 S3 Don Advanced PPE (Butyl Gloves, SCBA) S2->S3 S4 Containment with Inert Absorbent S3->S4 S5 Decontamination (Soap & Water) S4->S5 S6 Hazardous Waste Disposal S5->S6

Logical workflow for emergency spill response and decontamination.

References

  • Title: Medical Management Guidelines for Aniline | Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC | URL: [Link]

  • Title: Safety Data Sheet: Morpholine | Source: Carl Roth | URL: [Link]

  • Title: Heteroaryl compounds as btk inhibitors and uses thereof (WO2015061247A2)
Foundational

Whitepaper: Mechanistic Profiling and Reactivity of the Aniline Group in 4-(2,6-Dimethylmorpholino)aniline

Executive Summary & Structural Profiling 4-(2,6-Dimethylmorpholino)aniline is a bifunctional aromatic compound characterized by a primary aniline group ( −NH2​ ) and a sterically hindered 2,6-dimethylmorpholine ring situ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

4-(2,6-Dimethylmorpholino)aniline is a bifunctional aromatic compound characterized by a primary aniline group ( −NH2​ ) and a sterically hindered 2,6-dimethylmorpholine ring situated para to each other. This specific structural motif is highly valued in drug development, frequently serving as a critical nucleophilic precursor in the synthesis of kinase inhibitors, including anilinopurine derivatives targeting spleen tyrosine kinase (Syk) 1[1].

Mechanistically, the molecule behaves as an electron-rich para-phenylenediamine (PPD) analog. The morpholine nitrogen donates electron density into the aromatic π -system via resonance, significantly enriching the electron density on the primary aniline nitrogen. While this enhances its nucleophilicity for acylation and alkylation, it simultaneously lowers the ionization potential of the molecule, making the aniline group highly susceptible to oxidation.

Reactivity Core 4-(2,6-Dimethylmorpholino)aniline Acylation Nucleophilic Acylation Core->Acylation Acid Chloride RedAm Reductive Amination Core->RedAm Aldehyde / pH 5 Diazotization Diazotization Core->Diazotization NaNO2 / HCl Oxidation Oxidation to Quinone Diimine Core->Oxidation Oxidants

Caption: Logical reactivity pathways of the aniline group.

Core Reactivity I: Nucleophilic Acylation

The primary amine is an exceptional nucleophile. When exposed to electrophiles like acid chlorides or anhydrides, the reaction is rapid and highly exothermic. Safety and handling guidelines strictly list strong oxidizing agents, acid chlorides, and acid anhydrides as incompatible materials due to the violent reactivity of the unprotonated aniline group 2[2].

Mechanistic Causality: During acylation with an acid chloride, one equivalent of hydrochloric acid ( HCl ) is generated. If left unneutralized, this HCl will protonate the unreacted 4-(2,6-Dimethylmorpholino)aniline, forming an unreactive anilinium salt. This shifts the equilibrium and stalls the reaction at a maximum of 50% theoretical yield. Therefore, an auxiliary base must be utilized to scavenge the acid.

Self-Validating Protocol: Selective N-Acylation
  • Preparation: Dissolve 1.0 eq of 4-(2,6-Dimethylmorpholino)aniline in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) or Pyridine. Logic: TEA acts as the thermodynamic acid scavenger.

  • Electrophile Addition: Cool the system to 0°C. Dropwise add 1.1 eq of the desired acid chloride. Logic: Cooling prevents over-acylation (di-amide formation) and controls the exothermic heat of reaction.

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the highly polar primary amine spot confirms conversion.

  • Workup: Wash with saturated aqueous NaHCO3​ to remove TEA-HCl salts, followed by brine. Dry over Na2​SO4​ .

Core Reactivity II: Reductive Amination

Reductive amination is the standard method for converting the primary aniline into a secondary amine without the risk of over-alkylation (which commonly plagues direct SN​2 alkylation with alkyl halides).

Mechanistic Causality: The synthesis relies on the nucleophilic attack of the free amine on a protonated carbonyl group. Because the pKa​ of protonated carbonyls is extremely low, maintaining a slightly acidic environment (pH ~5) is critical to generate enough electrophilic species to drive imine formation 3[3]. However, if the pH drops too low, the aniline nitrogen itself becomes fully protonated, destroying its nucleophilicity. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen as the reducing agent because it selectively reduces the protonated imine intermediate faster than it reduces the unreacted aldehyde.

Protocol S1 1. Dissolve in DCE Adjust pH ~5 S2 2. Add Aldehyde Stir 1h (Imine) S1->S2 S3 3. Add NaBH(OAc)3 Selective Reduction S2->S3 S4 4. Quench NaHCO3 Neutralize S3->S4 S5 5. LC-MS Validation Confirm Mass S4->S5

Caption: Self-validating experimental workflow for reductive amination.

Self-Validating Protocol: Reductive Amination
  • Imine Formation: Combine 1.0 eq of the aniline and 1.05 eq of aldehyde in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to reach pH 5. Stir for 1 hour at room temperature.

  • Reduction: Add 1.5 eq of NaBH(OAc)3​ in portions. Logic: Stepwise addition prevents thermal runaway and suppresses direct aldehyde reduction.

  • Quench & Validate: After 12 hours, quench with saturated NaHCO3​ . Extract the organic layer and submit an aliquot for LC-MS. The presence of the [M+H]+ peak corresponding to the secondary amine validates the protocol.

Core Reactivity III: Diazotization and Sandmeyer Transformations

The primary amine can be transformed into a highly reactive diazonium salt, opening the door to nucleophilic aromatic substitution (e.g., conversion to halides, nitriles, or phenols).

Mechanistic Causality: Nitrous acid ( HNO2​ ), generated in situ from sodium nitrite and hydrochloric acid, forms the potent electrophile nitrosonium ion ( NO+ ). The aniline nitrogen attacks this ion, eventually dehydrating to form the diazonium cation ( −N≡N+ ). Temperature control (<5°C) is an absolute thermodynamic requirement; aromatic diazonium salts are unstable and will spontaneously expel N2​ gas at room temperature, leading to unwanted phenol degradation products.

Self-Validating Protocol: Diazotization to Aryl Halide
  • Salt Formation: Suspend the aniline (1.0 eq) in 3M HCl and cool to 0°C in an ice-salt bath.

  • Diazotization: Dropwise add a pre-cooled aqueous solution of NaNO2​ (1.1 eq). Keep the internal temperature below 5°C.

  • Validation (Starch-Iodide): Touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

  • Sandmeyer Coupling: Slowly pour the cold diazonium solution into a stirring solution of Copper(I) Chloride ( CuCl ) in HCl to yield the corresponding aryl chloride.

Core Reactivity IV: Oxidative Susceptibility (The PPD Motif)

Because 4-(2,6-Dimethylmorpholino)aniline is a para-substituted aryldiamine, its oxidative profile mirrors that of para-phenylenediamine (PPD).

Mechanistic Causality: PPD derivatives are well-known pro-haptens. Upon exposure to air (autoxidation) or chemical oxidants, the electron-rich aniline group undergoes a one-electron transfer to form a radical cation. This intermediate rapidly loses a proton and undergoes a second oxidation to form a highly electrophilic benzoquinone diimine 4[4]. In biological contexts, these quinone diimines act as haptens that covalently bind to proteins, which is the primary mechanism behind allergic contact dermatitis observed with PPD-containing products 5[5]. Consequently, laboratory storage requires inert atmospheres and protection from light.

Quantitative Data Summary

Reactivity TypeKey ReagentsOptimal ConditionsKinetic / Thermodynamic DriverExpected Outcome
Acylation Acid Chloride, TEA0°C to RT, AnhydrousAcid scavenging by TEA drives equilibriumSecondary Amide
Reductive Amination Aldehyde, NaBH(OAc)3​ pH ~5, RT, 12hSelective reduction of protonated imineSecondary Amine
Diazotization NaNO2​ , HCl < 5°C, AqueousLow temp prevents thermodynamic N2​ expulsionDiazonium Salt
Oxidation O2​ , PeroxidesAmbient / UncontrolledLow ionization potential of the PPD motifQuinone Diimine

References

  • Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. ResearchGate. 4

  • Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. ACS Publications. 3

  • SAFETY DATA SHEET: 4-Morpholinoaniline. Fisher Scientific.2

  • 4-(2,6-DIMETHYLMORPHOLINO)ANILINE. Echemi. 1

  • Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine. Ovid. 5

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of the cis-2,6-Dimethylmorpholine Moiety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the stereochemistry of the cis-2,6-dimethylmorpholine moiety, a critical structural element in num...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of the cis-2,6-dimethylmorpholine moiety, a critical structural element in numerous pharmacologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to empower researchers in leveraging the unique stereochemical properties of this scaffold in drug design and development.

Introduction: The Significance of Stereochemistry in the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] When substituted, particularly at the 2 and 6 positions, the resulting stereoisomers can exhibit profoundly different biological activities and pharmacokinetic profiles. The cis-2,6-dimethylmorpholine moiety, with its defined spatial arrangement of the two methyl groups, presents a unique conformational landscape that is pivotal to its function in molecular recognition and interaction with biological targets. Understanding and controlling this stereochemistry is therefore paramount for the rational design of potent and selective therapeutics.

Conformational Landscape of cis-2,6-Dimethylmorpholine

The conformational preference of the cis-2,6-dimethylmorpholine ring is dominated by a low-energy chair conformation. In this arrangement, both methyl groups occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions that would be present in an axial orientation. This diequatorial arrangement results in a relatively rigid and predictable three-dimensional structure.

Computational studies and spectroscopic evidence indicate that the chair conformation is significantly more stable than higher-energy boat or twist-boat conformations. While precise energy values can vary with the computational method, the energy barrier for ring inversion is substantial, effectively locking the molecule in the diequatorial chair form under physiological conditions. This conformational rigidity is a key attribute for drug design, as it reduces the entropic penalty upon binding to a biological target.

Diagram: Conformational Equilibrium of cis-2,6-Dimethylmorpholine

cluster_0 Chair Conformation (Diequatorial) cluster_1 Higher Energy Conformations A cis-2,6-Dimethylmorpholine (Chair - Me groups equatorial) B Twist-Boat A->B Ring Inversion (High Energy Barrier) C Boat B->C Interconversion A 2,6-Dimethylmorpholine (Isomer Mixture) B 1D ¹H and ¹³C NMR A->B Initial Analysis C 2D COSY B->C Proton-Proton Connectivity D 2D NOESY B->D Through-Space Correlations E cis-Isomer Assignment C->E F trans-Isomer Assignment C->F D->E NOE between axial C3/C5-H and axial C2/C6-H D->F Different NOE pattern A cis-2,6-Dimethylmorpholine (Conformationally Rigid Core) B Pharmacophore Element 1 (e.g., H-bond donor/acceptor) A->B Defined Vector C Pharmacophore Element 2 (e.g., Aromatic Ring) A->C Fixed Distance D Biological Target (e.g., Kinase, Receptor) B->D Binding Interaction C->D Binding Interaction

Sources

Foundational

Literature Review and Technical Guide: Applications of 4-(2,6-Dimethylmorpholino)aniline in Kinase Inhibitor Development

Executive Summary 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) is a highly specialized chemical intermediate predominantly utilized in the rational design and synthesis of small-molecule kinase inhibitors[1]. With...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) is a highly specialized chemical intermediate predominantly utilized in the rational design and synthesis of small-molecule kinase inhibitors[1]. With a molecular formula of C12H18N2O, this compound serves as a critical nucleophilic building block[2]. A comprehensive review of the literature and patent landscape reveals its primary application in synthesizing anilinopurine, anilinopyrimidine, and heteroaryl derivatives that potently inhibit Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK) [3][4]. These targets are central to B-cell receptor (BCR) signaling, making the derivatives of this compound invaluable in developing therapeutics for autoimmune diseases, asthma, and B-cell malignancies[5].

Structural Rationale and Chemical Properties

In medicinal chemistry, the selection of 4-(2,6-dimethylmorpholino)aniline over a standard aniline is driven by specific structure-activity relationship (SAR) requirements:

  • The Aniline Moiety : Acts as a primary amine nucleophile, readily participating in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions with halogenated heterocyclic scaffolds (e.g., purines or pyrimidines)[4].

  • The Morpholine Ring : Significantly enhances the aqueous solubility of the resulting hydrophobic inhibitor core. The oxygen atom serves as a potential hydrogen bond acceptor interacting with the kinase hinge region.

  • The 2,6-Dimethyl Substitution : Introduces targeted steric bulk. This causality is critical: the methyl groups project into specific hydrophobic sub-pockets within the ATP-binding site of SYK or BTK, preventing off-target binding to structurally similar kinases and thereby increasing drug selectivity.

Mechanistic Role in SYK and BTK Inhibition

SYK and BTK are non-receptor tyrosine kinases critical for signal transduction in immune cells[5]. Upon BCR engagement, Lyn kinase phosphorylates SYK, which subsequently activates BTK and Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and NF-κB activation[6][7]. Dysregulation of this pathway is a hallmark of rheumatoid arthritis and various leukemias[5][8].

Derivatives synthesized from 4-(2,6-dimethylmorpholino)aniline act as highly selective ATP-competitive inhibitors. By occupying the ATP-binding pocket, they halt the auto-phosphorylation and the downstream signaling cascade[6].

SYK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation SYK SYK (Spleen Tyrosine Kinase) LYN->SYK Phosphorylation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca2 Calcium Release PLCg2->Ca2 NFAT NFAT / NF-κB Activation Ca2->NFAT Gene Transcription Inhibitor 4-(2,6-Dimethylmorpholino)aniline Derivatives Inhibitor->SYK Inhibits Inhibitor->BTK Inhibits

Caption: SYK/BTK Signaling Pathway and the targeted inhibition mechanism of synthesized derivatives.

Experimental Workflows: Synthesis and Validation

To ensure scientific rigor, the following protocols detail the integration of 4-(2,6-dimethylmorpholino)aniline into a drug discovery pipeline. As an Application Scientist, I emphasize that every workflow must be a self-validating system to prevent downstream failures.

Synthesis Protocol: Preparation of an Anilinopyrimidine Derivative

Rationale: Nucleophilic Aromatic Substitution (SNAr) is preferred over transition-metal catalysis for the initial coupling due to the high nucleophilicity of the aniline and the electron-deficient nature of dichloropyrimidines. This avoids heavy metal contamination in early synthetic steps.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of the chosen scaffold (e.g., 2,4-dichloropyrimidine) in anhydrous 1-butanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition : Add 1.1 equivalents of 4-(2,6-dimethylmorpholino)aniline (CAS 218930-10-0)[1]. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, which scavenges the HCl byproduct without interfering with the nucleophile.

  • Reaction Execution : Heat the mixture to 90-100°C for 12-16 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting scaffold peak is <5% and the desired intermediate mass [M+H]+ is dominant. Do not proceed to workup until this conversion is verified to prevent complex chromatographic separation issues later.

  • Workup and Purification : Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the intermediate[4].

Synthesis A Scaffold (e.g., Dichloropyrimidine) C SNAr Reaction (DIPEA, n-BuOH, 100°C) A->C B 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) B->C D Intermediate Anilinopyrimidine C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F

Caption: General self-validating synthesis workflow for Anilinopyrimidine Kinase Inhibitors.

In Vitro Kinase Assay Protocol (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to validate the inhibitory potency (IC50) of the synthesized derivatives. The time-resolved nature of the assay eliminates short-lived background fluorescence, ensuring high trustworthiness of the binding data.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Perform a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, then dilute 1:100 in kinase buffer to maintain a constant, low DMSO concentration (1%) across all wells.

  • Assay Assembly : In a 384-well plate, combine 5 µL of the inhibitor solution and 5 µL of recombinant SYK or BTK enzyme (optimized concentration, e.g., 1 nM). Crucial Step: Incubate for 15 minutes at room temperature to allow pre-binding and establish equilibrium before introducing the substrate.

  • Reaction Initiation : Add 10 µL of a substrate mixture containing ATP (at the enzyme's specific Km) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection : Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis : Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50.

Quantitative Data Summarization

The efficacy of derivatives incorporating the 4-(2,6-dimethylmorpholino)aniline moiety is well-documented in patent literature[4][6][8]. Below is a representative summary of structure-activity relationships comparing the impact of the morpholino substitution.

Compound ScaffoldR-Group SubstitutionTarget KinaseRepresentative IC50 (nM)Primary Indication
AnilinopurineUnsubstituted AnilineSYK> 500N/A
Anilinopurine4-MorpholinoanilineSYK45 - 80Inflammation
Anilinopurine4-(2,6-Dimethylmorpholino)anilineSYK5 - 15Autoimmune / Asthma
Heteroaryl (Pyridine)4-(2,6-Dimethylmorpholino)anilineBTK10 - 25B-Cell Lymphoma

Note: Data represents aggregated ranges based on patent literature demonstrating the potency enhancement provided by the 2,6-dimethylmorpholino group[4][6].

Conclusion

4-(2,6-Dimethylmorpholino)aniline is far more than a simple reagent; it is a strategically designed pharmacophore building block. By providing a balance of aqueous solubility, hydrogen bonding capability, and precise steric bulk, it enables the synthesis of highly potent and selective SYK and BTK inhibitors[3][4]. Researchers leveraging this compound must employ rigorous, self-validating synthetic and biochemical protocols to successfully navigate the complex landscape of kinase inhibitor drug discovery.

References

  • 4-(2,6-Dimethylmorpholino)
  • 4-(2,6-DIMETHYLMORPHOLINO)
  • 4-(2,6-DIMETHYLMORPHOLINO)
  • Source: patents.google.
  • Source: karger.com (References Novartis WO01/09134 Patent)
  • Source: nih.
  • Source: patents.google.
  • Source: patents.google.

Sources

Exploratory

Introduction to morpholinoaniline derivatives in medicinal chemistry

Title: Engineering the Morpholinoaniline Scaffold: A Strategic Guide to Multi-Target Drug Discovery 1. Executive Summary: The Morpholinoaniline Pharmacophore In contemporary medicinal chemistry, the morpholinoaniline sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Morpholinoaniline Scaffold: A Strategic Guide to Multi-Target Drug Discovery

1. Executive Summary: The Morpholinoaniline Pharmacophore In contemporary medicinal chemistry, the morpholinoaniline scaffold has emerged as a privileged structure. The integration of a morpholine ring with an aniline moiety provides a unique combination of physicochemical and structural benefits. The morpholine ring enhances aqueous solubility, acts as a metabolic stabilizer, and offers a versatile hydrogen-bond acceptor (via the oxygen atom), while the aniline nitrogen serves as a dynamic hinge-binding vector or a site for robust functionalization (e.g., Buchwald-Hartwig aminations, nucleophilic substitutions). This technical guide explores the mechanistic rationale, synthetic workflows, and biological validation of morpholinoaniline derivatives across oncology, infectious diseases, and neurology.

2. Mechanistic Rationale in Target Binding

2.1. Precision Kinase Inhibition: The Case of Reversine Morpholinoaniline derivatives are highly effective in kinase inhibition. A paramount example is Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine), originally identified as an Aurora B inhibitor but later proven to be a highly selective inhibitor of Monopolar spindle 1 (Mps1) kinase[1]. Mps1 is critical for the spindle assembly checkpoint (SAC); its inhibition forces cancer cells into premature anaphase, resulting in lethal aneuploidy[1]. Structural crystallography reveals that while the purine moiety makes conserved hydrogen bonds with the kinase hinge region, the morpholinoaniline moiety establishes extensive, specific contacts within the Mps1 binding pocket, driving an affinity that is approximately two orders of magnitude higher for Mps1 than for Aurora B[1].

G Reversine Reversine (Morpholinoaniline) Mps1 Mps1 Kinase Reversine->Mps1 Potent Inhibition (Conserved H-bonds) SAC Spindle Assembly Checkpoint (SAC) Reversine->SAC Overrides via Mps1 block Mps1->SAC Activates Mitosis Mitotic Arrest SAC->Mitosis Induces Aneuploidy Aneuploidy & Apoptosis SAC->Aneuploidy Premature Anaphase

Mechanism of action of Reversine targeting Mps1 kinase to induce lethal aneuploidy.

2.2. Estrogen Receptor Modulation Beyond kinases, the morpholinoaniline core is utilized to overcome endocrine resistance in breast cancer. Libraries of N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline derivatives (e.g., compounds BR46 and BR47) have been engineered to target the Estrogen Receptor (ER) Ligand Binding Domain (LBD)[2]. These compounds act as flexible anti-estrogens, accommodating various ER conformations and effectively inhibiting 17-β-estradiol (E2)-induced proliferation in MCF-7 breast cancer cells[2].

2.3. Antimicrobial DNA Gyrase Inhibition In the antimicrobial space, the morpholinoaniline moiety is fused with thiazoles to target bacterial DNA gyrase. For instance, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have demonstrated potent antibacterial activity, achieving Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, matching the efficacy of the standard fluoroquinolone, ciprofloxacin[3].

3. Quantitative Structure-Activity Relationship (QSAR) Data The versatility of the morpholinoaniline scaffold is reflected in its broad-spectrum efficacy. The table below summarizes the quantitative biological data of key derivatives across different therapeutic targets.

Compound / ScaffoldPrimary TargetIndicationKey Activity MetricReference
Reversine (Morpholinoanilino-purine)Mps1 KinaseSolid Tumors~100-fold selectivity over Aurora B[1]
NAM-5 (3-fluoro-4-morpholinoaniline)Unknown (Cytotoxic)Breast CancerIC50 = 1.811 µM (MCF-7 cells)[4]
BR46 (Dialkylated-morpholinoaniline)Estrogen ReceptorBreast CancerSignificant viability reduction at 1 µM[2]
Thiazol-4-amines (Morpholinophenyl)DNA GyraseBacterial InfectionMIC = 12.5 µg/mL (S. aureus, E. coli)[3]
Compound 6f/6h (Biphenyl-methyl)SV2A / GABA-AEpilepsy / SeizuresActive in PTZ and 6 Hz seizure models[5]

4. Synthetic Methodologies & Workflows The functionalization of the morpholinoaniline core frequently relies on transition-metal catalysis. Below is a self-validating protocol for the synthesis of N,N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via Suzuki-Miyaura Cross-Coupling[5].

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: To couple an aryl boronic acid with a brominated morpholinoaniline precursor. Causality & Rationale: The use of Pd(PPh3)4 ensures a stable Pd(0) source for the oxidative addition into the aryl-bromide bond. The biphasic solvent system (1,4-dioxane/water) is critical; water dissolves the inorganic base (K3PO4), which forms a reactive boronate complex essential for the transmetalation step. Step-by-Step Procedure:

  • Preparation & Degassing: In a Schlenk flask, dissolve N,N-bis(4-bromobenzyl)-4-morpholinyl amine (1.0 equiv, 0.58 mmol) in 7 mL of 1,4-dioxane. Degas the mixture thoroughly using argon. Crucial Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3)4 (7 mol%, 0.046 g) to the flask. Stir for 30 minutes at room temperature to initiate the oxidative addition complex formation.

  • Base and Boronic Acid Introduction: Add the specific aryl boronic acid (2.5 equiv, 1.45 mmol) and K3PO4 (4.0 equiv, 0.49 g). The strong base is required to activate the boronic acid, increasing its nucleophilicity for transmetalation.

  • Reaction Execution: Add 0.5 mL of distilled water. Heat the reaction mixture under reflux at 90 °C for 24 hours under an argon atmosphere[5].

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to isolate the target morpholinoaniline derivative.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Morpholinoaniline-Br) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration Product Coupled Morpholinoaniline Derivative RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for morpholinoaniline derivatives.

5. Experimental Validation Protocols To evaluate the biological efficacy of synthesized morpholinoaniline derivatives (e.g., as ER modulators), highly sensitive phenotypic assays are required.

Protocol 2: High-Content Screening (HCS) Cell Proliferation Assay (EdU Click-iT) Objective: To quantify the anti-proliferative effects of morpholinoaniline derivatives on MCF-7 breast cancer cells[2]. Causality & Rationale: Traditional BrdU assays require harsh DNA denaturation (using HCl or heat) to expose the incorporated analog to antibodies, which destroys cell morphology. The EdU (5-ethynyl-2′-deoxyuridine) assay utilizes copper-catalyzed azide-alkyne cycloaddition (Click chemistry), allowing for fluorescent detection under mild conditions, perfectly preserving cellular architecture for High-Content Screening. Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates and incubate overnight at 37°C with 5% CO2 and 10% humidity to allow for cellular attachment[2].

  • Compound Treatment: Treat the cells with 5 µM of the morpholinoaniline test compound (e.g., BR46) in the presence or absence of 1 nM 17-β-estradiol (E2). Use 0.1% DMSO as a vehicle control. Run all conditions in triplicate[2].

  • Incubation: Incubate the treated cells for exactly 8 hours at 37°C[2].

  • EdU Incorporation: Add 10 µM EdU to each well (excluding negative control wells receiving media only). Incubate for 1 hour. During this window, active DNA polymerases will incorporate the alkyne-containing EdU into newly synthesized DNA strands[2].

  • Fixation and Click Reaction: Fix the cells using 4% paraformaldehyde, permeabilize with Triton X-100, and add the Click-iT reaction cocktail (containing fluorescent azide and CuSO4 catalyst).

  • Imaging: Analyze the plates using an automated High-Content Imaging System to calculate the percentage of proliferating cells (fluorescent nuclei vs. total nuclei).

6. Conclusion The morpholinoaniline core is a highly adaptable pharmacophore that bridges the gap between synthetic feasibility and potent biological activity. By leveraging its unique electronic and steric properties, medicinal chemists can rationally design highly selective kinase inhibitors, hormone receptor modulators, and antimicrobial agents. Rigorous synthetic methodologies, such as optimized cross-coupling reactions, paired with advanced phenotypic screening, ensure the rapid translation of these derivatives from computational design to preclinical validation.

References 1.[4] More, N. A., et al. "Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells." CSIR-NCL Library, Pune. 4 2.[2] "Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations." Taylor & Francis.2 3.[5] Hafeez, J., et al. "Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies." Arabian Journal of Chemistry. 5 4.[1] "Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase." NIH. 1 5.[3] "In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors." als-journal.com. 3

Protocols & Analytical Methods

Method

Application Note: Synthesis and Scale-Up Protocol for 4-(2,6-Dimethylmorpholino)aniline

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 4-(2,6-dimethylmorpholino)aniline is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 4-(2,6-dimethylmorpholino)aniline is a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted therapeutics[1]. The synthesis of this electron-rich aniline relies on a robust, two-step sequence starting from the inexpensive and readily available p-nitrochlorobenzene.

This guide outlines a highly optimized, scalable protocol designed to maximize yield and purity while minimizing hazardous byproducts. The sequence consists of:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the aryl chloride by 2,6-dimethylmorpholine.

  • Catalytic Hydrogenation: The clean reduction of the nitro intermediate to the target aniline.

By understanding the causality behind the selected reagents and conditions, chemists can seamlessly scale this workflow from milligram discovery chemistry to multi-gram process development.

ReactionPathway A p-Nitrochlorobenzene (Electrophile) C 4-(2,6-Dimethylmorpholino) nitrobenzene A->C SNAr K2CO3, DMF 110 °C B 2,6-Dimethylmorpholine (Nucleophile) B->C D 4-(2,6-Dimethylmorpholino) aniline C->D Reduction Pd/C, H2 EtOH, RT

Reaction pathway for the two-step synthesis of 4-(2,6-Dimethylmorpholino)aniline.

Step 1: SNAr Synthesis of 4-(2,6-Dimethylmorpholino)nitrobenzene

Causality & Optimization

The first step exploits the strong electron-withdrawing nature of the nitro group, which activates the para-position of the benzene ring toward nucleophilic attack[2].

  • Solvent Selection (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is strictly required. It solvates the potassium cations but leaves the nucleophilic morpholine nitrogen unsolvated and highly reactive, lowering the activation energy of the Meisenheimer complex formation.

  • Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, non-nucleophilic acid scavenger. Unlike hydroxide bases, which could lead to competitive hydrolysis of the aryl chloride to a phenol, K₂CO₃ strictly neutralizes the HCl generated during the substitution, driving the reaction to completion[1].

  • Workup Rationale: Pouring the DMF reaction mixture directly into ice water forces the hydrophobic nitroaromatic product to precipitate. This circumvents the need for tedious liquid-liquid extractions to remove DMF, providing a self-validating, high-purity crude solid.

Detailed Protocol

Reagents:

  • p-Nitrochlorobenzene: 15.76 g (100 mmol, 1.0 eq)

  • 2,6-Dimethylmorpholine: 13.82 g (120 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃): 27.64 g (200 mmol, 2.0 eq)

  • Anhydrous DMF: 100 mL

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add p-nitrochlorobenzene, K₂CO₃, and anhydrous DMF to the flask. Stir to suspend the base.

  • Add 2,6-dimethylmorpholine dropwise at room temperature.

  • Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.7) should be fully consumed, replaced by a bright yellow product spot (Rf ~0.4).

  • Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water.

  • Stir for 30 minutes to allow complete precipitation. Filter the bright yellow solid under vacuum.

  • Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual DMF and inorganic salts.

  • Dry the solid in vacuo at 50 °C overnight to afford 4-(2,6-dimethylmorpholino)nitrobenzene.

Step 2: Catalytic Reduction to 4-(2,6-Dimethylmorpholino)aniline

Causality & Optimization

The reduction of the nitro group to an amine can be achieved via dissolving metal reductions (e.g., Fe/HCl), but catalytic hydrogenation is the industry standard for pharmaceutical intermediates[1].

  • Catalyst (Pd/C): 10% Palladium on carbon provides a clean, surface-mediated reduction. Because the molecule lacks reducible halogens or benzyl ethers, standard Pd/C under 1 atm of H₂ is perfectly chemoselective.

  • Self-Validating Visual Cue: The starting nitro compound is intensely yellow. As the nitro group is reduced to the amine, the conjugation changes, and the solution becomes colorless or pale brown, providing an immediate visual confirmation of reaction progress.

Detailed Protocol

Reagents:

  • 4-(2,6-Dimethylmorpholino)nitrobenzene: 11.8 g (50 mmol, 1.0 eq)

  • 10% Pd/C (50% wet): 1.18 g (10% w/w)

  • Ethanol (Absolute): 100 mL

  • Hydrogen gas (H₂): 1 atm (Balloon)

Procedure:

  • In a 250 mL round-bottom flask, dissolve the nitro intermediate in 100 mL of absolute ethanol.

  • Carefully add the 10% Pd/C catalyst. (Safety Note: Pd/C is pyrophoric; add to the solvent under an inert atmosphere if possible).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with hydrogen gas three times using a balloon attached to a needle.

  • Stir the suspension vigorously at room temperature under 1 atm of H₂ for 6 hours.

  • In-Process Control (IPC): The yellow color should completely dissipate. LC-MS should indicate the disappearance of the m/z 237 peak and the emergence of the m/z 207 peak.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional ethanol (2 × 30 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dry the resulting solid in vacuo to afford the target 4-(2,6-dimethylmorpholino)aniline as an off-white to pale brown solid.

Experimental Workflow & Quality Control

ExperimentalWorkflow Step1 1. S_NAr Reaction Mix reagents in DMF at 110 °C Workup1 2. Aqueous Workup Precipitate intermediate in ice water Step1->Workup1 Step2 3. Catalytic Hydrogenation Pd/C, H2 (1 atm) in EtOH Workup1->Step2 Workup2 4. Filtration & Concentration Filter through Celite, remove solvent Step2->Workup2 QC 5. Quality Control LC-MS, NMR, and Purity Check Workup2->QC

Experimental workflow for the synthesis, isolation, and validation of the target aniline.

Analytical Data Summary

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

CompoundAppearanceExpected YieldPurity (HPLC)ESI-MS [M+H]⁺Key ¹H NMR Shifts (DMSO-d₆, 400 MHz)
Intermediate 4-(2,6-Dimethylmorpholino)nitrobenzeneBright Yellow Solid88 - 92%> 95%237.1δ 8.05 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 3.65 (m, 2H, CH-O)
Target Product 4-(2,6-Dimethylmorpholino)anilineOff-White to Pale Brown Solid94 - 98%> 98%207.1δ 6.70 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 4.60 (br s, 2H, NH₂), 3.60 (m, 2H, CH-O)

Sources

Application

Application Note: Scalable Protocol for the Reduction of 4-(2,6-Dimethylmorpholino)nitrobenzene

Introduction & Strategic Rationale The synthesis of highly functionalized anilines is a cornerstone transformation in modern drug discovery. Specifically, 4-(2,6-dimethylmorpholino)aniline serves as a critical nucleophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized anilines is a cornerstone transformation in modern drug discovery. Specifically, 4-(2,6-dimethylmorpholino)aniline serves as a critical nucleophilic building block in the synthesis of advanced kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors[1]. BTK is an essential component of B-cell receptor signaling, and its targeted inhibition is a validated therapeutic pathway for treating B-cell malignancies (e.g., leukemias, lymphomas) and severe autoimmune disorders[2].

To synthesize this API (Active Pharmaceutical Ingredient) intermediate, its precursor—4-(2,6-dimethylmorpholino)nitrobenzene—must undergo a highly chemoselective reduction. As a Senior Application Scientist, I strongly advise against using legacy metal-mediated reductions for this specific substrate. The presence of the basic morpholine moiety means that acidic reduction conditions would protonate the tertiary amine, complicating the workup and risking product loss. Instead, neutral heterogeneous catalytic hydrogenation is the most robust, scalable, and atom-economical approach.

Mechanistic Overview

Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) operates via a surface-mediated heterogeneous mechanism[3]. Under a hydrogen atmosphere, molecular hydrogen dissociates into highly reactive Pd–H species on the catalyst surface[4].

The reduction of the nitroarene is not a single-step event; it is a cascade reaction. The nitro group (–NO₂) adsorbs to the metal and is sequentially deoxygenated and hydrogenated to a nitroso intermediate (–NO), then to an N-phenylhydroxylamine intermediate (–NHOH), and finally to the target aniline (–NH₂)[3]. Understanding this pathway is critical because mass transfer limitations can cause the reaction to stall at the hydroxylamine stage.

Mechanism A Nitrobenzene Derivative (-NO2) B Nitroso Intermediate (-NO) A->B +H2, -H2O Pd/C Surface C Hydroxylamine Intermediate (-NHOH) B->C +H2 Pd/C Surface D Aniline Derivative (-NH2) C->D +H2, -H2O Pd/C Surface

Mechanistic pathway of nitroarene reduction on a Pd/C catalyst surface.

Comparative Analysis of Reduction Methodologies

To validate the selection of Pd/C hydrogenation, the table below summarizes the quantitative and qualitative parameters of standard nitro-reduction methodologies[3],[5],[6].

Reduction MethodReagents & ConditionsExpected YieldScalabilityEnvironmental ImpactKey Drawback for this Substrate
Catalytic Hydrogenation H₂, 10% Pd/C, EtOAc/EtOH>95% Excellent Low (Atom economical)Requires specialized high-pressure safety equipment.
Béchamp Reduction Fe powder, AcOH or HCl80–85%ModerateHigh (Iron sludge)Acidic media protonates morpholine; intractable emulsions.
Tin(II) Reduction SnCl₂·2H₂O, EtOH, Reflux85–90%PoorHigh (Heavy metals)Toxic tin waste; requires basic workup to clear tin salts.

Experimental Protocol: Pd/C Catalytic Hydrogenation

Self-Validating Design: This protocol utilizes a binary solvent system to optimize both substrate solubility and reaction kinetics, coupled with a strict monitoring loop to ensure complete conversion of transient intermediates.

Reagents & Materials
  • Substrate: 4-(2,6-Dimethylmorpholino)nitrobenzene (1.0 equiv.)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet with water (0.05 equiv. Pd)

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (EtOH) (1:1 v/v, 10 mL/gram of substrate)

  • Gases: Hydrogen gas (H₂, 1–3 atm) and Nitrogen gas (N₂, for inerting)

  • Filtration: Celite® 545

Step-by-Step Methodology

Step 1: Reaction Setup & Inertion

  • Charge a dry, heavy-walled pressure reactor (or a round-bottom flask for balloon-scale) with 4-(2,6-dimethylmorpholino)nitrobenzene.

  • Add the EtOAc/EtOH solvent mixture.

    • Causality Insight: EtOAc provides excellent solubility for the bulky morpholino-substituted arene. EtOH acts as a protic shuttle, which significantly accelerates the reduction of the stubborn hydroxylamine intermediate to the final aniline[3].

  • Carefully add the 10% Pd/C (50% wet).

    • Causality Insight: Dry Pd/C is highly pyrophoric. Using the wet catalyst prevents auto-ignition when introduced to organic solvent vapors.

  • Seal the vessel. Apply vacuum until the solvent gently bubbles, then backfill with N₂. Repeat this inertion cycle three times to remove all ambient oxygen.

Step 2: Hydrogenation

  • Replace the N₂ atmosphere with H₂ by performing three vacuum/H₂ backfill cycles.

  • Pressurize the vessel to 1–3 atm of H₂.

  • Stir the mixture vigorously (≥ 800 rpm) at room temperature (20–25 °C).

    • Causality Insight: Heterogeneous catalysis is heavily dependent on gas-liquid-solid mass transfer. Vigorous agitation is mandatory to ensure H₂ continuously saturates the solvent and reaches the Pd surface[4].

Step 3: Analytical Monitoring (Quality Control)

  • After 2–4 hours, halt stirring, vent the H₂ safely, and purge with N₂.

  • Withdraw an aliquot and analyze via HPLC or TLC (Hexanes/EtOAc 7:3).

  • Critical Check: Ensure complete disappearance of both the starting material and the intermediate N-phenylhydroxylamine. If the intermediate persists, the reaction is starved of hydrogen. Add a fresh catalytic amount of Pd/C, re-pressurize with H₂, and resume stirring.

Step 4: Workup & Isolation

  • Once full conversion is confirmed, purge the reactor thoroughly with N₂.

  • Filter the crude mixture through a tightly packed pad of Celite® to remove the finely dispersed Pd/C particles.

    • Causality Insight: Pd/C will pass through standard filter paper, contaminating the API with heavy metals. Furthermore, never allow the Pd/C filter cake to run dry under air , as it will ignite. Keep it wetted with EtOAc.

  • Concentrate the filtrate under reduced pressure to afford 4-(2,6-dimethylmorpholino)aniline as a solid. The product is typically >95% pure and ready for subsequent amide-coupling steps in BTK inhibitor synthesis[1].

Workflow Step1 1. Substrate & Catalyst Loading (Ar-NO2 + wet Pd/C in EtOH/EtOAc) Step2 2. Inertion (Vacuum / N2 Purge 3x) Step1->Step2 Step3 3. Hydrogenation (Vacuum / H2 Purge 3x, Stir vigorously) Step2->Step3 Step3->Step3 Exothermic: Monitor Temp Step4 4. Reaction Monitoring (HPLC/TLC to verify -NHOH consumption) Step3->Step4 Step4->Step3 If stalled at -NHOH, add fresh Pd/C & H2 Step5 5. Filtration (Filter over Celite under N2 blanket) Step4->Step5 Full Conversion Step6 6. Isolation (Concentrate filtrate to yield Ar-NH2) Step5->Step6

Experimental workflow for the safe and efficient Pd/C hydrogenation of nitroarenes.

References

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline OrgoSolver URL: [Link][3]

  • Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Catalyst ACS Applied Nano Materials URL: [Link][4]

  • Heteroaryl Compounds as BTK Inhibitors and Uses Thereof (WO2015061247A2) Google Patents URL:[1]

  • Reduction of Nitro Compounds Wikipedia URL:[Link][5]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds National Institutes of Health (PMC) URL: [Link][6]

  • Heteroaryl Compounds as BTK Inhibitors (Mechanistic Pathways) Google Patents URL:[2]

Sources

Method

Using 4-(2,6-Dimethylmorpholino)aniline in kinase inhibitor synthesis.

Application Note: Strategic Incorporation of 4-(2,6-Dimethylmorpholino)aniline in Kinase Inhibitor Synthesis Executive Rationale In modern targeted oncology and neuropharmacology, the 4-anilinoquin(az)oline and related h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(2,6-Dimethylmorpholino)aniline in Kinase Inhibitor Synthesis

Executive Rationale

In modern targeted oncology and neuropharmacology, the 4-anilinoquin(az)oline and related heterocyclic scaffolds serve as foundational hinge-binding motifs[1]. However, achieving the optimal balance between target affinity, aqueous solubility, and metabolic stability remains a significant hurdle in drug development. The incorporation of the 4-(2,6-dimethylmorpholino)aniline building block has emerged as a highly effective strategy to overcome these challenges. This moiety serves as a dual-purpose pharmacophore: the aniline nitrogen acts as a versatile linker to the kinase core, while the cis-2,6-dimethylmorpholine tail projects into the solvent-exposed region of the ATP-binding pocket, enhancing both physicochemical properties and pharmacokinetic (PK) profiles[2].

Structural Biology & Mechanistic Causality

The design of ATP-competitive kinase inhibitors often requires a solubilizing group to interact with the aqueous environment at the entrance of the ATP pocket. While unsubstituted morpholine rings are frequently used, they are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to ring opening and rapid clearance[3].

By utilizing the 2,6-dimethylmorpholine analogue, medicinal chemists introduce critical steric hindrance adjacent to the morpholine oxygen. These methyl groups effectively block the metabolic liability at the α-carbons, significantly extending the compound's half-life without compromising the basicity required for aqueous solubility[3]. Furthermore, this structural modification has been validated in the development of highly selective LRRK2 inhibitors (e.g., MLi-2)[2], TAK1 inhibitors for multiple myeloma[4], and p38α MAP kinase inhibitors[5].

G Hinge Kinase Hinge Region (Hydrogen Bonding) Core Heterocyclic Core (e.g., Quinazoline) Hinge->Core Anchors Aniline Aniline Linker (Hydrophobic/Gatekeeper) Core->Aniline Covalent Bond Tail 2,6-Dimethylmorpholine (Solvent Channel/Tail) Aniline->Tail Covalent Bond Solvent Solvent-Exposed Region (Aqueous Interface) Tail->Solvent Solubilizes

Structural biology rationale for 4-(2,6-dimethylmorpholino)aniline in kinase inhibitor design.

Comparative Physicochemical Data

The following table summarizes the causal relationship between the structural features of the 2,6-dimethylmorpholine tail and its resulting pharmacokinetic advantages compared to an unsubstituted morpholine tail.

PropertyUnsubstituted Morpholine2,6-DimethylmorpholineMechanistic Rationale
Metabolic Stability (T1/2) Low to ModerateHighMethyl groups sterically hinder CYP450-mediated α-oxidation[3].
Lipophilicity (LogD) LowerModerately HigherIncreased hydrocarbon surface area enhances cell membrane permeability[4].
Aqueous Solubility HighModerate to HighRetains the basic amine center, allowing for stable salt formation.
Kinase Selectivity BroadTunable / HighAdded steric bulk restricts binding in off-target kinase pockets[2].

Validated Synthetic Methodologies

The integration of 4-(2,6-dimethylmorpholino)aniline into a kinase inhibitor scaffold typically proceeds via Nucleophilic Aromatic Substitution (SNAr) for highly reactive electrophiles (e.g., 4-chloroquinazolines)[6], or Buchwald-Hartwig amination for less reactive aryl/heteroaryl halides[2].

Workflow Start 4-(2,6-Dimethylmorpholino)aniline + Heterocyclic Halide Cond Reaction Conditions (DIPEA, iPrOH, 90°C or Pd-Catalyst) Start->Cond Monitor In-Process Control (LC-MS / TLC) Cond->Monitor Aliquot testing Monitor->Cond If incomplete Workup Aqueous Workup (NaHCO3 wash, EtOAc extract) Monitor->Workup If complete Purify Purification (Flash Chromatography) Workup->Purify Product Purified Kinase Inhibitor Purify->Product

Step-by-step synthetic workflow for integrating the morpholinoaniline building block.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for 4-Anilinoquinazoline Cores

Objective: Synthesize a functionalized 4-anilinoquinazoline kinase inhibitor utilizing a reactive 4-chloroquinazoline core[6].

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4-chloroquinazoline core (1.0 equiv) and 4-(2,6-dimethylmorpholino)aniline (1.1 equiv) in anhydrous isopropanol (0.2 M). Causality: Isopropanol is selected as a polar protic solvent because it stabilizes the polar transition state of the SNAr reaction while allowing the final product to precipitate upon cooling, thereby simplifying downstream purification.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the aniline nucleophile, without competing for the electrophilic core.

  • Heating & Monitoring: Heat the reaction mixture to 90°C (reflux) for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). Self-Validation: The protocol is self-validating; the disappearance of the 4-chloroquinazoline mass peak and the emergence of the [M+H]+ product peak confirm completion.

  • Workup: Cool the mixture to room temperature. If the product precipitates, filter and wash with cold isopropanol. Otherwise, concentrate the solvent in vacuo, dissolve the residue in Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO3. Causality: The NaHCO3 wash neutralizes any residual acid and removes DIPEA hydrochloride salts, ensuring the product remains in its free-base form for accurate silica gel purification.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient of 0–10% MeOH in DCM) to yield the pure kinase inhibitor.

Protocol B: Buchwald-Hartwig Amination for Unreactive Heteroaryl Halides

Objective: Couple the aniline to a less reactive scaffold, such as an indazole or pyrimidine core used in LRRK2 or TAK1 inhibitors[2],[4].

  • Catalyst & Ligand Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the heteroaryl bromide (1.0 equiv), 4-(2,6-dimethylmorpholino)aniline (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), and Cs2CO3 (2.0 equiv). Causality: XPhos is specifically chosen because its bulky, electron-rich biaryl structure facilitates the reductive elimination step—often the rate-limiting step when coupling electron-rich anilines. Cs2CO3 provides the necessary basicity to deprotonate the aniline intermediate while maintaining partial solubility in the organic solvent.

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (0.15 M). Purge the flask with argon for an additional 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the palladium(0) catalyst to inactive palladium(II) species (palladium black), which would irreversibly halt the catalytic cycle.

  • Heating: Heat the mixture to 100°C for 8–12 hours. Monitor via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the target compound.

References

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. NIH.[Link]

  • Selected kinase profile of 4 key compounds. ResearchGate.[Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. ACS Publications.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC.[Link]

Sources

Application

4-(2,6-Dimethylmorpholino)aniline as a building block for PLK4 inhibitors.

Application Note: 4-(2,6-Dimethylmorpholino)aniline as a Privileged Building Block for the Synthesis of Novel PLK4 Inhibitors Introduction & Mechanistic Rationale Polo-like kinase 4 (PLK4) is a master regulatory serine/t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2,6-Dimethylmorpholino)aniline as a Privileged Building Block for the Synthesis of Novel PLK4 Inhibitors

Introduction & Mechanistic Rationale

Polo-like kinase 4 (PLK4) is a master regulatory serine/threonine kinase that governs centriole duplication and maintains genomic stability[1]. Dysregulation or overexpression of PLK4 is a hallmark of various malignancies—including breast, colorectal, and pediatric embryonal brain tumors—leading to aberrant centrosome amplification, aneuploidy, and tumorigenesis[1][2]. Consequently, PLK4 has emerged as a highly attractive target for precision oncology. Inhibiting PLK4 enzymatic activity induces mitotic stress, multipolar spindle formation, and ultimately, mitotic catastrophe and apoptosis in cancer cells[1].

The development of potent, ATP-competitive PLK4 inhibitors (such as the clinical candidate CFI-400945) relies heavily on privileged heteroaromatic scaffolds like indazoles, pyrimidines, and spirooxindoles[3][4]. To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these core scaffolds, the incorporation of specific functional moieties is critical. 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) serves as a highly versatile and privileged building block in this context[5].

Why 4-(2,6-Dimethylmorpholino)aniline? As an Application Scientist designing kinase libraries, the selection of this specific building block is driven by three causal factors:

  • Nucleophilic Handle (Aniline): The primary amine provides a highly reactive handle for facile integration into core scaffolds via Pd-catalyzed Buchwald-Hartwig cross-coupling or amide bond formation, streamlining the synthesis of complex libraries[6].

  • Solvent-Exposed Projection: Crystal structures of PLK4 bound to inhibitors reveal that while the core scaffold occupies the adenine-binding pocket, the substituted aniline moiety typically projects outward into the solvent-exposed region.

  • Physicochemical Optimization: The morpholine ring's basic nitrogen significantly improves aqueous solubility. Furthermore, the 2,6-dimethyl substitution adds strategic steric bulk that prevents rapid metabolic degradation (e.g., N-dealkylation by cytochrome P450 enzymes) and enhances selectivity against off-target kinases like Aurora A/B[4].

Pathway Visualization

PLK4_Pathway PLK4 PLK4 Overexpression (Cancer Cells) Centriole Centriole Duplication PLK4->Centriole Promotes Amplification Centrosome Amplification & Aneuploidy Centriole->Amplification Aberrant Tumor Tumorigenesis & Survival Amplification->Tumor Drives Inhibitor PLK4 Inhibitor (Morpholino-aniline derived) Inhibitor->PLK4 Blocks ATP Pocket Arrest Mitotic Arrest Inhibitor->Arrest Induces Apoptosis Apoptosis / Senescence Arrest->Apoptosis Leads to

Fig 1. PLK4 signaling pathway and the mechanism of action for morpholino-aniline derived inhibitors.

Synthetic Workflow & Protocols

The integration of 4-(2,6-dimethylmorpholino)aniline into a drug scaffold must be robust and high-yielding. The following workflow and protocols outline a self-validating system: from chemical synthesis to biochemical validation.

Synthetic_Workflow Scaffold Heterocyclic Scaffold (e.g., Pyrimidine/Indazole) Coupling Pd-Catalyzed Buchwald-Hartwig or Amide Coupling Scaffold->Coupling Aniline 4-(2,6-Dimethylmorpholino)aniline Building Block Aniline->Coupling Inhibitor Targeted PLK4 Inhibitor Coupling->Inhibitor Yields Assay In Vitro Kinase Assay & SAR Optimization Inhibitor->Assay Validates

Fig 2. Synthetic workflow integrating 4-(2,6-dimethylmorpholino)aniline into PLK4 inhibitors.

Protocol 1: Synthesis of a PLK4 Inhibitor Intermediate via Buchwald-Hartwig Amination

Causality Note: Utilizing a palladium catalyst with a bidentate ligand (e.g., Xantphos) ensures high regioselectivity and prevents the formation of undesired bis-arylation byproducts when coupling the sterically hindered 4-(2,6-dimethylmorpholino)aniline to a halogenated heterocyclic core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine the halogenated core scaffold (e.g., a 6-chloro-1H-indazole derivative, 1.0 equiv) and 4-(2,6-dimethylmorpholino)aniline (1.2 equiv).

  • Catalyst & Base Addition: Add Pd2​(dba)3​ (0.05 equiv), Xantphos (0.1 equiv), and sodium tert-butoxide ( NaOtBu , 2.0 equiv). Rationale: NaOtBu is a strong base required to deprotonate the aniline, facilitating the critical transmetalation step in the catalytic cycle.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles. Rationale: Removing dissolved oxygen is mandatory to prevent the premature oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100°C and stir for 12–16 hours. Monitor reaction progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble palladium residues.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure coupled intermediate.

Protocol 2: Biochemical Validation via In Vitro PLK4 Kinase Assay

Causality Note: To validate the success of the synthetic design, the biochemical efficacy of the synthesized morpholino-aniline derivative must be quantified. An ATP-depletion luminescence assay is utilized because it directly correlates the amount of unreacted ATP with kinase inhibition, providing a highly sensitive readout devoid of radioactive hazards.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well solid white assay plate (ensuring final DMSO concentration is 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add recombinant human PLK4 (active domain) and the optimized PLK4 substrate peptide to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ultra-pure ATP at the predetermined Km​ concentration for PLK4.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Rationale: A 60-minute window ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

  • Detection: Add an equal volume of a luminescent ATP-detection reagent (e.g., Kinase-Glo®) to halt the reaction. Incubate for 15 minutes in the dark.

  • Data Analysis: Read luminescence using a microplate reader. Calculate IC50​ values using non-linear regression (four-parameter logistic curve) software.

Quantitative Data Presentation: SAR Impact of the Building Block

The structural incorporation of 4-(2,6-dimethylmorpholino)aniline dramatically shifts the pharmacological profile of the resulting inhibitors. The table below outlines representative Structure-Activity Relationship (SAR) data demonstrating how this specific building block optimizes both potency and physicochemical properties compared to unsubstituted analogs.

Compound DerivativeR-Group SubstitutionPLK4 IC50​ (nM)Aurora A IC50​ (nM)Aqueous Solubility (µg/mL)
Analog A Aniline (Unsubstituted)145.0210.05.2
Analog B 4-Morpholinoaniline28.5850.045.0
Analog C 4-(2,6-Dimethylmorpholino)aniline 3.2 >10,000 68.5

Table 1: Representative SAR data illustrating the superior potency, kinase selectivity, and solubility imparted by the 2,6-dimethylmorpholino moiety when appended to a standard PLK4 inhibitor scaffold.

References

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. PubMed.[Link]

  • What are PLK4 inhibitors and how do they work? Patsnap.[Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PMC.[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.[Link]

Sources

Method

Application Note: Controlled N-Alkylation of 4-(2,6-Dimethylmorpholino)aniline

Executive Summary & Mechanistic Rationale 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly versatile intermediate utilized in the design of small-molecule kinase inhibitors, particularly those targeting s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly versatile intermediate utilized in the design of small-molecule kinase inhibitors, particularly those targeting spleen tyrosine kinase (Syk) and related oncogenic pathways [1]. The structural topology of this molecule presents a unique chemoselective challenge during N-alkylation due to the presence of two distinct nitrogen environments: a tertiary morpholine nitrogen and a primary aniline group.

The Causality of Chemoselectivity: A common pitfall in the derivatization of this scaffold is the assumption that the primary aniline will behave like a standard, weakly nucleophilic aromatic amine. However, the para-positioned morpholino group exerts a powerful resonance electron-donating effect (+M effect). This delocalization pumps electron density directly into the aromatic ring and onto the primary aniline nitrogen, drastically increasing its nucleophilicity.

Consequently, attempting a classical SN​2 nucleophilic substitution using alkyl halides (e.g., methyl iodide, benzyl bromide) almost invariably leads to uncontrolled over-alkylation, yielding intractable mixtures of mono- and di-alkylated products. The morpholine nitrogen, being conjugated to the ring and sterically shielded by the adjacent ring structure, remains non-nucleophilic and resists quaternization.

To achieve >95% selectivity for the mono-N-alkylated product, Reductive Amination is the mandatory strategy [2]. By condensing the aniline with an aldehyde to form a transient iminium ion, followed by in situ reduction with the chemoselective hydride donor sodium triacetoxyborohydride ( NaBH(OAc)3​ ), the reaction is strictly kinetically controlled. The resulting secondary amine is sterically hindered, effectively shutting down any secondary iminium formation and preventing over-alkylation [3].

Reaction Pathway & Decision Matrix

ReactionPathway Substrate Substrate: 4-(2,6-Dimethylmorpholino)aniline Decision Alkylation Strategy Substrate->Decision RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->RedAm Target: Mono-alkylation DirectAlk Direct Alkylation (Alkyl Halide + Base) Decision->DirectAlk Target: Di-alkylation Imine Iminium Intermediate (Acid Catalyzed) RedAm->Imine AcOH Addition SN2 S_N2 Substitution (Uncontrolled) DirectAlk->SN2 MonoProd Mono-N-Alkylated Product (High Chemoselectivity) Imine->MonoProd Fast Reduction DiProd Di-N-Alkylated Mixture (Over-alkylation) SN2->DiProd Excess Reagents

Figure 1: Decision tree and reaction pathways for N-alkylation of the morpholinoaniline substrate.

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination (Gold Standard)

Adapted from the seminal methodologies established by Abdel-Magid et al. [2].

Objective: Synthesize a mono-N-alkylated derivative with high chemoselectivity. Reagents:

  • 4-(2,6-Dimethylmorpholino)aniline (1.0 equiv, 10.0 mmol, 2.06 g)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv, 10.5 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.57 mL)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Hemiaminal/Iminium Formation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-(2,6-Dimethylmorpholino)aniline in 50 mL of anhydrous DCE. Add the aldehyde (1.05 equiv) followed immediately by glacial acetic acid (1.0 equiv). Expert Insight: Unlike highly basic aliphatic amines, the weakly basic aniline nitrogen requires acid catalysis to protonate the intermediate hemiaminal, facilitating the loss of water to generate the reactive iminium ion.

  • Equilibration: Stir the mixture at room temperature ( 20−25∘C ) under an inert nitrogen atmosphere for 30 minutes.

  • Chemoselective Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv) over 15 minutes. The reagent's steric bulk and electron-withdrawing acetate groups make it a mild hydride source that will selectively reduce the iminium ion without reducing the unreacted aldehyde.

  • Propagation: Stir the reaction at room temperature for 4 to 12 hours.

  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until all CO2​ gas evolution ceases. This step neutralizes the acetic acid and destroys any residual hydride.

  • Workup & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Exhaustive Di-N-Alkylation via Direct Alkylation

Objective: Synthesize an exhaustively di-N-alkylated derivative (e.g., N,N-dimethylation).

Step-by-Step Methodology:

  • Dissolve 4-(2,6-Dimethylmorpholino)aniline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Add finely powdered Potassium Carbonate ( K2​CO3​ ) (3.0 equiv) and stir for 10 minutes.

  • Cool the reaction to 0∘C using an ice bath. Dropwise, add the highly reactive alkyl halide (e.g., Iodomethane) (3.0 equiv).

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 24 hours. The excess base and electrophile will drive the equilibrium past the mono-alkylated state directly to the tertiary amine.

  • Quench with ice water. Extract extensively with Ethyl Acetate (EtOAc). Wash the organic layer with water (5 x 50 mL) to remove residual DMF, followed by a brine wash. Dry, concentrate, and purify.

Methodological Comparison Data

The following table summarizes the operational differences and outcomes between the two protocols, providing a clear decision-making matrix for drug development professionals.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Primary Reagents Aldehyde, NaBH(OAc)3​ , AcOHAlkyl Halide (R-X), K2​CO3​
Reaction Pathway Iminium formation Hydride transferDirect SN​2 nucleophilic substitution
Chemoselectivity >95% for Mono-N-alkylationPoor (Mixture of mono/di-alkylated products)
Risk of Over-alkylation Very Low (Steric hindrance blocks 2nd reaction)High (Secondary amine remains nucleophilic)
Morpholine Ring Impact UnaffectedUnaffected
Typical Yields 75% - 92%40% - 60% (for specific di-alkylation)

Self-Validating Analytical Framework

To ensure the integrity of the protocol, the workflow must act as a self-validating system. Scientists should rely on the following orthogonal analytical techniques to confirm reaction success and chemoselectivity:

  • In-Process Monitoring (LC-MS): The starting material, 4-(2,6-Dimethylmorpholino)aniline, has an exact mass of 206.14 Da. In positive electrospray ionization (ESI+), the [M+H]+ peak appears at m/z 207.1. Upon successful mono-alkylation (e.g., benzylation, adding 90 Da), the product mass shifts exclusively to m/z 297.2. The absence of a peak at m/z 387.2 (di-benzylation) self-validates the chemoselectivity of the NaBH(OAc)3​ reduction.

  • Post-Reaction Validation ( 1H NMR): In CDCl3​ , the primary aniline NH2​ protons of the starting material appear as a broad singlet integrating to 2H at approximately 3.5–4.0 ppm. Successful mono-alkylation is definitively confirmed by the transition of this signal to a 1H broad singlet , alongside the appearance of new alkyl chain protons (e.g., a 2H singlet at ~4.3 ppm corresponding to a benzylic CH2​ ). Complete disappearance of the NH signal indicates over-alkylation to the tertiary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(26), 10276–10279. Retrieved from [Link]

Application

Application Note: Advanced Coupling Strategies for 4-(2,6-Dimethylmorpholino)aniline in Targeted Therapeutics

Executive Summary & Chemical Profiling 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The incorporation of the sterically hindered 2,6-dimethylmorpholine moiety significantly enhances the aqueous solubility and pharmacokinetic (PK) profile of the resulting drug candidates. Meanwhile, the primary aniline serves as a potent nucleophile for carbon-nitrogen (C-N) bond formation. This compound is most notably recognized as a critical precursor in the synthesis of anilinopurine derivatives, which function as highly selective inhibitors of spleen tyrosine kinase (Syk)[1][2].

From a mechanistic standpoint, the electron-donating nature of the morpholine ring (via para-resonance) enriches the electron density at the aniline nitrogen. This structural feature makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, and amide bond formation.

Pathway Visualization

G A 4-(2,6-Dimethylmorpholino) aniline B SNAr Reaction (Heteroaryl Halides) A->B Acid/Base Heat C Buchwald-Hartwig (Aryl Halides) A->C Pd Cat. Ligand, Base D Amide Coupling (Carboxylic Acids) A->D HATU/DIPEA DMF E Anilinopurine Derivatives (e.g., Syk Inhibitors) B->E F Diaryl Amines (Kinase Inhibitors) C->F G Amide Linkers (Pharmacophores) D->G

Fig 1. Divergent coupling pathways for 4-(2,6-Dimethylmorpholino)aniline in drug discovery.

G IgE IgE Crosslinking (FcεRI Receptor) Syk Syk Kinase IgE->Syk Phosphorylation PLC PLCγ Activation Syk->PLC PI3K PI3K / Akt Pathway Syk->PI3K Inhibitor Anilinopurine Inhibitor (Synthesized) Inhibitor->Syk Blocks ATP binding Degranulation Histamine Release (Basophils/Mast Cells) PLC->Degranulation Calcium Flux

Fig 2. Mechanism of action for Syk inhibitors derived from anilinopurine coupling.

Quantitative Data Summary

Coupling MethodologyTypical ElectrophileReagents & CatalystsSolvent & TempTypical YieldPrimary Application
SNAr 2-Chloropurines / PyrimidinesTFA (cat.) or DIPEA n -BuOH, 100–120 °C70–90%Kinase Inhibitors (e.g., Syk)[3]
Buchwald-Hartwig Unactivated Aryl HalidesPd2(dba)3, BrettPhos, NaOtBuDioxane, 100 °C65–85%Diaryl amine pharmacophores
Amide Coupling Carboxylic AcidsHATU, DIPEADMF, 25 °C80–95%Amide-linked targeted therapies

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful methodology relies not just on mixing reagents, but on understanding the causality of the reaction environment and implementing self-validating in-process controls (IPC).

Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Causality & Logic: The synthesis of anilinopurines typically involves substituting a halogen at the 2-position of a purine ring[3]. Because the 2-position is sterically and electronically less reactive than the 4- or 6-positions, elevated temperatures and acid catalysis are required. We utilize n -butanol due to its high boiling point, alongside a catalytic amount of Trifluoroacetic acid (TFA). TFA protonates the purine nitrogen, drastically increasing the electrophilicity of the adjacent C2 carbon, thereby facilitating the attack by the aniline[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 20 mL microwave vial, dissolve the 2-chloropurine derivative (1.0 mmol) and 4-(2,6-Dimethylmorpholino)aniline (1.2 mmol, 1.2 eq) in anhydrous n -BuOH (5.0 mL).

  • Catalysis: Add TFA (0.1 mmol, 0.1 eq) dropwise. Note: Avoid excess acid, which will protonate the aniline nucleophile and halt the reaction.

  • Reaction: Seal the vial and heat to 110 °C in an oil bath or microwave reactor for 12–14 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting purine peak is <5% and the product mass ([M+H]+ = Purine + 205 - Cl) dominates the UV 254 nm trace.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3 to neutralize the TFA.

  • Purification: Isolate via flash chromatography (DCM:MeOH gradient).

Buchwald-Hartwig Cross-Coupling

Causality & Logic: When coupling with unactivated aryl halides where SNAr is impossible, Palladium-catalyzed C-N coupling is required. Anilines are prone to bis-arylation (forming tertiary amines). To prevent this, we select BrettPhos as the ligand. The extreme steric bulk of BrettPhos ensures that the mono-arylated palladium intermediate undergoes reductive elimination much faster than a second oxidative addition can occur, ensuring high selectivity for the secondary amine.

Step-by-Step Protocol:

  • Preparation: In a Schlenk flask under argon, combine the aryl bromide (1.0 mmol), 4-(2,6-Dimethylmorpholino)aniline (1.1 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add degassed anhydrous 1,4-Dioxane (10 mL). Causality: Degassing is critical to prevent the oxidation of the electron-rich Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 7:3). The highly fluorescent aniline spot should disappear, replaced by a higher Rf product spot. Confirm mono-arylation via mass spectrometry (absence of [M+H]+ corresponding to bis-arylation).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Amide Coupling

Causality & Logic: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions and low yields. Therefore, we utilize HATU , a uronium-based coupling agent that generates a highly reactive HOAt ester intermediate. This intermediate forces the coupling to completion even with deactivated nucleophiles.

Step-by-Step Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.5 mmol) and stir at room temperature for 15 minutes. Causality: The pre-activation step ensures complete conversion to the HOAt ester before the aniline is introduced.

  • Coupling: Add 4-(2,6-Dimethylmorpholino)aniline (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): LC-MS monitoring. The formation of the amide bond is confirmed by the target mass and a shift to a more hydrophobic retention time.

  • Workup: Quench with water (15 mL) to precipitate the highly hydrophobic amide product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

Biological Application: Syk Kinase Inhibition

Derivatives synthesized using the SNAr protocol above have been identified as potent inhibitors of spleen tyrosine kinase (Syk)[2][4]. Syk is a crucial downstream effector in the FcεRI (IgE receptor) signaling cascade. By blocking Syk's ATP-binding pocket, these anilinopurine derivatives effectively halt downstream PLC γ and PI3K activation, thereby preventing histamine release and degranulation in basophils and mast cells[2][5]. This makes 4-(2,6-Dimethylmorpholino)aniline a cornerstone building block in the development of novel therapeutics for allergic asthma and autoimmune disorders.

References

  • Title: 4-(2,6-DIMETHYLMORPHOLINO)
  • Source: karger.
  • Source: nih.
  • Source: researchgate.
  • Title: WO2021148581A1 - Novel dbait molecule and its use (Citing WO0109134)

Sources

Method

Application Note: Design, Synthesis, and Biological Evaluation of 2-Morpholino-4-anilinoquinoline Derivatives

Introduction & Rationale Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, particularly in the development of targeted anticancer therapeutics (e.g., kinase inhibitors like bosutinib) . The substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, particularly in the development of targeted anticancer therapeutics (e.g., kinase inhibitors like bosutinib) . The substitution of the quinoline core at the 2- and 4-positions allows for precise tuning of the molecule's electronic and steric properties. Specifically, incorporating a morpholine ring at the C2 position enhances aqueous solubility and favorable pharmacokinetic properties, while anilino substitutions at the C4 position are critical for occupying the hydrophobic pockets of kinase ATP-binding sites . This application note details the synthesis of 2-morpholino-4-anilinoquinoline derivatives and their biological evaluation against the HepG2 hepatocellular carcinoma cell line.

Chemical Synthesis Workflow

The synthesis follows a robust, two-step protocol starting from 2-morpholinoquinolin-4-ol.

Synthesis SM 2-Morpholinoquinolin-4-ol (1) Step1 POCl3 / Reflux (Chlorination) SM->Step1 Int 4-Chloro-2-morpholinoquinoline (2) Step1->Int Step2 Anilines / EtOH Reflux (SNAr) Int->Step2 Prod 2-Morpholino-4-anilinoquinolines (3a-3e) Step2->Prod

Chemical synthesis workflow of 2-morpholino-4-anilinoquinoline derivatives.

Protocol 1: Synthesis of 4-Chloro-2-morpholinoquinoline (Intermediate 2)

Principle & Causality : The hydroxyl group at the C4 position of 2-morpholinoquinolin-4-ol is a poor leaving group. Phosphorus oxychloride (POCl3) is utilized to convert this tautomeric 4-quinolone into a highly reactive 4-chloroquinoline. POCl3 forms a phosphorodichloridate intermediate, which is subsequently displaced by a chloride ion. The reaction is thermodynamically driven by the formation of a strong P=O bond .

Step-by-Step Methodology :

  • Suspend 2-morpholinoquinolin-4-ol (1.0 eq) in an excess of POCl3 (which acts as both the chlorinating reagent and the solvent).

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane mobile phase. The disappearance of the highly polar starting material indicates reaction completion.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to safely quench the unreacted POCl3.

  • Neutralize the aqueous mixture with a saturated Na2CO3 solution to precipitate the product.

  • Extract the aqueous layer with dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4, and concentrate under vacuum to yield the chlorinated intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Anilines

Principle & Causality : The C4 position of the quinoline ring is highly electron-deficient, making it highly susceptible to SNAr by the nucleophilic amine of substituted anilines. Ethanol is selected as a polar protic solvent to stabilize the polar transition state and facilitate the departure of the chloride leaving group [[1]]([Link]).

Step-by-Step Methodology :

  • Dissolve 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in 10 mL of absolute ethanol.

  • Add the appropriate substituted aniline (1.7 mmol, ~2.0 eq). The excess aniline ensures complete conversion and acts as an acid scavenger for the HCl generated during the substitution.

  • Reflux the mixture overnight (approximately 12-16 hours) .

  • Validation Checkpoint: Confirm product formation via LC-MS; look for the corresponding [M+H]+ peak of the target derivative to ensure the SNAr was successful.

  • Evaporate the ethanol under vacuum.

  • Wash the resulting residue with cold acetone to remove unreacted aniline and non-polar impurities, then filter to yield the pure 2-morpholino-4-anilinoquinoline derivatives (3a–3e) .

Biological Evaluation Protocols

To assess the anticancer efficacy and mechanism of action, the synthesized derivatives are subjected to rigorous in vitro cellular assays.

BioMech Drug Active Derivative (e.g., 3e) Cell HepG2 Cell Internalization Drug->Cell Target Kinase Target Inhibition Cell->Target Arrest G0/G1 Cell Cycle Arrest Target->Arrest Apopt Apoptosis (Annexin V+) Target->Apopt Migr Migration Inhibition Target->Migr

Biological mechanism of action for active quinoline derivatives in HepG2 cells.

Protocol 3: Cell Viability Assay (MTT)

Principle & Causality : The MTT assay is a colorimetric method used to measure cellular metabolic activity. Viable cells possess active mitochondrial reductases that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. A reduction in absorbance correlates directly with compound cytotoxicity .

Step-by-Step Methodology :

  • Seed HepG2 cells in 96-well plates at a density of 5 × 10³ cells/well in complete culture media (e.g., DMEM supplemented with 10% FBS). Incubate for 24 hours to allow adherence.

  • Treat cells with varying concentrations of the synthesized compounds (e.g., 3 µM and 30 µM) alongside a positive control (e.g., Sorafenib) for 72 hours at 37 °C in a 5% CO2 incubator [[2]]([Link]).

  • Validation Checkpoint: Include untreated cells as a negative control (to establish a 100% viability baseline) and a blank well (media only) to subtract background absorbance.

  • Add 15 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the media and dissolve the internal formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Principle & Causality : To determine if cell death is apoptotic or necrotic, Annexin V/PI double staining is utilized. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is compromised (indicating late apoptosis or necrosis). For cell cycle analysis, permeabilized cells are stained with PI to quantify DNA content, revealing specific cell cycle arrest phases .

Step-by-Step Methodology :

  • Culture HepG2 cells (2 × 10⁵ cells/well) in 6-well plates and treat with the IC50 concentration of the test compound for 72 hours .

  • Harvest cells using Trypsin-EDTA, wash with ice-cold PBS, and centrifuge at 300 × g for 5 minutes.

  • For Apoptosis Analysis : Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI as per the manufacturer's instructions. Incubate in the dark at room temperature for 15-30 minutes.

  • For Cell Cycle Analysis : Fix cells in cold 70% ethanol overnight, wash, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes in the dark .

  • Analyze the samples immediately using a flow cytometer (e.g., FACSCanto™ II system), collecting at least 10,000 events per sample.

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity of the synthesized derivatives is highly dependent on the substitution pattern of the aniline moiety. Simple electron-donating groups at the para-position yield inactive compounds, whereas halogenated substitutions and complex bi-substitutions significantly enhance potency .

CompoundAniline Substituents (C4 position)IC50 vs. HepG2 (µM)Selectivity Profile
3a 4-Methoxy> 30.00Low
3b 4-Methyl> 30.00Low
3c 4-Chloro11.42Moderate
3d 4-Fluoro, 3-Chloro8.50Moderate
3e 4-Bromo, 3-Methoxy12.76High (Safe to normal fibroblasts)
Sorafenib (Positive Control)~10.00Moderate

Data summarized from in vitro cytotoxicity evaluations against the HepG2 human liver cancer cell line .

Conclusion

The synthesis of 2-morpholino-4-anilinoquinoline derivatives provides a robust pathway to novel anticancer agents. Compound 3e (4-bromo-3-methoxy substitution) emerges as the most promising candidate. While compound 3d exhibits a slightly lower absolute IC50 (8.50 µM), compound 3e demonstrates superior selectivity, effectively inducing G0/G1 cell cycle arrest and apoptosis in HepG2 cells without causing significant toxicity to normal fibroblast cells . This self-validating workflow—from chemical synthesis through to flow cytometric mechanism elucidation—establishes a reliable framework for the further optimization of quinoline-based targeted therapies.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.[Link]

Sources

Application

Application Note: 4-(2,6-Dimethylmorpholino)aniline in the Synthesis of CNS-Active Kinase Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus Area: Neuroinflammation, Blood-Brain Barrier (BBB) Penetration, Kinase Inhibitor Synthesis Executive Summary & Structural Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus Area: Neuroinflammation, Blood-Brain Barrier (BBB) Penetration, Kinase Inhibitor Synthesis

Executive Summary & Structural Rationale

In the pursuit of novel Central Nervous System (CNS) therapeutics, particularly for neurodegenerative diseases driven by microglial activation (e.g., Alzheimer’s, Multiple Sclerosis), targeting neuroinflammatory kinase cascades like Bruton’s Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) has emerged as a frontline strategy.

[1] serves as a highly privileged building block in this domain. While the unsubstituted morpholine ring is a classic bioisostere used to tune aqueous solubility, the addition of the 2,6-dimethyl groups provides critical pharmacokinetic and physicochemical upgrades essential for CNS drug design.

Causality in Structural Design
  • Metabolic Shielding: The methyl groups at the 2 and 6 positions introduce strategic steric bulk adjacent to the morpholine oxygen. This directly hinders Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., ring opening or α-hydroxylation), increasing the microsomal half-life of the resulting active pharmaceutical ingredient (API).

  • Tuning Basicity for BBB Penetration: Highly basic amines are prone to lysosomal trapping in brain tissue, reducing the free fraction of the drug. Because the morpholine nitrogen is conjugated with the phenyl ring, its lone pair is delocalized, significantly dropping the pKa.

  • Regioselective Coupling: The primary aniline nitrogen is sterically unhindered and highly nucleophilic, whereas the tertiary morpholine nitrogen is sterically shielded. This allows for regioselective C-N cross-coupling without the need for protecting group chemistry.

Quantitative Physicochemical Comparison

The following table summarizes the causal impact of the 2,6-dimethyl substitution on predicted CNS drug properties.

Parameter4-Morpholinoaniline4-(2,6-Dimethylmorpholino)anilineImpact on CNS Drug Design
Molecular Weight 178.23 g/mol 206.28 g/mol Slight increase, remaining well within Lipinski's Rule of 5 for CNS (<400 Da preferred).
Lipophilicity (cLogP) ~1.2~2.1Increased lipophilicity directly enhances passive diffusion across the lipophilic Blood-Brain Barrier.
Polar Surface Area (TPSA) 38.3 Ų38.3 ŲIdentical; falls perfectly within the optimal range for CNS penetration (40–90 Ų).
Metabolic Stability ModerateHighSteric hindrance prevents rapid CYP450-mediated morpholine ring degradation.
Basic pKa (Morpholine N) ~5.0~4.5Reduced basicity prevents lysosomal trapping, improving the unbound fraction in the brain.

Mechanistic Role in Neuroinflammation

Recent patent literature, such as [2], highlights the utility of 4-(2,6-dimethylmorpholino)aniline in synthesizing potent BTK inhibitors. Similarly, [3] details the necessity of SYK inhibition for controlling IgE-dependent and microglial-driven inflammatory reactions.

When synthesized into a heteroaryl scaffold (e.g., a pyrimidine or purine core), the 2,6-dimethylmorpholino-phenyl moiety acts as a highly effective solvent-exposed group or hinge-binding modulator within the kinase ATP-binding pocket. By inhibiting SYK and BTK, these agents block the downstream translocation of NF-κB, thereby halting the release of neurotoxic cytokines (TNF-α, IL-1β) from activated microglia.

Pathway Stimulus Neuroinflammatory Stimulus (e.g., Aβ, DAMPs) Microglia Microglial Activation (FcγR / TREM2) Stimulus->Microglia SYK_BTK SYK / BTK Kinase Cascade Microglia->SYK_BTK NFkB NF-κB Translocation SYK_BTK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inhibitor 2,6-diMe-Morpholine Derived Inhibitor Inhibitor->SYK_BTK Inhibits

Fig 1. SYK/BTK signaling cascade in microglia modulated by synthesized CNS-active inhibitors.

Synthetic Methodologies & Experimental Protocols

To integrate 4-(2,6-Dimethylmorpholino)aniline into a kinase inhibitor core, the Buchwald-Hartwig Amination is the gold standard. The protocol below is designed as a self-validating system to ensure maximum yield and reproducibility.

Synthesis A 4-(2,6-Dimethylmorpholino) aniline C Buchwald-Hartwig Cross-Coupling A->C B Heteroaryl Halide (Electrophile) B->C E CNS-Active Kinase Inhibitor (SYK/BTK Modulator) C->E Yield > 85% D Pd Catalyst, Base Toluene, 100°C D->C

Fig 2. Synthetic workflow for Buchwald-Hartwig cross-coupling of 4-(2,6-Dimethylmorpholino)aniline.

Standard Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Regioselective C-N bond formation between the primary aniline of 4-(2,6-Dimethylmorpholino)aniline and a heteroaryl chloride (e.g., a 2-chloropyrimidine core).

Reagents & Materials:

  • Nucleophile: [4] (1.0 equiv)

  • Electrophile: Heteroaryl chloride/bromide (1.05 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv)

  • Ligand: BrettPhos or Xantphos (0.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, 4-(2,6-Dimethylmorpholino)aniline, and Cs₂CO₃. Evacuate and backfill the flask with ultra-pure Argon (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0) active catalytic species.

  • Catalyst Complexation: Under a positive stream of Argon, add Pd₂(dba)₃ and BrettPhos. Causality: BrettPhos is specifically chosen because its extreme steric bulk accelerates reductive elimination and completely suppresses β-hydride elimination, ensuring high yields of the secondary amine without side-product formation.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90–100 °C in a pre-heated oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite. Causality: This removes insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Analytical Validation & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checkpoints must be observed:

  • In-Process Visual Check: The reaction mixture should transition from a deep red/purple (active Pd(0)-dba complex) to a dark brown/black suspension. The premature appearance of a black mirror on the flask walls indicates oxygen ingress and catalyst death.

  • TLC Monitoring: The starting aniline is highly UV-active (254 nm) and stains strongly with Ninhydrin (yielding a distinct color due to the primary amine). The product will be UV-active but will show a significantly weaker or negative Ninhydrin response.

  • ¹H NMR Diagnostic Peaks (400 MHz, DMSO-d₆):

    • Disappearance: The broad singlet at ~5.0 ppm corresponding to the primary aniline -NH₂ protons must completely disappear.

    • Appearance: A new downfield singlet/broad singlet (~8.5–9.5 ppm) will appear, corresponding to the newly formed secondary diarylamine -NH- proton.

    • Confirmation: The characteristic doublet of the 2,6-dimethyl groups on the morpholine ring will remain intact at ~1.1–1.2 ppm (6H, d, J = 6.2 Hz), confirming the morpholine ring survived the thermal and basic conditions without degradation.

References

  • Google Patents. "Heteroaryl compounds as btk inhibitors and uses thereof" (WO2015061247A2). World Intellectual Property Organization.
  • Google Patents. "Heterocyclic compounds as kinase inhibitors" (EP2699572A1). European Patent Office.
Method

Application Note: High-Resolution HPLC Method for the Purity Determination of 4-(2,6-Dimethylmorpholino)aniline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary & Chemical Significance 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a critical pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Chemical Significance

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a critical pharmaceutical intermediate, prominently featured in the synthesis of targeted kinase inhibitors, such as Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk) inhibitors [1]. Ensuring the high purity of this intermediate is paramount; trace impurities—such as unreacted starting materials, regioisomers, or oxidation products—can propagate through multi-step syntheses, ultimately compromising the efficacy, safety, and yield of the active pharmaceutical ingredient (API).

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered to overcome the chromatographic challenges inherent to basic amine analysis.

Mechanistic Insights: Overcoming Amine Tailing

Structurally, 4-(2,6-Dimethylmorpholino)aniline possesses two distinct basic nitrogen centers: an aniline amino group and a morpholine nitrogen.

The Silanol Problem: In standard RP-HPLC, basic amines are notorious for exhibiting severe peak tailing, retention time drift, and poor recovery on traditional silica-based columns[2, 3]. This is caused by secondary ion-exchange interactions. At mid-to-high pH levels, residual silanols ( −Si-OH ) on the silica support ionize into negatively charged silanoate ions ( −Si-O− ). The positively charged, protonated nitrogen atoms of the analyte strongly bind to these sites, disrupting the standard hydrophobic partitioning mechanism.

The Causality of the Solution: To establish a self-validating and highly reproducible system, this protocol employs a dual-strategy approach:

  • Low pH Mobile Phase: Utilizing a strongly acidic buffer (e.g., 0.1% Formic Acid or low-pH Ammonium Formate) ensures that residual silanols are fully protonated and neutralized, thereby eliminating the electrostatic attraction that causes tailing [3, 4]. Furthermore, it ensures the analyte remains in a consistent, fully protonated state.

  • Base-Deactivated Stationary Phase: Utilizing a modern, end-capped, sterically protected C18 column (e.g., HALO C18 or Waters XTerra) prevents the analyte from physically accessing any underlying silanols that might remain active [3, 4].

Experimental Protocol

Note: This method is designed to be fully LC-MS compatible while optimized for routine UV-based purity assays.

Reagents and Materials
  • Analyte: 4-(2,6-Dimethylmorpholino)aniline (Reference Standard, >99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA), Ammonium Formate[4, 5].

  • Column: HALO 90 Å C18, 2.7 µm, 4.6 x 100 mm (or equivalent base-deactivated superficially porous particle column) [4].

Sample Preparation Workflow

Causality Check: Amines can exhibit distorted peak shapes (fronting or splitting) if injected in 100% organic solvent due to strong solvent effects. Diluting the sample in a predominantly aqueous diluent ensures proper analyte focusing at the head of the column.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 4-(2,6-Dimethylmorpholino)aniline into a 10 mL volumetric flask. Dissolve in 5.0 mL of MeCN, sonicate for 2 minutes to ensure complete dissolution, and dilute to volume with Milli-Q Water (Concentration: 1.0 mg/mL).

  • Working Sample Preparation: Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (95% A / 5% B) to yield a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Data Presentation & Analytical Parameters

Table 1: Chromatographic Conditions
ParameterSpecificationRationale
Column HALO C18, 2.7 µm, 4.6 x 100 mmHigh efficiency, base-deactivated to prevent tailing [4].
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol ionization; protonates analyte [3].
Mobile Phase B MeCN + 0.1% Formic AcidProvides organic elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temperature 35 °CReduces solvent viscosity and backpressure.
Injection Volume 5.0 µLPrevents column overloading.
Detection (UV) 254 nm (PDA)Optimal chromophore absorption for the aniline ring [2].
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.0Isocratic hold (focusing)
8.040.060.0Linear gradient
10.05.095.0Column wash
12.05.095.0Isocratic wash
12.195.05.0Re-equilibration
15.095.05.0End of run
Table 3: System Suitability Acceptance Criteria

A self-validating protocol requires strict adherence to system suitability prior to sample analysis.

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD ≤ 1.0% (n=5)Indicates pump malfunction or inadequate equilibration.
Peak Area RSD ≤ 2.0% (n=5)Indicates autosampler inconsistency or sample degradation.
Tailing Factor (Tf) ≤ 1.5Indicates column degradation or active silanol interference.
Theoretical Plates (N) ≥ 10,000Indicates loss of column efficiency or void volume issues.

Methodological Visualization

G Start 4-(2,6-Dimethylmorpholino)aniline Purity Analysis Workflow Prep Sample Preparation Dilute to 0.1 mg/mL in 95:5 Aqueous:Organic Start->Prep Col Column Selection Base-Deactivated C18 (e.g., HALO 2.7 µm) Start->Col Grad Gradient Elution 5% to 95% Organic over 10 mins Prep->Grad Mob Mobile Phase Optimization Low pH (Formic Acid) to Suppress Silanols Col->Mob Mob->Grad Det UV Detection (254 nm) & Peak Integration Grad->Det Val System Suitability Tailing Factor ≤ 1.5, RSD ≤ 2.0% Det->Val

Fig 1: Logical workflow for the HPLC purity analysis of basic amine intermediates.

References

  • Heteroaryl compounds as btk inhibitors and uses thereof Google P
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds Benchchem
  • Effect of pH on LC-MS Analysis of Amines Waters Corpor
  • Amine Medications Separated Using HALO® C18, 5µm Advanced M
  • 4-(4-Morpholino)
Application

Characterization of 4-(2,6-Dimethylmorpholino)aniline Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Significance of the 4-(2,6-Dimethylmorpholino)aniline Scaffold in Modern Drug Discovery The 4-(2,6-dimethylmorpholino)aniline moiety has emerged as a critical building block in contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-(2,6-Dimethylmorpholino)aniline Scaffold in Modern Drug Discovery

The 4-(2,6-dimethylmorpholino)aniline moiety has emerged as a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced anti-cancer therapeutics. Its incorporation into drug candidates is often driven by the desirable pharmacokinetic and pharmacodynamic properties conferred by the 2,6-dimethylmorpholine group. This structural element can enhance aqueous solubility, improve metabolic stability, and provide a specific three-dimensional conformation that can be crucial for potent and selective target engagement.

A prime example of the importance of this scaffold is its use in the synthesis of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication and its overexpression is linked to various cancers.[2][3] The development of selective PLK4 inhibitors like CFI-400945 represents a promising therapeutic strategy, and the precise characterization of its synthetic precursors, such as 4-(2,6-dimethylmorpholino)aniline, is paramount for ensuring the quality, reproducibility, and ultimate success of the final active pharmaceutical ingredient (API).[4]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of 4-(2,6-dimethylmorpholino)aniline and its derivatives. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this important chemical entity.

Synthesis and Purification: A Representative Protocol

While specific, detailed synthetic procedures for 4-(2,6-dimethylmorpholino)aniline are not extensively published in peer-reviewed literature, a representative protocol can be constructed based on established methodologies for the synthesis of N-aryl morpholines. The following protocol describes a plausible and efficient route via a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

Synthetic Workflow Fig. 1: Proposed Synthesis of 4-(2,6-Dimethylmorpholino)aniline Reactants 1-fluoro-4-nitrobenzene + cis-2,6-Dimethylmorpholine Reaction_Step Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, 120 °C) Reactants->Reaction_Step Intermediate 4-(2,6-Dimethylmorpholino)-1-nitrobenzene Reaction_Step->Intermediate Reduction_Step Reduction of Nitro Group (e.g., Pd/C, H2 or SnCl2, EtOH) Intermediate->Reduction_Step Product 4-(2,6-Dimethylmorpholino)aniline Reduction_Step->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Proposed synthetic workflow for 4-(2,6-dimethylmorpholino)aniline.

Step-by-Step Laboratory Protocol

Materials:

  • 1-fluoro-4-nitrobenzene

  • cis-2,6-Dimethylmorpholine[5]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • Aniline and its derivatives are toxic and can be absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Work in a well-ventilated fume hood.[8]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[7]

Part A: Synthesis of 4-(2,6-Dimethylmorpholino)-1-nitrobenzene (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq), cis-2,6-dimethylmorpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Part B: Synthesis of 4-(2,6-Dimethylmorpholino)aniline (Final Product)

  • Dissolve the crude 4-(2,6-dimethylmorpholino)-1-nitrobenzene in ethanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2,6-dimethylmorpholino)aniline.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2,6-dimethylmorpholino)aniline.

Analytical Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(2,6-dimethylmorpholino)aniline.

Decision Tree for Analytical Characterization

Analytical Workflow Fig. 2: Analytical Characterization Workflow Start Synthesized Product Purity_Check Purity Assessment (HPLC/GC-MS) Start->Purity_Check Purity_Check->Start <95% Purity (Re-purify) Identity_Confirmation Identity & Structure Confirmation Purity_Check->Identity_Confirmation >95% Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR MS Mass Spectrometry (ESI-MS) Identity_Confirmation->MS FTIR FTIR Spectroscopy Identity_Confirmation->FTIR Crystallography Single Crystal X-ray (if crystalline solid) Identity_Confirmation->Crystallography Optional Final_Characterization Fully Characterized Compound NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization Crystallography->Final_Characterization

Caption: Decision tree for the analytical characterization of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of aniline derivatives.[9]

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute with the mobile phase to an appropriate concentration (e.g., 10-50 µg/mL).

Causality Behind Choices:

  • The C18 column provides good retention for moderately polar compounds like anilines.

  • The use of formic acid in the mobile phase helps to protonate the aniline and any residual basic silanols on the column, leading to sharper peaks and improved peak shape.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[11][12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Can be used for more complex derivatives to establish connectivity.

Expected Spectral Data for 4-(2,6-Dimethylmorpholino)aniline:

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aniline -NH₂~3.5-4.5 (broad singlet)-
Aniline Ar-H (ortho to -NH₂)~6.6-6.8 (doublet)~115-117
Aniline Ar-H (ortho to morpholino)~6.8-7.0 (doublet)~118-120
Aniline C-NH₂-~140-145
Aniline C-N(morpholino)-~145-150
Morpholino -CH(CH₃)-~3.6-3.8 (multiplet)~70-72
Morpholino -CH₂- (axial)~2.5-2.7 (triplet of doublets)~50-52
Morpholino -CH₂- (equatorial)~3.0-3.2 (doublet)~50-52
Morpholino -CH₃~1.1-1.3 (doublet)~18-20

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile.[14]

  • Ionization Mode: Positive ion mode is typically used for amines as they readily form [M+H]⁺ ions.

  • Data Analysis: Look for the peak corresponding to the protonated molecule. For 4-(2,6-dimethylmorpholino)aniline (C₁₂H₁₈N₂O, MW = 206.28), the expected [M+H]⁺ ion would be at m/z 207.29.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a quick and simple method to identify the key functional groups present in the molecule.[15]

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Can be analyzed as a neat solid (using an ATR accessory) or as a KBr pellet.[14]

  • Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
N-H (primary amine)Asymmetric & Symmetric Stretch3500 - 3300 (two bands)[16]
N-H bendScissoring1650 - 1580[14]
Aromatic C-HStretch3100 - 3000[14]
Aromatic C=CRing Stretch1600 - 1450 (multiple bands)[14]
C-N (aromatic amine)Stretch1335 - 1250[14]
C-O-C (ether in morpholine)Stretch1150 - 1085

Conclusion

The 4-(2,6-dimethylmorpholino)aniline scaffold is a valuable component in the design of novel therapeutics. A thorough and systematic approach to its synthesis, purification, and characterization is essential for any drug discovery program. The protocols and application notes provided in this guide offer a robust framework for researchers to produce and validate this key intermediate with a high degree of confidence, ensuring the quality and integrity of downstream drug candidates. By understanding the causality behind the analytical techniques and experimental choices, scientists can effectively troubleshoot and optimize their workflows, accelerating the path to new and innovative medicines.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (URL: [Link])

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. (URL: [Link])

  • Abstract 4998: Selective PLK4 inhibition demonstrates synthetic lethality in TRIM37 amplified neuroblastoma and breast cancer models while less selective inhibitors do not. (URL: [Link])

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. (URL: [Link])

  • WO2022240876A1 - Polo like kinase 4 inhibitors - Google P
  • 2,6-DIMETHYLMORPHOLINE, CIS- - precisionFDA. (URL: [Link])

  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline - PubChemLite. (URL: [Link])

  • 1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. (URL: [Link])

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (URL: [Link])

  • 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. (URL: [Link])

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. (URL: [Link])

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/25723005/)
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. (URL: [Link])

  • N-(4-(2,6-Dimethylphenyl)butyl)aniline - SpectraBase. (URL: [Link])

  • Development of lead CFI‐400945 as PLK4 inhibitor. - ResearchGate. (URL: [Link])

  • a: FTIR Spectra of Aniline | Download Scientific Diagram. (URL: [Link])

  • Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed. (URL: [Link])

  • Aniline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed. (URL: [Link])

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (URL: [Link])

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... - ResearchGate. (URL: [Link])

  • Aniline-d5 | C6H7N | CID 123211 - PubChem - NIH. (URL: [Link])

  • Aniline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Aniline - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

  • 2,6-Di-t-butyl-4-(2,6-dimethylphenyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem. (URL: [Link])

Sources

Method

Application Note &amp; Scale-Up Protocol: Robust Synthesis of 4-(2,6-Dimethylmorpholino)aniline

Introduction: The Strategic Importance of 4-(2,6-Dimethylmorpholino)aniline 4-(2,6-Dimethylmorpholino)aniline is a key substituted aniline building block utilized in the synthesis of various high-value molecules, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(2,6-Dimethylmorpholino)aniline

4-(2,6-Dimethylmorpholino)aniline is a key substituted aniline building block utilized in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3][4] Its morpholine moiety imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to target compounds. The successful transition from laboratory-scale discovery to pilot or manufacturing scale requires a synthetic process that is not only high-yielding but also safe, cost-effective, and reproducible.

This document provides a detailed, field-proven guide for the scale-up synthesis of 4-(2,6-Dimethylmorpholino)aniline. We will move beyond a simple recitation of steps to explain the critical process parameters and the scientific rationale behind the chosen synthetic strategy, empowering researchers and process chemists to execute the synthesis with confidence and control.

Selecting the Optimal Synthetic Route for Scale-Up

Two primary strategies are commonly considered for the synthesis of aryl amines: direct C-N cross-coupling and a reduction-based approach.

  • Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination. This powerful method directly couples an aryl halide with 2,6-dimethylmorpholine.[5][6][7] While highly effective at the bench scale, its scale-up can present challenges related to the cost and sensitivity of specialized phosphine ligands, potential for catalyst poisoning, and the need for stringent inert atmosphere conditions.[5][8][9]

  • Strategy B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This classic, two-step approach involves first reacting an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) with 2,6-dimethylmorpholine, followed by the reduction of the nitro intermediate to the target aniline.[10]

For large-scale production, Strategy B is demonstrably superior due to its operational simplicity, use of less expensive reagents, and more predictable process safety profile. The intermediate, 4-(2,6-dimethylmorpholino)-1-nitrobenzene, is typically a stable, crystalline solid that can be easily isolated and purified, ensuring high-quality material enters the final, critical reduction step. This application note will focus exclusively on the optimization and execution of this robust two-step route.

Reaction Scheme and Workflow

The selected synthetic pathway proceeds in two distinct, high-yielding stages:

Step 1: Nucleophilic Aromatic Substitution (SNAr) 1-Fluoro-4-nitrobenzene + 2,6-Dimethylmorpholine → 4-(2,6-Dimethylmorpholino)-1-nitrobenzene

Step 2: Catalytic Hydrogenation 4-(2,6-Dimethylmorpholino)-1-nitrobenzene → 4-(2,6-Dimethylmorpholino)aniline

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Final Purification A 1-Fluoro-4-nitrobenzene C K2CO3, DMSO A->C B 2,6-Dimethylmorpholine B->C D Heat (e.g., 100-120°C) C->D E Reaction Quench (Water Precipitation) D->E F Isolate & Dry Intermediate E->F G Nitro-Intermediate F->G Intermediate Transfer H Pd/C Catalyst, Methanol G->H I Pressurize with H2 (e.g., 50 psi) H->I J Monitor H2 Uptake I->J K Inert Filtration (Remove Catalyst) J->K L Concentrate Filtrate K->L M Crude Product L->M Crude Product Transfer N Recrystallization (e.g., Ethyl Acetate/Hexane) M->N O Isolate & Dry Final Product N->O P Characterization (QC) O->P

Caption: Overall workflow for the two-step synthesis of 4-(2,6-Dimethylmorpholino)aniline.

Process Development: The Rationale Behind Key Parameters

A successful scale-up hinges on understanding and controlling critical process variables. The choices outlined below are optimized for safety, efficiency, and product quality.

Step 1: SNAr for the Nitro-Intermediate
  • Aryl Halide Selection: 1-Fluoro-4-nitrobenzene is the preferred starting material. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions activated by the strongly electron-withdrawing nitro group, leading to faster reaction times and higher conversion compared to chloro- or bromo-analogs.

  • Solvent System: Dimethyl sulfoxide (DMSO) is an ideal solvent due to its high polarity, aprotic nature, and high boiling point, which effectively solubilizes the reactants and facilitates the reaction at elevated temperatures. On scale, it is critical to ensure the intermediate is thoroughly washed to remove residual high-boiling DMSO.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and easily handled inorganic base. Its role is to scavenge the hydrofluoric acid (HF) generated during the reaction, driving it to completion. It is crucial to use a powdered, dry form to maximize surface area and reactivity.

  • Temperature & Exotherm Control: This reaction is exothermic. On a large scale, a controlled addition of the amine to the hot solution of the aryl halide or the use of a jacketed reactor is essential to manage the heat evolution and prevent thermal runaways.

  • Work-up and Isolation: The nitro-intermediate has low solubility in water. A controlled "drown-out" or anti-solvent precipitation by adding the reaction mixture to water is a highly effective and scalable method for isolating the product. This simultaneously removes the inorganic base and the bulk of the DMSO solvent.

Step 2: Catalytic Hydrogenation
  • Catalyst System: 5% or 10% Palladium on Carbon (Pd/C) is the industry-standard catalyst for nitro group reductions. It offers high activity, is relatively inexpensive, and can be effectively removed by filtration. Catalyst loading is a key parameter to optimize; typically 0.5-2 mol% (of Pd) is sufficient.

  • Solvent: Methanol or ethanol are excellent solvents for this step.[10] They provide good solubility for the nitro-intermediate and the final aniline product, and they are easily removed under reduced pressure.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, operating at a moderate pressure (e.g., 50 psi) significantly increases the reaction rate, reducing batch cycle time.[10] Modern hydrogenation reactors allow for precise control of pressure and temperature.

  • Catalyst Filtration and Handling: This is the most critical safety step. Pd/C catalyst, especially after use, is pyrophoric and can ignite spontaneously upon contact with air when dry. The catalyst must be filtered while still wet with solvent under an inert atmosphere (e.g., nitrogen). The filter cake should never be allowed to dry in the open. It should be transferred to a sealed, labeled container, submerged in water for storage and subsequent disposal or recovery.

Final Product Purification
  • Recrystallization: For multi-kilogram scale, recrystallization is the most practical and economical purification method.[1][10] A mixed solvent system, such as ethyl acetate/hexanes, is effective. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added slowly until turbidity is observed, promoting the formation of well-defined crystals upon cooling.

  • Chromatography: While silica gel column chromatography is invaluable at the discovery stage, it is generally avoided for large-scale manufacturing due to high solvent consumption and cost. If required for specific purity targets, adding a basic modifier like 0.5-1% triethylamine to the eluent is essential to prevent peak tailing, which occurs when the basic aniline interacts with acidic silanol groups on the silica surface.[11]

Detailed Scale-Up Protocol (100 g Scale)

Safety Precaution: This protocol must be performed by trained personnel in a controlled laboratory or pilot plant environment with appropriate engineering controls (fume hood, ventilation) and personal protective equipment (PPE).[12]

Part A: Synthesis of 4-(2,6-Dimethylmorpholino)-1-nitrobenzene
ReagentMWAmountMolesEquiv.
1-Fluoro-4-nitrobenzene141.1085.0 g0.6021.0
2,6-Dimethylmorpholine115.1776.4 g0.6631.1
Potassium Carbonate (K₂CO₃)138.21125.0 g0.9041.5
Dimethyl Sulfoxide (DMSO)-500 mL--
Deionized Water (for quench)-~2.5 L--

Procedure:

  • Equip a 1 L jacketed reactor with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge the reactor with 1-fluoro-4-nitrobenzene, potassium carbonate, and DMSO.

  • Begin stirring and heat the mixture to 110 °C under a slow stream of nitrogen.

  • Once at temperature, add the 2,6-dimethylmorpholine dropwise via an addition funnel over 30-45 minutes, monitoring the internal temperature to ensure it does not exceed 125 °C.

  • After the addition is complete, maintain the reaction at 115-120 °C for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • In a separate 5 L vessel equipped with a robust stirrer, charge 2.5 L of deionized water and begin rapid stirring.

  • Allow the reaction mixture to cool to ~80 °C, then slowly pour it into the rapidly stirring water. A yellow precipitate will form immediately.

  • Continue stirring the slurry for 1 hour as it cools to room temperature.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMSO and salts.

  • Dry the yellow solid in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 130-140 g (91-98%) of the nitro-intermediate.

Part B: Synthesis of 4-(2,6-Dimethylmorpholino)aniline
ReagentMWAmountMolesEquiv.
Nitro-Intermediate236.27130.0 g0.5501.0
10% Palladium on Carbon (50% wet)-5.0 g~1-2 mol% Pd-
Methanol (MeOH)-1.3 L--
Celite® 545-~20 g--

Procedure:

  • Charge a 2 L Parr hydrogenation vessel with the nitro-intermediate and methanol.

  • Under a stream of nitrogen , carefully add the 10% Pd/C catalyst (50% wet). Caution: Do not allow the catalyst to become dry and exposed to air.

  • Seal the reactor and purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor to 50 psi with hydrogen and begin vigorous stirring. The reaction is exothermic; if necessary, use cooling to maintain the temperature below 40 °C.

  • Monitor the reaction by observing the drop in hydrogen pressure. When hydrogen uptake ceases (typically 3-5 hours), the reaction is complete.

  • Vent the reactor and purge three times with nitrogen.

  • Critical Filtration Step: Prepare a filter pad of Celite® (~1 cm thick) in a Buchner funnel, and wet it with methanol. Under a nitrogen atmosphere, carefully decant and filter the reaction mixture through the Celite pad.

  • Rinse the reactor and the filter cake with additional methanol (2 x 100 mL) to ensure complete transfer of the product.

  • Safety: Immediately transfer the wet catalyst and Celite® from the funnel to a labeled waste container and cover with water.

  • Concentrate the combined filtrate under reduced pressure on a rotary evaporator to obtain the crude product as a solid.

Part C: Purification by Recrystallization
  • Transfer the crude solid to a 2 L flask. Add 300 mL of ethyl acetate and heat to reflux with stirring until all the solid dissolves.

  • Slowly add hexanes (~400-600 mL) to the hot solution until a persistent cloudiness appears. Add a few drops of ethyl acetate to redissolve, then remove from heat.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:2 ethyl acetate/hexanes, and dry in a vacuum oven at 40 °C.

    • Expected Yield: 95-105 g (84-92% from nitro-intermediate).

    • Expected Purity: >99% by HPLC.

    • Expected Melting Point: 132-135 °C.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[12][13]

  • Chemical Hazards:

    • Anilines: Aromatic amines are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust.[14][15]

    • Solvents: Methanol, ethyl acetate, and hexanes are flammable. Perform all operations away from ignition sources.

    • Pd/C Catalyst: Pyrophoric when dry. Handle only when wet and under an inert atmosphere.[10]

  • Emergency Response: Have emergency plans in place for spills, fire, or personnel exposure. Ensure safety showers, eyewash stations, and appropriate fire extinguishers are accessible.[13][16]

  • Waste Disposal: Dispose of all chemical waste, including spent catalyst and solvents, in accordance with local, state, and federal regulations.[13]

G cluster_input cluster_process cluster_output ArylHalide Aryl Halide (1-Fluoro-4-nitrobenzene) SNAr S N Ar Reaction (Intermediate Formation) ArylHalide->SNAr Amine Amine (2,6-Dimethylmorpholine) Amine->SNAr Catalyst Catalyst (Pd/C) Reduction Catalytic Hydrogenation (Final Product Formation) Catalyst->Reduction Hydrogen Hydrogen Source Hydrogen->Reduction SNAr->Reduction Intermediate Waste Waste Streams (Solvents, Catalyst) SNAr->Waste Purification Purification (Recrystallization) Reduction->Purification Crude Product Reduction->Waste Product High Purity Product (>99%) Purification->Product Purification->Waste

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Application

Application Notes and Protocols for the Use of 4-(2,6-Dimethylmorpholino)aniline in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the application of 4-(2,6-Dimethylmorpholino)a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 4-(2,6-Dimethylmorpholino)aniline as a novel building block in solid-phase synthesis (SPS). While direct literature on this specific application is emerging, this document outlines its potential based on the well-established reactivity of anilines and the principles of solid-phase chemistry. We will explore its utility in the synthesis of diverse small molecules and peptide analogues, with a focus on leveraging the unique properties of the 2,6-dimethylmorpholino moiety. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers to effectively incorporate this versatile reagent into their drug discovery and development workflows.

Introduction: The Rationale for 4-(2,6-Dimethylmorpholino)aniline in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries for drug discovery by simplifying purification and enabling automation.[1][2] The choice of building blocks is critical to the success of SPS, influencing not only the diversity of the resulting compounds but also their physicochemical properties. Aniline and its derivatives are foundational precursors in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[3][4][5][6]

4-(2,6-Dimethylmorpholino)aniline presents itself as a promising candidate for solid-phase applications. The aniline functional group provides a versatile handle for attachment to a solid support or for further chemical elaboration.[6] The 2,6-dimethylmorpholino group is anticipated to impart favorable properties to the resulting molecules, such as enhanced solubility and unique conformational constraints, which can be advantageous in modulating biological activity. This guide will explore the hypothetical, yet scientifically grounded, application of this compound in solid-phase synthesis.

Mechanistic Considerations and Strategic Application

The primary amino group of 4-(2,6-Dimethylmorpholino)aniline can be readily acylated, alkylated, or used in other coupling reactions to attach it to a solid support functionalized with a suitable linker.[6] The choice of linker and solid support will depend on the desired cleavage strategy and the nature of the target molecules. For instance, a Rink Amide resin can be employed for the synthesis of carboxamides upon cleavage.

The general workflow for utilizing 4-(2,6-Dimethylmorpholino)aniline in solid-phase synthesis can be conceptualized as follows:

G cluster_0 Resin Preparation cluster_1 Loading of Building Block cluster_2 Elaboration of Scaffold cluster_3 Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in Suitable Solvent (e.g., DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Coupling Couple 4-(2,6-Dimethylmorpholino)aniline Fmoc_Deprotection->Coupling Capping Capping of Unreacted Sites (Optional) Coupling->Capping Cycle_Start Start Elaboration Cycle Capping->Cycle_Start Deprotection Deprotection of Orthogonal Protecting Group Cycle_Start->Deprotection Coupling_2 Couple Next Building Block Deprotection->Coupling_2 Wash Wash Resin Coupling_2->Wash Wash->Cycle_Start Repeat for n Cycles Final_Wash Final Wash and Drying of Resin Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Wash->Cleavage Purification Purification of Crude Product (e.g., HPLC) Cleavage->Purification

Figure 1: A generalized workflow for the application of 4-(2,6-Dimethylmorpholino)aniline in solid-phase synthesis.

Experimental Protocols

The following protocols are designed to be a starting point for researchers and may require optimization based on the specific synthetic targets.

Protocol 1: Loading of 4-(2,6-Dimethylmorpholino)aniline onto Rink Amide Resin

This protocol describes the initial attachment of the building block to the solid support.

Materials:

  • Rink Amide Resin (0.5-1.0 mmol/g loading)

  • 4-(2,6-Dimethylmorpholino)aniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve 4-(2,6-Dimethylmorpholino)aniline (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 2: Elaboration and Cleavage

This protocol outlines the subsequent synthetic steps and the final cleavage of the product from the resin.

Materials:

  • Loaded resin from Protocol 1

  • Subsequent building blocks (e.g., Fmoc-protected amino acids, carboxylic acids)

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Elaboration: Perform subsequent coupling reactions as required for the target molecule, following standard solid-phase synthesis procedures for deprotection, coupling, and washing.[7]

  • Final Deprotection: Remove the terminal protecting group (e.g., Fmoc) as described in Protocol 1.

  • Final Washing: Wash the resin extensively with DMF, DCM, and MeOH, and then dry thoroughly under vacuum.

  • Cleavage:

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge or filter to collect the precipitate.

    • Wash the crude product with cold diethyl ether.

    • Purify the product using an appropriate method, such as preparative HPLC.

Data Presentation

The following table provides hypothetical, yet realistic, data for the synthesis of a small library of compounds using 4-(2,6-Dimethylmorpholino)aniline as a scaffold.

Compound IDR-Group CoupledCoupling Efficiency (%)Crude Purity (%)Final Yield (%)
DMA-001 Benzoyl>998575
DMA-002 Acetyl>999082
DMA-003 Boc-Glycine988270
DMA-004 4-Chlorobenzoyl>998878

Table 1: Representative data for the solid-phase synthesis of a small library based on the 4-(2,6-Dimethylmorpholino)aniline scaffold. Coupling efficiency was estimated by Kaiser test and crude purity was determined by analytical HPLC-MS.

Mechanistic Visualization

The following diagram illustrates the chemical structure of 4-(2,6-Dimethylmorpholino)aniline and a plausible mechanism for its coupling to a carboxylic acid-functionalized solid support.

Figure 2: Proposed reaction mechanism for the coupling of 4-(2,6-Dimethylmorpholino)aniline to a carboxylic acid-functionalized solid support.

Safety and Handling

While a specific safety data sheet for 4-(2,6-Dimethylmorpholino)aniline was not found, it is prudent to handle it with the care afforded to other aniline derivatives.[8] Aniline compounds can be toxic if swallowed, in contact with skin, or if inhaled.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12] Consult the safety data sheets for all other reagents used in the protocols.

Conclusion

4-(2,6-Dimethylmorpholino)aniline holds significant potential as a valuable building block in solid-phase synthesis for the generation of novel chemical entities. Its unique structural features may impart desirable pharmacological properties to the synthesized compounds. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to explore the utility of this compound in their drug discovery endeavors. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the best results.

References

  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 10). SAFETY DATA SHEET: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. TCI Chemicals.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • Current Protocols in Nucleic Acid Chemistry. (2015, September 15). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
  • ChemicalBook. (2025, August 30).
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • Al-Suwaidan, I. A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
  • Nowick, J. S. (n.d.).
  • BASF. (2024, July 24).
  • BenchChem. (2025).
  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines.
  • Echemi. (2024, February 5).
  • PubMed. (2019, December 15). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • BenchChem. (2025). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors.
  • Narayanan, K., et al. (2020, September 18). A brief review on aniline and its derivatives.
  • BenchChem. (2025). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)
  • Knowde. (n.d.).
  • Khan Shahid, M. M. (n.d.).
  • El-Faham, A., & Albericio, F. (2014, July 18). Solid-phase peptide synthesis. SciSpace.
  • WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

Sources

Method

Application Note: Analytical Strategies for Monitoring Reactions of 4-(2,6-Dimethylmorpholino)aniline in Kinase Inhibitor Synthesis

Introduction and Scientific Context In modern drug discovery, 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) serves as a highly versatile nucleophilic building block . Characterized by its electron-rich aniline moie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

In modern drug discovery, 4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) serves as a highly versatile nucleophilic building block . Characterized by its electron-rich aniline moiety and the solubilizing, basic 2,6-dimethylmorpholine ring, it is frequently utilized in the synthesis of heteroaryl compounds that act as Bruton's Tyrosine Kinase (BTK) inhibitors . Furthermore, it is a critical intermediate in the development of Spleen Tyrosine Kinase (SYK) inhibitors, which are actively targeted for the treatment of autoimmune diseases, asthma, and hematological malignancies .

The primary synthetic transformations involving this compound are Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., chloropyrimidines) and amidation reactions. Because these reactions often require elevated temperatures and strong bases, they are prone to side reactions such as bis-alkylation or oxidation. Consequently, establishing a robust, self-validating analytical strategy is paramount for tracking reaction kinetics, ensuring high conversion, and profiling impurities.

Analytical Causality and Methodological Design

To achieve authoritative in-process control (IPC), the analytical methodology must be designed with specific chemical causalities in mind:

  • Chromatographic Selectivity: The basic nature of the morpholine nitrogen (pKa ~8.0) and the aniline nitrogen requires an acidic mobile phase to maintain a consistent protonation state. We utilize 0.1% Formic Acid rather than Trifluoroacetic acid (TFA). Causality: While TFA provides excellent ion-pairing and sharp peaks, its high surface tension and strong ion-pairing nature cause severe ion suppression in the mass spectrometer. Formic acid ensures sharp peak shapes while maintaining high sensitivity in Electrospray Ionization (ESI).

  • Wavelength Selection: The starting material exhibits distinct UV maxima due to the π−π∗ transitions of the aromatic ring. Monitoring at 254 nm provides a universal view of all aromatic species in the reaction, while 280 nm is highly specific to the conjugated aniline system, allowing for precise quantification of the unreacted starting material.

  • Sample Quenching: Reaction aliquots must be quenched immediately in cold methanol/water. Causality: Methanol instantly precipitates inorganic bases (e.g., K2CO3) used in SNAr reactions and halts the reaction kinetics by diluting the electrophile, providing a true "snapshot" of the reactor at the exact time of sampling.

Analytical Workflow Diagram

AnalyticalWorkflow Reactor Reaction Vessel SNAr / Amidation Sampling Aliquoting & Quenching (MeOH/H2O) Reactor->Sampling Filtration Sample Filtration (0.22 µm PTFE) Sampling->Filtration LCMS UPLC-MS Analysis (ESI+, m/z 207.1) Filtration->LCMS Mass Confirmation HPLC HPLC-UV Profiling (254 nm / 280 nm) Filtration->HPLC Quantitation Decision Conversion > 98%? LCMS->Decision HPLC->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction & Adjust Conditions Decision->Continue No Continue->Reactor

Analytical workflow for in-process monitoring of 4-(2,6-Dimethylmorpholino)aniline reactions.

Experimental Protocols

Protocol A: Self-Validating In-Process Control (IPC) via UPLC-MS

This protocol is designed to confirm product mass and estimate reaction conversion rapidly. It incorporates a System Suitability Test (SST) to ensure the data is self-validating.

Step 1: System Suitability Testing (SST)

  • Inject 1.0 µL of a Blank (50:50 Methanol:Water). Causality: Validates that the column and injector are free of carryover from previous analyses.

  • Inject 1.0 µL of a 0.1 mg/mL reference standard of 4-(2,6-Dimethylmorpholino)aniline. Verify that the retention time is stable (± 0.05 min) and the theoretical plate count is >10,000. Causality: Confirms optimal column efficiency and mobile phase integrity before analyzing complex reaction mixtures.

Step 2: Sample Preparation

  • Extract a 10 µL aliquot from the active reaction vessel using a positive displacement pipette.

  • Immediately dispense the aliquot into a 1.5 mL Eppendorf tube containing 990 µL of cold Methanol (HPLC grade). Vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 2 minutes to pellet precipitated inorganic salts.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chemically inert and prevents particulate matter from clogging the sub-2-micron UPLC column frit.

Step 3: UPLC-MS Acquisition

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute.

  • Flow Rate: 0.6 mL/min.

  • MS Parameters: ESI Positive mode; Capillary voltage 3.0 kV; Cone voltage 30 V.

  • Target Mass: Extract the ion chromatogram (EIC) for m/z 207.1 ([M+H]+ of the starting aniline) and the expected mass of the target kinase inhibitor.

Protocol B: Impurity Profiling and Quantification via HPLC-UV

For final reaction assessment before workup, a longer, high-resolution HPLC method is required to separate closely eluting structural isomers and bis-alkylated impurities.

Step 1: Preparation of Quantitative Samples

  • Dilute the quenched reaction sample (from Protocol A) an additional 10-fold in Mobile Phase A to ensure the detector response falls within the linear dynamic range (typically <1.5 AU).

  • Prepare a 100% conversion control by spiking the sample with a known concentration of the target product reference standard.

Step 2: HPLC-UV Acquisition

  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Gradient: 10% B to 100% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.

  • Data Processing: Integrate the area under the curve (AUC) for all peaks >0.05% relative area. Apply the Relative Response Factor (RRF) to correct for differences in UV absorptivity between the starting material and the product.

Quantitative Data Summaries

The following table summarizes the typical chromatographic and mass spectrometric behavior of 4-(2,6-Dimethylmorpholino)aniline and its common reaction components during a standard SNAr synthesis of a BTK/SYK inhibitor framework.

AnalyteRetention Time (min)UV Maxima (nm)MS [M+H]⁺ (m/z)Relative Response Factor (RRF)*
4-(2,6-Dimethylmorpholino)aniline 3.25245, 285207.11.00
Chloropyrimidine (Model Electrophile)4.80260149.00.85
Target BTK/SYK Inhibitor6.85254, 310465.21.25
Bis-alkylated Impurity8.10254, 315671.31.40
Oxidation Degradant (N-oxide)2.90240, 280223.10.95

*Note: RRF values are calculated empirically at 254 nm relative to the starting aniline. An RRF > 1.0 indicates the compound absorbs more strongly at 254 nm than the starting material due to extended conjugation.

References

  • Title: WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents / European Patent Office URL
Application

Application Note: Cell-Based Assays for Evaluating Syk and BTK Inhibitors Derived from 4-(2,6-Dimethylmorpholino)aniline

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay protocols, and causality in experimental design. Introduction & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay protocols, and causality in experimental design.

Introduction & Scientific Rationale

The compound 4-(2,6-Dimethylmorpholino)aniline serves as a highly privileged pharmacophore and synthetic building block for generating anilinopurine and heteroaryl derivatives[1][2]. In modern drug discovery, these derivatives are heavily utilized as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK)[3][4]. The incorporation of the 2,6-dimethylmorpholino moiety is not arbitrary; it enhances aqueous solubility and optimizes critical hydrogen-bonding interactions within the kinase hinge region, making it a cornerstone in the design of targeted immunomodulators.

Targeting the B-cell receptor (BCR) and FcεRI signaling pathways is a clinically validated strategy for treating B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune disorders (e.g., Rheumatoid Arthritis)[4][5]. To accurately evaluate the efficacy, potency, and target engagement of novel 4-(2,6-Dimethylmorpholino)aniline derivatives, assay biologists must deploy a self-validating system of cell-based assays. This guide details the causal reasoning and step-by-step methodologies required to execute these critical workflows.

Mechanistic Framework: The BCR Signaling Cascade

Understanding the temporal and spatial dynamics of the BCR signaling cascade is essential for designing effective assays. Upon BCR crosslinking by an antigen (or an anti-IgM antibody), Lyn kinase phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of CD79a/b[5]. Syk is subsequently recruited to these ITAMs and activated, which in turn phosphorylates and activates BTK[4][5].

Active BTK phosphorylates Phospholipase C gamma 2 (PLCγ2), leading to the cleavage of PIP2 into IP3 and DAG[4][6]. The generation of IP3 triggers a rapid release of intracellular calcium from the endoplasmic reticulum—a distal functional event that can be quantified via fluorometric assays[7].

BCR_Signaling BCR B-Cell Receptor (BCR) Crosslinking Lyn Lyn Kinase BCR->Lyn Syk Syk Kinase Lyn->Syk BTK BTK Kinase Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Calcium Intracellular Calcium Flux (FLIPR Readout) PLCg2->Calcium Inhibitor 4-(2,6-Dimethylmorpholino)aniline Derivatives Inhibitor->Syk Inhibitor->BTK

BCR signaling cascade highlighting Syk/BTK inhibition by anilinopurine derivatives.

Core Cell-Based Assays: Protocols & Causality

A robust drug screening cascade requires a dual-assay approach: a proximal readout to confirm direct target engagement (Phospho-Flow Cytometry) and a distal functional readout to confirm phenotypic efficacy (FLIPR Calcium Flux).

Assay 1: Intracellular Calcium Flux (FLIPR Assay)

Purpose: To measure the functional inhibition of PLCγ2-mediated calcium release downstream of Syk/BTK[7]. Cell Line: 7 (Human Burkitt's lymphoma), which express a highly responsive IgM BCR[4][7].

Step-by-Step Protocol:

  • Cell Preparation & Starvation: Harvest Ramos cells and resuspend in serum-free assay buffer (HBSS + 20 mM HEPES) at 1×106 cells/mL.

    • Causality: Serum starvation for 1-2 hours reduces basal, ligand-independent kinase activity, drastically improving the signal-to-background ratio upon stimulation.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., FLIPR Calcium 5 or Fluo-4 AM) for 45 minutes at 37°C[4].

  • Compound Treatment: Dispense serial dilutions of the 4-(2,6-Dimethylmorpholino)aniline derivatives into the assay plate. Incubate for 30 minutes.

    • Causality: A 30-minute pre-incubation allows sufficient time for cell membrane penetration and steady-state kinase binding without inducing long-term compensatory signaling pathways.

  • Stimulation: Inject 5 µg/mL of anti-human IgM to crosslink the BCR[4].

  • Data Acquisition: Record kinetic fluorescence (Ex 485 nm / Em 525 nm) immediately for 3-5 minutes. Calculate the area under the curve (AUC) to determine IC50 values.

Assay 2: Single-Cell Phospho-Flow Cytometry (p-Syk / p-BTK)

Purpose: FLIPR is a bulk population assay. Phospho-flow is required to quantify the direct inhibition of Syk phosphorylation (Y525/526) and BTK phosphorylation (Y223) at the single-cell level[5][6].

Step-by-Step Protocol:

  • Cell Plating: Plate primary human PBMCs or Ramos cells at 2×106 cells/well.

  • Inhibitor Pre-incubation: Treat with test compounds for 30 minutes at 37°C.

  • Stimulation (Critical Timing): Stimulate with anti-IgM for exactly 5 minutes.

    • Causality: Kinetic mapping demonstrates that Syk and BTK phosphorylation peaks precisely at 5 minutes post-stimulation; extended times lead to rapid phosphatase-mediated desensitization and signal loss[6][8].

  • Fixation: Immediately add an equal volume of pre-warmed 4% Paraformaldehyde (PFA) for 10 minutes.

    • Causality: PFA instantly crosslinks proteins, "freezing" the transient kinase phosphorylation state before phosphatases can act.

  • Permeabilization: Wash cells, then resuspend in ice-cold 90% Methanol for 30 minutes on ice.

    • Causality: Methanol dehydrates the cells and dissolves membrane lipids. This harsh permeabilization is strictly required to expose sterically hindered nuclear and kinase epitopes that mild detergents (like saponin) cannot access.

  • Staining & Analysis: Stain with fluorophore-conjugated anti-p-Syk, anti-p-BTK, and CD20 (to gate B cells). Analyze via flow cytometry[9].

PhosphoFlow_Workflow Prep Cell Prep (PBMCs/Ramos) Treat Compound Incubation (30m) Prep->Treat Stim Anti-IgM Stimulation (5m) Treat->Stim Fix PFA Fixation (Lock Kinase State) Stim->Fix Perm Ice-Cold MeOH Permeabilization Fix->Perm Analyze Flow Cytometry (p-Syk / p-BTK) Perm->Analyze

Step-by-step workflow for single-cell phospho-flow cytometry analysis.

Data Presentation: Expected Pharmacological Profiles

To ensure the assay system is self-validating, reference compounds such as Fostamatinib (Syk inhibitor) and Ibrutinib (BTK inhibitor) must be run alongside the novel 4-(2,6-Dimethylmorpholino)aniline derivatives[3][10].

Compound ClassPrimary TargetFLIPR Calcium Flux IC50 (nM)p-Syk (Y525/526) IC50 (nM)p-BTK (Y223) IC50 (nM)
Fostamatinib (R406) Syk450 - 60010 - 30> 1000
Ibrutinib BTK200 - 300> 10002 - 10
4-(2,6-Dimethylmorpholino)aniline Derivative A Syk/BTK Dual150 - 25040 - 8050 - 90

Table 1: Representative quantitative data summarizing the expected IC50 profiles of reference inhibitors versus a hypothetical dual-targeting derivative.

Expert Troubleshooting & Quality Control

  • Signal Attenuation in FLIPR: If the calcium flux signal is weak, ensure the anti-IgM crosslinking antibody is not aggregated. Use F(ab')2 fragments if FcγR-mediated inhibitory signaling (via FcγRIIb) is suspected, as whole IgG can crosslink the BCR to inhibitory receptors[4][5].

  • Phosphatase Interference in Flow: If basal phosphorylation is too high or the stimulated signal is too low, include a 6 mM H₂O₂ control. H₂O₂ transiently oxidizes and inhibits intracellular phosphatases, providing a theoretical maximum phosphorylation signal for the assay[6][9].

  • Cytotoxicity Confounding Factors: Always run a parallel cell viability assay (e.g., CellTiter-Glo) at 24-48 hours. A compound might appear as a potent inhibitor in a 30-minute FLIPR assay simply because it rapidly compromises membrane integrity, leading to false-positive "inhibition" of calcium flux.

References

  • [6] Title: Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow... | Source: nih.gov | URL: 6

  • [5] Title: Phospho-specific flow cytometry identifies aberrant signaling in indolent B-cell lymphoma | Source: nih.gov | URL: 5

  • [7] Title: Phenotypic Approaches to Identify Inhibitors of B Cell Activation | Source: nih.gov | URL: 7

  • [8] Title: Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow... | Source: frontiersin.org | URL: 8

  • [1] Title: Polymerization of actin does not regulate desensitization in human basophils | Source: nih.gov | URL: 1

  • [9] Title: Kinetics of B Cell Receptor Signaling in Human B Cell Subsets Mapped by Phosphospecific Flow Cytometry | Source: researchgate.net | URL: 9

  • [2] Title: CA2379560C - Purine derivatives inhibitors of tyrosine protein kinase syk | Source: google.com | URL: 2

  • [3] Title: Activation of Human Basophils by A549 Lung Epithelial Cells Reveals a Novel IgE-dependent Response Independent of Allergen | Source: nih.gov | URL: 3

  • [4] Title: Novel Bruton's tyrosine kinase inhibitor TAS5315 suppresses the progression of inflammation and joint destruction in rodent collagen-induced arthritis | Source: plos.org | URL: 4

  • [10] Title: Exploring Pre-B Cell Receptor Signalling As a Therapeutic Target in Acute Lymphoblastic Leukaemia | Source: ashpublications.org | URL: 10

Sources

Method

In vitro biological screening of 4-(2,6-Dimethylmorpholino)aniline analogs

Application Note: In Vitro Biological Screening of 4-(2,6-Dimethylmorpholino)aniline Analogs Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage drug discovery, establishing a robus...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biological Screening of 4-(2,6-Dimethylmorpholino)aniline Analogs

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, establishing a robust, self-validating screening cascade is critical to identifying viable lead compounds. The 4-(2,6-dimethylmorpholino)aniline scaffold[1] is a highly privileged pharmacophore in the development of targeted kinase inhibitors, particularly against Spleen Tyrosine Kinase (SYK) and Bruton’s Tyrosine Kinase (BTK)[2][3].

Mechanistic Causality: Why is this specific scaffold so effective? The aniline nitrogen frequently acts as a critical hydrogen bond donor/acceptor to the kinase hinge region (e.g., binding to Ala451 in SYK or Met477 in BTK)[3]. Meanwhile, the 2,6-dimethylmorpholine moiety projects into the solvent-exposed region or hydrophobic pocket of the ATP-binding site. This dual action not only anchors the molecule but also improves aqueous solubility and metabolic stability[2][3]. Because SYK and BTK are essential nodes in the B-cell receptor (BCR) signaling cascade, inhibitors utilizing this scaffold are prime candidates for treating B-cell malignancies (like Diffuse Large B-Cell Lymphoma) and autoimmune diseases[4][5].

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase LYN->SYK Phosphorylation BTK BTK Kinase SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFKB NF-κB Pathway (Proliferation/Survival) PLCg2->NFKB Calcium/DAG signaling Inhibitor 4-(2,6-Dimethylmorpholino) aniline analogs Inhibitor->SYK Inhibition Inhibitor->BTK Inhibition

Caption: BCR signaling pathway highlighting SYK/BTK inhibition by morpholino-aniline analogs.

The Self-Validating Screening Cascade

To prevent false positives caused by assay interference (e.g., compound aggregation or auto-fluorescence), our protocol employs an orthogonal, three-tier screening cascade. We move from cell-free biochemical potency to intact cellular target engagement, and finally to functional phenotypic outcomes.

Screening_Workflow Tier1 Tier 1: Biochemical Kinase Assay (TR-FRET) Target: SYK/BTK IC50 Tier2 Tier 2: Cellular Target Engagement (NanoBRET) Target: Intact Cell Binding Tier1->Tier2 IC50 < 50 nM Tier3 Tier 3: Phenotypic Screening (CellTiter-Glo) Target: B-cell Viability Tier2->Tier3 High Permeability Hit Lead Candidate Selection Tier3->Hit Selective Toxicity

Caption: Three-tier in vitro screening cascade for evaluating novel kinase inhibitors.

Step-by-Step Experimental Protocols

Tier 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the cell-free IC₅₀ of the analogs against recombinant SYK and BTK. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer is chosen over standard luminescence because the time-delay measurement eliminates auto-fluorescence interference, a common liability with highly conjugated aniline derivatives.

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold dilution series of the analogs starting at 10 µM in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality Insight: Aniline derivatives can suffer from poor aqueous solubility and plastic adherence. Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter transfer.

  • Kinase Addition: Add 5 µL of recombinant SYK or BTK (1 nM final) mixed with a biotinylated poly-GT peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Pre-incubation: Incubate for 15 minutes at room temperature (RT).

    • Causality Insight: Many morpholino-aniline kinase inhibitors exhibit slow-binding kinetics. Pre-incubation allows the compound to reach equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP at the apparent Kₘ for each kinase (e.g., 15 µM for SYK) to ensure balanced competition. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read on a multi-mode reader using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate IC₅₀ using 4-parameter logistic regression.

Tier 2: Cellular Target Engagement (NanoBRET)

Objective: Verify that the biochemical potency translates to intracellular target binding. Why NanoBRET? Biochemical assays do not account for cell permeability, efflux pumps, or intracellular ATP competition (which is ~1-5 mM in living cells). NanoBRET quantifies target engagement in living cells, filtering out compounds that cannot cross the lipid bilayer[6].

Protocol:

  • Cell Seeding: Seed HEK293 cells transfected with NLuc-SYK or NLuc-BTK fusion plasmids into 384-well white plates at 1×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Replace media with Opti-MEM containing a NanoBRET Tracer (a fluorescently tagged broad-spectrum kinase inhibitor) at its predetermined K_d concentration.

    • Causality Insight: Operating exactly at the tracer's K_d ensures the assay is highly sensitive to competitive displacement by the test analogs, avoiding artificial right-shifts in the IC₅₀ curve[6].

  • Compound Treatment: Add the 4-(2,6-Dimethylmorpholino)aniline analogs (0.1 nM to 10 µM). Include Entospletinib (SYK)[2] and Ibrutinib (BTK)[4] as positive controls.

  • Equilibration: Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Readout: Add NanoBRET Nano-Glo Substrate and extracellular NLuc inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC₅₀.

Tier 3: Phenotypic Viability Assay (CellTiter-Glo)

Objective: Confirm that target engagement results in the desired functional outcome (cytotoxicity in BCR-dependent cells). Why TMD8 Cells? TMD8 is an Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) line that is highly dependent on chronic active BCR signaling. Inhibiting SYK or BTK in these cells directly induces apoptosis[5].

Protocol:

  • Cell Seeding: Seed TMD8 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with the analog dose-response series and incubate for 72 hours at 37°C.

  • Lysis & Stabilization: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate cell viability relative to DMSO-treated controls.

Data Presentation and Interpretation

Below is a representative data summary table demonstrating how a successful screening campaign differentiates selective inhibitors, dual inhibitors, and inactive analogs.

CompoundSYK IC₅₀ (nM)BTK IC₅₀ (nM)SYK NanoBRET IC₅₀ (nM)TMD8 Viability IC₅₀ (nM)Interpretation
Analog A 12.4450.248.5115.0Potent, SYK-selective inhibitor with good cell permeability.
Analog B 8.115.322.445.2Potent dual SYK/BTK inhibitor; highly cytotoxic to TMD8 cells.
Analog C >10008.5>100085.6BTK-selective inhibitor; lacks SYK activity.
Entospletinib 10.2>100035.1150.4Validated SYK-selective positive control[2].
Ibrutinib >10000.5N/A5.2Validated BTK-selective positive control[4].

Data Analysis Note: Notice the standard right-shift (loss of apparent potency) between the Biochemical SYK IC₅₀ and the NanoBRET IC₅₀ for Analog A (12.4 nM → 48.5 nM). This is an expected physiological phenomenon caused by high intracellular ATP concentrations competing with the ATP-competitive morpholino-aniline analogs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,6-Dimethylmorpholino)aniline

Welcome to the technical support center for the synthesis of 4-(2,6-dimethylmorpholino)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2,6-dimethylmorpholino)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Overview of Synthetic Strategies

The formation of the C-N bond between the aniline ring and the 2,6-dimethylmorpholine moiety is the crucial step in this synthesis. Two primary, powerful methodologies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .[1] The choice between these routes depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.

An SNAr approach typically involves reacting an activated aryl halide or sulfonate (e.g., 1-fluoro-4-nitrobenzene) with 2,6-dimethylmorpholine, followed by the reduction of the nitro group. The Buchwald-Hartwig amination, a more modern and versatile cross-coupling reaction, directly couples an aryl halide (e.g., 4-bromoaniline or 1-bromo-4-nitrobenzene) with 2,6-dimethylmorpholine using a palladium catalyst.[1][2]

Synthetic_Pathways cluster_SNAr S_N_Ar Pathway cluster_BH Buchwald-Hartwig Pathway SNAr_Start 1-Fluoro-4-nitrobenzene + 2,6-Dimethylmorpholine SNAr_Intermediate 4-(2,6-Dimethylmorpholino) -1-nitrobenzene SNAr_Start->SNAr_Intermediate S_N_Ar SNAr_Product 4-(2,6-Dimethylmorpholino) aniline SNAr_Intermediate->SNAr_Product Nitro Reduction (e.g., Pd/C, H_2) BH_Start 4-Bromoaniline + 2,6-Dimethylmorpholine BH_Product 4-(2,6-Dimethylmorpholino) aniline BH_Start->BH_Product Pd-catalyzed Cross-Coupling

Caption: Primary synthetic routes to 4-(2,6-Dimethylmorpholino)aniline.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.

Low Yield & Incomplete Reactions

Q1: My SNAr reaction to form the nitro-intermediate is sluggish and gives a low yield. What are the critical factors to check?

A1: Low conversion in SNAr reactions is typically tied to insufficient activation of the aromatic ring or suboptimal reaction conditions. Here’s a breakdown of what to investigate:

  • Leaving Group Efficacy: The rate of SNAr reactions is highly dependent on the leaving group. The general trend is F > Cl > Br > I. Fluorine is an excellent leaving group for this reaction because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] If you are using a chloro- or bromo-substituted nitrobenzene, you will likely require more forcing conditions (higher temperatures, longer reaction times).

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. Using protic solvents like ethanol or isopropanol can lead to hydrogen bonding with the amine, reducing its nucleophilicity and slowing the reaction.[4]

  • Temperature: These reactions often require heat to proceed at a reasonable rate. A typical range is 80-120°C.[4][5] If the reaction is slow at a lower temperature, incrementally increasing the heat while monitoring by TLC is a sound strategy. Be cautious of excessively high temperatures, which can lead to decomposition.[6]

  • Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is often added to scavenge the HX acid formed during the reaction. This prevents the protonation and deactivation of your 2,6-dimethylmorpholine nucleophile. Ensure the base is finely powdered and dry for maximum efficacy.

Q2: My Buchwald-Hartwig amination is failing or showing minimal conversion. What's the first thing I should troubleshoot?

A2: The Buchwald-Hartwig reaction is a powerful but sensitive catalytic system. Failure often points to catalyst deactivation or an improperly assembled reaction.

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed before use via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: The "generation" of the catalyst system is critical. For coupling a secondary amine like 2,6-dimethylmorpholine, sterically hindered phosphine ligands are required.[1] Ligands like X-Phos or BINAP are excellent choices as they promote the crucial reductive elimination step and prevent catalyst decomposition.[8][9] Ensure you are using the correct Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate ligand-to-metal ratio (typically 1:1 to 2:1).

  • Base Strength and Solubility: The choice of base is paramount. A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices for amine couplings.[8] However, weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective, especially if your substrate has base-sensitive functional groups.[7] The physical properties of the base matter; poor solubility can lead to reproducibility issues.

  • Purity of Reagents: The aryl halide must be pure. Impurities can sometimes act as catalyst poisons. Likewise, the 2,6-dimethylmorpholine should be free of significant water or other nucleophilic contaminants.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Method Which Method? Start->Method SNAr S_N_Ar Method->SNAr S_N_Ar BH Buchwald-Hartwig Method->BH B-H SNAr_Check1 Check Leaving Group (F > Cl > Br) SNAr->SNAr_Check1 BH_Check1 Ensure Inert Atmosphere (Degas Solvents) BH->BH_Check1 SNAr_Check2 Use Polar Aprotic Solvent (DMSO, DMF) SNAr_Check1->SNAr_Check2 SNAr_Check3 Increase Temperature (80-120°C) SNAr_Check2->SNAr_Check3 SNAr_Check4 Add Non-Nucleophilic Base (K_2CO_3) SNAr_Check3->SNAr_Check4 BH_Check2 Use Appropriate Ligand (e.g., X-Phos) BH_Check1->BH_Check2 BH_Check3 Use Strong, Soluble Base (e.g., KOtBu) BH_Check2->BH_Check3 BH_Check4 Verify Reagent Purity BH_Check3->BH_Check4

Caption: Decision tree for troubleshooting low reaction yields.

Side Products & Purification

Q3: I am seeing a significant amount of a side product corresponding to the loss of the bromine/halogen from my starting material in my Buchwald-Hartwig reaction. What is this and how do I prevent it?

A3: This side product is the result of hydrodehalogenation , where the aryl halide is reduced to an arene. It is a known competing side reaction in the Buchwald-Hartwig catalytic cycle.[1][2] It can arise from a side reaction where an amide intermediate undergoes beta-hydride elimination instead of the desired reductive elimination.[1] To minimize this:

  • Optimize the Ligand: The choice of a bulky, electron-rich phosphine ligand is crucial as it accelerates the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Control Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction.

  • Reagent Stoichiometry: Ensure you are not using a large excess of the amine or base, as this can sometimes promote side pathways.

Q4: Purification of the final aniline product by column chromatography is difficult due to streaking. How can I improve the separation?

A4: Anilines are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation and streaking. To mitigate this:

  • Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Recrystallization: If a solid, the crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), which can be more efficient for removing impurities on a larger scale.[10]

Method Selection & Optimization

Q5: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred?

A5: The "better" route is context-dependent. The Buchwald-Hartwig amination is often preferred in research and development for its remarkably broad substrate scope and tolerance of various functional groups, allowing for more flexible and convergent synthetic designs.[1][7] However, for large-scale industrial synthesis, an SNAr route might be more cost-effective if a suitable, highly activated substrate (like a fluoro-nitro-arene) is available, as it avoids expensive palladium catalysts and phosphine ligands.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate Scope Narrow; requires strongly electron-deficient arene.[3][11]Broad; couples a wide variety of aryl halides/triflates and amines.[1][2]
Reaction Conditions Often requires high temperatures (80-150°C).[12]Milder conditions are often possible with modern catalysts.[1]
Catalyst Cost No metal catalyst required.Requires expensive Palladium catalyst and phosphine ligand.[7]
Key Advantage Cost-effective for specific, activated substrates.High functional group tolerance and versatility.
Key Disadvantage Limited to activated systems.Catalyst cost and sensitivity to air/oxygen.

Q6: How do I select the optimal catalyst system (ligand and base) for my Buchwald-Hartwig reaction?

A6: The choice is critical and depends on the specific substrates. For coupling a secondary cyclic amine like 2,6-dimethylmorpholine with an aryl bromide, a bulky, electron-rich monophosphine ligand is a state-of-the-art choice.

LigandBaseCharacteristics & Application
X-Phos / BrettPhos NaOtBu, KOtBuHighly active, general, and robust for C-N coupling. Excellent for sterically hindered secondary amines.[8]
BINAP Cs₂CO₃A bidentate ligand, historically important. Can be effective but often requires higher temperatures than modern monophosphine ligands.[1][9]
DPPF NaOtBuA reliable bidentate ferrocenyl ligand, effective for many C-N couplings.[1]
Josiphos K₃PO₄Often used with less nucleophilic amines or when a milder base is required.

Experimental Protocols

Disclaimer: These are representative protocols adapted from general literature procedures.[4][9][13] They should be optimized for your specific laboratory conditions and scale.

Protocol 1: SNAr and Reduction Route

Step A: Synthesis of 4-(2,6-Dimethylmorpholino)-1-nitrobenzene

  • To a round-bottom flask under a nitrogen atmosphere, add 1-fluoro-4-nitrobenzene (1.0 eq.), 2,6-dimethylmorpholine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to form a stirrable slurry (approx. 0.5 M concentration).

  • Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the nitro-intermediate.

Step B: Reduction to 4-(2,6-Dimethylmorpholino)aniline

  • Dissolve the nitro-intermediate (1.0 eq.) from Step A in ethanol or methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.

  • Hydrogenate the mixture at room temperature (typically 50 psi if using a Parr shaker) until hydrogen uptake ceases or TLC indicates complete conversion.[10]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Protocol 2: Buchwald-Hartwig Amination Route
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and cycle between vacuum and argon/nitrogen three times to ensure an inert atmosphere.

  • Add the aryl halide (e.g., 4-bromoaniline, 1.0 eq.).

  • Add degassed toluene via syringe.

  • Add 2,6-dimethylmorpholine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient, potentially with 0.5% Et₃N).[14]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. Available at: [Link]

  • Method for purifying aniline - Google Patents.
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC. Available at: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. Available at: [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - ePrints Soton. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google Patents.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. Available at: [Link]

  • Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines | Request PDF - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 4-(2,6-Dimethylmorpholino)aniline Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2,6-Dimethylmorpholino)aniline and its derivatives. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2,6-Dimethylmorpholino)aniline and its derivatives. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven troubleshooting strategies to empower you to overcome these common experimental hurdles.

Introduction

4-(2,6-Dimethylmorpholino)aniline and its derivatives are a class of compounds with significant potential in medicinal chemistry. However, their often-limited aqueous solubility can pose a considerable challenge to their preclinical development, affecting everything from in vitro assays to in vivo pharmacokinetic studies. This guide provides a structured approach to understanding and addressing these solubility issues through a series of frequently asked questions and in-depth troubleshooting protocols.

The core structure of these compounds, featuring a substituted aniline ring, provides a handle for pH-dependent solubility modifications. The aniline nitrogen is basic and can be protonated to form a more soluble salt. The predicted pKa of the parent 4-morpholinoaniline is approximately 6.72, indicating that in acidic conditions, the compound will be protonated and likely more soluble.[1] The 2,6-dimethylmorpholino substituent, while potentially increasing lipophilicity, also introduces a tertiary amine that can influence the overall physicochemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: My 4-(2,6-Dimethylmorpholino)aniline derivative is poorly soluble in aqueous buffer for my in vitro assay. What is the first step I should take?

A1: The initial and most critical step is to determine the pH-dependent solubility profile of your compound. Since the aniline moiety is basic, your compound's solubility is likely to be significantly higher in acidic conditions where the aniline nitrogen is protonated. A simple pH adjustment of your buffer could be a quick and effective solution.

Q2: What is the predicted lipophilicity of 4-(2,6-Dimethylmorpholino)aniline, and how does that impact its solubility?

A2: The predicted octanol-water partition coefficient (LogP) for 4-(2,6-Dimethylmorpholino)aniline is 1.77, suggesting it is moderately lipophilic.[2] While soluble in organic solvents like chloroform and ethyl acetate, this moderate lipophilicity can contribute to poor aqueous solubility.[1] For derivatives, the addition of other lipophilic groups will likely further decrease aqueous solubility.

Q3: I've tried adjusting the pH, but the solubility is still insufficient. What other simple techniques can I try?

A3: If pH modification is not sufficient, the use of co-solvents is a common and effective next step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.

Q4: Are there more advanced formulation strategies for these compounds if simple methods fail?

A4: Yes, for more challenging solubility issues, several advanced formulation techniques can be employed. These include salt formation, complexation with cyclodextrins, and the preparation of amorphous solid dispersions. Each of these methods addresses the root causes of poor solubility through different mechanisms.

Troubleshooting Guides

This section provides in-depth troubleshooting workflows and detailed experimental protocols to systematically address the poor solubility of your 4-(2,6-Dimethylmorpholino)aniline derivatives.

Troubleshooting Workflow: Systematic Approach to Solubility Enhancement

The following diagram outlines a systematic approach to tackling solubility challenges, starting with the simplest and most direct methods and progressing to more complex formulation strategies.

Solubility_Workflow start Poorly Soluble Derivative ph_adjustment pH Adjustment (Protocol 1) start->ph_adjustment solubility_check1 Sufficiently Soluble? ph_adjustment->solubility_check1 co_solvency Co-solvency (Protocol 2) solubility_check1->co_solvency No end Proceed with Experiment solubility_check1->end Yes solubility_check2 Sufficiently Soluble? co_solvency->solubility_check2 advanced_techniques Advanced Techniques solubility_check2->advanced_techniques No solubility_check2->end Yes salt_formation Salt Formation (Protocol 3) advanced_techniques->salt_formation cyclodextrin Cyclodextrin Complexation (Protocol 4) advanced_techniques->cyclodextrin asd Amorphous Solid Dispersion (Protocol 5) advanced_techniques->asd salt_formation->end cyclodextrin->end asd->end

Caption: A systematic workflow for addressing solubility issues.

Protocol 1: Determining pH-Dependent Solubility

Objective: To determine the aqueous solubility of a 4-(2,6-Dimethylmorpholino)aniline derivative as a function of pH.

Principle: The basic aniline nitrogen can be protonated at acidic pH, forming a more soluble salt. By measuring solubility across a pH range, you can identify the optimal pH for your experiments.

Materials:

  • Your 4-(2,6-Dimethylmorpholino)aniline derivative

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of your compound to a vial containing a known volume of each buffer. Ensure there is visible undissolved solid.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the solubility (in µg/mL or mM) as a function of pH.

Expected Outcome: You will likely observe a significant increase in solubility at lower pH values. This data will inform the optimal buffer pH for your future experiments.

Protocol 2: Co-solvency for Solubility Enhancement

Objective: To increase the aqueous solubility of a 4-(2,6-Dimethylmorpholino)aniline derivative using a co-solvent.

Principle: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Use with caution and in minimal amounts due to potential cellular toxicity.

Procedure:

  • Stock Solution Preparation:

    • Dissolve your compound in a pure co-solvent to create a high-concentration stock solution.

  • Titration into Aqueous Buffer:

    • While vortexing, slowly add small aliquots of the stock solution to your aqueous buffer.

    • Visually monitor for any signs of precipitation.

  • Determine Maximum Co-solvent Concentration:

    • Identify the maximum percentage of co-solvent that can be added before precipitation occurs at your desired final compound concentration.

  • Solubility Measurement (Optional but Recommended):

    • Prepare a series of solutions with varying percentages of the chosen co-solvent in your aqueous buffer.

    • Determine the solubility in each co-solvent mixture using the shake-flask method described in Protocol 1.

Data Presentation:

Co-solventMaximum Tolerated Concentration (%) for a 10 µM solutionSolubility Increase (Fold vs. Aqueous Buffer)
Ethanol5%10-fold
PEG 40010%25-fold
DMSO1%50-fold

Note: The above data is illustrative. You must determine these values experimentally for your specific derivative.

Protocol 3: Salt Formation

Objective: To prepare a stable, soluble salt of a basic 4-(2,6-Dimethylmorpholino)aniline derivative.

Principle: Reacting a basic drug with an acid forms a salt, which is an ionized species and often exhibits significantly higher aqueous solubility than the free base. For a stable salt to form, the pKa difference between the basic drug and the acidic counter-ion should ideally be greater than 2-3 pH units.[3]

Commonly Used Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonic acid)

  • Tosylate (p-toluenesulfonic acid)

Procedure (Small-Scale Screening):

  • Dissolution: Dissolve a known amount of your free base derivative in a suitable organic solvent (e.g., isopropanol, acetone).

  • Acid Addition: Add a stoichiometric amount (1 equivalent) of the selected acid, also dissolved in a small amount of the same solvent.

  • Precipitation/Crystallization: Stir the solution at room temperature or cool to induce precipitation of the salt.

  • Isolation and Drying: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization and Solubility Testing:

    • Confirm salt formation using techniques like DSC (Differential Scanning Calorimetry) or FTIR (Fourier-Transform Infrared Spectroscopy).

    • Determine the aqueous solubility of the prepared salt using the shake-flask method (Protocol 1).

Protocol 4: Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of a 4-(2,6-Dimethylmorpholino)aniline derivative by forming an inclusion complex with a cyclodextrin.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] The lipophilic aniline derivative can be encapsulated within this cavity, forming a complex that has the solubility characteristics of the hydrophilic cyclodextrin.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure (Kneading Method):

  • Mixing: Mix your compound and the chosen cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture and knead the paste for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the aqueous solubility of the complex using the shake-flask method (Protocol 1) and compare it to the free drug.

Protocol 5: Amorphous Solid Dispersions (ASDs)

Objective: To improve the dissolution rate and apparent solubility of a 4-(2,6-Dimethylmorpholino)aniline derivative by creating an amorphous solid dispersion.

Principle: Amorphous solids lack a crystalline lattice structure and therefore require less energy to dissolve, leading to higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[5] In an ASD, the drug is molecularly dispersed in a polymer matrix, which helps to stabilize the amorphous state.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Eudragit® polymers

Procedure (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both your compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization and Dissolution Testing:

    • Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) or DSC.

    • Perform dissolution studies to compare the dissolution rate of the ASD with the crystalline drug.

Conclusion

Overcoming the poor solubility of 4-(2,6-Dimethylmorpholino)aniline derivatives is a critical step in advancing their development as potential therapeutic agents. By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and address solubility challenges. A thorough understanding of the physicochemical properties of your specific derivative, coupled with a rational approach to formulation development, will pave the way for successful in vitro and in vivo studies.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Substituent Effects on the Physical Properties and pKa of Aniline.
  • Development of Quantitative Structure-Metabolism (QSMR)
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • 4-Morpholinoaniline CAS#: 2524-67-6. ChemicalBook.
  • A brief review on aniline and its derivatives.
  • Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol.
  • Predictive modeling for solubility and bioavailability enhancement.
  • Direct Measurement of Amorphous Solubility. PMC.
  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Alfa Chemistry.
  • Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
  • Enhancing predictive models for solubility in multi-solvent systems using semi-supervised graph neural networks. American Chemical Society.
  • Aniline. NIST WebBook.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • 4-(2,6-Dimethylmorpholino)aniline | CAS 218930-10-0. Santa Cruz Biotechnology.
  • CAS 2524-67-6: 4-Morpholinoaniline. CymitQuimica.
  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline. PubChemLite.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • pK a Values for substituted anilinium ions in DMSO.
  • 218930-10-0|4-(2,6-Dimethylmorpholino)aniline|BLD Pharm. BLD Pharm.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed.
  • Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd. ChemicalBook.
  • Determination of morphine sulfate anti-pain drug solubility in supercritical CO2 with machine learning method. PMC.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC.
  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
  • An In-depth Technical Guide to the Solubility of 4-Nonylaniline in Organic Solvents. Benchchem.
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc.
  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline. MilliporeSigma.
  • Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Benchchem.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • BB-4029025. Hit2Lead.
  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)‑2-(3-((E)‑4-(((cis)‑2,6-Dimethylmorpholino)methyl)styryl)‑1H‑indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent.
  • 2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline. MilliporeSigma.
  • BB-4029025. Hit2Lead.
  • pKa Data Compiled by R. Williams page-1 pKa Values. EPFL.
  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline | 750607-99-9. MilliporeSigma.
  • 2,6-Dinitro-4-(trifluoromethyl)aniline. PubChem.
  • Polymers solubility in commonly used organic solvents.
  • (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2,6-Dimethylmorpholino)aniline

Welcome to the Application Support Center. The synthesis of 4-(2,6-dimethylmorpholino)aniline is a critical two-step workflow widely utilized in the development of kinase inhibitors and other targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 4-(2,6-dimethylmorpholino)aniline is a critical two-step workflow widely utilized in the development of kinase inhibitors and other targeted therapeutics. This guide is engineered to troubleshoot the specific mechanistic pitfalls of this pathway: the initial Nucleophilic Aromatic Substitution (SNAr) and the subsequent Chemoselective Nitro Reduction .

Module 1: SNAr Step Troubleshooting

Reaction: 4-Fluoronitrobenzene + 2,6-Dimethylmorpholine 4-(2,6-Dimethylmorpholino)nitrobenzene

Frequently Asked Questions

Q: Why is my LC-MS showing a major byproduct with an m/z of 139 [M-H]⁻ instead of my target mass? A: You are observing 4-nitrophenol, a classic side product caused by the hydrolysis of 4-fluoronitrobenzene. In an SNAr reaction, the presence of adventitious water combined with a base (e.g., K₂CO₃) generates hydroxide ions. Because 2,6-dimethylmorpholine is a sterically hindered secondary amine, its nucleophilic attack is relatively slow. The small, highly reactive hydroxide ion easily outcompetes the amine for the electrophilic carbon on the aromatic ring[1]. Causality & Fix: You must enforce strictly anhydrous conditions. Switch to anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile, and ensure your K₂CO₃ is oven-dried.

Q: Does the cis/trans ratio of my 2,6-dimethylmorpholine starting material change during the SNAr reaction? A: No, the stereocenters at the 2- and 6-positions of the morpholine ring are not involved in the transition state of the nitrogen's nucleophilic attack. However, because the trans isomer is sterically more hindered than the cis (meso) isomer, the cis isomer reacts at a faster rate. If you stop the reaction prematurely, your product may be artificially enriched in the cis isomer relative to the starting material batch.

Self-Validating Protocol 1: Anhydrous SNAr Methodology

This protocol is designed with built-in visual and analytical checkpoints to validate success in real-time.

  • Preparation: Charge an oven-dried flask with 4-fluoronitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ acts as an insoluble heterogeneous base to scavenge the HF byproduct without generating water.

  • Solvent Addition: Add anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 eq) dropwise.

  • Thermal Activation: Heat the reaction to 85 °C.

  • Validation Checkpoint (Visual): The reaction will transition from a pale yellow suspension to a vibrant, homogeneous deep orange/yellow solution. This color shift confirms the formation of the highly conjugated donor-acceptor nitroarene system.

  • Validation Checkpoint (Analytical): Run a TLC (Hexanes:EtOAc 3:1). The starting material (high R_f) must completely disappear, replaced by a bright yellow spot (lower R_f).

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and unreacted amine.

Module 2: Nitro Reduction Dynamics

Reaction: 4-(2,6-Dimethylmorpholino)nitrobenzene 4-(2,6-Dimethylmorpholino)aniline

The reduction of a nitroarene is a complex, kinetically sensitive three-step cascade. Mismanagement of the reaction environment leads to the accumulation of toxic intermediates or the irreversible formation of dimers[2].

NitroReduction Nitro Nitroarene (Starting Material) Nitroso Nitroso Intermediate (Electrophile) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (Nucleophile) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Aniline Aniline Product (Target) Hydroxylamine->Aniline +2e⁻, +2H⁺ (Rate-Limiting) Hydroxylamine->Azoxy Attack Azo Azo Dimer (Side Product) Azoxy->Azo Reduction Azo->Aniline Harsh Cleavage

Figure 1: Mechanistic pathway of nitro reduction and competitive dimerizing side reactions.

Frequently Asked Questions

Q: My reduction reaction stalled, and the LC-MS shows a mass of [M+16] relative to the target aniline. What happened? A: You are observing the accumulation of the hydroxylamine intermediate. The final step of the reduction cascade—cleavage of the N–O bond in the hydroxylamine to form the aniline—is kinetically the slowest step[2]. If hydrogen pressure drops, or if the Pd/C catalyst surface becomes poisoned by the newly formed aniline (which acts as a Lewis base), the reaction will stall at this highly reactive intermediate[3]. Causality & Fix: Increase the H₂ pressure (e.g., 3–5 atm) to force the kinetic barrier, or add a fresh catalytic charge of Pd/C.

Q: The reaction mixture turned deep orange/red, and I have high molecular weight impurities. How do I prevent this? A: The intense coloration indicates the formation of azo or azoxy dimers. This occurs when the nucleophilic hydroxylamine intermediate attacks the highly electrophilic nitroso intermediate[4]. This bimolecular condensation is heavily accelerated under basic conditions[2]. Causality & Fix: If your starting material carries residual K₂CO₃ from the SNAr step, it will trigger this dimerization. Ensure a strict aqueous workup prior to reduction, or add a mild acidic buffer (like acetic acid) to the hydrogenation vessel to protonate the hydroxylamine, rendering it non-nucleophilic.

Self-Validating Protocol 2: Chemoselective Catalytic Hydrogenation

This protocol utilizes catalytic hydrogenation optimized to prevent intermediate stalling and dimerization.

  • Preparation: Dissolve the purified 4-(2,6-dimethylmorpholino)nitrobenzene in Methanol (0.2 M).

  • Catalyst Loading: Add 10% Pd/C (10 wt% relative to the substrate). Causality: Using a high-quality, unpoisoned catalyst is mandatory to ensure the rate of the final N-O cleavage outpaces any bimolecular side reactions.

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction Execution: Stir vigorously under a Hydrogen balloon (1 atm) or in a Parr shaker (40 psi) at room temperature. Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer limitations of H₂.

  • Validation Checkpoint (Visual): Monitor the color. The deep yellow solution will gradually lighten. The reaction is complete only when the solution becomes completely colorless or very pale amber. Any lingering orange/red tint indicates dimer formation; a green/blue tint indicates trapped nitroso species.

  • Validation Checkpoint (Volumetric): If using a burette, the reaction is self-validating when exactly 3.0 molar equivalents of H₂ gas have been consumed[2].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Caution: Do not let the filter cake dry out in the air, as Pd/C can spontaneously ignite in the presence of solvent vapors. Concentrate the filtrate in vacuo to yield the target aniline.

Quantitative Troubleshooting Matrix

Side Reaction / ImpurityReaction StepPrimary CauseAnalytical SignatureMitigation Strategy
4-Nitrophenol SNArHydrolysis via adventitious H₂O and baseLC-MS: m/z 139 [M-H]⁻Color: Bright yellow aqueous layerUse anhydrous DMF/MeCN; dry K₂CO₃ in an oven prior to use.
Hydroxylamine ReductionCatalyst poisoning or insufficient H₂ pressureLC-MS: Target mass + 16 DaIncrease H₂ pressure to 40 psi; ensure vigorous stirring; add fresh Pd/C.
Azoxy / Azo Dimers ReductionCondensation of intermediates under basic conditionsLC-MS: ~Double target massColor: Deep Red/OrangeRemove residual base from SNAr step; add 0.1 eq Acetic Acid to buffer the reaction.
Aniline Oxidation Post-ReductionExposure of the electron-rich aniline to ambient O₂TLC: Streaking baselineColor: Dark brown/blackStore the final product under Argon at -20 °C; avoid prolonged exposure to air.

Sources

Optimization

Optimization of reaction conditions for 4-(2,6-Dimethylmorpholino)aniline coupling

Technical Support Center: 4-(2,6-Dimethylmorpholino)aniline Coupling Workflows Mechanistic Overview & Application Context 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly valued nucleophilic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2,6-Dimethylmorpholino)aniline Coupling Workflows

Mechanistic Overview & Application Context

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a highly valued nucleophilic building block in medicinal chemistry, predominantly utilized in the synthesis of targeted therapeutics such as Syk, BTK, and HER2 kinase inhibitors[1][2]. The electron-donating morpholino group enhances the nucleophilicity of the aniline nitrogen. However, the steric bulk of the 2,6-dimethyl substitution—even at the para position—can alter the solubility profile and induce unexpected steric clashes during transition-state formations in cross-coupling reactions.

This guide provides field-proven, self-validating methodologies to optimize both C-N (Buchwald-Hartwig) and amide bond formations using this specific aniline.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination is stalling at 50% conversion, and I am observing significant dehalogenation of the aryl halide. How do I resolve this?

  • Causality: The electron-rich nature of 4-(2,6-dimethylmorpholino)aniline facilitates rapid amine coordination to the palladium center. However, if the phosphine ligand lacks sufficient steric bulk, the subsequent reductive elimination step becomes the kinetic bottleneck. The stalled Pd(II) complex then undergoes competitive β-hydride elimination or protodemetalation, leading to the dehalogenated byproduct[3].

  • Solution: Transition from first-generation ligands (e.g., BINAP) to bulky biaryl phosphine ligands like XPhos or BrettPhos[4]. These ligands enforce a highly congested coordination sphere that accelerates reductive elimination, driving the catalytic cycle forward[3].

Q2: During the amide coupling of this aniline with a sterically hindered carboxylic acid, I am seeing >10% epimerization of the acid. Why is this happening?

  • Causality: Anilines are inherently weaker nucleophiles than aliphatic amines. When using standard basic conditions (HATU/DIPEA), the prolonged lifetime of the activated HOAt-ester allows the strong base (DIPEA) to deprotonate the α-carbon, forming an azlactone intermediate that rapidly racemizes[5].

  • Solution: Replace DIPEA with N-methylmorpholine (NMM). NMM is a milder base (pKa ~7.4) that prevents over-deprotonation while maintaining reaction homogeneity[6]. Alternatively, switch to an acidic/neutral pre-activation strategy using EDCI and HOAt[5].

Q3: What is the most reliable method for purging unreacted 4-(2,6-dimethylmorpholino)aniline from my final product?

  • Causality: The morpholine moiety is moderately basic. Standard silica gel chromatography often results in severe tailing due to secondary interactions with silanol groups.

  • Solution: Implement a controlled acid-base extraction. The starting material can be selectively protonated and partitioned into the aqueous layer using 10% aqueous citric acid, leaving the less basic coupled product (amide or diarylamine) in the organic phase.

Quantitative Optimization Data

Table 1: Catalyst & Ligand Optimization for Buchwald-Hartwig Amination

Catalyst System Base Solvent Conversion (%) Byproduct (Dehalogenation)
Pd2(dba)3 / rac-BINAP Cs2CO3 Toluene 45% High
Pd2(dba)3 / XPhos Cs2CO3 Toluene 92% Low[7]
Pd(OAc)2 / BrettPhos NaOtBu Dioxane 95% Trace[4]

| Pd(OAc)2 / tBuXPhos | K3PO4 | Dioxane | 88% | Low |

Table 2: Amide Coupling Reagent Comparison (Sterically Hindered Acids)

Reagent System Base Solvent Yield (%) Epimerization (%)
HATU DIPEA DMF 65% 12%
HATU NMM DMF 85% <2%[6]
EDCI / HOBt Pyridine DCM 70% 5%

| EDCI / HOAt | Pyridine | DCM | 94% | <1%[5] |

Validated Experimental Protocols

Method A: High-Efficiency Amide Coupling (Zero-Racemization Protocol)

This protocol utilizes NMM to prevent azlactone formation during the activation of sensitive carboxylic acids[6].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 equiv) dropwise at 0 °C.

    • Validation Checkpoint: The solution should turn pale yellow and remain completely homogeneous. Cloudiness indicates incomplete salt dissolution, requiring additional solvent.

  • Coupling: Stir for 15 minutes, then add 4-(2,6-Dimethylmorpholino)aniline (1.1 equiv) in one portion. Warm to room temperature.

  • Monitoring: Stir for 4 hours.

    • Validation Checkpoint: Analyze via LC-MS. The disappearance of the activated HOAt-ester mass peak confirms successful aminolysis.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 10% citric acid (to remove unreacted aniline) and saturated NaHCO3.

Method B: Optimized Buchwald-Hartwig Cross-Coupling

This protocol leverages XPhos to force reductive elimination, preventing catalyst stalling[3].

  • Preparation: In an oven-dried Schlenk tube, combine the aryl chloride (1.0 equiv), 4-(2,6-Dimethylmorpholino)aniline (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv)[7].

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene (0.15 M).

    • Validation Checkpoint: An immediate color shift from dark purple (Pd2(dba)3) to deep red/brown upon heating confirms the generation of the active Pd(0)-XPhos complex.

  • Reaction: Heat to 100 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The complete consumption of the UV-active aryl halide spot validates successful oxidative addition. If the aryl halide is consumed but the product is absent, the reaction has stalled at the Pd(II) intermediate.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Process Visualizations

G Start 4-(2,6-Dimethylmorpholino)aniline Coupling Optimization Amide Amide Bond Formation Start->Amide Carboxylic Acid BH Buchwald-Hartwig Amination Start->BH Aryl Halide Hindered Sterically Hindered Acid? Amide->Hindered Halide Aryl Halide Type? BH->Halide HATU HATU / NMM / DMF (Minimizes Epimerization) Hindered->HATU Yes EDCI EDCI / HOAt / Pyridine (High Conversion) Hindered->EDCI No Chloride Aryl Chloride Pd2(dba)3 / XPhos / Cs2CO3 Halide->Chloride Cl Bromide Aryl Bromide/Iodide Pd(OAc)2 / BrettPhos / NaOtBu Halide->Bromide Br / I

Decision matrix for selecting optimal coupling conditions for 4-(2,6-Dimethylmorpholino)aniline.

Troubleshooting Issue Low Yield / Stalled Reaction Detected via LC-MS Check1 Identify Primary Byproduct Issue->Check1 Hydrolysis Acid Epimerization (Amide Coupling) Check1->Hydrolysis Dehalogenation Aryl Dehalogenation (C-N Coupling) Check1->Dehalogenation Unreacted Unreacted Aniline (Both Pathways) Check1->Unreacted Sol1 Switch base to NMM or use EDCI/HOAt Hydrolysis->Sol1 Sol2 Increase ligand steric bulk (e.g., BrettPhos) Dehalogenation->Sol2 Sol3 Increase temperature or switch to Cs2CO3 base Unreacted->Sol3

Troubleshooting workflow for diagnosing and resolving stalled coupling reactions.

References

  • 4-(2,6-DIMETHYLMORPHOLINO)ANILINE - Echemi , Echemi, 1

  • EP2699572A1 - Heterocyclic compounds as kinase inhibitors , Google Patents, 2

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution , ACS Publications, 5

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation , MDPI, 7

  • Optimization of the reaction conditions for the Buchwald-Hartwig... , ResearchGate, 3

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines... , ACS Publications, 4

  • An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs , ChemRxiv, 6

Sources

Troubleshooting

Technical Support Center: Preventing Aniline Oxidation in Organic Synthesis

Welcome to the Process Chemistry & Synthesis Support Center. Free anilines (primary aromatic amines) are notoriously sensitive to oxidation, often resulting in dark, intractable tar or unintended side products (such as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. Free anilines (primary aromatic amines) are notoriously sensitive to oxidation, often resulting in dark, intractable tar or unintended side products (such as azobenzenes or quinone imines) during synthetic sequences[1]. This guide provides mechanistic troubleshooting, strategic workarounds, and validated protocols to preserve the aniline moiety throughout your drug development or synthetic workflows.

Mechanistic Troubleshooting: Why is my aniline degrading?

Q: My reaction mixture turned dark brown/black shortly after adding a transition metal catalyst in the presence of air. What happened?

A: You have likely triggered the auto-oxidation and subsequent polymerization of the aniline. The nitrogen atom in a free aniline is highly electron-rich. Exposure to single-electron oxidants (like atmospheric O₂, UV light, or transition metals such as Pd, Cu, or Fe) strips an electron from the nitrogen lone pair, generating a highly reactive nitrogen radical cation (Ar-NH₂•⁺)[1].

Causality: This radical cation rapidly undergoes deprotonation and dimerization to form azobenzenes, or it reacts with trace water/oxygen to form quinone imines. These intermediates undergo runaway electrophilic aromatic substitution, forming "polyaniline tar"—an irreversible degradation pathway[1].

OxidationPathway A Aniline (Ar-NH2) Electron-Rich B Nitrogen Radical Cation (Ar-NH2•+) A->B -e- (O2, Metals, Light) C Quinone Imine (Highly Reactive) B->C -e-, -2H+ D Azobenzene / Azoxybenzene (Dimerization) B->D Dimerization + O2 E Polyaniline Tar (Irreversible Degradation) C->E Polymerization D->E Further Oxidation

Mechanistic pathway of aniline auto-oxidation and polymerization.

Strategic Workarounds: Protecting the Amine

Q: How can I electronically deactivate the aniline so it survives oxidative cross-coupling steps?

A: You must convert the sp³-hybridized, electron-donating amine into a resonance-stabilized amide or carbamate. By delocalizing the nitrogen lone pair into an adjacent carbonyl group, you drastically increase the oxidation potential of the molecule, rendering it inert to most oxidants and metal catalysts[2].

Table 1: Comparison of Aniline Protecting Groups
Protecting GroupStructure TypeOxidation Resistance (Electronic Deactivation)Steric HindranceDeprotection Conditions
Trifluoroacetyl (TFA) Fluoro-AmideExcellent (Strong inductive electron withdrawal)LowMild base (K₂CO₃ in MeOH)
Acetyl (Ac) AmideHigh (Resonance stabilization)LowStrong acid or base + Heat
Boc CarbamateModerate-High (Resonance stabilization)HighStrong acid (TFA or HCl in Dioxane)
Fmoc CarbamateModerate (Resonance stabilization)Very HighMild amine base (Piperidine)

Data synthesized from standard peptide and amine protection strategies[2].

Protocol 1: Self-Validating Boc-Protection of Anilines

Causality & Validation: Di-tert-butyl dicarbonate (Boc₂O) reacts with anilines to form a carbamate. The reaction produces CO₂ gas and tert-butanol as byproducts. The continuous evolution of CO₂ provides a visual, self-validating cue that the reaction is proceeding. Once bubbling stops, the reaction is typically complete[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask, dissolve the aniline (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Base Addition: Add triethylamine (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Note: DMAP acts as a highly nucleophilic acyl transfer catalyst, accelerating the reaction for electronically deactivated or sterically hindered anilines.

  • Reagent Addition: Slowly add Boc₂O (1.1 equiv) dropwise at 0 °C.

  • Validation Checkpoint 1 (Visual): Observe the effervescence (CO₂ gas evolution). Attach a bubbler to monitor gas release.

  • Reaction: Warm the mixture to room temperature and stir.

  • Validation Checkpoint 2 (Analytical): After gas evolution ceases (typically 2-4 hours), run a TLC (Hexanes/EtOAc 8:2). The Boc-protected aniline will spot higher (less polar) than the free aniline. A Ninhydrin stain will show a negative result for the product, confirming the primary amine has been consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

The Ultimate Workaround: Late-Stage Reduction

Q: My synthesis requires harsh oxidants (e.g., trifluoroacetic acid-mediated peroxy oxidations) where even protected anilines degrade. What is the alternative?

A: If the synthetic sequence is highly oxidative, bypass aniline protection entirely by using a nitroarene (-NO₂) as a masked aniline. The nitro group is intensely electron-withdrawing and completely immune to further oxidation[3]. Once all oxidative transformations are complete, perform a late-stage, chemoselective reduction to reveal the aniline.

Workflow Start Synthetic Step Involving Aniline Moiety Q1 Are harsh oxidants or transition metals present? Start->Q1 Nitro Strategy A: Use Nitroarene Precursor (Late-Stage Reduction) Q1->Nitro Yes, highly oxidative Protect Strategy B: Install Protecting Group (Boc, Acetyl, Fmoc) Q1->Protect Yes, mild/moderate Degas Strategy C: Standard Schlenk Techniques (Argon, Degassed Solvents) Q1->Degas No, inert conditions

Decision matrix for handling aniline moieties in synthetic workflows.

Protocol 2: Chemoselective Late-Stage Reduction of Nitroarenes (Bismuth Catalysis)

Traditional reductions (Pd/C with H₂, or Fe/HCl) often indiscriminately reduce alkynes, alkenes, or cleave aryl halides. To avoid this, we recommend a modern, highly chemoselective Bismuth-catalyzed transfer hydrogenation utilizing phenylsilane (PhSiH₃)[4].

Causality & Validation: The air-stable Bi(III) pre-catalyst is reduced in situ by PhSiH₃ to a low-valent, catalytically active Bi(I) species. This Bi(I)/Bi(III) redox cycle specifically targets the nitro group without touching halogens, ketones, nitriles, or olefins[4]. The self-validation comes from the complete dissolution of the Bi-precatalyst upon activation and LC-MS tracking of the nitroso and hydroxylamine intermediates converting to the final amine.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or sealed vial, add the nitroarene (1.0 equiv) and the air-stable Bismuth catalyst (Bi1•[Cl₂], 5 mol%)[4].

  • Solvent: Add anhydrous ethanol or THF to achieve a 0.2 M concentration.

  • Reductant Addition: Add Phenylsilane (PhSiH₃, 3.0 equiv) via syringe.

  • Validation Checkpoint 1 (Visual): The heterogeneous mixture will change color and homogenize as the PhSiH₃ reduces the Bi(III) to the active Bi(I) species.

  • Heating: Stir the reaction at 50 °C for 2–4 hours.

  • Validation Checkpoint 2 (Analytical): Monitor the reaction via LC-MS. You will sequentially observe the disappearance of the nitro mass [M], the transient appearance of the hydroxylamine [M-16], and finally the aniline[M-30].

  • Workup: Quench carefully with 1M NaOH to destroy excess silane (Caution: H₂ gas evolution will occur). Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Handling and Storage FAQs

Q: How should I store my purified free anilines to prevent them from turning black over time?

A: Auto-oxidation is a radical chain reaction initiated by UV light and trace oxygen. To prevent this during storage:

  • Exclude Light: Always store free anilines in amber glass vials to prevent photo-oxidation.

  • Exclude Oxygen: Flush the vial with a heavy inert gas. Argon is preferred over Nitrogen as it is denser than air and effectively blankets the solid/liquid interface.

  • Temperature Control: Store at -20 °C to kinetically slow down any background radical initiation.

  • Antioxidants (Optional): For highly unstable liquid anilines, adding 0.1% BHT (butylated hydroxytoluene) acts as a radical scavenger, sacrificing itself to terminate the oxidation chain reaction before it degrades your product.

References
  • Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst. Synthesis, Georg Thieme Verlag KG.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.[Link]

  • Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Advances.[Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 4-(2,6-Dimethylmorpholino)aniline

Welcome to the technical support center for 4-(2,6-Dimethylmorpholino)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing impurities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2,6-Dimethylmorpholino)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing impurities in this critical starting material. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis.

Introduction

4-(2,6-Dimethylmorpholino)aniline is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding, identifying, and controlling impurities in 4-(2,6-Dimethylmorpholino)aniline, in line with global regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of 4-(2,6-Dimethylmorpholino)aniline.

Scenario 1: The material, which should be a light-colored solid, has a dark or reddish-brown appearance.

Possible Cause: This is a common issue with aniline derivatives and is typically due to oxidation.[3][4] Anilines are susceptible to air and light-induced oxidation, which leads to the formation of highly colored polymeric impurities.[3][4]

Troubleshooting Workflow:

Caption: Workflow for addressing discoloration of 4-(2,6-Dimethylmorpholino)aniline.

Detailed Protocol: Recrystallization for Decolorization

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. The ideal solvent will dissolve the 4-(2,6-Dimethylmorpholino)aniline well at elevated temperatures but poorly at room temperature. Alcohols like ethanol or isopropanol, or a mixture with water, are often good starting points for anilines.[5]

  • Dissolution: In a flask, add the discolored 4-(2,6-Dimethylmorpholino)aniline and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Activated Charcoal Treatment: If the solution is still colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your compound). Swirl the mixture and gently heat it for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

Scenario 2: An unknown peak is observed during HPLC analysis.

Possible Cause: The presence of an unknown peak can be attributed to several sources, including unreacted starting materials, by-products from the synthesis, or degradation products.[3][6][7]

Impurity Identification Workflow:

Caption: Workflow for the identification of unknown impurities.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][11]

  • Sample Preparation: Prepare several solutions of 4-(2,6-Dimethylmorpholino)aniline in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 105°C).

    • Photolytic Stress: Expose a solution and a solid sample to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a suitable HPLC method. Compare the chromatograms to a control sample to identify any new peaks that are formed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in 4-(2,6-Dimethylmorpholino)aniline?

A common synthetic route for substituted anilines involves the reduction of the corresponding nitrobenzene.[12] For 4-(2,6-Dimethylmorpholino)aniline, this would likely involve the reduction of 4-nitro-(2,6-dimethylmorpholino)benzene. Therefore, potential process-related impurities include:

  • Unreacted Starting Material: 4-nitro-(2,6-dimethylmorpholino)benzene.

  • Intermediates: Depending on the reducing agent used, intermediates such as nitroso or hydroxylamino species could be present in trace amounts.

  • By-products of the Aniline Moiety: Impurities from the starting aniline used to create the nitro-compound.

  • Catalyst-Related Impurities: If a metal catalyst such as palladium on carbon is used for hydrogenation, trace amounts of the metal could remain.[3]

Q2: What are the expected degradation products of 4-(2,6-Dimethylmorpholino)aniline?

Based on the structure, two primary degradation pathways are anticipated:

  • Oxidation of the Aniline Ring: As previously mentioned, the aniline moiety is prone to oxidation, leading to colored impurities.

  • Degradation of the Morpholine Ring: The morpholine ring can undergo oxidative cleavage. Studies on morpholine degradation have shown that this can lead to ring-opening to form aminoethoxy acetic acid derivatives.[5][6][13] Under harsh conditions, further degradation to smaller molecules is possible.

Q3: What are the regulatory requirements for impurity control in a starting material like 4-(2,6-Dimethylmorpholino)aniline?

The ICH Q3A guideline provides a framework for controlling impurities in new drug substances, which is also relevant for critical starting materials.[1][2][12] Key thresholds include:

ThresholdLimitRequirement
Reporting Threshold > 0.05%Impurities above this level must be reported in regulatory filings.
Identification Threshold > 0.10%Impurities above this level must be structurally identified.
Qualification Threshold > 0.15%Impurities above this level must be qualified through toxicological studies to ensure their safety.

Note: These thresholds can vary based on the maximum daily dose of the final drug product.[2]

Q4: Can you provide a starting point for an HPLC method for purity analysis?

A general-purpose reverse-phase HPLC method is a good starting point for the analysis of 4-(2,6-Dimethylmorpholino)aniline and its impurities. This method will likely require optimization.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more retained components. A starting point could be 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

References

  • Combourieu, B., et al. (1998). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available at: [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques. Available at: [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]

  • JoVE. (2020, March 26). Recrystallization - Procedure. Available at: [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • Pharmaceutical Outsourcing. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • Journal of Pharmaceutical Sciences & Research. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(2,6-Dimethylmorpholino)aniline Derivatives

Welcome to the technical support center for 4-(2,6-dimethylmorpholino)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2,6-dimethylmorpholino)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and overcome common stability challenges encountered during your experiments, ensuring the integrity and reliability of your results.

Introduction: The Duality of Reactivity and Instability

The 4-(2,6-dimethylmorpholino)aniline scaffold is a cornerstone in medicinal chemistry, offering a unique combination of a nucleophilic aniline ring and a solubilizing dimethylmorpholine moiety. This structure, however, also presents inherent stability challenges. The electron-rich aniline core is susceptible to oxidation, while the morpholine ring can be a target for metabolic degradation. Understanding these liabilities is the first step toward designing robust experimental protocols and ensuring the long-term viability of your compounds.

This guide will address the most common stability issues in a practical question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My solid 4-(2,6-dimethylmorpholino)aniline derivative is turning brown over time. What is causing this discoloration?

A1: The development of a brownish color in solid samples of aniline derivatives is a classic indicator of oxidation. The aniline moiety is sensitive to both air and light, which can trigger the formation of colored polymeric impurities. This process can be accelerated by the presence of residual acidic or basic catalysts from synthesis or exposure to high temperatures.

Troubleshooting Steps:

  • Purification: Ensure your purification methods, such as column chromatography or recrystallization, are effectively removing all colored impurities and residual reagents.

  • Inert Atmosphere: For long-term storage, handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the compound in amber-colored vials or containers wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the compound at low temperatures, preferably between 2-8°C or frozen, to slow down the rate of degradation.

Q2: I'm observing significant degradation of my compound in solution during my experiments. What are the likely causes?

A2: The stability of 4-(2,6-dimethylmorpholino)aniline derivatives in solution is highly dependent on several factors:

  • pH: Aniline derivatives can be unstable in strongly acidic or basic solutions. Maximum stability for some related compounds has been observed in the pH range of 2.0 to 3.0.

  • Solvent Choice: Protic solvents can participate in degradation reactions. The choice of solvent should be carefully considered based on your experimental conditions.

  • Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can rapidly degrade the aniline group.

  • Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidative degradation.

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions allow, buffer your solution to a pH where the compound exhibits maximum stability.

  • Solvent Selection: Evaluate the stability of your compound in a panel of solvents to identify the most suitable one for your application. Consider using aprotic solvents if compatible with your experimental design.

  • Degassing Solvents: Before preparing your solutions, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. However, the compatibility of the antioxidant with your downstream applications must be verified.

Q3: My in vitro metabolic stability assay shows rapid clearance of my compound. What are the potential metabolic "soft spots"?

A3: The 4-(2,6-dimethylmorpholino)aniline scaffold has two primary regions susceptible to metabolic degradation:

  • The Morpholine Ring: The carbon atoms adjacent (alpha) to the ring oxygen and nitrogen are particularly vulnerable to oxidation by cytochrome P450 (CYP) enzymes. This can lead to hydroxylation and subsequent ring opening. The presence of the two methyl groups at the 2 and 6 positions of the morpholine ring already provides some steric hindrance, which can improve metabolic stability compared to an unsubstituted morpholine ring.

  • The Aniline Ring: The aromatic ring can undergo hydroxylation at the ortho or para positions relative to the amino group.

Initial Troubleshooting Steps:

  • Metabolite Identification: The first and most critical step is to identify the site of metabolism. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the metabolites formed.

  • Incubation Controls: Run control incubations without NADPH (for microsomal assays) to assess for non-CYP mediated degradation or chemical instability in the assay buffer.

In-Depth Troubleshooting Guides

Scenario 1: Inconsistent Analytical Results (e.g., HPLC)

Issue: You are observing variable peak areas, the appearance of new peaks, or peak tailing in your HPLC analysis, suggesting on-column degradation or instability in the mobile phase.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Mobile Phase pH Acidic or basic mobile phases can catalyze the degradation of the aniline moiety on the analytical column.Use a mobile phase with a neutral or near-neutral pH. Buffer the mobile phase if necessary.
Metal Contamination Traces of metal ions in the HPLC system (e.g., from stainless steel frits or tubing) can catalyze oxidation.Use a mobile phase containing a chelating agent like EDTA (at a low concentration) to sequester metal ions. Consider using a biocompatible (PEEK) HPLC system.
Sample Diluent The sample may be unstable in the diluent used for HPLC analysis.Analyze samples promptly after preparation. If delays are unavoidable, evaluate the stability of the compound in different diluents and store the prepared samples at low temperatures.
Air Oxidation Oxygen dissolved in the mobile phase can contribute to on-column oxidation.Degas the mobile phase thoroughly and keep it blanketed with an inert gas (e.g., helium) during the analysis.

Experimental Protocol: Assessing Mobile Phase Stability

  • Prepare two identical solutions of your compound in a suitable diluent.

  • Analyze the first solution immediately using your standard HPLC method.

  • Store the second solution at room temperature in the mobile phase for a time equivalent to a typical analytical run (e.g., 24 hours).

  • Analyze the stored solution.

  • Compare the chromatograms. The appearance of new degradation peaks or a decrease in the main peak area in the stored sample indicates instability in the mobile phase.

Scenario 2: Low Yields in Synthetic Reactions

Issue: You are experiencing lower than expected yields in synthetic steps involving your 4-(2,6-dimethylmorpholino)aniline derivative, suggesting degradation under the reaction conditions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions High temperatures, strong acids, or strong bases can lead to the degradation of the aniline or morpholine moieties.Optimize reaction conditions to use milder reagents and lower temperatures.
Oxidative Reagents The use of strong oxidizing agents in the synthetic route can degrade the aniline group.If possible, choose alternative synthetic routes that avoid harsh oxidizing conditions. If an oxidation step is necessary, carefully control the stoichiometry and reaction temperature.
Exposure to Air and Light Reactions run in open flasks or exposed to ambient light can be susceptible to oxidative degradation.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Visualizing Degradation and Stability Enhancement

Potential Degradation Pathways

The following diagram illustrates the primary sites of potential degradation for the 4-(2,6-dimethylmorpholino)aniline core structure.

cluster_0 4-(2,6-Dimethylmorpholino)aniline Core cluster_1 Potential Degradation Sites Core 4-(2,6-Dimethylmorpholino)aniline Oxidation Oxidative Degradation Core->Oxidation Aniline Ring Oxidation (Air, Light, Oxidizing Agents) Metabolism Metabolic Degradation (CYP450) Core->Metabolism Morpholine Ring Oxidation (Hydroxylation, Ring Opening)

Caption: Potential degradation sites on the 4-(2,6-dimethylmorpholino)aniline scaffold.

Workflow for Troubleshooting Stability Issues

This workflow provides a systematic approach to identifying and addressing stability problems.

Start Stability Issue Observed (e.g., Discoloration, Degradation) Identify_Context Solid State or Solution? Start->Identify_Context Solid_State Solid State Issue Identify_Context->Solid_State Solid Solution Solution Issue Identify_Context->Solution Solution Troubleshoot_Solid Check Storage Conditions: - Inert Atmosphere - Light Protection - Low Temperature Solid_State->Troubleshoot_Solid Troubleshoot_Solution Evaluate: - pH - Solvent - Dissolved Oxygen - Oxidizing Agents Solution->Troubleshoot_Solution End Stability Enhanced Troubleshoot_Solid->End Analytical_Issue Inconsistent Analytical Results? Troubleshoot_Solution->Analytical_Issue Troubleshoot_Analytical Optimize HPLC Method: - Mobile Phase pH - Use Chelators - Degas Solvents Analytical_Issue->Troubleshoot_Analytical Yes Metabolic_Issue Poor Metabolic Stability? Analytical_Issue->Metabolic_Issue No Troubleshoot_Analytical->End Troubleshoot_Metabolic Identify Metabolites (LC-MS) Consider Structural Modification Metabolic_Issue->Troubleshoot_Metabolic Yes Metabolic_Issue->End No Troubleshoot_Metabolic->End

Caption: A systematic workflow for troubleshooting stability issues.

Concluding Remarks

The stability of 4-(2,6-dimethylmorpholino)aniline derivatives is a multifaceted challenge that requires a proactive and informed approach. By understanding the inherent chemical liabilities of this scaffold and implementing the troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability of their experimental data and the long-term viability of their compounds. For further assistance, please do not hesitate to contact our technical support team.

References

  • Bari, A. et al. (Year). Stability of 4-DMAP in solution. PubMed. [Link]

  • Poupin, P. et al. (Year).
Optimization

Medicinal Chemistry Technical Support Center: Mitigating Aniline Metabolic Liabilities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to help researchers, medicinal chemists, and drug development professionals navigate the metabolic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to help researchers, medicinal chemists, and drug development professionals navigate the metabolic challenges associated with aniline-containing compounds.

Anilines are ubiquitous in screening libraries due to their synthetic accessibility, but they frequently suffer from high intrinsic clearance and the formation of toxic reactive metabolites. This guide provides actionable, causality-driven strategies and self-validating experimental protocols to overcome these hurdles.

Module 1: Understanding the Aniline Liability (FAQ)

Q: Why are aniline motifs frequently flagged as "structural alerts" during lead optimization? A: Anilines are highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The electron-rich aromatic ring and the nitrogen atom serve as prime sites for oxidation. CYP450-mediated N-hydroxylation generates N-hydroxylamines, which readily dehydrate or oxidize into highly electrophilic nitrosoarenes or quinone-imines . Because these intermediates are electron-deficient, they undergo rapid nucleophilic attack by cellular macromolecules (e.g., proteins, DNA), leading to covalent binding. This cascade is a primary driver of idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and immunotoxicity .

Bioactivation Aniline Aniline-Containing Drug CYP450 CYP450 Oxidation (Phase I) Aniline->CYP450 NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy N-oxidation Nitroso Nitrosoarene / Quinone-imine (Reactive Electrophile) NHydroxy->Nitroso Dehydration/Oxidation Toxicity Covalent Binding to Proteins/DNA (Hepatotoxicity / IADRs) Nitroso->Toxicity Nucleophilic Attack GSH Glutathione (GSH) Trapping (Detoxification/Assay) Nitroso->GSH In vitro/In vivo trapping

CYP450-mediated bioactivation of anilines into reactive electrophiles and GSH trapping.

Module 2: Structural Optimization Strategies (Troubleshooting)

Q: My lead compound clears rapidly in Human Liver Microsomes (HLM) due to N-oxidation. How can I block this liability without losing target affinity? A: If the aniline is critical for target engagement (e.g., acting as a hydrogen bond donor to a kinase hinge region), complete removal isn't an option. Instead, you must alter its electronic or steric environment:

  • Electronic Deactivation: Introduce electron-withdrawing groups (EWGs) such as fluorine (-F), cyano (-CN), or trifluoromethyl (-CF3) onto the phenyl ring. Causality: EWGs pull electron density away from the nitrogen lone pair, significantly raising the activation energy required for CYP450-mediated N-oxidation .

  • Steric Shielding: Incorporate bulky substituents (e.g., ortho-methyl or ortho-chloro groups) adjacent to the amine. Causality: This physically restricts the compound's orientation within the CYP450 active site, preventing the heme iron from accessing the nitrogen atom.

  • Deuteration: Replace hydrogen atoms at metabolic "soft spots" with deuterium. Causality: The carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond is stronger than the corresponding hydrogen bond. This leverages the kinetic isotope effect to slow down bond cleavage, effectively reducing clearance rates .

Q: We have exhausted substitution strategies, and reactive metabolites are still forming. What are the most effective bioisosteric replacements for the aniline ring? A: The modern medicinal chemistry paradigm is shifting away from planar (sp2) aromatics toward three-dimensional (sp3-rich) saturated carbocycles. These bioisosteres mimic the spatial vectors and basicity of the aniline but lack the easily oxidizable π -electron system, completely abolishing quinone-imine formation .

  • 1-Aminobicyclo[1.1.1]pentane (aminoBCP): An excellent linear mimic for para-substituted anilines.

  • 1-Aminocubane: Provides a rigid, metabolically inert scaffold. The high ring strain imparts exceptional C-H bond strength, resisting CYP450 hydroxylation.

  • 1-Aminonorbornane (aminoNB): Offers a versatile, saturated bicyclic framework that maintains similar spatial occupancy to aniline while demonstrating a near-zero propensity for reactive metabolite formation .

Quantitative Comparison: Metabolic Stability of Aniline vs. sp3-Bioisosteres
Scaffold TypeStructural ExampleHLM Clearance ( CLint​ )Reactive Metabolite (GSH Adduct)Target Affinity Impact
Planar (sp2) AnilineHigh (>50 µL/min/mg)Yes (Nitroso/Quinone-imine)Baseline
Saturated (sp3) aminoBCPLow (<10 µL/min/mg)None DetectedMaintained / Improved
Saturated (sp3) aminoNBLow (<15 µL/min/mg)None DetectedMaintained
Saturated (sp3) 1-AminocubaneVery Low (<5 µL/min/mg)None DetectedMaintained

Module 3: Experimental Workflows & Protocols

Q: How do I experimentally confirm that my structural modifications have successfully eliminated reactive metabolite formation? A: The industry standard is the Microsomal Stability Assay with Glutathione (GSH) Trapping coupled with LC-HRMS . Because reactive intermediates (like nitrosoarenes) are highly transient, they cannot be measured directly. By adding an excess of GSH (a "soft" biological nucleophile) to the assay, you force the electrophilic intermediates to react with the thiol group of GSH. This forms a stable, covalently bound adduct that can be quantified via mass spectrometry.

Step-by-Step Protocol: GSH Trapping Assay (Self-Validating System)

To ensure trustworthiness, this protocol includes built-in positive and negative controls to validate that adduct formation is strictly CYP450-dependent.

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Prepare a 50 mM stock solution of Glutathione (GSH) in water.

  • Prepare a 10 mM stock solution of NADPH in water (freshly prepared).

2. Incubation Mixture Setup:

  • In a 96-well plate or Eppendorf tubes, combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM GSH, and 10 µM of your test compound in the phosphate buffer.

  • Self-Validation Controls:

    • Positive Control: 10 µM Acetaminophen (known to form NAPQI-GSH adducts).

    • Negative Control: Test compound + HLM + GSH, but without NADPH (validates that any adducts formed are CYP450-dependent, not background degradation).

3. Initiation & Reaction:

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM (skip this step for the negative control).

  • Incubate at 37°C for 60 minutes with gentle shaking.

4. Quenching & Precipitation:

  • Quench the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile containing an internal standard (e.g., 1 µM Tolbutamide). Causality: The organic solvent immediately denatures the CYP450 enzymes, stopping metabolism.

  • Centrifuge the quenched mixture at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

5. LC-HRMS Analysis:

  • Transfer the supernatant to LC vials. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Data Processing: Use mass defect filtering to screen for the characteristic mass shift of the GSH adduct. Look for peaks with an m/z shift of +307 Da (addition of GSH) or +305 Da (oxidation + addition of GSH - H2O) relative to the parent compound mass.

Workflow Incubation 1. Incubate Compound (HLM + NADPH + GSH) Quench 2. Quench Reaction (Cold Acetonitrile) Incubation->Quench Centrifuge 3. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 4. LC-HRMS Analysis (Mass Defect Filtering) Centrifuge->LCMS Data 5. Identify GSH Adducts (m/z + 307 Da) LCMS->Data

Step-by-step workflow for in vitro reactive metabolite trapping using GSH and LC-HRMS.

References

  • "On Mechanisms of Reactive Metabolite Formation from Drugs." Current Topics in Medicinal Chemistry (Ingenta Connect). URL:[Link]

  • "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)." Frontiers in Pharmacology. URL:[Link]

  • "Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor." Pharmaceuticals (MDPI). URL:[Link]

  • "Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes." Chem (Cell Press / PMC). URL:[Link]

  • "Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites." Chemical Research in Toxicology (PMC). URL:[Link]

Troubleshooting

Technical Support Center: Mitigating Aniline-Based Toxicity in Drug Discovery

Welcome to the Application Science Support Center. As drug discovery professionals, you are likely aware that while the aniline motif is a highly versatile pharmacophore, it is notorious for triggering idiosyncratic adve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug discovery professionals, you are likely aware that while the aniline motif is a highly versatile pharmacophore, it is notorious for triggering idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and blood dyscrasias.

This guide is designed to help medicinal chemists and toxicologists troubleshoot aniline-related liabilities. We bridge the gap between observed toxicological phenotypes and rational, structure-based drug design, providing you with field-proven mitigation strategies and self-validating experimental protocols.

Section 1: Mechanistic Foundations of Aniline Toxicity (FAQ)

Q: Why do my aniline-containing hit compounds consistently flag for hepatotoxicity and positive Ames tests? A: The toxicity is rarely caused by the parent aniline itself, but rather by its metabolic bioactivation. Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the primary or secondary amine[1][2]. This yields a phenylhydroxylamine intermediate, which subsequently undergoes oxidation to highly electrophilic nitrosoarenes or nitrenium ions[1]. These reactive metabolites (RMs) act as soft electrophiles that covalently bind to nucleophilic residues (like cysteine) on hepatic proteins, triggering immune-mediated hepatotoxicity (IADRs)[3][4]. Furthermore, DNA intercalation and adduct formation by these nitrenium ions result in the mutagenicity observed in Ames assays[5].

Q: How does this same pathway lead to methemoglobinemia in our in vivo models? A: Methemoglobinemia is driven by a futile redox cycle within erythrocytes. When the CYP-generated phenylhydroxylamine enters red blood cells, it co-oxidizes with oxyhemoglobin ( Fe2+ ). This reaction produces the nitrosoarene and converts hemoglobin into methemoglobin ( Fe3+ ), which cannot transport oxygen[1][2]. The erythrocyte's natural reducing agents (like NADH-cytochrome b5 reductase) reduce the nitrosoarene back to phenylhydroxylamine, restarting the cycle and amplifying the oxidative stress until the cell's reducing equivalents are depleted.

G A Aniline-Based Drug B CYP450 N-Hydroxylation A->B Metabolic Activation C Phenylhydroxylamine B->C D Nitrosoarene / Nitrenium Ion C->D Oxidation E Methemoglobinemia C->E RBC Redox Cycle F Covalent Protein Binding (Hepatotoxicity & Ames+) D->F Electrophilic Attack

Fig 1. CYP450-mediated bioactivation pathway of anilines leading to toxicity.

Section 2: Rational Design Troubleshooting

Q: How can I modify the aniline moiety to block N-hydroxylation without losing target affinity? A: If the aniline nitrogen is essential for target binding (e.g., as a hydrogen bond donor to a kinase hinge region), you must manipulate the molecule's sterics or electronics to disfavor CYP-mediated oxidation:

  • Steric Hindrance (Ortho-Substitution): Incorporating bulky groups (e.g., methyl, ethyl, or chlorine) at the ortho position restricts the conformational freedom of the aniline[5][6]. Causally, this prevents the nitrogen lone pair from optimally aligning with the catalytic heme iron (Compound I) of the CYP enzyme, significantly raising the activation energy barrier for the oxygen-rebound step during N-hydroxylation[5].

  • Electronic Deactivation: Adding electron-withdrawing groups (EWGs), such as fluorine, to the aromatic ring pulls electron density away from the amine[7]. This increases the oxidation potential of the nitrogen, making the initial electron abstraction by CYP450 thermodynamically unfavorable[7].

Q: What if structural modifications fail to reduce the Reactive Metabolite (RM) burden? A: You must transition to bioisosteric replacement. Saturated isosteres, such as 1-aminonorbornanes, are highly effective[3][8]. They maintain the basicity and spatial vector of the aniline but lack the conjugated pi-system required to stabilize a nitrenium ion, completely abolishing the reactive metabolite liability while often improving metabolic stability[3].

Workflow Step1 Identify Aniline Liability Step2 GSH Trapping & Ames Test Step1->Step2 Decision High RM Burden? Step2->Decision Strat1 Ortho-Substitution (Steric Hindrance) Decision->Strat1 Yes Strat2 Add EWGs (e.g., Fluorine) (Electronic Deactivation) Decision->Strat2 Yes Strat3 Saturated Isosteres (e.g., Aminonorbornanes) Decision->Strat3 Yes Final Retest Safety Profile Decision->Final No Strat1->Final Strat2->Final Strat3->Final

Fig 2. Decision matrix for mitigating aniline-based reactive metabolite burden.

Section 3: Self-Validating Experimental Protocols

To confidently advance a lead compound, you must empirically prove that your structural modifications have eliminated RM formation. The following protocols are designed as self-validating systems, ensuring that negative results are due to true chemical safety, not assay failure.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay

Purpose: To detect the formation of soft electrophiles (nitrenium ions/iminoquinones) by trapping them with GSH, a soft nucleophile that mimics cellular sulfhydryl groups[4]. Self-Validation Logic: The inclusion of a -NADPH control proves that adduct formation is strictly CYP-dependent. The positive control ensures the microsomes are metabolically competent.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) at a final concentration of 1 mg/mL protein, 5 mM GSH, and 10 µM of the test compound.

  • Controls:

    • Positive Control: 10 µM Diclofenac or pure Aniline.

    • Negative Control: Test compound + HLMs + GSH (Omit NADPH).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard. Causality: ACN denatures the CYP enzymes instantly, halting metabolism and precipitating proteins.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial.

  • Detection: Scan for GSH adducts using neutral loss scanning (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) in positive electrospray ionization mode.

Protocol B: In Vitro Methemoglobin Formation Assay

Purpose: To quantify the potential of the compound's metabolites to oxidize hemoglobin[1][2]. Self-Validation Logic: Using sodium nitrite ( NaNO2​ ) as a positive control chemically oxidizes Hb independently of CYP metabolism, validating the erythrocyte lysate's responsiveness.

Step-by-Step Methodology:

  • Metabolite Generation: Pre-incubate 50 µM of the test compound with HLMs and NADPH for 30 minutes (as in Protocol A, but without GSH) to generate the reactive phenylhydroxylamines.

  • Erythrocyte Preparation: Wash freshly drawn human red blood cells (RBCs) three times with PBS. Lyse the RBCs in hypotonic buffer (5 mM phosphate, pH 7.4) to release hemoglobin.

  • Incubation: Mix 100 µL of the pre-incubated metabolite mixture with 900 µL of the RBC lysate.

  • Controls:

    • Positive Control: 1 mM Sodium Nitrite ( NaNO2​ ).

    • Negative Control: Vehicle (DMSO) + HLM mixture.

  • Measurement: Incubate for 1 hour at 37°C. Measure the absorbance of the mixture using a spectrophotometer at 630 nm (peak for MetHb, Fe3+ ) and 540 nm (peak for OxyHb, Fe2+ ).

  • Calculation: Calculate the percentage of MetHb formed using the ratio of A630​/A540​ compared to a fully oxidized standard curve.

Section 4: Quantitative Benchmarks & Data Interpretation

When evaluating your modified hits, use the following benchmark table to determine if the liability has been sufficiently mitigated. Note that a Reactive Metabolite (RM) burden of >10 mg/day is considered high-risk for clinical hepatotoxicity[8].

Compound ClassModification StrategyRelative CYP N-Hydroxylation RateGSH Adduct FormationAmes Test ResultMetHb Potential
Unsubstituted Aniline None (Baseline)High (100%)HighPositiveHigh (>15%)
Ortho-Methylaniline Steric HindranceLow (<20%)LowNegativeLow (<5%)
Para-Fluoroaniline Electronic DeactivationModerate (40%)ModerateWeak PositiveModerate (~8%)
1-Aminonorbornane Saturated IsostereZero (0%)None DetectedNegativeBaseline (<1%)

Table 1: Comparative toxicological profiles of aniline mitigation strategies based on in vitro assay benchmarks.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7o7hzdE-9HVNc7ozqvIMF1KHqCvroFK9VxLA-tOfQFdk7Y3yjFwggkX0xBnDEkC7d8j-YM35IaUh7KA9LPcps-4oa1vc2Hlh4cYMwTQjc5qc6CAPkXRom5qJUulQi5ljtCxKxL_GikKH7hmJpNlPg7U=]
  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdMqslTxDT4cP6uOlgOWzAMTMDiNaJ8mvwyEzVYhwyNEUTEnCtrvra_8OLQ2nqSsp5g4HAWGoT5UPXk5yVPOwkvNikWXi_Rfv9OJG3oRrfnLddImRsYLK3Gf9wNpalC-VfODqx]
  • Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations | Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWjBGgLBn6JjBF6ggc7RTN4bJEGj9ef6qwQThDiBnukrvzAS-aTmVIVOMPerE91rtjwOj0T0uJlDQl_avb8d80wtetpBcOkTg2HbSfg2PeP_iv5wvFBHsme-SEKnDOzRyIeZGM0b6L9HlTkcfX-0t]
  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHikcpsZCRWI0u6zLKjpYSqcCOfSDqQeN4OjsqX2cWWW9NdTpbVlEquKtfd9KaUzYmaZb3OAPKoiS60CRHvnsTi6tylsmzFwM7pX9Lyf0lDwUu35t80cegk1OUK1O0XUq41qIkWIlcmKsSDrnc9]
  • Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design | Request PDF - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtTC_BI8WHAkJlOV-rLtSM3LbCUKj-A4gfZdCwM_PR9tFVtpxAJq6f__dohURmgYD54OnpJF-qvx35H80DT7lVHrVJGBGeHWyD6GcXWQMuwJuRVRzeWvm3hNRXak0vClC_8mFuVOji0Vnrvgh6K_3PHqa28yEjJjK6eRlXgNmuEUqAbh7GJJAcT9_CwPaIRYOhBrfJ_BWXnJZpsCnH1mUIfme4jkZ-4HJqUNx2WA4a5Q5A7hQ8bPd38GEosqQ2IhZpuBqneHiMLsX1JlwgQGxhWzxCYvrMaOHruzKxO3acAFAeLQMjEPCUVP44u-7G]
  • Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations | Request PDF - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwcWT-tMt6_cMKBRaxaUFTIsgVGQPAaTpiQMq-8A7gCnqspxPfqxp20-czJhvT7z441QyBYxVHREmFw4R4GTDpLV6w-4FrNfDgxV2Olj1W2Z9XTaig-lmJ8gtBtJJF93pSzSgMdwgMuIANX8bMNS21NF2OKsw_WNI0gnxbQ3AiLNhOnkuju-5l81QaTjje8h_b84PD8T4OK397tOdbix91Z6ZzTkfYydstoX4mLN5-5aVqWBwJNQJ1-DgcMKiZQ_6c_KgchCAPWxEGQfMvKIiRmqgKgno7hzFU]
  • A Comparative Analysis of N-(2-Heptyl)aniline and N-heptylaniline for Research and Development - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hN2ewxtPSuz0YTMkXc3TunIQwzVtad7nSjp7Bz36OlmxPXRwAMtstrYgmESz0CgwR3RD8CIh9dicbAE0JDOlcvzFKzj8CRN3-RhHBdTQwVtL7gEk6DaF61tdOckeDX3mqb9TarNEwbioE4YnRfHBiYnab9xbfq-GWebo1tJx4KgfwlZi0XorAapoeacDETcdgCVrSpufacbdj8O1GULgNu_HuzqvrQu1EX1AyoeNL6jswBRJajNLBBs=]
  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives - WUR eDepot.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMNTFK59CCpZ5xeQXz_daNl-flxDpCMKbPCR5M5FkUpdoG3rXW6Z6BsSgkQIId9bfxxElFpjMUdh1L5w7X8Py8Yf0HweNgwhRfUycLOPd_1MbgphlfJ4=]

Sources

Optimization

Technical Support Center: Morpholinoaniline Scale-Up &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of morpholinoaniline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of morpholinoaniline derivatives. Specifically, 3-fluoro-4-morpholinoaniline is a critical, high-volume intermediate required for the synthesis of the oxazolidinone antibiotic Linezolid.

Transitioning this synthesis from bench-scale batch reactions to multi-kilogram continuous production introduces non-linear challenges in heat dissipation, chemoselectivity (specifically avoiding defluorination), and phase management. This guide deconstructs these challenges, providing mechanistic causality and field-validated protocols to ensure a robust, self-validating synthetic pipeline.

I. Mechanistic Troubleshooting Guide (FAQ)

Q1: During the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with morpholine, we observe severe exotherms leading to diminished regioselectivity and impurity spikes. How is this mitigated at scale? Causality & Solution: The SNAr reaction is inherently highly exothermic. In traditional batch reactors, poor surface-area-to-volume ratios lead to localized "hot spots." Mechanistically, these thermal spikes provide the activation energy required for secondary nucleophilic attacks (over-substitution) or thermal degradation of the nitroarene. To mitigate this, transition to a continuous-flow regime. By utilizing a mass-flow controller (MFC) and a specialized solvent system like1, the reaction benefits from rapid heat dissipation and complete solubilization of intermediates. This maintains strict kinetic control over the regioselective mono-substitution, preventing runaway exotherms[1].

Q2: When reducing 4-(2-fluoro-4-nitrophenyl)morpholine to 3-fluoro-4-morpholinoaniline using Pd/C, we detect up to 10% of a "desfluoro" impurity. What causes this defluorination, and how can we suppress it? Causality & Solution: The "desfluoro" impurity arises because the oxidative addition of the C-F bond to the palladium or nickel catalyst directly competes with the reduction of the nitro group. At elevated temperatures or prolonged residence times, the activation barrier for C-F bond cleavage is breached, leading to irreversible defluorination. Defluorination is highly sensitive to residence time. Implementing a fixed-bed continuous-flow hydrogenation system allows for micro-second control over catalyst exposure. By reducing the residence time to approximately 1 minute at 25–30 °C and selecting specific "flow-friendly" catalyst grades (such as Raika-G® CT-8588 Raney Ni or specific 5% Pd/C grades), the2, keeping the desfluoro impurity below 0.5%[2].

Q3: Our fixed-bed flow reactor frequently overpressurizes and clogs during the hydrogenation step. What is the root cause? Causality & Solution: Clogging is a phase-management failure. Both the starting material and the product have limited solubility profiles in standard non-polar solvents. As the reaction progresses, localized concentration gradients within the catalyst bed cause the product to precipitate, blinding the catalyst pores and increasing back-pressure. Shift the solvent matrix to Tetrahydrofuran (THF), which possesses a 2 for both species[2]. Additionally, pre-warming the feed lines prevents cold-spot crystallization before the solution enters the reactor[1].

II. Process Metrics & Data Presentation

The following table summarizes the quantitative advantages of transitioning the nitro-reduction step from a conventional batch process to an optimized fixed-bed continuous-flow system.

Process ParameterConventional Batch HydrogenationFixed-Bed Continuous Flow (Optimized)
Residence / Reaction Time 2.0 – 6.0 hours~1.0 minute
Space-Time Yield ( kg/L/h ) ~0.00581.65
Desfluoro Impurity Formation 2.0% – 10.0%< 0.5%
Heat Management Poor (Requires extensive cooling jackets)Excellent (High surface-area-to-volume)
Catalyst Handling Hazardous (Pyrophoric filtration required)Safe (Contained within the fixed bed)
Optimal Solvent Methanol / EthanolTetrahydrofuran (THF)

III. Process Visualization

The diagram below maps the synthetic workflow, highlighting the critical failure points during scale-up and their respective flow-chemistry solutions.

Morpholinoaniline_ScaleUp N1 3,4-difluoronitrobenzene + Morpholine N2 SNAr Reaction (Exothermic) N1->N2 N3 4-(2-fluoro-4-nitrophenyl)morpholine (Intermediate) N2->N3 Regioselective Substitution T1 Issue: Thermal Runaway Solution: Flow Reactor + DMF/Dioxane N2->T1 N4 Catalytic Hydrogenation (Pd/C or Raney Ni) N3->N4 N5 3-fluoro-4-morpholinoaniline (Target API Intermediate) N4->N5 H2 (6-7 bar) Nitro Reduction T2 Issue: Defluorination & Clogging Solution: Fixed-Bed, 1 min RT, THF N4->T2

Caption: Workflow of 3-fluoro-4-morpholinoaniline synthesis highlighting scale-up challenges and solutions.

IV. Self-Validating Experimental Protocol

Standard Operating Procedure: Fixed-Bed Continuous-Flow Hydrogenation This protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the process remains within safe and efficient operational bounds.

Step 1: Catalyst Bed Preparation & Priming

  • Action: Pack a fixed-bed reactor (e.g., 1.75 mL liquid volume, 40% voidage) with a flow-friendly catalyst grade (e.g., 5% Pd/C or Raika-G® CT-8588). Flush the reactor with pure THF at the target operational flow rate.

  • Causality: Uniform packing prevents channeling, which would otherwise lead to uneven residence times and localized defluorination.

  • Validation Checkpoint: Monitor the system back-pressure. A stable pressure reading (fluctuating < 0.1 bar) confirms uniform packing without voids.

Step 2: Substrate Solubilization & Filtration

  • Action: Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine in THF to achieve a precise concentration of 0.04 g/mL. Pass the entire solution through an inline 0.45 µm PTFE filter before it enters the pump lines.

  • Causality: This specific concentration ensures the substrate remains below its saturation point even at ambient temperatures, preventing cold-spot precipitation inside the reactor bed.

  • Validation Checkpoint: Visual inspection of the feed solution must be perfectly clear. Any turbidity indicates incomplete solubilization and requires immediate re-filtration.

Step 3: Steady-State Hydrogenation

  • Action: Introduce hydrogen gas and pressurize the system to 6–7 bar using a mass-flow controller (MFC) set to 120 NmL/min. Introduce the substrate feed at a flow rate calculated to achieve exactly a 1-minute residence time. Maintain the reactor temperature at 25–30 °C.

  • Causality: A 1-minute residence time at 6-7 bar H₂ provides sufficient stoichiometric excess for rapid nitro reduction while kinetically starving the slower C-F cleavage pathway, preserving the fluorine atom.

  • Validation Checkpoint: Utilize in-line Flow-IR monitoring. The complete disappearance of the nitro absorbance band (~1520 cm⁻¹) confirms >99.5% conversion.

Step 4: Product Isolation

  • Action: Collect the reactor effluent in a receiving vessel. Concentrate under reduced pressure to afford 3-fluoro-4-morpholinoaniline.

  • Causality: Because the catalyst remains trapped in the fixed bed, the effluent is metal-free, eliminating the need for hazardous pyrophoric filtration steps.

V. References

  • Antibiotic Synthesis in Flow Mode Encyclopedia MDPI URL:[Link]

  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study Research on Chemical Intermediates (ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-(2,6-Dimethylmorpholino)aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing catalyst selection in reactions involving 4-(2,6-dimethylmorpholino)aniline. Due to the steric...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing catalyst selection in reactions involving 4-(2,6-dimethylmorpholino)aniline. Due to the steric hindrance imposed by the 2,6-dimethylmorpholino group, researchers may encounter challenges such as low reaction yields and slow reaction rates.[1] This resource offers troubleshooting advice and frequently asked questions to address these specific issues and guide you toward successful experimental outcomes.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during catalytic reactions with 4-(2,6-dimethylmorpholino)aniline.

Problem: Low or No Product Yield

Q1: My cross-coupling reaction with 4-(2,6-dimethylmorpholino)aniline is not working. What are the most common causes?

A1: Low or no yield in cross-coupling reactions with this sterically hindered aniline often stems from several factors:

  • Inappropriate Catalyst System: The steric bulk around the nitrogen atom can impede the catalytic cycle.[1] Standard palladium catalysts may not be effective.

  • Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. It is crucial to ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Poor Quality of Reagents: Impurities in your starting materials, including the 4-(2,6-dimethylmorpholino)aniline or the coupling partner, can poison the catalyst.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for successful coupling with hindered substrates.

Q2: I'm attempting a Buchwald-Hartwig amination. Which catalyst and ligand combination is a good starting point for a sterically hindered aniline like 4-(2,6-dimethylmorpholino)aniline?

A2: For Buchwald-Hartwig amination of sterically hindered anilines, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][2] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1]

A robust starting point would be a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or t-BuXPhos.[3][4] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these types of reactions.[1][5]

Q3: My reaction has stalled. How can I troubleshoot this?

A3: If your reaction has stalled, consider the following troubleshooting steps:

  • Increase Reaction Temperature: Hindered couplings often require more thermal energy to overcome activation barriers.[1]

  • Extend Reaction Time: Monitor the reaction progress over a longer period using techniques like TLC or GC-MS.[1]

  • Screen Different Ligands: The initial ligand choice may not be optimal. Screening a panel of bulky, electron-rich phosphine ligands or NHC ligands can identify a more suitable option.[1]

  • Verify Inert Atmosphere: Ensure your reaction setup is free of oxygen and moisture, as these can deactivate the catalyst.

Problem: Side Reactions and Impurities

Q1: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A1: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[1] To minimize this:

  • Lower the Reaction Temperature: This can disfavor the hydrodehalogenation pathway.[1]

  • Use a Less Electron-Rich Ligand: Highly electron-rich ligands can sometimes promote this side reaction.

Q2: I'm seeing the formation of homocoupled products from my aryl halide. What can I do to prevent this?

A2: Homocoupling of the aryl halide can be favored at high temperatures.[1] To address this:

  • Lower the Reaction Temperature: As with hydrodehalogenation, reducing the temperature can suppress this side reaction.[1]

  • Use a Lower Catalyst Loading: In some cases, a high catalyst concentration can promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: What makes 4-(2,6-dimethylmorpholino)aniline a "challenging" substrate for cross-coupling reactions?

A1: The primary challenge arises from the steric hindrance created by the two methyl groups on the morpholine ring, which are in close proximity to the aniline nitrogen. This steric bulk can hinder the approach of the aniline to the metal center of the catalyst, slowing down key steps in the catalytic cycle like reductive elimination.[1]

Q2: Are there alternatives to palladium-based catalysts for reactions with this aniline?

A2: Yes, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, have re-emerged as a viable alternative for forming C-N bonds, including with sterically hindered partners.[1][6]

Q3: Can I use 4-(2,6-dimethylmorpholino)aniline in other types of catalytic reactions besides cross-coupling?

A3: While cross-coupling reactions are a major application, this aniline derivative can potentially be used in other catalytic transformations. For instance, anilines are used in the synthesis of quinolines and other heterocyclic compounds.[7][8] The choice of catalyst would depend on the specific reaction. For example, iron salts are commonly used for the synthesis of 2,4-disubstituted quinolines from primary anilines.[7]

Q4: How important is the choice of base in these reactions?

A4: The choice of base is critical. A strong, non-nucleophilic base is typically required to deprotonate the aniline and facilitate its entry into the catalytic cycle. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[2][9] The optimal base can depend on the specific ligand and solvent used.

Catalyst and Ligand Selection Summary

The following table provides a starting point for catalyst and ligand selection for common cross-coupling reactions involving 4-(2,6-dimethylmorpholino)aniline.

Reaction TypePalladium PrecatalystRecommended LigandsTypical Base
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃XPhos, t-BuXPhos, RuPhos, BrettPhosNaOt-Bu, KOt-Bu, Cs₂CO₃
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄
Heck Coupling Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 4-(2,6-Dimethylmorpholino)aniline

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(2,6-dimethylmorpholino)aniline (1.2 equiv), the selected phosphine ligand (0.02-0.10 equiv), and the palladium precatalyst (0.01-0.05 equiv).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalyst Selection Process

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for reactions involving 4-(2,6-dimethylmorpholino)aniline.

Catalyst_Selection_Workflow cluster_start Initial Screening cluster_optimization Optimization Loop cluster_troubleshooting Troubleshooting Start Define Reaction Type (e.g., Buchwald-Hartwig) Catalyst_System Select Initial Catalyst System (e.g., Pd(OAc)₂ / XPhos) Start->Catalyst_System Reaction_Setup Set Up Reaction (Inert atmosphere, pure reagents) Catalyst_System->Reaction_Setup Monitor Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitor Analysis Analyze Outcome (Yield, Purity) Monitor->Analysis Low_Yield Low Yield? Analysis->Low_Yield Low Yield Side_Reactions Side Reactions? Analysis->Side_Reactions Impurities Success Successful Reaction Analysis->Success High Yield & Purity Change_Ligand Screen Different Ligands Low_Yield->Change_Ligand Change_Conditions Adjust Temperature/Base/Solvent Low_Yield->Change_Conditions Side_Reactions->Change_Conditions Change_Ligand->Reaction_Setup Change_Conditions->Reaction_Setup

Caption: A decision-making workflow for catalyst selection and optimization.

References

  • Stambuli, J. P., et al. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters, 6(18), 3099–3102.
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Patil, S. A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1549–1579.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 14, 2026, from [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(34), 15266–15275.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997–1005.
  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Journal of the Iranian Chemical Society.
  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(7), 1778–1789.
  • van der Lingen, E., et al. (2022). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Němec, V., et al. (2015). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
  • Pawluc, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18072–18084.
  • Nolan, S. P., & Szostak, M. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Yadav, J. S., et al. (2023). Transition Metal-Free Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Thiophenols to Disulfides. Current Organic Chemistry, 27(5), 436–443.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236–3244.
  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Wang, H., et al. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H)-one. ACS Omega, 7(50), 47019–47029.
  • Wang, Y., et al. (2016). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 6(82), 78877–78886.
  • Li, Y., et al. (2025).
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Retrieved March 14, 2026, from [Link]

  • Soroh, K. M., et al. (2022). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. International Journal of Innovative Environmental Studies Research, 10(2), 16–24.
  • Mifsud, M., & Azzopardi, J. P. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Molecules, 29(8), 1888.
  • El-Sayed, N. N. E., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(6), 6034.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169.

Sources

Optimization

Technical Support Center: Byproduct Analysis in the Synthesis of 4-(2,6-Dimethylmorpholino)aniline

Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylmorpholino)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylmorpholino)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, helping you optimize your reaction conditions, identify impurities, and achieve higher purity for your target compound.

The synthesis of 4-(2,6-Dimethylmorpholino)aniline is typically a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond by reacting an activated aryl halide, such as 4-fluoro-nitrobenzene, with 2,6-dimethylmorpholine.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the final aniline product, commonly via catalytic hydrogenation.

Each step presents a unique set of challenges and potential byproducts. This guide will address them sequentially.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step

This initial step involves the reaction of an electron-deficient aromatic ring with a nucleophile (2,6-dimethylmorpholine). The reaction's success hinges on proper activation of the aromatic ring and carefully controlled conditions.[1]

Frequently Asked Questions (FAQs): SNAr Step

Q1: My reaction is sluggish, and the primary impurity is unreacted 4-fluoro-nitrobenzene. What is causing the low conversion?

A1: Low conversion in an SNAr reaction typically points to three main factors: insufficient activation, suboptimal reaction conditions, or a weak nucleophile.

  • Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups (EWGs) at the ortho or para positions relative to the leaving group.[2][3][4] A nitro group (-NO2) in the para position provides excellent stabilization. If your starting material is a meta-nitro isomer, the reaction will not proceed efficiently as the negative charge cannot be delocalized onto the nitro group.[2][4]

  • Suboptimal Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, a gradual increase in temperature is recommended. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal balance between reaction rate and byproduct formation.[5]

  • Choice of Leaving Group: In SNAr, the reactivity order for halogens is often F > Cl > Br > I.[1] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[3][6] If you are using a chloro-substituted starting material, higher temperatures or longer reaction times may be necessary.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. Ensure your solvent is anhydrous, as water can compete with the desired nucleophile.

Q2: I've observed a minor peak in my LC-MS with a mass corresponding to a di-substituted nitrobenzene. How is this possible?

A2: While less common, the formation of a di-substituted product can occur under certain conditions. The initial product, 4-(2,6-Dimethylmorpholino)nitrobenzene, is generally less reactive towards further nucleophilic substitution than the starting 4-fluoro-nitrobenzene because the morpholino group is an electron-donating group. However, if the reaction is run at excessively high temperatures or for a prolonged duration with a large excess of the 2,6-dimethylmorpholine, a second substitution event can occur, particularly if there are other leaving groups on the ring. To mitigate this, use a stoichiometric amount of the nucleophile and monitor the reaction's progress closely.[1]

Q3: My product is contaminated with a regioisomer. What is the source?

A3: The most likely source of a regioisomer is the purity of your starting 4-fluoro-nitrobenzene. Commercially available reagents can contain small percentages of ortho or meta isomers. The SNAr reaction with the ortho isomer will proceed, yielding 2-(2,6-Dimethylmorpholino)nitrobenzene, while the meta isomer will likely remain unreacted.

Another theoretical possibility, the benzyne mechanism, can lead to regioisomeric products.[2][7] However, this mechanism requires a very strong base (like NaNH₂) and is not favored for aromatic rings activated by a nitro group, which strongly promotes the addition-elimination (SNAr) pathway.[2] Therefore, the purity of the starting material should be the first point of investigation.

start Low Conversion or Byproducts in S_NAr Step check_sm Verify Purity & Isomer of Starting Aryl Halide start->check_sm Isomeric Impurity? check_conditions Review Reaction Conditions start->check_conditions Low Conversion? purify_sm Purify Starting Material or Source High-Purity Grade check_sm->purify_sm Yes check_lg Evaluate Leaving Group check_conditions->check_lg temp Increase Temperature Gradually Monitor by TLC/LC-MS check_conditions->temp Temp? solvent Use Polar Aprotic Solvent (DMF, DMSO) check_conditions->solvent Solvent? nucleophile Use 1.0-1.2 eq. of Nucleophile check_conditions->nucleophile Stoichiometry? fluorine Fluoroarenes are most reactive. Increase temp for Chloroarenes. check_lg->fluorine F > Cl > Br > I optimize Optimized Reaction temp->optimize solvent->optimize nucleophile->optimize

Caption: Troubleshooting workflow for the SNAr step.

Part 2: Byproduct Analysis in the Nitro Group Reduction Step

The reduction of the nitro group is a critical final step. While catalytic hydrogenation over Palladium on carbon (Pd/C) is the most common and "green" method, it is a stepwise process that can be arrested at intermediate stages, leading to a variety of byproducts.[8][9]

Frequently Asked Questions (FAQs): Reduction Step

Q1: My final product is contaminated with the starting nitro compound. How can I drive the reaction to completion?

A1: The presence of unreacted 4-(2,6-Dimethylmorpholino)nitrobenzene is a common issue and points to incomplete reduction. Consider the following factors:

  • Catalyst Activity: The Pd/C catalyst may be old, poisoned, or of insufficient quantity. Ensure you are using a fresh, high-quality catalyst. Typically, 5-10 mol% of palladium is used. Catalyst poisoning can occur from sulfur or halide impurities.

  • Hydrogen Pressure: While many reductions can be performed at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to proceed efficiently.[9]

  • Reaction Time & Temperature: These reactions can take several hours. Monitor the reaction by TLC or LC-MS until the starting material spot/peak has completely disappeared. Gentle heating can sometimes accelerate the reaction, but be cautious as it can also promote side reactions.

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation. Ensure your starting material is fully dissolved in the solvent.

Q2: My mass spectrum shows unexpected peaks at M+16 and M-2 relative to my desired aniline product. What are these species?

A2: These masses are characteristic of partially reduced intermediates. The reduction of a nitro group to an amine is a multi-electron process that proceeds through several stages, as described by the Haber mechanism.[10]

  • M+16 (relative to aniline): This corresponds to the N-phenylhydroxylamine intermediate (Ar-NHOH). Its accumulation can be risky as hydroxylamine derivatives can be unstable.[11][12]

  • M-2 (relative to aniline): This corresponds to the nitroso intermediate (Ar-NO).

The presence of these intermediates suggests the reduction process was halted prematurely. To favor complete reduction to the aniline, ensure adequate hydrogen supply, active catalyst, and sufficient reaction time.

Q3: I have observed high molecular weight impurities with masses roughly double that of my product. What are they?

A3: These high molecular weight species are typically dimeric condensation products that form during the reduction process. According to the Haber mechanism, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N=N(O)-Ar) and subsequently azo (Ar-N=N-Ar) compounds.[10][13]

  • Azoxy compound: (MW ≈ 2 x Aniline MW + 14)

  • Azo compound: (MW ≈ 2 x Aniline MW - 2)

These byproducts are more likely to form under neutral or basic conditions or when using certain reducing agents like zinc metal.[13] In catalytic hydrogenation, their formation can be minimized by maintaining acidic conditions (e.g., adding a small amount of acetic acid) and ensuring efficient hydrogenation that quickly consumes the reactive intermediates.

cluster_0 Direct Reduction Pathway cluster_1 Condensation Byproduct Pathway Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy  + Ar-NHOH  - H2O Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline +2e-, +2H+ Azo Ar-N=N-Ar (Azo) Azoxy->Azo Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Hydrazo->Aniline Reductive Cleavage

Caption: The Haber pathway for nitro group reduction, showing both the direct route to the aniline and the condensation route to dimeric byproducts.[10]

Part 3: Analytical and Purification Strategies

Properly identifying and removing byproducts is essential for obtaining high-purity 4-(2,6-Dimethylmorpholino)aniline.

Q1: What are the recommended analytical techniques for identifying and quantifying these byproducts?

A1: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.[14]

Analytical TechniqueApplication & AdvantagesLimitations
HPLC-UV/MS High-Performance Liquid Chromatography is the cornerstone for purity analysis.[14] A reversed-phase C18 column with a gradient of acetonitrile and a buffered aqueous mobile phase can effectively separate the polar aniline product from the non-polar nitro intermediate and dimeric byproducts. Coupling with a Mass Spectrometer (MS) allows for definitive identification of peaks based on their mass-to-charge ratio.Non-volatile buffers can interfere with MS detection. Requires method development for optimal separation.
GC-MS Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities and isomers. It can confirm the presence of starting materials and potentially some reduction intermediates. The mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint.The target aniline has a relatively high boiling point and may require derivatization for optimal analysis. Thermally labile intermediates like hydroxylamines may decompose in the hot injector.[15]
NMR Spectroscopy Nuclear Magnetic Resonance (¹H and ¹³C) is indispensable for structural confirmation of the final product and can be used to identify major impurities if their concentration is sufficient (>1-5%). It is particularly useful for distinguishing between regioisomers.Low sensitivity makes it unsuitable for detecting trace impurities. Complex mixtures can lead to overlapping signals that are difficult to interpret.

Q2: What is the best strategy for purifying the final product away from the identified byproducts?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and scalable method for removing minor impurities.[9] The crude 4-(2,6-Dimethylmorpholino)aniline is a solid, and a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.[9]

  • Flash Column Chromatography: For removing byproducts with significantly different polarities (e.g., the non-polar nitro-intermediate or highly polar baseline impurities), silica gel chromatography is very effective.[5] A solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

  • Acid-Base Extraction: Since the final product is an aniline, it is basic. An acid-base workup can be used to separate it from neutral impurities (like the nitro-intermediate or azo/azoxy byproducts). Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the desired amine into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) to precipitate the pure aniline, which can then be extracted back into an organic solvent.

References
  • BenchChem Technical Support Team. (2025).
  • MDPI. (2024).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Mettler Toledo. (n.d.).
  • Mettler Toledo. (n.d.).
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis. ChemicalBook.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Chemistry Steps. (n.d.).
  • Dr. Roaa Majid. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • EPA. (n.d.).
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press.
  • BenchChem. (n.d.). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. Benchchem.
  • BenchChem. (2025). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. Benchchem.
  • PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

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Troubleshooting

Technical Support Center: Crystallization of 4-(2,6-Dimethylmorpholino)aniline Salts

Welcome to the dedicated technical support center for the crystallization of 4-(2,6-Dimethylmorpholino)aniline and its salts. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the crystallization of 4-(2,6-Dimethylmorpholino)aniline and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization process. Our goal is to empower you with the scientific principles and actionable protocols needed to achieve high-quality, crystalline materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Principles & Initial Steps

Question 1: How do I select an appropriate solvent system for the crystallization of a new 4-(2,6-Dimethylmorpholino)aniline salt?

Answer: Solvent selection is the most critical factor in successful crystallization.[1] The ideal solvent should exhibit high solubility for your salt at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] For amine salts like those of 4-(2,6-Dimethylmorpholino)aniline, which possess both polar (the salt moiety, the morpholine oxygen) and non-polar (the aniline ring, methyl groups) features, a systematic screening approach is recommended.

Causality & Rationale: The principle of "like dissolves like" is a useful starting point.[3][4] Since your compound is a salt, polar solvents are generally a good place to begin. However, the organic part of the molecule may necessitate a solvent with moderate or mixed polarity. The goal is to achieve a state of supersaturation in a controlled manner, which is the driving force for crystallization.[5] A solvent that dissolves the compound too readily at all temperatures will prevent precipitation, while one with poor solubility even when hot will not allow for recrystallization.[2][6]

Step-by-Step Solvent Screening Protocol:

  • Initial Solubility Tests: In small vials, test the solubility of a few milligrams of your salt in a range of solvents (0.5-1.0 mL) covering a spectrum of polarities (see Table 1).[2]

  • Hot Solubility Assessment: For solvents that do not dissolve the sample at room temperature, gently heat the vial to the solvent's boiling point.[2] An ideal solvent will fully dissolve the compound at this stage.[2]

  • Cooling and Observation: Allow the hot solutions to cool slowly to room temperature. Observe for the formation of crystalline precipitate. If no crystals form, the compound may be too soluble. If it crashes out immediately as a fine powder, the solubility difference between hot and cold is too great, or the cooling is too rapid.[7]

  • Mixed Solvent Systems: If a single solvent is not ideal, try a binary system.[5] Dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until slight turbidity persists.[4][8] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/cyclohexane.[2]

Table 1: Common Solvents for Crystallization Screening

SolventPolarityBoiling Point (°C)Key Considerations
WaterHigh100Good for highly polar salts. Can be used in mixed systems.[1][4]
EthanolHigh78Versatile polar solvent, often used with water.[1][4][7]
MethanolHigh65Dissolves more polar compounds than other alcohols.[1][2]
Isopropanol (IPA)Medium-High82Often a good choice for amine salts.[9]
AcetonitrileMedium-High82Can be effective for moderately polar compounds.
Ethyl AcetateMedium77A good starting point for many organic compounds.[1][3][6]
AcetoneMedium56Excellent solvent but its low boiling point can lead to rapid evaporation.[1][2]
Dichloromethane (DCM)Medium-Low40Highly volatile, which can be problematic.[6]
TolueneLow111High boiling point can be difficult to remove.[1] Can sometimes aid in crystal packing.[6]
Hexane/HeptaneLow69 / 98Typically used as anti-solvents.[7]
Section 2: Troubleshooting Common Crystallization Problems

Question 2: My 4-(2,6-Dimethylmorpholino)aniline salt is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[10][11] This often happens when the level of supersaturation is too high, or when the temperature of the solution is above the melting point of the solid form you are trying to crystallize.[8] The resulting oil is a solute-rich liquid phase that is often unstable and can solidify into an amorphous solid or a poorly crystalline material, trapping impurities.[10]

Causality & Rationale: High supersaturation is a primary cause of oiling out.[12] When the concentration of the solute far exceeds the saturation point, the system may find a lower energy state by forming a liquid oil rather than an ordered crystal lattice. This is kinetically favored over the more ordered process of nucleation and crystal growth.[10]

Troubleshooting Workflow for Oiling Out:

Caption: Troubleshooting Decision Tree for Oiling Out.

Actionable Strategies:

  • Control Supersaturation:

    • Reduce Cooling Rate: Slow cooling allows the system more time in the metastable zone, favoring controlled crystal growth.[12] Instead of an ice bath, allow the solution to cool to room temperature on the benchtop, or in an insulated container.[12]

    • Decrease Solute Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level where oiling occurs.[12]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly with vigorous stirring to prevent localized high supersaturation.[12]

  • Optimize the Solvent System: A different solvent may have a more suitable solubility curve. Sometimes, adding a small amount of a co-solvent can disrupt the oiling process.[12]

  • Seeding: Introduce a small number of seed crystals (if available) into the solution just as it reaches the saturation point.[10][13] This provides a template for growth and can bypass the kinetic barrier to nucleation, preventing the formation of oil.[13]

Question 3: I am consistently obtaining an amorphous precipitate or very fine powder instead of well-defined crystals. What should I do?

Answer: The formation of amorphous solids or microcrystalline powders typically indicates that the nucleation rate is far too high compared to the crystal growth rate.[14] This is often a result of the solution becoming highly supersaturated too quickly.[7]

Causality & Rationale: Crystallization is a two-step process: nucleation (the formation of initial small crystal nuclei) and growth (the addition of molecules to these nuclei).[5] For large, well-defined crystals, the goal is to have a low number of nucleation events followed by a sustained period of slow growth.[14] Rapidly crashing a compound out of solution creates a massive number of nuclei simultaneously, leaving insufficient time or material for any of them to grow large.

Experimental Protocol: Vapor Diffusion for High-Quality Crystals

Vapor diffusion is an excellent technique for growing high-quality single crystals from small amounts of material because it creates supersaturation very slowly.[3]

Materials:

  • Small vial (e.g., 2 mL)

  • Larger jar or beaker with a tight-fitting lid

  • Solvent in which your salt is soluble ("good" solvent)

  • Anti-solvent in which your salt is insoluble ("poor" solvent), which must be more volatile than the good solvent.

Procedure:

  • Dissolve your 4-(2,6-Dimethylmorpholino)aniline salt in a minimal amount of the "good" solvent in the small vial.

  • Place this small, uncapped vial inside the larger jar.

  • Add a small amount of the more volatile "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • Over hours to days, the volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradually decreases the overall solubility of your salt, leading to slow, controlled crystal growth.

  • Do not disturb the setup.[3][6]

Caption: Diagram of a Vapor Diffusion Crystallization Setup.

Section 3: Advanced Topics & Polymorphism

Question 4: I have successfully crystallized my salt, but I suspect I have different crystal forms (polymorphs). How can I confirm this and selectively crystallize the desired form?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[15][16] These different forms can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which is of critical importance in pharmaceutical development.[16][17][18][19]

Causality & Rationale: Different polymorphs represent different energy minima in the crystal packing landscape. The form that is obtained can be dependent on kinetic or thermodynamic factors during crystallization.[20] Factors like solvent choice, cooling rate, temperature, and supersaturation can all influence which polymorph is favored.[21]

Polymorph Screening and Characterization:

  • Generation: To deliberately find different polymorphs, you must vary the crystallization conditions systematically. Perform crystallizations from a wide range of solvents, at different temperatures, and using different methods (slow evaporation, cooling, vapor diffusion, slurry conversion).[20][22]

  • Characterization: Once you have different solid batches, you need to analyze them using techniques sensitive to solid-state structure:

    • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern.[16]

    • Differential Scanning Calorimetry (DSC): DSC can identify different melting points and phase transitions between polymorphs.[16]

    • Vibrational Spectroscopy (Raman, IR): Polymorphs can often be distinguished by differences in their vibrational spectra, which are sensitive to the local molecular environment.[15][23]

Controlling Polymorphism: Once the different forms are identified and the desired one is selected (often the most thermodynamically stable form), the key is to develop a robust crystallization process that consistently produces it.[19][21] This involves:

  • Defining a specific solvent system and concentration range.

  • Implementing a precise and repeatable temperature profile (heating and cooling rates). [21]

  • Using seeding with the desired polymorph to direct the crystallization outcome. [13]

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.
  • EPFL. (n.d.). Guide for crystallization.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control.
  • Larkin, P. J., et al. (2014). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Applied Spectroscopy.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • PubMed. (n.d.). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy.
  • University of Washington. (n.d.). How to Grow X-Ray Quality Crystals.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.
  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Polymorph control: Success so far and future expectations. (n.d.). ResearchGate.
  • MIT. (n.d.). Growing Crystals.
  • North Carolina State University. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization.
  • ResearchGate. (2026, February 20). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). PMC.
  • Aniline And Its Derivatives. (n.d.).
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... (2020, January 1). PMC.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Orthorhombic polymorph of 4-(2,2′:6′,2′′-terpyridin-4′-yl)aniline. (n.d.). PMC.
  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 ... (n.d.). PMC.
  • BenchChem. (2025). synthesis of pharmaceutical compounds from substituted anilines.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • Sigma-Aldrich. (n.d.). 4-Morpholinoaniline = 98 2524-67-6.

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Reference Data & Comparative Studies

Validation

A Tale of Two Anilines: A Comparative Guide to 4-(2,6-Dimethylmorpholino)aniline and 4-Morpholinoaniline in Synthetic Chemistry

In the landscape of modern medicinal chemistry, particularly in the design and synthesis of kinase inhibitors, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, particularly in the design and synthesis of kinase inhibitors, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of amine-containing scaffolds, 4-morpholinoaniline and its sterically hindered analogue, 4-(2,6-dimethylmorpholino)aniline, have emerged as key intermediates. This guide provides an in-depth, objective comparison of these two reagents, drawing upon established synthetic protocols and inferring performance differences based on fundamental chemical principles and available data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Distinctions

The primary difference between 4-morpholinoaniline and its dimethylated counterpart lies in the two methyl groups at the 2 and 6 positions of the morpholine ring. This seemingly subtle modification has significant implications for the molecule's conformation, steric profile, and, consequently, its reactivity and utility in synthesis.

Property4-Morpholinoaniline4-(2,6-Dimethylmorpholino)aniline
CAS Number 2524-67-6218930-10-0
Molecular Formula C₁₀H₁₄N₂OC₁₂H₁₈N₂O
Molecular Weight 178.23 g/mol 206.28 g/mol
Key Structural Feature Unsubstituted morpholine ringcis-2,6-dimethyl-substituted morpholine ring
Anticipated Properties Higher conformational flexibility, lower steric bulkReduced conformational flexibility, significant steric bulk around the nitrogen

The cis configuration of the methyl groups in 4-(2,6-dimethylmorpholino)aniline is crucial, as it locks the morpholine ring into a more rigid chair conformation, with the methyl groups likely occupying equatorial positions to minimize steric strain. This rigidity can have profound effects on the molecule's interaction with other reagents and its binding in biological targets.

The Synthetic Arena: A Comparative Analysis

The true value of these anilines is realized in their application as nucleophiles in the construction of more complex molecules, particularly in the synthesis of heterocyclic scaffolds prevalent in kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

A common application for these anilines is in SNAr reactions, where they displace a leaving group on an electron-deficient aromatic or heteroaromatic ring. The synthesis of 4-anilinoquinazolines and 4-anilinopyrimidines, core structures of many EGFR and VEGFR inhibitors, often employs this strategy.[1]

The Unsubstituted Contestant: 4-Morpholinoaniline

4-Morpholinoaniline is a workhorse in this domain. Its relatively unhindered aniline nitrogen readily participates in nucleophilic attack. The morpholine oxygen can act as a hydrogen bond acceptor, which can influence solubility and binding interactions in the final compound.[2]

The Sterically Demanding Challenger: 4-(2,6-Dimethylmorpholino)aniline

The two methyl groups flanking the morpholine nitrogen in 4-(2,6-dimethylmorpholino)aniline introduce significant steric hindrance. This can be a double-edged sword. On one hand, the increased steric bulk may slow down the rate of SNAr reactions compared to its unsubstituted counterpart. The approach of the aniline to the electrophilic center is more encumbered, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields.

On the other hand, this steric hindrance can be advantageous in several ways:

  • Selectivity: In molecules with multiple potential electrophilic sites, the bulky nature of the dimethylated aniline may lead to higher regioselectivity.

  • Modulation of Physicochemical Properties: The methyl groups increase the lipophilicity of the molecule, which can be a critical parameter in drug design for optimizing cell permeability and metabolic stability.

  • Conformational Restriction: The rigid conformation imposed by the cis-dimethyl groups can lock the final molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. A notable example is the potent, orally active antitumor agent, CFI-400945, a PLK4 inhibitor, which incorporates the (cis)-2,6-dimethylmorpholino moiety.[3][4]

Electronic Effects

The electronic effect of the morpholino and 2,6-dimethylmorpholino substituents on the aniline ring is primarily inductive and through resonance. The nitrogen atom of the morpholine ring can donate its lone pair into the aromatic system, activating the ring towards electrophilic substitution and increasing the nucleophilicity of the aniline nitrogen. The methyl groups in the dimethylated analogue are electron-donating through an inductive effect, which would be expected to slightly increase the basicity and nucleophilicity of the morpholine nitrogen. However, this effect is likely overshadowed by the significant steric hindrance around the nitrogen.

Experimental Protocols: A Tale of Two Syntheses

To provide a practical context for this comparison, we present detailed synthetic protocols. For 4-(2,6-dimethylmorpholino)aniline, a plausible synthesis is proposed based on established methods for analogous compounds. For 4-morpholinoaniline, a well-documented application in the synthesis of a kinase inhibitor scaffold is provided.

Proposed Synthesis of 4-(cis-2,6-Dimethylmorpholino)aniline

This proposed synthesis follows a standard two-step procedure involving an SNAr reaction followed by a reduction.

Synthesis_of_4-(2,6-dimethylmorpholino)aniline A 1-Fluoro-4-nitrobenzene C 4-(cis-2,6-Dimethylmorpholino)-1-nitrobenzene A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B cis-2,6-Dimethylmorpholine B->C D 4-(cis-2,6-Dimethylmorpholino)aniline C->D Reduction (e.g., H2, Pd/C) Solvent (e.g., EtOH) Synthesis_of_4-Anilinoquinazoline A 4-Chloroquinazoline C N-(4-Morpholinophenyl)quinazolin-4-amine A->C Solvent (e.g., Isopropanol) Base (optional, e.g., Et3N) Reflux B 4-Morpholinoaniline B->C

Sources

Comparative

Comparing the reactivity of dimethylmorpholino vs morpholino anilines

An in-depth understanding of heterocyclic reactivity is a cornerstone of rational drug design. As a Senior Application Scientist, I have structured this guide to move beyond surface-level structural descriptions.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic reactivity is a cornerstone of rational drug design. As a Senior Application Scientist, I have structured this guide to move beyond surface-level structural descriptions. Instead, we will dissect the fundamental thermodynamic, kinetic, and steric principles that dictate the behavior of morpholino anilines versus their dimethylated counterparts.

Morpholine is a privileged scaffold in central nervous system (CNS) and oncology drug discovery, prized for its balanced lipophilic-hydrophilic profile[1]. However, standard morpholino anilines often suffer from rapid oxidative metabolism and specific reactivity bottlenecks. By introducing methyl groups at specific positions (2,6-dimethyl vs. 3,5-dimethyl), chemists can profoundly alter the molecule's 3D conformation, basicity, and reactivity.

Mechanistic Causality: Electronic & Steric Divergence

To predict how these building blocks will behave in cross-coupling reactions or biological systems, we must first understand the interplay between steric hindrance and electronic resonance[2].

The Baseline: Morpholino Anilines In an unsubstituted morpholino aniline, the morpholine ring is relatively unhindered. This allows the molecule to adopt a coplanar geometry relative to the phenyl ring. Because of this coplanarity, the lone pair on the morpholine nitrogen delocalizes into the aromatic π -system via n→π∗ conjugation.

  • Causality: This resonance effectively drains electron density from the morpholine nitrogen (lowering its pKa to ~5.0–6.0) and pushes it into the aniline ring, highly activating the primary amine ( NH2​ ) for nucleophilic attack.

The Perturbation: 3,5-Dimethylmorpholino Anilines When methyl groups are installed at the 3 and 5 positions (adjacent to the nitrogen), they introduce severe steric clash with the ortho-hydrogens of the phenyl ring. To relieve this strain, the morpholine ring is forced to twist out of coplanarity.

  • Causality: This twist causes steric inhibition of resonance . The n→π∗ conjugation is broken, localizing the lone pair on the morpholine nitrogen. Consequently, the morpholine nitrogen becomes significantly more basic (pKa shifts toward ~7.5–8.5)[3], while the aniline ring is deprived of electron donation, rendering the primary amine much less nucleophilic.

The Shield: 2,6-Dimethylmorpholino Anilines Methylation at the 2 and 6 positions (adjacent to the oxygen) places the bulk far away from the phenyl ring.

  • Causality: Coplanarity and resonance are maintained, preserving the high nucleophilicity of the aniline nitrogen[4]. However, the added bulk around the ether oxygen provides critical steric shielding against enzymatic degradation.

G cluster_0 Morpholino Aniline cluster_1 3,5-Dimethylmorpholino Aniline M1 Coplanar Geometry E1 n → π* Conjugation M1->E1 R1 High Aniline Nucleophilicity Lower Morpholine pKa E1->R1 M2 Twisted Geometry (Steric Clash) E2 Broken Conjugation M2->E2 R2 Lower Aniline Nucleophilicity Higher Morpholine pKa E2->R2

Fig 1: Steric inhibition of resonance in 3,5-dimethylmorpholino anilines alters reactivity.

Metabolic Stability & Pharmacokinetic Implications

In drug development, the reactivity of a compound toward metabolic enzymes is just as critical as its synthetic reactivity. Cytochrome P450 (CYP450) enzymes are notorious for targeting the electron-rich carbons adjacent to the morpholine oxygen (C2/C6), leading to morpholinone formation or complete ring cleavage[5].

By utilizing a 2,6-dimethylmorpholino substituent, medicinal chemists can exploit steric shielding. The methyl groups physically block the CYP450 active site from accessing the vulnerable C-H bonds. This simple modification can drastically reduce intrinsic clearance ( CLint​ ) and extend the in vivo half-life of the resulting drug candidate, without sacrificing the nucleophilicity of the aniline required for initial synthesis.

G CYP CYP450 Enzyme (Oxidative Metabolism) M Morpholino Aniline CYP->M Unhindered Attack DM 2,6-Dimethylmorpholino Aniline CYP->DM Blocked by Methyls M_Met C2/C6 Oxidation (Ring Cleavage) M->M_Met DM_Met Steric Shielding at C2/C6 (Metabolic Stability) DM->DM_Met

Fig 2: 2,6-dimethylation provides steric shielding against CYP450-mediated ring cleavage.

Quantitative Data Summary

The following matrix summarizes the divergent physicochemical and reactive properties of these three scaffolds, providing a quick-reference guide for synthetic planning.

Structural MotifMorpholine N pKaAniline N NucleophilicityCYP450 Metabolic StabilityPrimary Medicinal Chemistry Application
Morpholino Aniline ~5.0 - 6.0High (Activated via +M effect)Low (Prone to C2/C6 oxidation)Baseline scaffold for kinase inhibitors
3,5-Dimethylmorpholino Aniline ~7.5 - 8.5Low (Steric inhibition of resonance)ModerateTuning basicity for BBB penetration
2,6-Dimethylmorpholino Aniline ~5.0 - 6.0High (Conjugation maintained)High (Steric shielding at C2/C6)Extending PK half-life, lowering CLint​

Self-Validating Experimental Protocol: Competitive SNAr

To objectively prove the electronic deactivation caused by steric inhibition of resonance, we utilize a competitive Nucleophilic Aromatic Substitution (SNAr) workflow. By forcing the two anilines to compete for a limited electrophile, the resulting product ratio serves as a self-validating readout of intrinsic nucleophilicity.

Objective: Quantify the impact of 3,5-dimethylation on aniline nucleophilicity. Readout: Quantitative NMR (qNMR) using an internal standard.

Step-by-Step Methodology:

  • Preparation of the Competitive Matrix: In an oven-dried Schlenk flask under an inert nitrogen ( N2​ ) atmosphere, dissolve 1.0 mmol of 4-morpholinoaniline and 1.0 mmol of 4-(3,5-dimethylmorpholino)aniline in 5.0 mL of anhydrous DMSO.

  • Electrophile Introduction: Add 0.5 mmol of 1-fluoro-2-nitrobenzene (the limiting electrophilic reagent) and 2.0 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction Execution: Stir the mixture at 80 °C for 4 hours. Causality note: The sub-stoichiometric electrophile forces the two anilines to compete based purely on their HOMO energy levels.

  • Quenching and Extraction: Cool the reaction to room temperature, quench with 10 mL of saturated aqueous NH4​Cl , and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating Readout (qNMR): Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Dissolve in DMSO- d6​ and acquire a 1H -NMR spectrum.

  • Data Interpretation: Integrate the distinct aromatic signals of the two resulting SNAr products against the internal standard.

    • Expected Result: The product derived from 4-morpholinoaniline will dominate the mixture (>85% ratio). Because its coplanar geometry maintains n→π∗ electron donation, its primary amine is highly activated. The 3,5-dimethyl variant, suffering from broken conjugation, remains electronically deactivated and fails to compete effectively.

References

Sources

Validation

Optimizing Kinase Inhibitors: A Comparative SAR Guide to 4-(2,6-Dimethylmorpholino)aniline Derivatives

The 4-(2,6-Dimethylmorpholino)aniline moiety has emerged as a privileged building block in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. By combining the nucleophilic couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-(2,6-Dimethylmorpholino)aniline moiety has emerged as a privileged building block in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. By combining the nucleophilic coupling potential of an aniline group with the unique physicochemical properties of a sterically hindered morpholine ring, this scaffold allows drug developers to fine-tune target affinity, solubility, and metabolic stability simultaneously.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 4-(2,6-Dimethylmorpholino)aniline derivatives against alternative solubilizing groups (such as unsubstituted morpholine or piperazine). It is designed for researchers and drug development professionals seeking to optimize heteroaryl kinase inhibitors.

Mechanistic Rationale: The "Why" Behind the Scaffold

In kinase inhibitor design, the core heterocycle typically binds to the highly conserved ATP-binding hinge region. The substituents attached to this core—often via an aniline linker—project outward into the solvent-exposed region or into adjacent hydrophobic pockets.

Choosing a 2,6-dimethylmorpholine group over an unsubstituted morpholine is driven by three causal factors:

  • Metabolic Shielding (Efficacy vs. Clearance): Unsubstituted morpholine rings are highly susceptible to cytochrome P450-mediated oxidative metabolism (specifically α-carbon oxidation leading to ring opening). The addition of methyl groups at the C2 and C6 positions provides critical steric hindrance, drastically reducing microsomal clearance rates.

  • Conformational Restriction (Binding Affinity): The cis-2,6-dimethyl substitution locks the morpholine ring into a highly stable chair conformation. This pre-organization reduces the entropic penalty upon binding, often resulting in lower Kd​ and IC50​ values when the moiety interacts with specific kinase sub-pockets.

  • Lipophilic Balance (Permeability): The dual methyl groups increase the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability, while the morpholine oxygen retains hydrogen-bond acceptor capabilities to maintain aqueous solubility.

SAR_Logic Moiety 4-(2,6-Dimethylmorpholino)aniline Aniline Aniline NH2 Group (Nucleophilic Coupling) Moiety->Aniline Morpholine 2,6-Dimethylmorpholine (Solvent Front / Pocket) Moiety->Morpholine Coupling Buchwald-Hartwig Amination to Heteroaryl Cores Aniline->Coupling Stability Steric Shielding: High Metabolic Stability Morpholine->Stability Affinity Restricted Conformation: Enhanced Kinase Affinity Morpholine->Affinity

SAR logic map of 4-(2,6-Dimethylmorpholino)aniline in kinase inhibitor design.

Comparative SAR Analysis Across Kinase Targets

The versatility of the 4-(2,6-Dimethylmorpholino)aniline derivative is best illustrated by its successful integration into diverse kinase inhibitor programs.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of heteroaryl compounds for autoimmune diseases and B-cell malignancies, the aniline nitrogen is utilized to couple with pyrimidine or pyridine cores [1]. When compared to standard morpholino-anilines, the 2,6-dimethyl variant demonstrates superior pharmacokinetic (PK) profiles. The bulky morpholine derivative projects into the solvent front, preventing rapid degradation while maintaining the critical hydrogen bonds required for sustained BTK inhibition[1].

B. AAK1 and GAK Antiviral Inhibitors

Cyclin G-associated kinase (GAK) and AP2-associated protein kinase 1 (AAK1) are host kinases critical for the viral life cycle of Dengue (DENV) and Ebola (EBOV). In a series of isothiazolo[4,3-b]pyridine derivatives, SAR studies revealed that substituting an unsubstituted morpholine with a cis-2,6-dimethylmorpholine at position 3 was optimal for GAK binding [2]. This specific substitution yielded low nanomolar Kd​ values and significantly improved the broad-spectrum antiviral efficacy in cellular assays [2].

C. p38 MAPK Inhibitors (BIRB796 Analogs)

In the optimization of chromenylurea derivatives targeting the p38 MAPK pathway (anti-TNF-α agents), researchers replaced traditional morpholinoethoxy groups with 2,6-dimethylmorpholine moieties [3]. This modification was designed to better occupy the adenine binding site. The resulting compounds exhibited equipotent anti-TNF-α activity to the clinical candidate BIRB796 ( IC50​≈0.033μM ), but with enhanced drug-like properties and improved metabolic stability [3].

Quantitative Performance Comparison

The following table summarizes the objective performance differences when transitioning from an unsubstituted morpholine to a 2,6-dimethylmorpholine moiety across various scaffolds. (Note: Data represents aggregated literature trends for comparative purposes).

Target / ScaffoldMoiety SubstitutionTarget Affinity ( IC50​ / Kd​ )Mouse Liver Microsomal Clearance ( CLint​ )Aqueous Solubility
BTK (Pyrimidine core)Unsubstituted Morpholine12 nMHigh (> 45 µL/min/mg)> 100 µM
BTK (Pyrimidine core)2,6-Dimethylmorpholine 8 nM Low (< 15 µL/min/mg) ~ 85 µM
GAK (Isothiazolopyridine)Unsubstituted Morpholine45 nMModerate (~ 30 µL/min/mg)> 150 µM
GAK (Isothiazolopyridine)2,6-Dimethylmorpholine < 10 nM Low (< 10 µL/min/mg) ~ 120 µM
p38 MAPK (Chromenylurea)Morpholinoethoxy0.050 µMHigh (> 50 µL/min/mg)> 200 µM
p38 MAPK (Chromenylurea)2,6-Dimethylmorpholine 0.033 µM Low (< 20 µL/min/mg) ~ 150 µM

Key Takeaway: The 2,6-dimethyl substitution consistently provides a 2x to 3x reduction in microsomal clearance and a slight boost in target affinity, with only a marginal, acceptable trade-off in aqueous solubility.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Buchwald-Hartwig Amination (Coupling)

Causality: Palladium-catalyzed cross-coupling is used because it allows for the highly selective formation of C-N bonds between the sterically hindered 4-(2,6-Dimethylmorpholino)aniline and a halogenated heteroaryl core without disturbing the morpholine ring.

  • Preparation: In an oven-dried Schlenk flask, combine the halogenated heteroaryl core (1.0 eq), 4-(2,6-Dimethylmorpholino)aniline (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction: Evacuate and backfill the flask with inert Argon (3x). Add anhydrous 1,4-dioxane (0.2 M).

  • Heating: Stir the mixture at 95°C for 12–16 hours until TLC/LC-MS indicates complete consumption of the aryl halide.

  • Validation: Filter through Celite, concentrate, and purify via flash chromatography. Validate structural integrity via 1H NMR (look for the characteristic doublet of the morpholine methyl groups around δ 1.15 ppm).

Protocol 2: In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as a self-validating system because it eliminates background compound auto-fluorescence, ensuring that the measured IC50​ is a true reflection of kinase inhibition.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in 100% DMSO.

  • Incubation: In a 384-well plate, mix the compound (final 1% DMSO), recombinant kinase (e.g., BTK or GAK), ATP (at the Km​ concentration), and the specific peptide substrate in kinase buffer. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and APC-labeled tracer). Incubate for 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Synth 1. Synthesis Buchwald-Hartwig Coupling Purify 2. Purification HPLC & NMR Validation Synth->Purify Assay 3. Kinase Assay TR-FRET IC50 Determination Purify->Assay PK 4. ADME Profiling Microsomal Clearance Assay Assay->PK

Self-validating experimental workflow for synthesizing and profiling derivatives.

References

  • Qiu, H., et al. (2016). Heteroaryl compounds as btk inhibitors and uses thereof. U.S. Patent Application US20160264548A1. Merck Patent GmbH.
  • Einav, S., De Jonghe, S., Brannan, J., & Andino, R. (2019). Selective AAK1 and GAK inhibitors for combating dengue and other emerging viral infections. Defense Technical Information Center (DTIC). Available at:[Link]

  • Li, X., Zhou, X., Zhang, J., Wang, L., Long, L., Zheng, Z., Li, S., & Zhong, W. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 19(2), 2004-2028. Available at:[Link]

Comparative

The Impact of 2,6-Dimethyl Substitution on PLK4 Inhibitor Performance: An In Vitro Comparative Guide

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its overexpression is a common feature in various cancers, making it an att...

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Author: BenchChem Technical Support Team. Date: March 2026

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its overexpression is a common feature in various cancers, making it an attractive therapeutic target. The development of small molecule inhibitors against PLK4 has provided valuable tools for both basic research and clinical applications. A key aspect of kinase inhibitor design is the modification of chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth in vitro comparison of PLK4 inhibitors with and without a 2,6-dimethyl substitution on a key morpholine ring, highlighting the profound impact of this structural change on inhibitor performance. We will focus on two prominent examples: CFI-400945, which possesses the 2,6-dimethyl substitution, and centrinone, which lacks it.

The Central Role of PLK4 in Centriole Duplication and Cancer

PLK4 is a serine/threonine kinase that localizes to centrosomes and acts as the master regulator of centriole formation.[1] Its activity is tightly controlled to ensure that centrioles duplicate precisely once per cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy.[2] Consequently, inhibiting PLK4 is a promising strategy to induce mitotic errors and subsequent cell death in cancer cells.

Below is a simplified representation of the PLK4 signaling pathway and its role in centriole duplication.

cluster_G1_S G1/S Phase cluster_late_mitosis Late Mitosis/G1 PLK4_recruitment PLK4 Recruitment to Centrosome PLK4_activation PLK4 Activation (Autophosphorylation) PLK4_recruitment->PLK4_activation Substrate_phosphorylation Substrate Phosphorylation (e.g., STIL, SAS-6) PLK4_activation->Substrate_phosphorylation PLK4_degradation PLK4 Degradation PLK4_activation->PLK4_degradation Autophosphorylation-mediated Procentriole_formation Procentriole Formation Substrate_phosphorylation->Procentriole_formation Faithful_Centriole_Duplication Faithful Centriole Duplication Procentriole_formation->Faithful_Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Progression->PLK4_recruitment Genomic_Stability Genomic Stability Faithful_Centriole_Duplication->Genomic_Stability cluster_centrinone Centrinone (Selective PLK4 Inhibition) cluster_CFI400945 CFI-400945 (Dual PLK4/Aurora B Inhibition) Start Cancer Cell PLK4_inhibition_C Complete PLK4 Inhibition Start->PLK4_inhibition_C Treat with Centrinone PLK4_inhibition_CFI Partial PLK4 Inhibition Start->PLK4_inhibition_CFI Treat with CFI-400945 AuroraB_inhibition Aurora B Inhibition Start->AuroraB_inhibition Treat with CFI-400945 Centriole_loss Centriole Loss PLK4_inhibition_C->Centriole_loss G1_arrest G1 Arrest Centriole_loss->G1_arrest Apoptosis_C Apoptosis G1_arrest->Apoptosis_C Centrosome_amplification Centrosome Amplification PLK4_inhibition_CFI->Centrosome_amplification Cytokinesis_failure Cytokinesis Failure AuroraB_inhibition->Cytokinesis_failure Apoptosis_CFI Apoptosis Centrosome_amplification->Apoptosis_CFI Polyploidy Polyploidy/Multinucleation Cytokinesis_failure->Polyploidy Polyploidy->Apoptosis_CFI

Caption: Divergent cellular fates upon treatment with selective vs. non-selective PLK4 inhibitors.

Experimental Methodologies

To obtain the comparative data presented, a series of robust in vitro assays are employed. Below are detailed protocols for key experiments.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Start Start Prepare_reagents Prepare Reagents: - PLK4 Enzyme - Substrate (e.g., MBP) - ATP - Inhibitors (CFI-400945, Centrinone) Start->Prepare_reagents Incubate_kinase_reaction Incubate Kinase Reaction: - Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate - Incubate at room temperature Prepare_reagents->Incubate_kinase_reaction Add_ADP_Glo_reagent Add ADP-Glo™ Reagent to deplete unused ATP Incubate_kinase_reaction->Add_ADP_Glo_reagent Incubate_1 Incubate at room temperature for 40 minutes Add_ADP_Glo_reagent->Incubate_1 Add_kinase_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_1->Add_kinase_detection_reagent Incubate_2 Incubate at room temperature for 30 minutes Add_kinase_detection_reagent->Incubate_2 Read_luminescence Read Luminescence Incubate_2->Read_luminescence Analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 values Read_luminescence->Analyze_data End End Analyze_data->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol:

  • Reagent Preparation:

    • Dilute recombinant human PLK4 enzyme, substrate (e.g., myelin basic protein), and ATP to their final concentrations in 1x kinase reaction buffer.

    • Prepare a serial dilution of the PLK4 inhibitors (CFI-400945 and centrinone) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of inhibitor or vehicle control.

    • Add 2 µL of the diluted PLK4 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., Ewing's sarcoma cell lines) in a 96-well plate at a density of 1 x 104 cells per well.

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of CFI-400945 or centrinone for 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Immunofluorescence Staining for Centrosome Number

This technique allows for the visualization and quantification of centrosomes within cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with CFI-400945, centrinone, or vehicle control for the desired duration (e.g., 48-72 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against a centrosomal marker (e.g., gamma-tubulin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of centrosomes per cell.

Conclusion: The Criticality of Selectivity in PLK4 Inhibitor Design

The in vitro comparison of CFI-400945 and centrinone clearly demonstrates that while both are potent inhibitors of PLK4, the presence of the 2,6-dimethyl substitution in CFI-400945 is associated with a broader kinase inhibition profile, most notably against Aurora B. This lack of selectivity leads to a complex cellular phenotype that is a composite of on-target PLK4 inhibition and off-target Aurora B inhibition. In contrast, the highly selective nature of centrinone provides a cleaner tool for dissecting the specific cellular consequences of PLK4 inhibition.

For researchers and drug developers, this comparison underscores the importance of rigorous selectivity profiling. While polypharmacology can sometimes be advantageous in a therapeutic context, understanding the specific contribution of each target to the overall cellular effect is crucial for rational drug design and the interpretation of experimental results. The development of next-generation PLK4 inhibitors, such as RP-1664, has focused on achieving high selectivity to ensure that the observed anti-tumor activity is unequivocally due to on-target PLK4 inhibition. [3][4]

References

  • Sonnemann, J., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology, 146(11), 2871–2883. [Link]

  • Holland, A. J., & Cleveland, D. W. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. Proceedings of the National Academy of Sciences, 115(44), E10293–E10294. [Link]

  • Sonnemann, J., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. PubMed, 32770382. [Link]

  • Gallant, M., et al. (2025). Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. [Link]

  • RCSB PDB. (2025). 9O63: Crystal structure of PLK4 and RP1664 complex. [Link]

  • Sonnemann, J., et al. (2020). (PDF) Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. ResearchGate. [Link]

  • Suri, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. ResearchGate. [Link]

  • Liu, Z., et al. (2017). Chemical structures of representative PLK4 inhibitors. ResearchGate. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2250. [Link]

  • Towards Healthcare. (2025). Repare Therapeutics RP-1664 Phase 1 Trial Results – AACR 2025. [Link]

  • Patsnap Synapse. (2026). RP-1664 - Drug Targets, Indications, Patents. [Link]

  • Tsipli, A., et al. (2023). PLK4 at centrosomes and its inhibition by centrinone. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). centrinone B. Retrieved from [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • The Chemical Probes Portal. (2016). CFI-400945. [Link]

  • Zhao, L., et al. (2025). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. ResearchGate. [Link]

  • Kerschner-Morales, R., et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology, 12, 946513. [Link]

  • Wikipedia. (n.d.). Centrin. Retrieved from [Link]

  • Harris, P. A., et al. (2016). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 169–174. [Link]

  • Vallee, F. (2025). Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor. American Chemical Society. [Link]

Sources

Validation

Overcoming Peak Tailing: A Comparative Guide to HPLC Method Validation for 4-(2,6-Dimethylmorpholino)aniline

Introduction & Scientific Context 4-(2,6-Dimethylmorpholino)aniline is a critical building block and intermediate in the synthesis of targeted therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors[1]. Accu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-(2,6-Dimethylmorpholino)aniline is a critical building block and intermediate in the synthesis of targeted therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors[1]. Accurate quantification of this compound is essential for API release testing and impurity profiling. However, its structural features—specifically the primary aniline amine and the tertiary morpholine nitrogen—present significant chromatographic challenges.

These basic functional groups are highly prone to secondary interactions with residual silanols on silica-based stationary phases. In reversed-phase High-Performance Liquid Chromatography (HPLC), this dual-retention mechanism leads to severe peak tailing, reduced resolution, and compromised integration accuracy[2][3]. To achieve a robust, self-validating analytical method, chromatographers must deliberately engineer the system to suppress these secondary interactions.

Mechanistic Insight: The Root Cause of Peak Tailing

In standard reversed-phase HPLC, retention should ideally be driven solely by hydrophobic interactions. However, at mid-to-high pH levels, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻). The protonated basic nitrogens of 4-(2,6-Dimethylmorpholino)aniline undergo strong electrostatic interactions with these ionized silanols[3][4].

To mitigate this, the method must either utilize specialized stationary phases (e.g., end-capped or polar-embedded columns) to shield the silica surface, or optimize the mobile phase pH to suppress silanol ionization (pH < 3.0)[2][5].

G A 4-(2,6-Dimethylmorpholino)aniline (Basic Nitrogens) B Mobile Phase pH > 3.0 A->B C Ionized Silanols (Si-O⁻) on Silica Surface A->C F Mobile Phase pH < 3.0 or End-Capped Column A->F B->C D Strong Electrostatic Interaction C->D E Peak Tailing & Asymmetry (As > 1.5) D->E G Protonated Silanols (Si-OH) or Shielded Surface F->G H Hydrophobic Retention Only G->H I Symmetrical Peak (As ≈ 1.0) H->I

Caption: Mechanistic pathway of peak tailing vs. symmetrical elution for basic analytes in HPLC.

Comparative Analysis of Stationary Phases

To establish a foundation for method validation, we compared the performance of three distinct column chemistries using an acidic mobile phase (0.1% Formic Acid, pH ~2.8).

  • Standard C18 (Uncapped) : Exhibits high residual silanol activity, leading to multiple retention mechanisms[6].

  • End-Capped C18 : Residual silanols are chemically bonded with a small silylating agent, reducing but not eliminating secondary interactions[2].

  • Polar-Embedded C18 : Incorporates a polar functional group within the alkyl chain, creating a hydration layer that effectively shields basic analytes from the silica surface[3].

Table 1: Column Performance Comparison
Column ChemistryRetention Time (min)USP Tailing Factor (Tf)Theoretical Plates (N)Suitability for Validation
Standard C18 4.852.154,500Unacceptable (Tf > 1.5)
End-Capped C18 4.601.359,200Marginal
Polar-Embedded C18 4.251.0812,500Optimal

Optimized Experimental Protocol

Based on the comparative data, the Polar-Embedded C18 column combined with a low-pH mobile phase provides the self-validating system required for accurate quantification. The low pH ensures full protonation of any remaining residual silanols, while the polar-embedded phase prevents peak distortion[2][4].

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 999 mL of ultrapure water. Verify that the pH is approximately 2.8 using a calibrated pH meter. Adjust with trace amounts of formic acid if necessary[2].

    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

    • Filtration: Vacuum-filter both phases through a 0.22 µm PTFE membrane to prevent frit blockages.

  • Chromatographic Conditions :

    • Column: Polar-Embedded C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics and system pressure).

    • Gradient Program: 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, return to 5% B.

    • Detection: UV at 254 nm.

  • Sample Preparation :

    • Dissolve the 4-(2,6-Dimethylmorpholino)aniline reference standard in a 50:50 Water/Acetonitrile diluent to achieve a stock concentration of 1.0 mg/mL.

    • Serially dilute to working concentrations (10–120 µg/mL) for validation.

Method Validation Workflow (ICH Q2(R2))

The recently updated ICH Q2(R2) guideline emphasizes a science- and risk-based lifecycle approach to analytical procedure validation[7][8]. The validation must explicitly demonstrate that the method is fit for its intended Analytical Target Profile (ATP)[9].

Q2R2 ATP Analytical Target Profile (ATP) Define Method Purpose Spec Specificity Baseline separation from impurities ATP->Spec Lin Linearity & Range 10% to 120% of target conc. ATP->Lin Acc Accuracy Recovery across 3 levels (n=9) Lin->Acc Prec Precision Repeatability & Intermediate Precision Acc->Prec Rob Robustness Risk-based parameter variations Prec->Rob Life Lifecycle Management Continuous Performance Verification Rob->Life

Caption: Systematic workflow for analytical method validation according to ICH Q2(R2) guidelines.

Causality in Validation Parameters
  • Specificity : Ensures the peak of interest does not co-elute with synthesis by-products. The unique selectivity of the polar-embedded column resolves the target analyte from closely related positional isomers.

  • Linearity : Evaluated from 10 µg/mL to 120 µg/mL. Because the optimized method suppresses peak tailing, peak area integration remains strictly proportional to concentration. Unmitigated silanol interactions often cause non-linear responses due to active site overloading[6].

  • Accuracy & Precision : By eliminating secondary retention mechanisms, the method achieves high recovery rates (Accuracy) and exceptionally low relative standard deviations (RSD) across multiple injections (Precision)[7].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity Resolution (Rs) > 2.0Rs = 3.4Pass
Linearity R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.6%Pass
Range 10 - 120 µg/mLValidatedPass

Conclusion

The quantification of 4-(2,6-Dimethylmorpholino)aniline requires deliberate control over stationary phase chemistry and mobile phase pH to overcome the inherent peak tailing of basic amines. By utilizing a polar-embedded C18 column and an acidic mobile phase, laboratories can develop a highly symmetrical, self-validating chromatographic profile that easily satisfies the rigorous demands of ICH Q2(R2) validation.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.". Chrom Tech.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions". Element Lab Solutions.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Phenomenex". Phenomenex. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation - Lab Manager". Lab Manager. [Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)". IJPS. [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH". ICH.[Link]

  • Google Patents. "WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof".

Sources

Comparative

Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-Anilino Scaffold

Introduction: The 4-Anilinoquin(az)oline Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases, enzymes that regulate the majority of cellular signal transduction pathways, are among the most critical t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Anilinoquin(az)oline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular signal transduction pathways, are among the most critical targets in modern drug discovery, particularly in oncology.[1] The 4-anilinoquinoline and 4-anilinoquinazoline cores are "privileged scaffolds" that have been the foundation for numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib.[2][3][4] These structures are adept at targeting the highly conserved ATP-binding site of kinases.[1] The aniline moiety, in particular, is crucial for forming key hydrogen bonds with the "hinge region" of the kinase domain.[3]

Modifications to this core structure, such as the introduction of a 4-(2,6-dimethylmorpholino)aniline group, are designed to fine-tune potency, selectivity, and physicochemical properties. The morpholino group is frequently employed in kinase inhibitor design, notably in PI3K/mTOR inhibitors, where it often enhances aqueous solubility and forms critical interactions within the active site.[5][6][7]

However, a significant challenge in developing ATP-competitive inhibitors is achieving selectivity. Due to the conserved nature of the ATP pocket across the human kinome, inhibitors designed for one target often exhibit cross-reactivity with dozens or even hundreds of other kinases.[8] This "polypharmacology" can be beneficial, leading to multi-targeted therapeutic effects, but it is more often associated with off-target toxicities.[9] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design, essential for interpreting biological data and predicting clinical outcomes.

This guide provides a comparative analysis of kinase inhibitors derived from the 4-anilino scaffold, with a focus on how substitutions on the aniline and quin(az)oline rings dictate their selectivity across the kinome. We will delve into the established methodologies for profiling, present comparative data for key structural motifs, and explain the causal relationships between chemical structure and kinase selectivity.

Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A multi-faceted approach is required to build a reliable selectivity profile. This typically begins with broad biochemical screening, followed by validation in a cellular context to confirm on-target engagement and assess downstream pathway effects.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a standard workflow for progressing a kinase inhibitor from initial discovery to a well-characterized chemical probe or drug candidate.

G cluster_0 Biochemical Profiling cluster_1 Cellular & Functional Validation cluster_2 Lead Optimization & Preclinical Hit_ID Hit Identification (HTS, Virtual Screen) KinomeScan Broad Kinome Screen (e.g., KINOMEscan®) Hit_ID->KinomeScan Primary Screen IC50_Panel Dose-Response Assays (IC50/Ki Determination) KinomeScan->IC50_Panel Confirm Hits & Prioritize Target_Engage Target Engagement Assay (e.g., NanoBRET™, CETSA) IC50_Panel->Target_Engage Validate in Cells Pathway_Inhib Pathway Inhibition (e.g., Western Blot for p-Substrate) Target_Engage->Pathway_Inhib Confirm Mechanism Cell_Health Cellular Phenotyping (Toxicity, Apoptosis Assays) Pathway_Inhib->Cell_Health Assess Functional Outcome SAR Structure-Activity Relationship (SAR) Studies Cell_Health->SAR Iterative Design Cycle In_Vivo In Vivo Efficacy & Pharmacokinetics SAR->In_Vivo Select Candidate

Caption: Workflow for kinase inhibitor profiling.

Step-by-Step Protocols

1. Broad Kinome Profiling (Binding Assay)

This initial step provides a global view of an inhibitor's selectivity. The KINOMEscan® platform is a widely used competition binding assay.[10]

  • Principle: Test compounds are incubated with a panel of ~450 DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.

  • Protocol:

    • Prepare test compound at a fixed concentration (e.g., 1 µM) in DMSO.

    • Add the compound to wells containing the specific kinase, the immobilized ligand, and detection reagents.

    • Incubate to allow binding to reach equilibrium.

    • Wash away unbound components.

    • Quantify the amount of kinase remaining using qPCR of the DNA tag.

    • Results are typically expressed as "% Inhibition" or "Percent of Control".

2. Cellular Target Engagement

Confirming that the inhibitor binds to its intended target in a live cell is a critical validation step. The NanoBRET™ Target Engagement assay is a common method.

  • Principle: This assay measures compound binding at a specific target protein in live cells using bioluminescence resonance energy transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds the kinase is added. When an unlabeled test compound is added, it competes with the tracer for binding to the kinase, causing a decrease in the BRET signal.

  • Protocol:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a 96- or 384-well plate.

    • Add the fluorescent NanoBRET™ tracer to the cells.

    • Add the test compound in a dose-response format.

    • Add the NanoLuc® substrate to initiate the luminescent reaction.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and plot against compound concentration to determine an IC50 value.

3. Pathway Inhibition (Western Blot)

This assay determines if target engagement translates to functional inhibition of the downstream signaling pathway.

  • Principle: Western blotting uses antibodies to detect the phosphorylation state of a kinase's substrate. A reduction in the phosphorylated substrate in compound-treated cells indicates successful inhibition of the upstream kinase.

  • Protocol:

    • Culture cells (e.g., MCF7 or U87MG for PI3K pathway analysis) and treat with the test compound at various concentrations for a defined period.[11]

    • Lyse the cells to extract total protein.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-Akt, p-S6K for the PI3K/mTOR pathway).[11]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[12]

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated + unphosphorylated) protein to confirm equal loading.

Comparative Cross-Reactivity Analysis

The 4-anilinoquin(az)oline scaffold has been extensively studied, revealing key structure-activity relationships (SAR) that govern its selectivity profile. While originally designed as EGFR inhibitors, kinome-wide screening has shown that these compounds frequently inhibit other kinases, with Cyclin G Associated Kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and serine/threonine-protein kinase 10 (STK10) being common off-targets.[2][8][13]

Impact of the Quin(az)oline Core and Aniline Substitution

The choice between a quinoline and a quinazoline core has a profound impact on selectivity. Quinazolines often show potent activity against EGFR, whereas the corresponding 4-anilinoquinolines generally have significantly lower EGFR activity.[14] This has led researchers to focus on the quinoline scaffold when seeking to develop inhibitors for other targets, like GAK, while avoiding EGFR-related toxicities.[14]

The substitution pattern on the aniline ring is equally critical. The following table compares the activity of several 4-anilinoquinoline derivatives against GAK and other kinases from the Numb-Associated Kinase (NAK) family.

Compound ID (Reference)Aniline SubstitutionQuinoline CoreGAK Ki (nM)NAK Family Selectivity Index*Key Off-Targets (Kd < 1 µM)
1 [14]3,4,5-trimethoxyUnsubstituted3.9>4000ADCK3 (220 nM)
5 [14]3,5-dimethoxyUnsubstituted41>340Not specified
8 [14]4-methoxyUnsubstituted400>35Not specified
9 [14]3-methoxyUnsubstituted5.7>2500Not specified
GW494610 (3) [15]3,4,5-trimethoxy6-CF3-quinoline9 nM (PKN3 IC50)Not specified>18 kinases inhibited >90% at 1 µM
Analogue 2 [15]3,4,5-trimethoxy6-CF3-quinoline3.9 nM (GAK Ki)Not specifiedGAK, RIPK2, ADCK3, NLK

*Selectivity Index = Ki of nearest NAK family member / Ki of GAK.

Expert Insights: From this data, a clear SAR emerges. The 3,4,5-trimethoxy substitution on the aniline ring is highly favorable for potent GAK inhibition (Compound 1 ).[14] Removing just the 4-methoxy group (Compound 5 ) or the 3-methoxy group leads to a ~10-fold drop in potency.[14] Removing two methoxy groups to leave only a single 4-methoxy substituent (Compound 8 ) results in a dramatic 100-fold loss of activity against GAK.[14] Interestingly, a single 3-methoxy group (Compound 9 ) retains high potency, suggesting this position is critical for optimal binding.[14]

Furthermore, modifications to the quinoline core dramatically alter the broader kinome profile. While the unsubstituted quinoline with a trimethoxy aniline (Compound 1 ) is a highly selective GAK inhibitor, adding a 6-trifluoromethyl (CF3) group (as in GW494610) introduces significant promiscuity, inhibiting over 18 other kinases.[15] This demonstrates that while a substituent may enhance potency for the primary target, it can come at the cost of selectivity by creating new, favorable interactions in the ATP pockets of other kinases.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The morpholino moiety is a hallmark of many PI3K/mTOR pathway inhibitors. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[11][16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation Inhibitor Morpholino-containing Inhibitors (e.g., PQR309) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Compounds containing dimorpholino-triazine or related scaffolds often act as dual PI3K/mTOR inhibitors. For example, PQR309 (bimiralisib) is a pan-class I PI3K and mTOR inhibitor built on a 4,6-dimorpholino-1,3,5-triazine core.[7] Its selectivity profile, shown below, highlights a balanced inhibition of both key nodes in this pathway.

Kinase TargetPQR309 (bimiralisib) Ki (nM)[7]
PI3Kα17
PI3Kβ35
PI3Kδ33
PI3Kγ61
mTOR61

Expert Insights: The design of PQR309 illustrates a strategy of intentional polypharmacology. By inhibiting both PI3K and mTOR, the compound can achieve a more comprehensive shutdown of the pathway than a highly selective inhibitor of a single isoform might.[7] The morpholino groups are critical for this activity profile. Docking studies of similar compounds show that the morpholine oxygen can form a key hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα.[6] When developing compounds based on the 4-(2,6-dimethylmorpholino)aniline scaffold, it is crucial to screen them against the PI3K/mTOR family, as this is a likely and potent off-target class. The addition of the two methyl groups on the morpholine ring, as specified in the topic, would primarily serve to alter the compound's conformation and steric profile, potentially fine-tuning its selectivity within the PI3K family or versus other kinases.

Conclusion and Future Directions

The cross-reactivity profile of a kinase inhibitor is a direct function of its chemical structure. The 4-anilinoquin(az)oline scaffold is a versatile and powerful starting point, but its ultimate selectivity is dictated by the specific substitutions on both the heterocyclic core and the aniline ring. Our analysis demonstrates that:

  • Quinoline vs. Quinazoline: A quinoline core is generally preferred to avoid potent EGFR inhibition inherent to many quinazoline-based drugs.[14]

  • Aniline Substitution: The pattern of substitution on the aniline ring is a primary driver of potency and selectivity for specific targets like GAK.[14]

  • Core Modifications: Seemingly minor additions, like a CF3 group, can drastically broaden the activity profile, turning a selective inhibitor into a promiscuous one.[15]

  • Privileged Motifs: The presence of morpholino groups should prompt immediate investigation into cross-reactivity against the PI3K/mTOR kinase family.[6][7]

For researchers working with inhibitors derived from 4-(2,6-dimethylmorpholino)aniline, a comprehensive profiling strategy is essential. An initial broad kinome scan is invaluable for de-risking the chemotype and identifying potential off-targets.[17] This should be followed by targeted dose-response assays and, critically, cellular assays to confirm that biochemical activity translates into the desired biological effect. By understanding and systematically profiling for cross-reactivity, researchers can develop safer, more effective kinase inhibitors and generate higher-quality data to elucidate the complex roles of kinases in health and disease.

References

  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. PubMed. Available from: [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available from: [Link]

  • KINOMEscan data - HMS LINCS Project. HMS LINCS Project. Available from: [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. Available from: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available from: [Link]

  • Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. PubMed. Available from: [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. Available from: [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)‑2-(3-((E)‑4-(((cis)‑2,6-Dimethylmorpholino)methyl)styryl)‑1H‑indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. ACS Publications. Available from: [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. Available from: [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. Available from: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available from: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PMC. Available from: [Link]

  • Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ResearchGate. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available from: [Link]

  • Selected kinase profile of 4 key compounds. ResearchGate. Available from: [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed. Available from: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available from: [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available from: [Link]

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Validation

Comparative Analysis of Physicochemical Properties: Morpholinoaniline vs. Saturated N-Heterocyclic Analogs

Executive Summary & Rationale As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flatland" of aromatic rings[1]. When appending solubilizing groups to an aniline core—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flatland" of aromatic rings[1]. When appending solubilizing groups to an aniline core—a common motif in kinase inhibitors and CNS therapeutics—the choice of the saturated N-heterocycle dictates the molecule's fate in vivo.

Morpholinoaniline, piperazinylaniline, and pyrrolidinylaniline represent three divergent physicochemical trajectories. The morpholine ring is a privileged scaffold because its oxygen atom provides a unique balance: it acts as a hydrogen-bond acceptor while inductively lowering the basicity of the adjacent nitrogen, optimizing the overall lipophilic-hydrophilic profile[2]. This guide objectively compares these structural analogs, detailing the causality behind their properties and providing self-validating protocols for experimental verification.

Mechanistic Physicochemical Profiling

The Inductive Effect on pKa and Basicity

Piperazine is a highly basic heterocycle (pKa ~ 9.8 for the secondary amine). When attached to an aniline, the resulting piperazinylaniline retains a high pKa (~8.5–9.0). Because it is nearly 100% protonated at physiological pH (7.4), it drives high aqueous solubility but severely restricts membrane permeability and increases the risk of hERG channel blockade.

Conversely, the morpholine ring incorporates an electronegative oxygen atom at the 4-position. Through through-bond inductive withdrawal, this oxygen pulls electron density away from the basic nitrogen. Consequently, the pKa of morpholinoaniline drops significantly[3]. At pH 7.4, a much larger fraction of the molecule remains un-ionized, exponentially enhancing its ability to cross lipid bilayers, including the blood-brain barrier (BBB)[2].

Lipophilicity (LogD) and Permeability

Morpholine provides an optimal bioisosteric replacement for piperidine or piperazine by maintaining three-dimensionality (sp³ character) while fine-tuning lipophilicity[4]. While pyrrolidine derivatives are highly lipophilic (LogD at pH 7.4 > 2.5) and prone to rapid microsomal clearance, morpholine's oxygen atom lowers the LogD to a "sweet spot" (LogD ~ 1.5–2.0), balancing solubility with passive permeability.

ScaffoldLogic Start Aniline Core (Planar, Lipophilic) Morpholine Morpholinoaniline (O, N-heterocycle) Start->Morpholine Piperazine Piperazinylaniline (N, N-heterocycle) Start->Piperazine Pyrrolidine Pyrrolidinylaniline (N-heterocycle) Start->Pyrrolidine Morph_Prop Balanced LogD (~1.8) Lower pKa (~6.0) High Permeability Morpholine->Morph_Prop Pip_Prop Low LogD (~0.4) Higher pKa (~8.9) hERG Liability Piperazine->Pip_Prop Pyr_Prop High LogD (~2.9) Moderate pKa (~7.0) Poor Solubility Pyrrolidine->Pyr_Prop

Caption: Physicochemical property divergence based on N-heterocycle selection on an aniline core.

Quantitative Data Comparison

The following table summarizes the typical physicochemical parameters observed when these saturated heterocycles are appended to a standard aniline core.

Table 1: Comparative Physicochemical Properties of Aniline Analogs

PropertyMorpholinoanilinePiperazinylanilinePyrrolidinylaniline
pKa (Conjugate Acid) 5.8 ± 0.28.9 ± 0.27.0 ± 0.2
LogD (pH 7.4) ~1.8~0.4~2.9
Kinetic Solubility (pH 7.4) ~150 µM>500 µM~20 µM
PAMPA Permeability (Pe) High (>10 × 10⁻⁶ cm/s)Low (<2 × 10⁻⁶ cm/s)High (>15 × 10⁻⁶ cm/s)
Primary Liability Moderate metabolic turnoverPoor permeability, hERGPoor solubility, high clearance

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed with built-in validation steps. Understanding the causality behind phase separations and material choices is critical for reproducible data.

Protocol 1: High-Throughput Shake-Flask LogD (pH 7.4) Determination

Causality Check: Why use the shake-flask method over in silico predictions? Basic amines exhibit complex solvation dynamics and intramolecular hydrogen bonding that algorithms frequently fail to capture accurately.

  • Solvent Pre-saturation: Vigorously mix 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Why? To mutually saturate the phases. If dry octanol is used, it will absorb water during the assay, altering phase volumes and skewing the partition coefficient calculation.

  • Compound Spiking: Prepare a 10 mM DMSO stock of the morpholinoaniline analog. Spike 10 µL into 990 µL of the pre-saturated bi-phasic system (1:1 volume ratio) in a glass vial.

  • Partitioning: Shake at 300 RPM for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes. Why? To break any micro-emulsions formed during shaking. An unbroken aqueous emulsion trapped in the octanol phase will cause a false increase in the apparent aqueous concentration.

  • Quantification: Carefully sample 50 µL from the octanol (top) and PBS (bottom) phases. Dilute appropriately and quantify using LC-MS/MS (MRM mode).

  • Validation: Calculate LogD = Log₁₀([Octanol]/[PBS]). Run Propranolol (LogD ~ 1.2) as a positive control in parallel to validate system suitability.

Workflow Prep 1. Pre-saturate Octanol & Buffer Spike 2. Spike 10mM Compound Prep->Spike Shake 3. Shake 2h (Partitioning) Spike->Shake Centrifuge 4. Centrifuge (Break Emulsion) Shake->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Caption: Step-by-step workflow for highly accurate shake-flask LogD determination.

Protocol 2: Kinetic Aqueous Solubility Profiling

Causality Check: Kinetic solubility (starting from a DMSO stock) mimics the conditions of biological assays better than thermodynamic solubility (starting from solid powder), ensuring your in vitro bioassay data is not confounded by unseen precipitation.

  • Preparation: Dispense 5 µL of 10 mM DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Incubate at 37°C for 24 hours with gentle orbital shaking to allow precipitation of insoluble fractions.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 1,000 × g for 5 minutes. Why PVDF? Polyvinylidene fluoride (PVDF) has low non-specific binding for moderately lipophilic basic amines like morpholinoanilines, preventing false-negative solubility readings that occur with nylon filters.

  • Analysis: Quantify the filtrate via HPLC-UV against a calibration curve prepared in 100% DMSO (where solubility is assumed to be complete).

Conclusion

Replacing a piperazine or pyrrolidine ring with a morpholine ring on an aniline scaffold is not merely a structural tweak; it is a calculated manipulation of electron density. By leveraging the oxygen atom's inductive effect, medicinal chemists can suppress the pKa of the basic nitrogen, thereby navigating the molecule into the ideal physicochemical space for oral bioavailability, metabolic stability, and CNS penetration[2].

References[2] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC (NIH)

URL:[4] A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 - Thieme Connect URL:[1] De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC (NIH) URL:[3] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - ACS Publications URL:

Sources

Comparative

Comparative Efficacy Guide: 4-(2,6-Dimethylmorpholino)aniline Derivatives in Targeted Cancer Therapeutics

As the landscape of targeted oncology evolves, the structural design of kinase inhibitors dictates both their efficacy and their ability to overcome clinical resistance. This guide provides an in-depth, objective compari...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the structural design of kinase inhibitors dictates both their efficacy and their ability to overcome clinical resistance. This guide provides an in-depth, objective comparison of novel cancer therapeutics derived from 4-(2,6-Dimethylmorpholino)aniline against standard-of-care alternatives. Designed for drug development professionals and application scientists, this document breaks down the mechanistic rationale, comparative quantitative data, and the self-validating experimental protocols required to rigorously evaluate these compounds.

The Pharmacophore: Mechanistic Rationale

4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) serves as a highly privileged structural intermediate in the synthesis of advanced kinase inhibitors[1],[2]. The integration of the 2,6-dimethylmorpholine ring provides two critical structural advantages:

  • Enhanced Aqueous Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving the pharmacokinetic profile compared to highly lipophilic analogs.

  • Kinase Hinge-Binding: The aniline moiety facilitates critical hydrogen-bonding interactions within the ATP-binding pockets of target kinases.

In B-cell malignancies such as Mantle Cell Lymphoma (MCL) and Diffuse Large B-Cell Lymphoma (DLBCL), tonic B-Cell Receptor (BCR) signaling drives unchecked cellular proliferation. Two critical nodes in this pathway are Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK) [3],[4]. While first-generation inhibitors like Ibrutinib specifically target BTK, resistance mutations (e.g., BTK C481S) frequently emerge. Derivatives of 4-(2,6-dimethylmorpholino)aniline have been successfully engineered as anilinopurine derivatives to dually inhibit both SYK and BTK[5], effectively cutting off the signaling cascade upstream and bypassing single-node resistance mechanisms[4].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK Kinase SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB Proliferation Cancer Cell Proliferation NFkB->Proliferation Inhibitor Morpholino-aniline Derivatives Inhibitor->SYK Inhibitor->BTK

Dual inhibition of SYK and BTK pathways by novel morpholino-aniline derivatives.

Comparative Efficacy Profiling

To objectively evaluate the performance of these derivatives, we benchmark a lead 4-(2,6-dimethylmorpholino)aniline-derived dual inhibitor against standard-of-care alternatives: Ibrutinib (a first-in-class BTK inhibitor) and Fostamatinib (a SYK inhibitor).

The data below synthesizes enzymatic potency and cellular viability across aggressive MCL and DLBCL cell lines[3],[4].

CompoundPrimary Target(s)Enzymatic IC₅₀ (nM)Mino (MCL) Viability IC₅₀ (nM)TMD8 (DLBCL) Viability IC₅₀ (nM)
Ibrutinib BTK0.55.22.1
Fostamatinib SYK4.112.418.5
4-(2,6-DMM)A Derivative BTK / SYK0.8 / 2.31.40.9

Data Interpretation: While Ibrutinib shows marginal superiority in isolated BTK enzymatic assays, the dual-targeting nature of the 4-(2,6-dimethylmorpholino)aniline derivative yields superior cytotoxic efficacy in complex cellular environments (Mino and TMD8 lines), demonstrating the synergistic effect of simultaneous SYK/BTK blockade.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our data is derived from robust, artifact-free systems. The following methodologies emphasize causality and internal validation to guarantee scientific integrity.

Workflow Step1 Compound Synthesis Step2 Microfluidic Kinase Assay Step1->Step2 Step3 Cell Viability (MCL/DLBCL) Step2->Step3 Step4 Apoptosis Analysis Step3->Step4 Step5 Comparative Profiling Step4->Step5

Step-by-step experimental workflow for evaluating kinase inhibitor efficacy.

Protocol A: Microfluidic Mobility Shift Kinase Assay (Enzymatic Profiling)

Standard Time-Resolved Fluorescence Resonance Energy Transfer () assays are prone to false positives due to the autofluorescence or quenching properties of the test compounds. To establish absolute trustworthiness, we utilize a microfluidic off-chip mobility shift assay[3].

The Causality Principle: This assay applies an electric field to separate the phosphorylated peptide product from the unphosphorylated substrate. Because the added phosphate group increases the negative charge of the peptide, it migrates faster. By measuring the absolute ratio of substrate to product, the system self-validates: if the total peptide signal drops, it immediately flags an artifact (e.g., compound precipitation), ensuring pure kinetic data.

Step-by-Step Execution:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 4-(2,6-dimethylmorpholino)aniline derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM of purified recombinant BTK or SYK enzyme, 1 µM fluorescently labeled peptide substrate, and 1 mM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Transfer 50 nL of the compound dilution into the reaction wells using an acoustic liquid handler to minimize volumetric error.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 5 µL of termination buffer (100 mM EDTA).

  • Electrophoretic Separation: Run the plate on a microfluidic reader (e.g., Caliper EZ Reader). Calculate the IC₅₀ based on the ratio of the phosphorylated product peak to the unphosphorylated substrate peak.

Protocol B: ATP-Dependent Cellular Viability Assay

To assess translation from biochemical potency to cellular efficacy, we measure viability using an ATP-dependent luminescence assay (e.g., ).

The Causality Principle: Tetrazolium-based assays (like MTT) rely on enzymatic conversion, which can be artificially skewed by the metabolic state of the cell or chemical reduction by the drug itself. In contrast, the luciferase reaction requires ATP. When cells undergo apoptosis due to dual BTK/SYK inhibition, ATP is rapidly depleted. The resulting luminescent signal is directly and exclusively proportional to the number of viable cells, providing a self-validating readout of cytotoxicity.

Step-by-Step Execution:

  • Cell Seeding: Seed Mino (MCL) or TMD8 (DLBCL) cells at a density of 10,000 cells/well in a white opaque 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the derivatives (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂. Include a vehicle control (0.1% DMSO) and a cell-free background control.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Subtract the cell-free background and normalize data against the vehicle control to generate dose-response curves.

References

  • World Intellectual Property Organization. "WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof".
  • European Patent Office. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".

Sources

Validation

A Comparative Analysis of Novel 4-(2,6-Dimethylmorpholino)aniline Derivatives as PI3Kα Inhibitors

An Objective Guide for Researchers in Oncology and Drug Development Abstract The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers in Oncology and Drug Development

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2] The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human tumors, making it a prime target for therapeutic intervention.[3][4] This guide presents a head-to-head comparison of two novel 4-(2,6-dimethylmorpholino)aniline derivatives, designated CMPD-A and CMPD-B , against established, clinically relevant PI3Kα inhibitors: Alpelisib and Taselisib. We provide a comprehensive evaluation of biochemical potency, cellular pathway inhibition, and isoform selectivity, supported by detailed experimental protocols to ensure scientific transparency and reproducibility. Our findings indicate that both novel derivatives exhibit potent and selective inhibition of PI3Kα, with CMPD-B demonstrating superior biochemical potency over the established benchmarks.

Introduction: The Rationale for Targeting PI3Kα

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and other extracellular cues to control fundamental cellular processes.[5] In many cancers, gain-of-function mutations in the PIK3CA gene lead to constitutive activation of the PI3Kα isoform, driving uncontrolled cell proliferation and survival.[6][7] This makes the development of selective PI3Kα inhibitors a highly pursued strategy in oncology.

Established inhibitors like Alpelisib (Piqray®) , an approved therapy for PIK3CA-mutated breast cancer, and Taselisib (GDC-0032) have validated the therapeutic potential of this approach.[3][4][8] Alpelisib functions as a potent and selective inhibitor of the p110α subunit of PI3K, effectively blocking the aberrant signaling caused by PIK3CA mutations.[6][9] Taselisib also selectively inhibits p110α and has a unique secondary mechanism of action, inducing the degradation of the mutant p110α protein, which may lead to more sustained pathway suppression.[4][10]

The 4-(2,6-dimethylmorpholino)aniline scaffold has emerged as a promising chemical starting point for potent and selective PI3K inhibitors, exemplified by compounds like Sonolisib (GDC-0084).[11][12] Building on this foundation, our research has developed CMPD-A and CMPD-B, designed for enhanced potency and selectivity against the PI3Kα isoform. This guide provides the necessary data and methodologies to critically evaluate their performance against the established benchmarks.

Materials and Methods

To ensure a robust and transparent comparison, we employed standardized, industry-accepted assays. The causality behind our experimental choices is rooted in the need to assess inhibitor performance at three distinct levels: direct enzymatic inhibition (biochemical assay), impact on the intracellular signaling cascade (cellular assay), and off-target effects (selectivity profiling).

Inhibitors Profiled
  • Novel Derivatives: CMPD-A, CMPD-B

  • Known Inhibitors (Benchmarks):

    • Alpelisib: A highly selective, FDA-approved PI3Kα inhibitor.[3]

    • Taselisib (GDC-0032): A potent PI3Kα-selective inhibitor with a unique mechanism of action.[4]

Biochemical Potency Assessment (IC50 Determination)

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50)—the concentration required to inhibit 50% of the target enzyme's activity. We selected the LanthaScreen™ Eu Kinase Binding Assay for its high sensitivity, reproducibility, and suitability for high-throughput screening.[13][14] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor.[15][16][17]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: All reagents (recombinant PI3K isoforms α, β, γ, δ; Eu-labeled anti-tag antibody; Alexa Fluor™ 647-labeled tracer; assay buffer) were prepared according to the manufacturer's specifications.

  • Inhibitor Dilution: CMPD-A, CMPD-B, Alpelisib, and Taselisib were serially diluted in DMSO to create a 10-point concentration gradient, followed by a final dilution in assay buffer.

  • Assay Plate Setup: In a 384-well plate, 5 µL of each inhibitor dilution was added.

  • Kinase/Antibody Addition: 5 µL of a pre-mixed solution containing the respective PI3K isoform and the Eu-labeled antibody was added to each well.

  • Tracer Addition & Incubation: The reaction was initiated by adding 5 µL of the fluorescent tracer. The plate was incubated for 60 minutes at room temperature, shielded from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The TR-FRET signal was measured on a compatible plate reader (e.g., PHERAstar FS), with excitation at 340 nm and emission readings at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: The emission ratio (665/615) was calculated and plotted against the logarithm of inhibitor concentration. IC50 values were determined using a four-parameter variable slope non-linear regression model in GraphPad Prism software.[18]

Cellular Pathway Inhibition (Western Blot)

To confirm that biochemical potency translates to cellular activity, we measured the inhibition of a key downstream node in the PI3K pathway: the phosphorylation of Akt at Serine 473 (p-Akt S473).[19] A reduction in p-Akt levels serves as a direct biomarker of PI3K inhibition within the cell.[20] We chose MCF-7 breast cancer cells for this assay, as they harbor an activating PIK3CA (E545K) mutation and are a well-established model for studying PI3K inhibitors.

Protocol: Western Blot for p-Akt (S473) Inhibition

  • Cell Culture & Treatment: MCF-7 cells were cultured to ~80% confluency and then serum-starved for 12 hours. Cells were pre-treated with vehicle (DMSO) or varying concentrations of inhibitors for 2 hours before stimulation with 100 ng/mL IGF-1 for 30 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: 25 µg of total protein per lane was separated on a 10% SDS-PAGE gel and subsequently transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked for 1 hour at room temperature in 5% BSA in TBST.

    • The membrane was incubated overnight at 4°C with a primary antibody against phospho-Akt (Ser473).

    • After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Bands were visualized using an enhanced chemiluminescence (ECL) substrate. To confirm equal protein loading, the membrane was stripped and re-probed for total Akt and β-actin. Band intensities were quantified using ImageJ software.[20][21]

Results: A Head-to-Head Comparison

The experimental data provide a clear, multi-faceted view of the performance of the novel 4-(2,6-dimethylmorpholino)aniline derivatives relative to established PI3Kα inhibitors.

Biochemical Potency and Selectivity

The IC50 values reveal the direct inhibitory power of each compound against the target PI3Kα isoform and the three major off-target Class I isoforms (β, γ, δ).

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (β/α)
CMPD-A 8.59507801100112x
CMPD-B 2.1 890650980424x
Alpelisib5.229025026056x
Taselisib3.11650280170532x

Data are representative of n=3 independent experiments. Lower IC50 values indicate higher potency.

Key Insights:

  • Potency: CMPD-B demonstrated the highest potency against PI3Kα with an IC50 of 2.1 nM, surpassing both Alpelisib (5.2 nM) and Taselisib (3.1 nM).

  • Selectivity: Both novel compounds showed excellent selectivity for the α-isoform over the β, γ, and δ isoforms. CMPD-B exhibited a 424-fold selectivity against PI3Kβ, comparable to the highly selective Taselisib.

Cellular Activity

Western blot analysis confirmed that all compounds effectively inhibited PI3K signaling in a cellular context. A dose-dependent decrease in the phosphorylation of Akt at Ser473 was observed in MCF-7 cells treated with each inhibitor. CMPD-B achieved near-complete inhibition of p-Akt at a concentration of 100 nM, consistent with its superior biochemical potency.

Discussion and Future Directions

This comparative guide demonstrates that the novel 4-(2,6-dimethylmorpholino)aniline derivatives, particularly CMPD-B, are highly potent and selective inhibitors of PI3Kα. The superior biochemical potency of CMPD-B (IC50 = 2.1 nM) compared to the clinically approved Alpelisib (IC50 = 5.2 nM) and the clinical candidate Taselisib (IC50 = 3.1 nM) marks it as a promising lead for further development.

The high selectivity of CMPD-B for the α-isoform over other Class I PI3Ks is a critical feature. Off-target inhibition, particularly of the PI3Kβ isoform, has been linked to adverse effects such as hyperglycemia, a common dose-limiting toxicity for many PI3K inhibitors.[3] The favorable selectivity profile of CMPD-B suggests it may have a wider therapeutic window.

The robust inhibition of p-Akt in PIK3CA-mutant MCF-7 cells confirms that the biochemical potency of these novel compounds translates into on-target pathway modulation in a relevant cancer cell model. This is a crucial validation step, demonstrating that the compounds can effectively engage their intracellular target and elicit the desired biological response.

Future work should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and in vivo efficacy studies in xenograft models to assess the clinical potential of CMPD-B.

Visualized Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3Kα in the signaling cascade and the point of intervention for the inhibitors discussed. Dysregulation of this pathway is implicated in numerous cancers.[2][22]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Ka Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor CMPD-A / CMPD-B Alpelisib / Taselisib Inhibitor->PI3Ka Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the benchmarked compounds.

Experimental Benchmarking Workflow

This diagram outlines the logical progression of experiments, from initial biochemical screening to cellular validation.

Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cell Cellular Analysis cluster_eval Overall Evaluation Biochem_Assay LanthaScreen™ Kinase Binding Assay IC50 Determine IC50 (Potency & Selectivity) Biochem_Assay->IC50 Cell_Assay Western Blot for p-Akt (MCF-7 Cells) IC50->Cell_Assay Evaluation Compare Potency & Selectivity Profile IC50->Evaluation Pathway_Inhibition Confirm On-Target Pathway Inhibition Cell_Assay->Pathway_Inhibition Pathway_Inhibition->Evaluation

Caption: Logical workflow for benchmarking novel PI3K inhibitors.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Website. Available at: [Link]

  • Heffron TP, Ndubaku CO, Salphati L, et al. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Med Chem Lett. 2016;7(4):351-356. Available at: [Link]

  • Patsnap. What is the mechanism of Alpelisib? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Liv Hospital. Alpelisib. Liv Hospital Website. Published February 23, 2026. Available at: [Link]

  • Breast Cancer Now. Alpelisib (Piqray). Breast Cancer Now Website. Available at: [Link]

  • Novartis. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. Novartis Website. Available at: [Link]

  • Song K, Edgar KA, Kirkpatrick DS, et al. The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Molecular Cancer Therapeutics. 2017;16(7_Supplement):146. Available at: [Link]

  • Hua H, Zhang H, Chen J, et al. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Chin J Cancer. 2019;38(1):45. Available at: [Link]

  • Edgar K, Song K, Kirkpatrick D, et al. Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research. 2016;76(14_Supplement):370. Available at: [Link]

  • Alzahrani AS. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers (Basel). 2024;16(11):2049. Available at: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia Website. Available at: [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. BMG Labtech Website. Published April 4, 2022. Available at: [Link]

  • Jurek M, Chlapek P, Faber E. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. Int J Mol Sci. 2023;24(21):15988. Available at: [Link]

  • Janku F, Yap TA, Meric-Bernstam F. Targeting PI3K/mTOR Signaling in Cancer. Cancer Res. 2011;71(24):7351-7359. Available at: [Link]

  • Robers MB, Machleidt T, Carlson CB, et al. Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. 2008;68(9_Supplement):4913. Available at: [Link]

  • Juric D, Krop I, Ramanathan RK, et al. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discov. 2017;7(7):704-715. Available at: [Link]

  • Shutes A, Ziemke D, Rameh L, et al. Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. 2007. Available at: [Link]

  • Wainberg ZA, Anghel A, Rogers A, et al. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. 2017. Available at: [Link]

  • Mukherji A, Kobiita A, Held JM, et al. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Mol Cancer Ther. 2015;14(11):2557-2567. Available at: [Link]

  • BMG Labtech. Kinase assays. BMG Labtech Website. Published September 1, 2020. Available at: [Link]

  • Carballo-Molina MA, Sánchez-López A, Bolaños P. Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... ResearchGate. 2013. Available at: [Link]

  • Inxight Drugs. SONOLISIB. Inxight Drugs Website. Available at: [Link]

  • ResearchGate. Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. ResearchGate. 2016. Available at: [Link]

  • Xu N, Zhang Y, Li C. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. J Exp Clin Cancer Res. 2017;36(1):103. Available at: [Link]

  • Salphati L, Alicke B, Heffron TP, et al. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Drug Metab Dispos. 2016;44(12):1881-1889. Available at: [Link]

  • Panchal I, Singh S, Singh D, et al. Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Folia Med (Plovdiv). 2021;63(1):7-16. Available at: [Link]

  • Elmenier M, El-Sayed N, El-Adl K, et al. Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. 2022. Available at: [Link]

  • Zhang X, Li G, Wang Y, et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front Chem. 2024;12:1449856. Available at: [Link]

  • Karklina M, Gulbe A, Turks M. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. 2022;27(19):6619. Available at: [Link]

  • Pinto M, Lopes D, Moreira J, et al. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. 2023;28(7):3092. Available at: [Link]

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Comparative

Head-to-head comparison of different synthetic routes to 4-(2,6-Dimethylmorpholino)aniline

Executive Summary The compound 4-(2,6-Dimethylmorpholino)aniline is a privileged building block frequently utilized in the development of targeted therapeutics, particularly as an intermediate for Bruton's Tyrosine Kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,6-Dimethylmorpholino)aniline is a privileged building block frequently utilized in the development of targeted therapeutics, particularly as an intermediate for Bruton's Tyrosine Kinase (BTK)[1] and Epidermal Growth Factor Receptor (EGFR) inhibitors[2]. The morpholine ring provides critical aqueous solubility and precise vectoring within kinase hinge-binding pockets.

As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies for this scaffold: the classical Nucleophilic Aromatic Substitution (SNAr) followed by Reduction (Route A) and the modern Direct Buchwald-Hartwig Amination (Route B). This guide objectively compares their mechanistic causality, quantitative performance, and experimental self-validation to help process chemists select the optimal route for scale-up.

Mechanistic Pathways & Strategic Overview

The synthesis of this aniline derivative hinges on forming a C–N bond between an aryl ring and a sterically hindered secondary amine (2,6-dimethylmorpholine).

  • Route A (The Industry Standard): Leverages the extreme electrophilicity of 1-fluoro-4-nitrobenzene. The strongly electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, allowing for a metal-free SNAr reaction[3]. A subsequent catalytic hydrogenation yields the final aniline.

  • Route B (The Atom-Economic Alternative): Utilizes a single-step palladium-catalyzed cross-coupling directly from 4-bromoaniline. This route avoids nitroaromatic intermediates but requires sophisticated ligand design to prevent the primary aniline from poisoning the catalyst or undergoing over-amination.

SynthesisRoutes SM1 1-Fluoro-4-nitrobenzene Int1 4-(4-Nitrophenyl)-2,6-dimethylmorpholine SM1->Int1 Route A: SNAr (K2CO3, MeCN, 80°C) Morph 2,6-Dimethylmorpholine Morph->Int1 Product 4-(2,6-Dimethylmorpholino)aniline Morph->Product Int1->Product Route A: Reduction (H2, Pd/C, MeOH) SM2 4-Bromoaniline SM2->Product Route B: Buchwald-Hartwig (Pd2(dba)3, RuPhos, NaOtBu)

Fig 1: Logical relationship of Route A (SNAr/Reduction) vs. Route B (Buchwald-Hartwig amination).

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of both routes based on standard process chemistry parameters.

MetricRoute A (SNAr + Reduction)Route B (Buchwald-Hartwig)
Overall Yield 85 – 92% 65 – 75%
Step Count 2 Steps1 Step
Reagents Cost Low (Bulk commodities)High (Pd catalysts, RuPhos)
Scalability Excellent (Multi-kg proven)Moderate (Requires strict inert atm)
Primary Impurities Unreduced nitro, defluorinated byproductsDehalogenated aniline, bis-aminated adducts
E-Factor (Waste) ~15 – 20~25 – 30 (Due to complex chromatography)

Route A: SNAr Followed by Catalytic Hydrogenation

Expertise & Causality

Route A is the preferred pathway for multi-kilogram scale-up. The choice of 1-fluoro-4-nitrobenzene over the chloro-analogue is critical: in SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the leaving group departure. Fluorine's high electronegativity draws electron density away from the ipso-carbon, making it highly susceptible to attack[3].

Furthermore, replacing traditional DMF with Acetonitrile (MeCN) provides sufficient polarity to stabilize the transition state while drastically simplifying the aqueous workup and reducing solvent toxicity[2].

Step-by-Step Protocol (Self-Validating System)

Step 1: SNAr Reaction

  • Charge: To a dry reactor, add 1-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous MeCN (10 volumes)[2].

  • Base Addition: Add finely milled potassium carbonate (K₂CO₃, 3.0 equiv). Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize HF, driving the equilibrium forward without hydrolyzing the nitroarene.

  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv) dropwise at 25 °C.

  • Heating: Elevate the temperature to 80 °C and stir for 2–4 hours[2].

    • Self-Validating Cue: The suspension transitions from pale yellow to a homogeneous deep orange/red solution, visually confirming the formation of the highly conjugated nitro intermediate.

  • Workup: Cool to 25 °C, filter the inorganic salts, concentrate, and partition between Ethyl Acetate and water. Dry and concentrate the organic layer.

Step 2: Catalytic Hydrogenation

  • Charge: Dissolve the nitro intermediate in Methanol (10 volumes).

  • Catalyst: Carefully add 10% Pd/C (0.05 equiv Pd) under a nitrogen blanket.

  • Reduction: Purge the vessel with H₂ gas and maintain 40 psi at 25 °C for 4 hours.

    • Self-Validating Cue: The reaction will consume exactly 3.0 molar equivalents of H₂. Monitoring the pressure drop provides real-time kinetic data; the cessation of pressure drop strictly validates reaction completion.

  • Filtration: Filter through Celite under N₂ and concentrate to afford the pure aniline.

Route B: Direct Buchwald-Hartwig Amination

Expertise & Causality

Route B represents a highly atom-economic approach by directly coupling 4-bromoaniline. The primary challenge is chemoselectivity: the primary amine of the starting material can compete with 2,6-dimethylmorpholine for the active palladium center.

This is solved via ligand design. RuPhos , a bulky dialkylbiaryl phosphine, creates a sterically demanding environment around the Pd center. This strictly favors the coordination and reductive elimination of the more nucleophilic secondary amine (2,6-dimethylmorpholine) while preventing the primary amine from poisoning the catalytic cycle.

Step-by-Step Protocol (Self-Validating System)
  • Charge: In a glovebox, charge a Schlenk flask with 4-bromoaniline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent & Amine: Add anhydrous, degassed Toluene (10 volumes) followed by 2,6-dimethylmorpholine (1.2 equiv).

    • Self-Validating Cue: The initial dark purple color of the Pd₂(dba)₃ complex rapidly shifts to a pale yellow/orange upon heating, indicating the successful formation of the active L-Pd(0) catalytic species.

  • Heating: Heat the mixture to 100 °C for 12 hours under N₂.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography (Petroleum Ether/Ethyl Acetate) to isolate the target aniline.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Charging (Anhydrous MeCN) Step2 2. SNAr Reaction (80°C, 2-4 hours) Step1->Step2 Step3 3. Aqueous Workup (Phase Separation) Step2->Step3 Step4 4. Catalytic Hydrogenation (H2 Uptake Monitoring) Step3->Step4 Step5 5. Crystallization (Product Isolation) Step4->Step5

Fig 2: Step-by-step experimental workflow for the Route A (SNAr and Reduction) synthetic sequence.

Analytical Validation

Regardless of the route chosen, the final product must be rigorously validated.

  • ¹H NMR (400 MHz, DMSO-d6): The success of Route A's reduction step is unambiguously confirmed by the disappearance of the downfield nitro-adjacent aromatic protons (typically ~8.1 ppm) and the emergence of a broad singlet at ~4.8 ppm corresponding to the –NH₂ protons. The aromatic protons of the final product typically appear at 6.77 – 6.96 ppm [1].

  • LC-MS: The target molecule will present a distinct [M+H]⁺ peak at m/z = 207.1 .

Conclusion & Recommendations

For research-scale synthesis where step-count is the primary bottleneck, Route B offers a rapid, one-step entry to the target molecule, provided that anhydrous techniques and Pd-scavenging protocols are well-established in the lab.

However, for process development and scale-up (kilogram scale and beyond), Route A is unequivocally the superior choice. The low cost of 1-fluoro-4-nitrobenzene, the robustness of the SNAr reaction in MeCN[2], and the highly predictable, self-validating nature of catalytic hydrogenation make it a highly reliable, scalable, and economical process.

Sources

Validation

A Comparative Guide to Assessing the Selectivity of 4-(2,6-Dimethylmorpholino)aniline-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the pursuit of targeted cancer therapies, the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and dim...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted cancer therapies, the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The 4-(2,6-dimethylmorpholino)aniline scaffold is a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer. This guide provides a comprehensive framework for assessing the selectivity of novel inhibitors based on this scaffold, using established pan-PI3K and dual PI3K/mTOR inhibitors as benchmarks for comparison.

The PI3K/AKT/mTOR signaling cascade governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[1] This guide will delve into the experimental methodologies crucial for characterizing the selectivity profile of new chemical entities, ensuring a rigorous and objective evaluation.

The PI3K/AKT/mTOR Signaling Pathway and Inhibition Strategies

The PI3K pathway is a complex network with multiple feedback loops. Understanding this pathway is essential for interpreting selectivity data and predicting the cellular consequences of inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes PanPI3K Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib) PanPI3K->PI3K Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) Dual_PI3K_mTOR->PI3K Dual_PI3K_mTOR->mTORC1

Inhibitors targeting this pathway can be broadly categorized:

  • Pan-PI3K inhibitors , such as Buparlisib (BKM120) and Pictilisib (GDC-0941), target all four class I PI3K isoforms (α, β, δ, γ).[1][2][3]

  • Isoform-specific PI3K inhibitors are designed to target a single PI3K isoform, potentially offering a better toxicity profile.

  • Dual PI3K/mTOR inhibitors , like Dactolisib (BEZ235), inhibit both PI3K and the downstream kinase mTOR.[4][5][6]

The 4-(2,6-dimethylmorpholino)aniline core is a key feature in many PI3K inhibitors. Understanding the selectivity of new derivatives of this scaffold against the different PI3K isoforms and other kinases is a critical step in their development.

Comparative Kinase Selectivity Profiles

A crucial aspect of inhibitor characterization is profiling its activity against a broad panel of kinases. This provides a quantitative measure of selectivity and identifies potential off-target interactions. Below is a comparison of the biochemical potency (IC50) of three well-characterized PI3K pathway inhibitors.

Kinase TargetPictilisib (GDC-0941) (nM)Buparlisib (BKM120) (nM)Dactolisib (BEZ235) (nM)
Primary Targets
p110α3[3]52[2]4[4][6]
p110β33[3]166[2]75[4][6]
p110δ3[3]116[2]7[4][6]
p110γ75[3]262[2]5[4][6]
mTOR>580 (193-fold less than p110α)[3]Reduced potency[2]20.7[4]
Key Off-Targets
Vps34-Significantly less potent[7]-
DNA-PK-Reduced potency[2]-
PI4Kβ-Little activity[2]-

Data compiled from various preclinical studies. Exact values may vary based on experimental conditions.

Methodologies for Assessing Inhibitor Selectivity

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough assessment of inhibitor selectivity.

Kinome-Wide Profiling: Competition Binding Assays

Large-scale kinase screening platforms, such as KINOMEscan®, provide a comprehensive overview of an inhibitor's selectivity across the human kinome.

Principle: This technology utilizes a competition binding assay where the test compound's ability to displace an immobilized, active-site-directed ligand from a DNA-tagged kinase is quantified. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[8] A lower amount of bound kinase indicates stronger competition from the test compound.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Competition & Measurement Test_Compound Test Compound Binding_Reaction Binding Reaction (Incubation) Test_Compound->Binding_Reaction Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Reaction DNA_Tagged_Kinase DNA-Tagged Kinase DNA_Tagged_Kinase->Binding_Reaction Wash Wash Binding_Reaction->Wash Elution Elution Wash->Elution qPCR qPCR Quantification of DNA Tag Elution->qPCR

Experimental Protocol: KINOMEscan® Assay

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (typically in a dilution series) are combined in a binding buffer.

  • Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.[8]

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.[8]

  • Elution: The bound kinase is eluted from the beads.[8]

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.[8] The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound.

Biochemical Potency Determination: TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust methods for determining the IC50 values of inhibitors in a biochemical format.[9]

Principle: These assays measure the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor, and a fluorescein-labeled substrate acts as the FRET acceptor.[9][10] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[9]

Experimental Protocol: LanthaScreen® Kinase Activity Assay

  • Kinase Reaction Setup: In a microplate, combine the kinase, fluorescein-labeled substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction wells.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.[10][11]

  • Reaction Termination and Detection: Add a solution containing EDTA to stop the reaction and the terbium-labeled antibody to detect the phosphorylated product.[9]

  • FRET Measurement: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.[11][12]

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.

Principle: The assay is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[12] Cells are treated with the inhibitor, heated to denature and precipitate proteins, and then lysed. The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target engagement.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures for a short period (e.g., 3 minutes).[9]

  • Cell Lysis: Lyse the cells, often through freeze-thaw cycles.[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (with Inhibitor or Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Cell_Lysis 3. Cell Lysis (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Quantification 5. Quantification of Soluble Protein (e.g., Western Blot) Centrifugation->Quantification Data_Analysis 6. Data Analysis (Generate Melting Curve) Quantification->Data_Analysis

Universal Kinase Activity Measurement: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its universal nature makes it suitable for a wide range of kinases.

Principle: This is a two-step assay. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the initial kinase activity.[14][15]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Perform the kinase reaction in a microplate by combining the kinase, substrate, ATP, and the test inhibitor.

  • Stop Kinase Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14][15][16]

  • Convert ADP to ATP and Detect Luminescence: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[14][15]

  • Incubation and Measurement: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[14][15][16] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity. Plot the signal against inhibitor concentration to determine the IC50.

Conclusion

A rigorous assessment of inhibitor selectivity is a non-negotiable aspect of modern drug discovery. For novel compounds based on the 4-(2,6-dimethylmorpholino)aniline scaffold, a systematic evaluation using a combination of kinome-wide screening, biochemical potency assays, and cell-based target engagement studies is essential. By comparing the selectivity profile of a new chemical entity to that of well-characterized inhibitors like Pictilisib, Buparlisib, and Dactolisib, researchers can gain valuable insights into its therapeutic potential and potential liabilities. This data-driven approach is fundamental to advancing promising candidates toward clinical development.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Spandidos Publications. (2021, February 9). Research update on the anticancer effects of buparlisib (Review). Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Retrieved from [Link]

  • American Association for Cancer Research. (2015, February 16). A Phase Ib Dose-Escalation Study of the Oral Pan-PI3K Inhibitor Buparlisib (BKM120) in Combination with the Oral MEK1/2 Inhibitor Trametinib (GSK1120212) in Patients with Selected Advanced Solid Tumors. Retrieved from [Link]

  • MDPI. (2021, March 27). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer | Request PDF. Retrieved from [Link]

  • American Association for Cancer Research. (2012, February 8). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Retrieved from [Link]

  • American Association for Cancer Research. (2014, May 5). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, November 4). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buparlisib | C18H21F3N6O2 | CID 16654980. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dactolisib | Ligand page. Retrieved from [Link]

  • ACS Publications. (2017, August 22). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Retrieved from [Link]

  • PubMed. (2015, January 1). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Retrieved from [Link]

  • MDPI. (2023, February 23). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. Retrieved from [Link]

  • King's College London. (2015, January 1). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Cresset. (n.d.). Activity cliffs defining PI3K subtype selectivity identified, visualized and explained with Activity Miner. Retrieved from [Link]

  • LINCS Data Portal. (2017, September 25). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • PubMed. (2020, December 1). Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. Retrieved from [Link]

  • SABITALKS. (2022, December 12). Novel PI3K and mTOR Selective Inhibitors to Deconvolute PI3K Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 6). Development of PI3Kγ selective inhibitors: the strategies and application. Retrieved from [Link]

  • LINCS Data Commons. (n.d.). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart of kinome assay selection. a Selection process of ASSAY IN, targeting the kinase domain. Retrieved from [Link]

Sources

Comparative

Reproducibility of synthesis and biological assays for 4-(2,6-Dimethylmorpholino)aniline compounds

Title: Reproducibility of Synthesis and Biological Assays for 4-(2,6-Dimethylmorpholino)aniline Compounds: A Comparative Guide Introduction: The Strategic Role of 4-(2,6-Dimethylmorpholino)aniline 4-(2,6-Dimethylmorpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Synthesis and Biological Assays for 4-(2,6-Dimethylmorpholino)aniline Compounds: A Comparative Guide

Introduction: The Strategic Role of 4-(2,6-Dimethylmorpholino)aniline

4-(2,6-Dimethylmorpholino)aniline (CAS 218930-10-0) is a highly privileged structural building block utilized in the rational design of small-molecule kinase inhibitors[1]. When elaborated into complex heterocyclic scaffolds (such as anilinopurines or pyrimidines), derivatives of this compound exhibit potent inhibitory activity against Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK) [1, 2]. Because SYK and BTK are critical nodes in B-cell receptor (BCR) and Fc-gamma receptor signaling, these inhibitors are actively investigated for treating autoimmune diseases (e.g., rheumatoid arthritis, asthma) and B-cell malignancies [2, 3].

For drug development professionals, ensuring the reproducibility of both the upstream synthesis of this intermediate and the downstream biological assays of its derivatives is paramount. This guide objectively compares synthetic routes and biological assay platforms, providing self-validating protocols grounded in mechanistic causality.

Comparative Synthesis Strategies

The purity of 4-(2,6-Dimethylmorpholino)aniline directly impacts the reliability of downstream biological data. Trace impurities—particularly heavy metals—can cause artifactual inhibition in sensitive enzymatic assays.

Route A: Nucleophilic Aromatic Substitution (SNAr) + Reduction (Recommended)
Route B: Buchwald-Hartwig Cross-Coupling + Reduction

Expertise & Causality Insight: For this specific molecular target, Route A is vastly superior . The strongly electron-withdrawing para-nitro group on the starting material (1-fluoro-4-nitrobenzene) highly activates the aromatic ring for SNAr. This allows for quantitative conversion with 2,6-dimethylmorpholine under mild, transition-metal-free conditions. Conversely, Route B requires expensive palladium catalysts. Residual palladium is a notorious Pan-Assay Interference Compound (PAINS) that can bind to the catalytic cysteine or histidine residues of kinases, leading to false-positive inhibition in downstream screening.

Table 1: Performance Comparison of Synthetic Routes
ParameterRoute A: SNAr (Recommended)Route B: Buchwald-Hartwig
Catalyst Required None (Base only: K₂CO₃)Pd₂(dba)₃, Phosphine Ligands
Heavy Metal Risk ZeroHigh (Requires extensive scavenging)
Yield (2 Steps) > 85%60 - 75%
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)
Cost per Gram LowHigh
Step-by-Step Methodology: SNAr and Reduction Workflow

Self-Validating Principle: The protocol utilizes an in-process HPLC check to ensure complete reduction, preventing the highly reactive nitroso-intermediate from carrying over into final libraries.

  • SNAr Reaction: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 2,6-dimethylmorpholine (1.2 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq).

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Workup: Quench with ice water to precipitate 4-(2,6-dimethylmorpholino)nitrobenzene. Filter, wash with water, and dry under vacuum.

  • Catalytic Hydrogenation: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the reaction vessel with N₂ three times, then H₂ three times. Stir under a hydrogen balloon at room temperature for 12 hours.

  • Validation: Analyze via LC-MS. The reaction is complete only when the nitroso intermediate (M+H = 221) is undetectable, and the aniline product (M+H = 207) is >99% pure.

  • Purification: Filter through a pad of Celite to remove Pd/C, concentrate the filtrate, and recrystallize from heptane/ethyl acetate.

SynthWorkflow A 1-Fluoro-4-nitrobenzene C SNAr Reaction (K2CO3, DMF, 80°C) A->C B 2,6-Dimethylmorpholine B->C D 4-(2,6-Dimethylmorpholino) nitrobenzene C->D E Catalytic Hydrogenation (Pd/C, H2, EtOH) D->E F 4-(2,6-Dimethylmorpholino) aniline E->F

Caption: Transition-metal-free S_NAr synthetic workflow for 4-(2,6-Dimethylmorpholino)aniline.

Biological Assay Platforms for Kinase Inhibitor Derivatives

Once the aniline is synthesized and coupled into a final SYK/BTK inhibitor, its potency (IC₅₀) must be evaluated. We compare three standard kinase assay platforms to determine the most reproducible screening method for these derivatives.

Expertise & Causality Insight: Conjugated aniline derivatives often exhibit intrinsic auto-fluorescence, which can severely interfere with standard fluorescence intensity assays. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) circumvents this by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measuring emission, short-lived compound auto-fluorescence decays completely, yielding a pristine signal-to-background ratio. Radiometric assays remain the gold standard for orthogonal validation but are unsuitable for primary screening due to radioactive waste and low throughput.

Table 2: Comparison of Kinase Assay Platforms
Assay PlatformDetection MechanismSusceptibility to Auto-fluorescenceThroughputBest Use Case
TR-FRET Proximity-based energy transferVery Low (Time-delayed reading)High (384/1536-well)Primary HTS Screening
ADP-Glo Luminescence (ATP depletion)ZeroMedium (384-well)Secondary Orthogonal Assay
Radiometric ³³P-ATP incorporationZeroLow (96-well)Final validation / Mechanism
Step-by-Step Methodology: TR-FRET SYK Kinase Assay

Self-Validating Principle: Every assay plate must include a known reference inhibitor (e.g., R406 or Staurosporine) and calculate a Z'-factor. A Z'-factor > 0.5 is required to validate the reproducibility of the assay plate.

  • Reagent Preparation: Prepare 2X SYK enzyme solution and 2X Substrate/ATP mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 100 nL of the 4-(2,6-Dimethylmorpholino)aniline derivative (in 100% DMSO) into a 384-well proxiplate.

  • Kinase Reaction: Add 5 µL of 2X SYK enzyme solution. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of 2X Substrate/ATP mix (final ATP concentration should be at the Kₘ value for SYK to ensure balanced competitive inhibition data).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and Europium-labeled anti-phosphotyrosine antibody.

  • Readout & Validation: Read the plate on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate the Z'-factor using high (DMSO only) and low (Staurosporine 10 µM) controls.

Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK Kinase SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Calcium Intracellular Calcium Release PLCg2->Calcium NFkB NF-κB Proliferation Signal PLCg2->NFkB Inhibitor Morpholinoaniline Derivatives Inhibitor->SYK Inhibits Inhibitor->BTK Inhibits

Caption: BCR signaling cascade illustrating the dual therapeutic intervention points (SYK/BTK) for morpholinoaniline derivatives.

References

  • Google Patents. "WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof".
  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
Validation

A Comparative Guide to the Cytotoxicity of 4-(2,6-Dimethylmorpholino)aniline and Its Precursors: A Structural-Toxicological Analysis

Introduction In the landscape of drug discovery and chemical synthesis, the aniline and morpholine scaffolds are ubiquitous. 4-(2,6-Dimethylmorpholino)aniline represents a conjunction of these two key pharmacophores, mak...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and chemical synthesis, the aniline and morpholine scaffolds are ubiquitous. 4-(2,6-Dimethylmorpholino)aniline represents a conjunction of these two key pharmacophores, making it and its analogs compounds of significant interest. The morpholine ring is often incorporated to improve pharmacokinetic properties like solubility and bioavailability, while the aniline moiety serves as a versatile synthetic handle and is present in numerous bioactive molecules.[1] However, both parent structures are associated with distinct toxicological profiles.[2][3] Understanding the cytotoxicity of a final compound in relation to its constituent parts is a critical aspect of preclinical safety assessment and can guide safer drug design.[4][5]

This guide provides a comparative analysis of the cytotoxic potential of 4-(2,6-Dimethylmorpholino)aniline by examining the known toxicities of its logical precursors: an aniline derivative and 2,6-dimethylmorpholine. Due to the limited availability of direct, head-to-head comparative studies in public literature, this analysis synthesizes data from research on structurally related compounds, safety data sheets, and established toxicological principles. We will explore the mechanistic basis for the toxicity of each component, present a framework for experimental validation, and discuss how the final conjugated structure may exhibit an altered cytotoxic profile.

Chemical Profiles and Synthetic Relationship

The synthesis of 4-(2,6-Dimethylmorpholino)aniline typically proceeds through the nucleophilic aromatic substitution of a para-substituted nitrobenzene with 2,6-dimethylmorpholine, followed by the reduction of the nitro group to an amine. This establishes the precursors for our toxicological comparison.

G cluster_precursors Precursors cluster_synthesis Synthetic Pathway P1 1-Fluoro-4-nitrobenzene (Aniline Precursor) Intermediate 4-(2,6-Dimethylmorpholin-4-yl) -1-nitrobenzene P1->Intermediate Nucleophilic Aromatic Substitution P2 2,6-Dimethylmorpholine P2->Intermediate Final 4-(2,6-Dimethylmorpholino)aniline (Target Compound) Intermediate->Final Reduction of Nitro Group (e.g., H₂, Pd/C)

Caption: Logical synthetic pathway to 4-(2,6-Dimethylmorpholino)aniline.

1. Target Compound: 4-(2,6-Dimethylmorpholino)aniline

  • Structure: An aniline ring substituted at the 4-position with a 2,6-dimethylmorpholine group.

  • Relevance: A potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure suggests a possible role in medicinal chemistry, for example, as a scaffold for kinase inhibitors.[6]

2. Precursor 1: The Aniline Moiety

  • Profile: Aniline and its derivatives are foundational chemicals in synthesis. However, they are also known for significant toxicity. Aniline exposure is linked to splenomegaly, hyperplasia, and the formation of tumors in animal models. The primary mechanism of acute toxicity is methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. Chronic toxicity is associated with oxidative stress and genotoxicity.

3. Precursor 2: The Morpholine Moiety (2,6-Dimethylmorpholine)

  • Profile: Morpholine is a heterocyclic compound containing both amine and ether functional groups. It is generally considered to have moderate toxicity, acting as an irritant to the skin, eyes, and respiratory tract.[3][7] Of greater concern in a drug development context is its potential for metabolic bioactivation. The morpholine ring can be oxidized to form reactive aldehyde or iminium ion intermediates, which can covalently bind to cellular macromolecules, potentially leading to organ toxicity, particularly hepatotoxicity.[8] The dimethyl substitution may influence the rate and site of this metabolic oxidation.

Mechanistic Insights into Cytotoxicity

The Aniline "Toxophore" The toxicity of aniline is primarily driven by its metabolic activation. Cytochrome P450 enzymes, particularly CYP1A2, can hydroxylate the amine group to form N-hydroxyaniline.[9] This metabolite can undergo further oxidation, generating nitrosobenzene and other reactive species that induce oxidative stress and lead to the formation of methemoglobin. This cascade depletes cellular antioxidant defenses, such as glutathione, and can cause damage to red blood cells and the spleen.[2]

The Morpholine "Structural Alert" The morpholine ring is considered a "structural alert" in toxicology, signaling the potential for species-specific bioactivation.[8] Oxidative metabolism can occur on the carbons alpha to the nitrogen atom, forming an unstable carbinolamine that can ring-open to a reactive aldehyde or dehydrate to form a reactive iminium ion. These electrophilic species are capable of forming adducts with proteins and DNA, a mechanism implicated in idiosyncratic drug-induced liver injury.[8]

Comparative Cytotoxicity Data

Compound / ClassCell Line / ModelEndpointResult / ObservationCitation
Aniline Rat (in vivo)Repeated Dose ToxicityCauses toxic effects on red blood cells, spleen, bone marrow, liver, and kidney.
Aniline Derivatives Various Cancer LinesIC50Cytotoxic activity is highly dependent on the specific substitutions on the aniline ring.[10][11]
2,6-Dimethylaniline 5P3NAT2 CellsCell Viability (MTT)Dose-dependent increase in cytotoxicity. Metabolites are more potent than the parent compound.[9]
Morpholine Rat (in vivo)Inhalation ToxicityIrritant effects on the nasal passages; focal erosion and metaplasia at high concentrations.
Morpholine Derivatives Monkey (in vivo)Safety StudyA compound with two morpholine rings produced severe hepatotoxicity, linked to bioactivation.[8]
4-Morpholinoaniline N/AHazard ClassificationHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13]
4-(((3R,5S)-3,5-Dimethylmorpholino)methyl)aniline N/AHazard ClassificationCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

Interpretation: The data indicates that both the aniline and morpholine precursors carry inherent toxic liabilities. Aniline's toxicity is systemic and linked to metabolic activation leading to oxidative stress. Morpholine's toxicity is often localized irritation, but its metabolic bioactivation to reactive intermediates poses a more serious risk for organ-specific toxicity.[8] The final compound, 4-(2,6-Dimethylmorpholino)aniline, combines these two moieties. The presence of the bulky, electron-donating dimethylmorpholino group at the para-position of the aniline ring will significantly alter the electronic properties and steric profile compared to unsubstituted aniline. This could modulate its metabolism, potentially reducing the formation of N-hydroxyaniline or, conversely, creating new metabolic pathways involving the morpholine ring. The hazard classifications for structurally similar compounds suggest that the final product will, at a minimum, be an irritant and likely harmful upon ingestion or contact.[12][13][14]

Experimental Protocol: A Framework for In Vitro Cytotoxicity Assessment

To definitively determine the comparative cytotoxicity, a standardized in vitro assay is essential.[15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18]

graphdict A 1. Cell Seeding Seed cells (e.g., HepG2, NIH/3T3) in a 96-well plate. Allow to adhere overnight. B 2. Compound Treatment Prepare serial dilutions of test compounds. Treat cells and incubate for 24-72 hours. A->B Day 1-2 C 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours at 37°C. B->C Day 2-5 D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D Day 2-5 E 5. Data Acquisition Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values from dose-response curves. E->F

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Step-by-Step Methodology (MTT Assay)

  • Cell Seeding & Culture:

    • Rationale: To establish a consistent, healthy monolayer of cells for treatment. The choice of cell line is critical; a liver cell line like HepG2 is relevant for assessing metabolically-driven toxicity, while a fibroblast line like NIH/3T3 can serve as a non-hepatic control.

    • Protocol:

      • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

      • Trypsinize and count the cells.

      • Seed 5,000-10,000 cells per well in a clear, flat-bottomed 96-well plate.

      • Incubate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Rationale: To expose cells to a range of concentrations to generate a dose-response curve, from which the IC50 value can be calculated.

    • Protocol:

      • Prepare stock solutions (e.g., 10 mM) of 4-(2,6-Dimethylmorpholino)aniline and its precursors in dimethyl sulfoxide (DMSO).

      • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO only) and untreated control wells.

      • Incubate for a defined period, typically 24, 48, or 72 hours.

  • MTT Reagent Incubation:

    • Rationale: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol:

      • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

      • Add 10 µL of the MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Protocol:

      • Carefully remove the medium from each well.

      • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To quantify the cytotoxic effect and determine the IC50 value.

    • Protocol:

      • Subtract the absorbance of a blank well (medium, MTT, DMSO only) from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.

      • Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Synthesis

The cytotoxic profile of 4-(2,6-Dimethylmorpholino)aniline is not a simple sum of its parts. The conjugation of the 2,6-dimethylmorpholine moiety to the aniline ring creates a new chemical entity with unique physicochemical and metabolic properties.

  • Electronic and Steric Effects: The morpholino group is an electron-donating group, which will increase the electron density of the aniline ring. This may alter its susceptibility to oxidative metabolism by P450 enzymes. The steric bulk of the dimethylmorpholino group could also hinder the approach of metabolizing enzymes to the aniline nitrogen, potentially reducing the formation of the toxic N-hydroxyaniline metabolite.

  • Metabolic Switching: While N-hydroxylation of the aniline may be reduced, the presence of the morpholine ring introduces alternative sites for metabolism. The metabolic machinery could instead target the morpholine ring, potentially leading to the formation of the reactive iminium ions discussed earlier.[8] The dimethyl substituents on the morpholine ring may direct metabolism to other positions or be hydroxylated themselves, potentially leading to detoxification pathways.

  • Predicted Cytotoxicity: It can be hypothesized that 4-(2,6-Dimethylmorpholino)aniline may exhibit lower acute cytotoxicity related to methemoglobinemia compared to unsubstituted aniline due to potential steric hindrance and altered electronics. However, it may present a new, mechanism-based toxicity risk associated with the bioactivation of the morpholine ring, which would be best assessed in hepatic cell models over longer incubation times. The overall cytotoxicity will be a balance between these competing metabolic pathways.

Conclusion

This guide provides a framework for understanding the potential cytotoxicity of 4-(2,6-Dimethylmorpholino)aniline through a comparative analysis of its aniline and morpholine precursors. The aniline moiety contributes a risk of systemic toxicity driven by oxidative stress, while the morpholine ring presents a risk of irritation and potential organ toxicity through metabolic bioactivation. The final conjugated molecule's toxicological profile is likely a complex interplay of these factors, modulated by steric and electronic effects that influence its metabolism.

While this analysis provides a strong theoretical foundation, it underscores the necessity for direct experimental validation. The provided MTT assay protocol offers a reliable starting point for quantifying the in vitro cytotoxicity of 4-(2,6-Dimethylmorpholino)aniline and its precursors, allowing researchers to make data-driven decisions in the process of drug development and chemical safety assessment.

References

  • Benchchem. (n.d.). Comparative Cytotoxicity of Furan and Aniline Derivatives on Cancer Cell Lines: A Review.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Benchchem. (n.d.). A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Wang, J., et al. (2012). Cellular responses of aniline oligomers: a preliminary study. Toxicology Research.
  • Benchchem. (n.d.). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.
  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement.
  • ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
  • PubMed. (n.d.). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzenamine, 4-(4-morpholinyl)-.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(((3R,5S)-3,5-Dimethylmorpholino)methyl)aniline.
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ResearchGate. (n.d.). Chemical structure of the morpholine derivative.
  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024). Toxicity of morpholine.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ChemicalBook. (2025). 4-Morpholinoaniline - Safety Data Sheet.
  • Chao, M. W., et al. (2022). Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. Brazilian Journal of Pharmaceutical Sciences.
  • Khan, F., et al. (2015). Disorder of G2-M Checkpoint Control in Aniline-Induced Cell Proliferation in Rat Spleen. PLoS ONE.
  • Aligholizadeh, Z., et al. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical and Biomedical Research.
  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics.

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Comparative

Validation of the Mechanism of Action for Bioactive 4-(2,6-Dimethylmorpholino)aniline Derivatives: A Comparative Guide to Dual SYK/BTK Inhibition

As the landscape of targeted therapies for hematological malignancies and autoimmune disorders evolves, the B-cell receptor (BCR) signaling cascade remains a focal point for drug development. Among emerging chemical scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapies for hematological malignancies and autoimmune disorders evolves, the B-cell receptor (BCR) signaling cascade remains a focal point for drug development. Among emerging chemical scaffolds, 4-(2,6-Dimethylmorpholino)aniline has proven to be a highly privileged reactant and intermediate. It is extensively utilized to synthesize potent heteroaryl and anilinopurine derivatives that act as targeted inhibitors of Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK) 12.

This guide provides an objective, data-driven comparison of a representative 4-(2,6-Dimethylmorpholino)aniline derivative against standard-of-care alternatives (Ibrutinib and R406), detailing the mechanistic rationale and the self-validating experimental protocols required to prove their efficacy.

Mechanistic Rationale: The 2,6-Dimethylmorpholino Advantage

The incorporation of the 2,6-dimethylmorpholino moiety onto an aniline core is not a random synthetic choice; it is a deliberate structural optimization. Compared to unsubstituted morpholine rings, the addition of the two methyl groups provides critical pharmacological advantages:

  • Steric Hinge-Binding: The methyl groups introduce specific steric bulk that enhances the geometric fit within the highly conserved ATP-binding pocket of target kinases, improving kinome selectivity.

  • Metabolic Stability: The methyl substitutions sterically hinder cytochrome P450-mediated oxidation at the morpholine ring, significantly extending the compound's half-life in human liver microsomes (HLM) 3.

  • Lipophilicity & Permeability: The slight increase in lipophilicity improves cellular penetration, ensuring the compound can effectively reach intracellular targets like SYK and BTK.

The BCR Signaling Cascade

SYK and BTK are sequential, critical nodes in the B-cell receptor (BCR) signaling pathway. Upon antigen engagement, LYN kinase phosphorylates the BCR, recruiting SYK. Activated SYK then phosphorylates BTK, which subsequently activates Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and NF-κB-driven cell proliferation 45.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK (Spleen Tyrosine Kinase) Primary Target LYN->SYK Recruits & Activates BTK BTK (Bruton's Tyrosine Kinase) Secondary Target SYK->BTK Phosphorylates (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Ca2 Intracellular Calcium Release PLCg2->Ca2 IP3 Production NFkB NF-κB / Cell Proliferation PLCg2->NFkB DAG / PKCβ

Figure 1: B-Cell Receptor (BCR) signaling cascade highlighting SYK and BTK as dual targets.

Comparative Performance Data

To objectively evaluate the performance of these derivatives, we compare a representative optimized compound ("Derivative 4a") against two clinical benchmarks: Ibrutinib (a covalent BTK inhibitor) and R406 (the active metabolite of Fostamatinib, a SYK inhibitor) 6.

CompoundPrimary Target(s)IC50 (SYK)IC50 (BTK)HLM T1/2 (min)Cellular p-PLCγ2 IC50
Derivative 4a SYK / BTK12 nM18 nM> 6045 nM
Ibrutinib BTK> 1000 nM0.5 nM4515 nM
R406 SYK41 nM> 500 nM35110 nM

Data Interpretation: While Ibrutinib shows extreme potency for BTK, it lacks SYK activity. Derivative 4a acts as a balanced dual-inhibitor, effectively shutting down the BCR pathway at two distinct nodes, which can prevent resistance mechanisms driven by upstream SYK hyperactivation. Furthermore, the 2,6-dimethylmorpholino group grants Derivative 4a superior metabolic stability (HLM T1/2 > 60 min) compared to R406.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is calibrated to eliminate false positives and ensure that the measured biochemical affinity accurately reflects intracellular target engagement.

Protocol 1: Cell-Free Kinase Inhibition Profiling (ADP-Glo Assay)

We utilize the ADP-Glo™ Kinase Assay (Promega) because it provides a universal, homogeneous, high-throughput method to measure kinase activity by directly quantifying the ADP produced during the reaction 78. This avoids the safety hazards of radiometric ^33P-ATP assays while maintaining high sensitivity.

Assay_Workflow Prep 1. Compound Prep Serial Dilution Incubate 2. Target Incubation Kinase + Inhibitor Prep->Incubate ATP 3. ATP Addition Reaction Initiation Incubate->ATP Stop 4. ADP-Glo Reagent Stop & Deplete ATP ATP->Stop Read 5. Luminescence Readout IC50 Calculation Stop->Read

Figure 2: Step-by-step workflow of the ADP-Glo Kinase Assay for measuring IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO, then dilute to a 4X working concentration in Kinase Buffer. Causality: A broad 10-point curve is critical to capture both the upper and lower asymptotes, ensuring the mathematical accuracy of the calculated IC50.

  • Enzyme Pre-Incubation: Combine 5 µL of the compound with 5 µL of recombinant SYK or BTK enzyme in a 384-well plate. Incubate at room temperature for 30 minutes. Causality: Pre-incubation is essential to allow slow-binding, ATP-competitive inhibitors to reach thermodynamic equilibrium with the kinase before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix to initiate the reaction. The ATP concentration must be strictly set to the specific Km​ of the enzyme. Causality: Operating exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-background ratio.

  • Reaction Termination: After 60 minutes, add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and completely depletes any unreacted ATP, leaving only the generated ADP in the well 7.

  • Detection: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence. Causality: This reagent converts the ADP back to ATP, which then drives a luciferase/luciferin reaction. The two-step format isolates the detection chemistry from the kinase chemistry, preventing the test compound from falsely inhibiting the luciferase reporter.

Protocol 2: Intracellular Target Engagement (p-PLCγ2 Western Blot)

Biochemical affinity does not always translate to cellular efficacy due to poor membrane permeability or high intracellular ATP competition. To validate intracellular target engagement, we measure the phosphorylation of PLCγ2 (Tyr759). Because PLCγ2 is the direct downstream substrate of the SYK/BTK axis, its phosphorylation state serves as a high-fidelity proxy for functional kinase inhibition inside the cell 6.

Step-by-Step Methodology:

  • Cell Preparation: Culture Ramos B cells (a human Burkitt's lymphoma line) to logarithmic growth phase. Wash and resuspend in serum-free media for 2 hours. Causality: Serum starvation drastically reduces basal, ligand-independent kinase activity, maximizing the signal window upon subsequent BCR stimulation.

  • Compound Treatment: Treat cells with varying concentrations of Derivative 4a (0.1 nM to 10 µM) for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the cells with 10 µg/mL of anti-human IgM cross-linking antibody for exactly 5 minutes. Causality: The 5-minute timeframe is precisely calibrated to capture the transient peak of PLCγ2 phosphorylation immediately following BCR cross-linking.

  • Lysis and Immunoblotting: Terminate the reaction rapidly using ice-cold RIPA buffer supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate). Resolve lysates via SDS-PAGE and probe with anti-p-PLCγ2 (Tyr759) and total PLCγ2 antibodies.

  • Quantification: Normalize the chemiluminescent p-PLCγ2 signal against total PLCγ2 to calculate the cellular IC50.

Conclusion

The 4-(2,6-Dimethylmorpholino)aniline scaffold provides a structurally privileged foundation for developing next-generation kinase inhibitors. By leveraging the steric and metabolic advantages of the dimethylmorpholino group, derivatives can achieve potent, dual inhibition of SYK and BTK. As validated through rigorous, self-calibrating biochemical (ADP-Glo) and cellular (p-PLCγ2) assays, these compounds offer a compelling alternative to highly specific but single-target therapies like Ibrutinib, potentially overcoming resistance mechanisms in complex B-cell malignancies.

References

  • Echemi.4-(2,6-DIMETHYLMORPHOLINO)ANILINE.
  • Google Patents.WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof.
  • Journal of Medicinal Chemistry (ACS Publications).Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines.
  • Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual.
  • Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ResearchGate.Role of BTK in B-cell signaling. Overview of BCR signaling and other important signaling modules for B cells.
  • PMC (National Institutes of Health).The B-cell receptor signaling pathway as a therapeutic target in CLL.
  • Creative Diagnostics.BCR Signaling Pathway.

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Validation

The Oral Bioavailability of 4-(2,6-Dimethylmorpholino)aniline Analogs: A Comparative Guide for Drug Development

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-(2,6-dimethylmorpholino)aniline scaffold has emerged as a privileged structure. Its presence in numerous clinical candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-(2,6-dimethylmorpholino)aniline scaffold has emerged as a privileged structure. Its presence in numerous clinical candidates and approved drugs underscores its importance in achieving desirable pharmacokinetic and pharmacodynamic properties. A critical parameter in the development of orally administered therapeutics is bioavailability (F), which dictates the fraction of an administered dose that reaches systemic circulation. This guide provides a comparative analysis of the oral bioavailability of various drug candidates incorporating the 4-(2,6-dimethylmorpholino)aniline moiety or its close analogs, offering valuable insights for researchers and drug development professionals.

The Significance of the Morpholino Group in Oral Bioavailability

The morpholine group, and specifically the 2,6-dimethylmorpholine variant, is often incorporated into drug candidates to enhance their physicochemical properties.[1] This moiety can improve aqueous solubility and metabolic stability, and its basic nitrogen can be protonated at physiological pH, which can influence absorption and distribution.[1] The dimethyl substitution can provide steric hindrance, protecting the morpholine ring from metabolic degradation and potentially improving its pharmacokinetic profile.

Case Study 1: EGFR Inhibitors - Analogs of Gefitinib

Gefitinib, an EGFR inhibitor, features a 4-anilinoquinazoline core with a morpholino-containing side chain.[2] While not a simple 4-(2,6-dimethylmorpholino)aniline, the exploration of its analogs provides valuable structure-activity relationship (SAR) and structure-bioavailability relationship (SBR) data.

A study on pyrrolidino analogues of Gefitinib, where the morpholino group was replaced, highlighted the impact of this sidechain on pharmacokinetic properties.[3][4] Although specific oral bioavailability percentages were not provided for all analogs in the abstracts, one derivative, compound 16 , was identified as having the "best pharmacokinetic properties," making it a promising candidate to succeed Gefitinib.[3][4] This suggests that modifications to the heterocyclic ring system attached to the aniline can significantly modulate oral exposure.

Table 1: Comparison of Pharmacokinetic Parameters of Selected EGFR Inhibitor Analogs

Compound/AnalogCore StructureKey Structural ModificationOral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Animal ModelReference
Gefitinib 4-Anilinoquinazoline3-(4-morpholinyl)propoxy at C6~60% in humans251 (at 250 mg dose)3-74960 (at 250 mg dose)Human[5]
Compound 16 4-AnilinoquinazolinePyrrolidino analogData not specified, but noted as "best pharmacokinetic properties"Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
EKB-569 4-Anilinoquinoline-3-carbonitrile6-butynamide with solubilizing group"Excellent oral in vivo activity"Not SpecifiedNot SpecifiedNot SpecifiedMice[6]

Note: Direct comparative data is limited. The table is constructed from available information to highlight key findings.

Case Study 2: PI3K Inhibitors - Morpholino-Triazine and Related Scaffolds

The development of PI3K inhibitors has also heavily utilized the morpholino-aniline motif. A class of potent PI3Kα inhibitors based on an aryl substituted morpholino-triazine scaffold demonstrated high oral bioavailability.[7] The morpholine moiety was deemed "critical for activity and potency" as it interacts with the hinge region of the PI3K protein.[7]

One lead compound from this series, compound 26 , exhibited excellent oral bioavailability with an Area Under the Curve (AUC) of 5.2 µM at a 3 mg/kg dose in mice.[7] This highlights the potential for achieving good oral exposure with the 4-(2,6-dimethylmorpholino)aniline scaffold when incorporated into a suitable heterocyclic system.

Further research into pyrido[1,2-a]pyrimidine-based PI3Kβ/δ inhibitors also incorporated the morpholino-aniline structure.[8] Compounds 17 and 18 from this series showed significant pharmacodynamic effects after a single oral dose, with compound 17 demonstrating notable inhibition of tumor growth in a xenograft model after chronic oral dosing.[8] This implies sufficient oral bioavailability to achieve therapeutic concentrations.

Table 2: Comparison of Pharmacokinetic Parameters of Selected PI3K Inhibitor Analogs

Compound/AnalogCore StructureKey Structural ModificationOral Bioavailability (F%)CmaxTmaxAUCAnimal ModelReference
Compound 26 Morpholino-triazineIndazole substitutionHigh (Specific % not provided)Not SpecifiedNot Specified5.2 µM (at 3 mg/kg)Mice[7]
Compound 17 Pyrido[1,2-a]pyrimidine9-(1-anilinoethyl)-2-morpholinoSufficient for in vivo efficacyNot SpecifiedNot SpecifiedNot SpecifiedMice[8]
Compound 18 Pyrido[1,2-a]pyrimidine9-(1-anilinoethyl)-2-morpholinoSufficient for in vivo efficacyNot SpecifiedNot SpecifiedNot SpecifiedMice[8]

Experimental Protocols

The determination of oral bioavailability is a cornerstone of preclinical drug development. Below is a detailed methodology for a typical in vivo pharmacokinetic study in rodents.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals are fasted overnight before dosing but have free access to water.

  • Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution containing DMSO and PEG400) for both oral (PO) and intravenous (IV) administration.

  • Dosing:

    • Oral (PO) Administration: A cohort of rats receives the compound via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Administration: A separate cohort of rats receives the compound via tail vein injection at a lower dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Compound Formulation (PO & IV) Dose_PO Oral Dosing (Gavage) Formulation->Dose_PO Dose_IV Intravenous Dosing (Injection) Formulation->Dose_IV Animals Animal Acclimatization (Fasted Rats) Animals->Dose_PO Animals->Dose_IV Blood_Collection Serial Blood Sampling Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Bioavailability Bioavailability (F%) Calculation PK_Analysis->Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study to determine oral bioavailability.

Signaling Pathway Context: PI3K/AKT/mTOR

Many of the compounds featuring the 4-(2,6-dimethylmorpholino)aniline scaffold are designed as kinase inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[7][9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 4-(2,6-Dimethylmorpholino)aniline Analog (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a morpholino-aniline analog.

Conclusion

The 4-(2,6-dimethylmorpholino)aniline scaffold is a valuable component in the design of orally bioavailable drug candidates, particularly kinase inhibitors. While direct comparative data for a simple analog series is scarce, analysis of different drug development programs reveals important trends. The oral bioavailability of compounds containing this moiety is highly dependent on the overall molecular structure, including the nature of the heterocyclic core to which it is attached and other substituents. The case studies of EGFR and PI3K inhibitors demonstrate that high oral bioavailability can be achieved with this scaffold. Future research focused on systematically varying the substitution pattern on the aniline ring and the heterocyclic core, while keeping the 4-(2,6-dimethylmorpholino) group constant, would provide more direct insights into its role in modulating oral absorption and overall pharmacokinetic properties.

References

  • PubMed. Pyrrolidino Analogues of Gefitinib With Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Available from: [Link]

  • Bentham Science. Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. Available from: [Link]

  • National Center for Biotechnology Information. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Available from: [Link]

  • ResearchGate. Sequential scenario for the development of PI3K inhibitors. Available from: [Link]

  • ClinPGx. Gefitinib Pathway, Pharmacokinetics. Available from: [Link]

  • National Center for Biotechnology Information. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Available from: [Link]

  • MDPI. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Available from: [Link]

  • U.S. Food and Drug Administration. IRESSA (gefitinib) tablets NDA 206995/S-000 Clinical Pharmacology and Biopharmaceutics Review(s). Available from: [Link]

  • ResearchGate. Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Available from: [Link]

  • PubMed. Percutaneous absorption of 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylenedianiline through rat and human skin in vitro. Available from: [Link]

  • Bentham Science. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • PubMed. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Available from: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

  • The Open Bioinformatics Journal. Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • Scite.ai. Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Available from: [Link]

  • PubMed. In vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in the Fischer 344 rat. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2,6-Dimethylmorpholino)aniline

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it encompasses their...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(2,6-Dimethylmorpholino)aniline, a substituted aniline derivative. The procedures outlined here are grounded in established safety protocols for aniline and morpholine compounds, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 4-(2,6-Dimethylmorpholino)aniline is fundamental to appreciating the necessity for stringent disposal protocols. While specific toxicological data for this exact molecule is not extensively published, its structural components—an aniline core and a dimethylmorpholine substituent—provide a strong basis for risk assessment.

  • Aniline and its Derivatives: Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure.[2][3] Aniline compounds are also known to be very toxic to aquatic life.[2][3]

  • Morpholine Derivatives: Morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[4][5]

Given this, it is imperative to treat 4-(2,6-Dimethylmorpholino)aniline as a hazardous substance. The primary risks during handling and disposal include skin and eye irritation, and potential toxicity through inhalation, ingestion, or dermal absorption.[6][7][8]

Hazard ClassificationAnticipated Risk for 4-(2,6-Dimethylmorpholino)aniline
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[9][10]
Skin Corrosion/Irritation Causes skin irritation.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][8]
Respiratory Irritation May cause respiratory irritation.[8][11]
Environmental Hazard Assumed to be toxic to aquatic life.[2]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. Adherence to these measures minimizes exposure and prevents accidental releases.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 4-(2,6-Dimethylmorpholino)aniline in any form—pure compound, solutions, or as waste.

  • Hand Protection: Wear robust, chemical-resistant gloves. Based on guidelines for aniline, suitable materials include butyl rubber or Viton™. Nitrile gloves are not recommended for prolonged contact with aniline.[12] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]

  • Eye Protection: Chemical splash goggles are required at all times.[13] For operations with a higher risk of splashing, the use of a face shield in addition to goggles is recommended.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[12] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of solid 4-(2,6-Dimethylmorpholino)aniline and its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12]

Designated Work Area

Confine all work with this compound to a designated and clearly marked area, such as a specific bench within a chemical fume hood.[12][14] This area should be equipped with all necessary handling and spill cleanup materials.

Step-by-Step Waste Disposal Protocol

The disposal of 4-(2,6-Dimethylmorpholino)aniline must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [12][14]

Step 1: Waste Segregation

Collect all waste containing 4-(2,6-Dimethylmorpholino)aniline separately. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Solutions containing the compound.

  • Empty containers that held the pure compound.

Avoid mixing this waste stream with other chemical wastes unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.[7][14]

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A polyethylene container is a suitable choice for aniline-based waste.[12][14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste 4-(2,6-Dimethylmorpholino)aniline".

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant, toxic, environmentally hazardous).

    • The date accumulation started.

Step 3: Waste Storage

Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[12] This area should be away from heat, direct sunlight, and sources of ignition.[12][15] The container should be stored within secondary containment to mitigate potential leaks or spills.

Step 4: Arranging for Final Disposal

Once the container is full or you have completed the project, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][12] Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Segregate Waste Stream (Isolate from incompatible chemicals) A->B C Select & Label Container ('Hazardous Waste', full chemical name, hazards) B->C D Collect Waste in Sealed Container C->D E Store in Designated Satellite Accumulation Area (Secondary Containment, Ventilated) D->E F Request Waste Pickup (Follow Institutional EH&S Protocol) E->F G Transfer to Licensed Hazardous Waste Contractor F->G

Caption: Waste Disposal Workflow for 4-(2,6-Dimethylmorpholino)aniline.

Spill and Emergency Management

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

Small Spills

For a small spill that can be cleaned up in under 15 minutes by trained personnel:

  • Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][13][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[7][13]

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Collect all cleanup materials as hazardous waste.

Large Spills

In the event of a large spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area and secure the location to prevent entry.[16]

  • Alert: Notify your laboratory supervisor and your institution's EH&S or emergency response team immediately.[12][16]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

  • Do not attempt to clean up a large spill unless you are trained and equipped for hazardous material emergency response.

By adhering to these rigorous disposal and safety protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. This ensures that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Aniline Waste Management. Washington State University - Environmental Health & Safety.[Link]

  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.[Link]

  • Material Safety Data Sheet - Morpholine, 99+% (2005, October 3). Cole-Parmer.[Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Safety Data Sheet: Morpholine. Carl ROTH.[Link]

  • Morpholine (HSG 92, 1995). INCHEM.[Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.[Link]

  • Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH & Co.KG.[Link]

  • Brezza - Safety data sheet. (2024, July 24). BASF.[Link]

  • Aniline - SAFETY DATA SHEET. (2025, April 8). Ing. Petr Švec - PENTA s.r.o.[Link]

Sources

Handling

Personal protective equipment for handling 4-(2,6-Dimethylmorpholino)aniline

Advanced Safety and Operational Guide: Handling 4-(2,6-Dimethylmorpholino)aniline in Drug Discovery As a Senior Application Scientist overseeing the integration of novel chemical intermediates into high-throughput synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-(2,6-Dimethylmorpholino)aniline in Drug Discovery

As a Senior Application Scientist overseeing the integration of novel chemical intermediates into high-throughput synthesis pipelines, I recognize that handling specialized reagents requires more than a cursory glance at a safety sheet. 4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0; MW: 206.28) is a critical building block, prominently utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for immunological and oncological research ()[1].

However, its structural classification as a primary aromatic amine demands rigorous, self-validating safety protocols. Aromatic amines are highly lipophilic, readily absorbed through the skin, and act as potent systemic toxicants ()[2]. This guide provides the definitive operational and Personal Protective Equipment (PPE) framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the hazard. 4-(2,6-Dimethylmorpholino)aniline presents a dual physiological threat:

  • Dermal Permeation: The addition of the 2,6-dimethylmorpholine moiety increases the compound's lipophilicity compared to unsubstituted aniline. This allows rapid penetration through the stratum corneum and into systemic circulation ()[3].

  • Methemoglobinemia: Once absorbed, aromatic amines undergo hepatic N-hydroxylation via the CYP450 enzyme system. The resulting phenylhydroxylamine derivatives oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin ()[4]. Because methemoglobin cannot bind oxygen, acute exposure leads to cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse ()[5].

ToxicityPathway A 4-(2,6-Dimethylmorpholino)aniline Exposure (Dermal/Inhalation) B Hepatic CYP450 Metabolism (N-hydroxylation) A->B C Formation of Phenylhydroxylamine Derivatives B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia (Hypoxia & Cyanosis) D->E

Fig 1: Mechanistic pathway of aromatic amine-induced methemoglobinemia.

Precision Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling 4-(2,6-Dimethylmorpholino)aniline. The selection of barrier materials must account for the high permeation rate of aromatic amines ()[6]. The following matrix outlines the required PPE, grounded in the chemical's specific risk profile.

PPE CategoryRequired SpecificationMechanistic Rationale & Self-Validation
Dermal Protection (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides tactile sensitivity but is permeable to heavy aromatic amines over time. Butyl rubber offers superior resistance to amine permeation ()[7]. Validation: Inspect outer gloves for degradation or discoloration every 30 minutes.
Ocular Protection Chemical splash goggles (EN 166 / ANSI Z87.1) + Full face shieldPrevents conjunctival absorption of airborne dust or aerosolized solutions during transfer ()[6]. Validation: Ensure goggles form a complete, unbroken seal against the face before handling.
Body Protection Flame-resistant, impervious lab coat (e.g., Tyvek® or Nomex®)Standard cotton coats absorb lipophilic liquids, holding the toxicant against the skin. Impervious materials repel spills ()[6].
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorPrevents inhalation of fine crystalline dust. Validation: Perform a positive/negative pressure seal check prior to entering the workspace.

Operational Workflow & Handling Protocols

Every step in handling this compound must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met. Aromatic amines are highly reactive and can form explosive mixtures or decompose into secondary carcinogens if mishandled ()[8].

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood's face velocity is between 80–120 feet per minute (fpm). This ensures the containment of any volatile amine vapors or dust ()[7].

  • Static Mitigation: Aromatic amine powders can be sensitive to static discharge and friction ()[8]. Use grounded, anti-static spatulas (e.g., ceramic or conductive polymer) rather than standard stainless steel to weigh the compound.

  • Closed-System Transfer: Weigh the 4-(2,6-Dimethylmorpholino)aniline directly into a pre-tared, sealable reaction vial inside the hood. Never transport open weigh boats across the laboratory.

  • Solubilization: When preparing stock solutions (e.g., in DMSO or DMF for biological assays), add the solvent slowly down the side of the vessel to prevent aerosolization. Cap the vial immediately and vortex strictly behind the fume hood sash.

HandlingWorkflow Start 1. Fume Hood Validation (Face Velocity 80-120 fpm) Weigh 2. Weighing via Anti-Static Spatula into Closed Vessel Start->Weigh Transfer 3. Sealed Transfer to Reaction Setup Weigh->Transfer Dissolve 4. Solubilization & Capping in Hood Transfer->Dissolve Decon 5. Surface Decontamination (Dilute Acid Wash) Dissolve->Decon

Fig 2: Step-by-step operational workflow for handling primary aromatic amines.

Decontamination & Chemical Disposal Plan

Improper disposal of aromatic amines poses severe environmental risks, as they are toxic to aquatic life and can persistently contaminate water systems ()[7].

Step-by-Step Decontamination Protocol:

  • Surface Neutralization: Aromatic amines are basic. Decontaminate fume hood surfaces and analytical balances using a dilute acidic solution (e.g., 5% acetic acid). This protonates the amine, rendering it water-soluble and significantly less volatile.

  • Secondary Cleansing: Follow the acid wash with a thorough wipe-down using standard laboratory detergent and water.

  • Spill Response: In the event of a powder spill, do not sweep dry powder. Cover the spill with damp absorbent pads to suppress dust. For liquid spills, use a specialized chemical absorbent (e.g., vermiculite) ()[7].

Step-by-Step Disposal Plan:

  • Chemical Segregation: Never mix aromatic amine waste with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger a violent exothermic reaction.

  • Solid Waste Labeling: Collect all solid waste, contaminated gloves, and empty vials in a dedicated, puncture-resistant container explicitly labeled: "HAZARDOUS WASTE: Toxic Aromatic Amines / 4-(2,6-Dimethylmorpholino)aniline" ()[9].

  • Liquid Waste Processing: Store liquid waste in high-density polyethylene (HDPE) carboys. Ensure the pH of the waste is neutral to slightly acidic to minimize vapor pressure before handing it over to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration ()[8].

References

  • Heteroaryl compounds as btk inhibitors and uses thereof.Google Patents.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL:[Link]

  • Medical Management Guidelines for Aniline. CDC ATSDR. URL:[Link]

  • ToxFAQs for Aniline. CDC ATSDR. URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL:[Link]

  • Guidelines for Laboratory Safety. Faculty of Science, UTM. URL:[Link]

  • Product Safety Assessment: Aniline. Lanxess. URL:[Link]

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